4-(2-Phenylethoxy)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQLEOHJRISXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300700 | |
| Record name | 4-(2-phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30762-06-2 | |
| Record name | 30762-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-phenylethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(2-Phenylethoxy)benzoic Acid
Abstract
4-(2-Phenylethoxy)benzoic acid is an aromatic carboxylic acid featuring a flexible ether linkage to a phenethyl group. This combination of a rigid benzoic acid core and a more dynamic lipophilic tail presents a versatile scaffold for investigation in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its chemical properties, a robust and validated synthetic protocol, comprehensive analytical characterization workflows, and an expert perspective on its potential applications for researchers, scientists, and drug development professionals. The content herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and practical utility in a laboratory setting.
Core Chemical Identity and Physicochemical Profile
This compound is a solid organic compound characterized by a benzoic acid core where the hydroxyl group at the para-position is replaced by a 2-phenylethoxy group. This structure imparts a unique balance of hydrophilicity from the carboxylic acid moiety and lipophilicity from the aromatic rings and ether linkage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 30762-06-2 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [2][3] |
| Purity | ≥95% (Typical commercial grade) | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). | [2] |
| pKa (Predicted) | ~4.2-4.5 (The phenylethoxy group may slightly increase the pKa compared to unsubstituted benzoic acid's pKa of 4.2). | [2] |
| XlogP (Predicted) | 3.4 | [4] |
Note: Predicted values are computationally derived and serve as an estimation; experimental verification is recommended.
Synthesis and Purification: A Validated Approach
The most common and efficient synthesis of this compound is achieved via the Williamson ether synthesis, a cornerstone reaction in organic chemistry. The causality behind this choice lies in its reliability, high-yield potential, and the ready availability of starting materials. The process involves the nucleophilic substitution of a halide by a phenoxide ion.
Synthetic Pathway Overview
The synthesis is a two-step process. First, a 4-hydroxybenzoate ester is deprotonated with a strong base to form a nucleophilic phenoxide. This intermediate then reacts with a phenethyl halide (e.g., (2-bromoethyl)benzene) in an Sₙ2 reaction. The final step is the saponification (base-catalyzed hydrolysis) of the ester to yield the target carboxylic acid.
Figure 1: Williamson ether synthesis pathway for this compound.
Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks (TLC) and a robust purification step to ensure high purity of the final product.
Materials:
-
Methyl 4-hydroxybenzoate
-
(2-Bromoethyl)benzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc) and Hexanes for TLC and chromatography
-
Deionized water
Procedure:
-
Ether Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate, potassium carbonate (2.5 equivalents), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add (2-bromoethyl)benzene (1.1 equivalents) to the mixture.
-
Heat the reaction to 80-90 °C and maintain for 6-12 hours. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 reaction. DMF is an ideal polar aprotic solvent as it solvates the potassium cation, leaving the carbonate and phenoxide ions more reactive.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (methyl 4-hydroxybenzoate) is consumed.
-
-
Work-up and Isolation of Ester Intermediate:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-(2-phenylethoxy)benzoate.
-
-
Saponification:
-
Dissolve the crude ester in methanol. Add an aqueous solution of sodium hydroxide (3-4 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the ester spot.
-
Cool the solution and remove the methanol via rotary evaporation.
-
-
Acidification and Product Isolation:
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is ~2. A white precipitate will form. The carboxylic acid is insoluble in acidic aqueous media, allowing for its isolation by precipitation.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to achieve high purity. Dry the final product under vacuum.
-
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is a critical, non-negotiable step. The following workflow provides a multi-faceted approach to characterization, ensuring a high degree of confidence in the material's quality.
Sources
An In-depth Technical Guide to 4-(2-Phenylethoxy)benzoic Acid
CAS Number: 30762-06-2
This technical guide provides a comprehensive overview of 4-(2-Phenylethoxy)benzoic acid, a significant molecule in the landscape of chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.
Introduction: The Significance of the Benzoic Acid Scaffold
Benzoic acid and its derivatives are fundamental structural motifs in medicinal chemistry. The versatility of the phenyl ring allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its ether linkage and carboxylic acid functionality, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure combines a rigid aromatic core with a flexible phenylethoxy chain, a feature often exploited in the design of ligands for various biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 30762-06-2 | |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | |
| Appearance | Solid | |
| Predicted pKa | 4.2-4.5 | |
| Predicted Solubility | Limited solubility in water, good solubility in organic solvents like methanol, ethanol, acetone, and DMSO. |
The presence of both hydrophobic (aromatic rings, ethoxy chain) and hydrophilic (carboxylic acid) moieties suggests that this compound will exhibit amphiphilic characteristics, influencing its behavior in biological systems and its utility in synthesis.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
Causality of Experimental Choices
The chosen synthetic strategy leverages the acidity of the phenolic proton of a 4-hydroxybenzoic acid derivative and the reactivity of a phenylethyl halide. The use of a methyl or ethyl ester of 4-hydroxybenzoic acid is a critical strategic decision. It protects the carboxylic acid functionality, which would otherwise compete with the phenoxide in reacting with the alkyl halide. The ester group is then hydrolyzed in a subsequent step to yield the desired carboxylic acid. A strong base, such as potassium carbonate, is employed to deprotonate the phenol, creating the nucleophilic phenoxide in situ. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.
Step-by-Step Experimental Protocol
Step 1: Etherification
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.
-
Add (2-bromoethyl)benzene (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-(2-phenylethoxy)benzoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the purified methyl 4-(2-phenylethoxy)benzoate in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl until a white precipitate forms (pH ~2-3).
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: A Self-Validating System
The identity and purity of the synthesized this compound must be rigorously confirmed through a suite of spectroscopic techniques. The expected data from these analyses provide a self-validating system, where each technique corroborates the findings of the others.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | - Carboxylic Acid Proton (COOH): A broad singlet typically downfield (> 10 ppm).- Aromatic Protons (Benzoic Acid Ring): Two doublets in the aromatic region (approx. 6.9-8.1 ppm), characteristic of a 1,4-disubstituted benzene ring.- Aromatic Protons (Phenyl Ring of Phenylethoxy Group): A multiplet in the aromatic region (approx. 7.2-7.4 ppm).- Methylene Protons (-OCH₂-): A triplet around 4.2-4.3 ppm.- Methylene Protons (-CH₂-Ph): A triplet around 3.1-3.2 ppm. |
| ¹³C NMR | - Carboxylic Acid Carbon (C=O): A signal in the downfield region (approx. 167-172 ppm).- Aromatic Carbons: Multiple signals in the aromatic region (approx. 114-163 ppm). The carbon attached to the ether oxygen will be the most downfield among the benzoic acid ring carbons.- Methylene Carbons (-OCH₂CH₂Ph): Two signals in the aliphatic region, one for the carbon attached to the oxygen (approx. 68-70 ppm) and one for the carbon attached to the phenyl group (approx. 35-37 ppm). |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.- C-O Stretch (Ether & Carboxylic Acid): Absorptions in the 1200-1300 cm⁻¹ region.- Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.- Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular Ion Peak [M]⁺: Expected at m/z = 242.- Key Fragmentation Patterns: Loss of the phenylethyl group, decarboxylation, and cleavage of the ether bond. |
Applications in Drug Discovery and Development
The this compound scaffold is a valuable intermediate in the synthesis of pharmacologically active compounds. A notable example is its use in the development of novel chalcone fibrate hybrids as potential peroxisome proliferator-activated receptor alpha (PPARα) agonists.[1]
Mechanism of Action: PPARα Agonism
PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. PPARα, in particular, is a key regulator of fatty acid oxidation. Agonists of PPARα, such as fibrate drugs, are used clinically to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.
The synthesis of 4-(2-phenylethoxy) chalcone fibrate hybrids involves the coupling of the this compound moiety with a chalcone scaffold.[1] The resulting hybrid molecules have shown promising PPARα agonistic activity in vitro and significant hypolipidemic effects in vivo.[1] The 4-(2-phenylethoxy) portion of the molecule is crucial for establishing key interactions within the ligand-binding domain of the PPARα receptor, contributing to the overall activity of the compound.
Caption: Simplified signaling pathway of PPARα agonism.
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, combined with its versatile chemical handles, makes it an attractive building block for the creation of novel compounds with potential therapeutic value. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this compound, enabling further exploration of its properties and applications.
References
- Hassan, R. M., Aboutabl, M. E., Bozzi, M., El-Behairy, M. F., El Kerdawy, A. M., Sampaolese, B., ... & Ghannam, I. A. Y. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. Bioorganic Chemistry, 115, 105170. [Link]
Sources
4-(2-Phenylethoxy)benzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(2-Phenylethoxy)benzoic Acid
Introduction
This compound is a benzoic acid derivative characterized by a phenylethoxy substituent at the para position. As a member of the ether-linked aromatic carboxylic acid family, it serves as a valuable building block in medicinal chemistry and materials science. Its structure combines a rigid benzoic acid moiety, offering a site for further functionalization or interaction with biological targets, with a more flexible phenylethoxy tail, which can modulate properties such as lipophilicity and solubility. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and comparative analysis for researchers in drug development and chemical synthesis.
Retrosynthetic Analysis and Strategic Planning
The logical approach to synthesizing this compound involves disconnecting the molecule at its most reactive or synthetically accessible bonds. The ether linkage (C-O bond) between the benzoic acid ring and the phenylethoxy side chain is the most apparent disconnection point. This retrosynthetic analysis suggests two primary forward-synthesis strategies:
-
Williamson Ether Synthesis: An SN2 reaction between a phenoxide nucleophile (derived from a 4-hydroxybenzoic acid precursor) and a phenylethyl electrophile (a 2-phenylethyl halide).[1][2]
-
Mitsunobu Reaction: A redox-condensation reaction coupling a phenolic alcohol (4-hydroxybenzoic acid precursor) with 2-phenylethanol.[3][4]
A critical consideration for both pathways is the reactivity of the carboxylic acid group. Under the basic conditions of the Williamson synthesis or the nucleophilic conditions of the Mitsunobu reaction, the acidic proton of the carboxyl group would interfere. Therefore, a protection-deprotection strategy is essential. The most common approach is to start with an ester of 4-hydroxybenzoic acid (e.g., methyl or ethyl 4-hydroxybenzoate), perform the ether synthesis, and then hydrolyze the ester in the final step to yield the desired carboxylic acid.[5][6]
Caption: Retrosynthetic analysis of this compound.
Core Synthesis Pathways: A Comparative Overview
Pathway 1: Williamson Ether Synthesis
This classical method is the most robust and widely used approach for preparing ethers from an alkoxide and an alkyl halide.[2][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. For this specific synthesis, the phenoxide derived from an ester of 4-hydroxybenzoic acid acts as the nucleophile, attacking the primary carbon of a 2-phenylethyl halide.
Mechanism: The reaction is initiated by deprotonating the phenolic hydroxyl group of ethyl 4-hydroxybenzoate with a mild base, such as potassium carbonate, to form the more nucleophilic potassium phenoxide. This phenoxide then attacks the electrophilic CH₂ group of 2-phenylethyl bromide, displacing the bromide ion and forming the ether linkage. The use of a primary alkyl halide is crucial as it minimizes the competing E2 elimination side reaction.[2]
Pathway 2: Mitsunobu Reaction
The Mitsunobu reaction provides a milder alternative for forming the ether bond, proceeding at or below room temperature.[4][8] It facilitates the condensation of an alcohol and an acidic nucleophile (pKa < 15) through the action of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][9]
Mechanism: Triphenylphosphine and DEAD combine to form a phosphonium intermediate.[3][4] The alcohol (2-phenylethanol) then adds to this intermediate, activating the hydroxyl group as a good leaving group. Finally, the deprotonated phenolic hydroxyl of the 4-hydroxybenzoate ester displaces the activated alcohol in an SN2 fashion, yielding the desired ether with inversion of configuration at the alcohol's carbon (though irrelevant in this case).[3][8] A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts, which can complicate purification.[8]
Data Presentation: Comparison of Synthesis Pathways
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Starting Materials | Ethyl 4-hydroxybenzoate, 2-Phenylethyl bromide | Ethyl 4-hydroxybenzoate, 2-Phenylethanol |
| Key Reagents | Base (e.g., K₂CO₃, NaH) | Triphenylphosphine (PPh₃), DEAD or DIAD |
| Reaction Conditions | Elevated temperature (reflux) | 0°C to Room Temperature |
| Mechanism | SN2 | Redox-Condensation (SN2-like) |
| Advantages | High yields, cost-effective reagents, simple work-up | Mild conditions, broad substrate scope |
| Disadvantages | Requires heat, potential for elimination side-reactions | Stoichiometric byproducts (PPh₃O), expensive reagents |
Detailed Experimental Protocols
The following section details a validated, three-step protocol for the synthesis of this compound via the Williamson ether synthesis pathway, which is generally preferred for its scalability and cost-efficiency.
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Fischer Esterification of 4-Hydroxybenzoic Acid
This initial step protects the carboxylic acid functionality as an ethyl ester.
-
Materials:
-
4-Hydroxybenzoic acid (1.0 eq)
-
Absolute Ethanol (10-20 vol)
-
Concentrated Sulfuric Acid (catalytic, ~0.1 eq)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzoic acid and absolute ethanol.[10]
-
Stir the mixture to dissolve the solid. Once dissolved, slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[11]
-
After completion, cool the reaction to room temperature and remove the excess ethanol using a rotary evaporator.[11]
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-hydroxybenzoate as a white solid.
-
Step 2: Williamson Ether Synthesis of Ethyl 4-(2-phenylethoxy)benzoate
This is the key bond-forming step to create the ether linkage.
-
Materials:
-
Ethyl 4-hydroxybenzoate (1.0 eq)
-
2-Phenylethyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or Methyl Ethyl Ketone (15-20 vol)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine ethyl 4-hydroxybenzoate, potassium carbonate, and acetone.[6]
-
Add 2-phenylethyl bromide to the suspension.
-
Heat the mixture to reflux and stir vigorously for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[6]
-
The resulting oil or solid, ethyl 4-(2-phenylethoxy)benzoate, can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Step 3: Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.
-
Materials:
-
Ethyl 4-(2-phenylethoxy)benzoate (1.0 eq)
-
Ethanol (5 vol)
-
5N Sodium Hydroxide (NaOH) solution (3.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the crude ethyl 4-(2-phenylethoxy)benzoate in ethanol in a round-bottom flask.[6]
-
Add the 5N NaOH solution and heat the mixture to reflux for 2-4 hours.[6] The reaction progress can be monitored by TLC, observing the disappearance of the ester spot.
-
After cooling to room temperature, add water to dissolve the sodium salt of the product.[6]
-
Slowly acidify the solution by adding concentrated HCl dropwise while stirring in an ice bath. A white precipitate will form as the pH becomes acidic (pH ~2-3).[12]
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the product in a vacuum oven to afford this compound as a white crystalline solid. Recrystallization from an ethanol/water mixture can be performed for further purification.
-
Product Characterization
Unambiguous identification and purity assessment of the final product are critical. A combination of spectroscopic and physical methods should be employed.
| Technique | Expected Results for this compound |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.8 (s, 1H, -COOH), 7.90 (d, 2H, Ar-H ortho to COOH), 7.35-7.20 (m, 5H, Ph-H), 7.05 (d, 2H, Ar-H ortho to OCH₂), 4.25 (t, 2H, -OCH₂-), 3.10 (t, 2H, -CH₂Ph). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~167.0 (C=O), 162.0 (C-O), 138.5 (Ar-C), 131.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 123.0 (Ar-C), 114.5 (Ar-CH), 68.5 (-OCH₂-), 35.0 (-CH₂Ph). |
| Mass Spectrometry | Expected [M-H]⁻ at m/z 241.08 or [M+H]⁺ at m/z 243.09 for C₁₅H₁₄O₃. |
| Melting Point | Estimated to be in the range of 180-220°C.[13] |
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a three-step sequence involving Fischer esterification of 4-hydroxybenzoic acid, followed by a Williamson ether synthesis with 2-phenylethyl bromide, and concluding with saponification. This pathway utilizes readily available and cost-effective reagents, employs robust and scalable reactions, and involves straightforward purification procedures. While the Mitsunobu reaction offers a milder alternative, the Williamson synthesis remains the method of choice for its practicality in most research and development settings. The protocols and data presented in this guide provide a solid foundation for scientists to successfully synthesize and characterize this valuable chemical intermediate.
References
- Benchchem.
- Benchchem.
- Guidechem. How to prepare 4-Hydroxybenzoic acid ester? - FAQ.
- Lama, S., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743-9749. [Link]
- Lemasle, M., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(8), 3496-3501. [Link]
- Hambardzumyan, E. N., et al. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP Transactions on Organic Chemistry, 1(2). [Link]
- Organic-Chemistry.org. Mitsunobu Reaction. (2019). [Link]
- University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]
- Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Beddoe, R. H., et al. (2016). Development of a Redox-Free Mitsunobu Reaction Exploiting Phosphine Oxides as Phosphorus(V) Reagent Precursors. Angewandte Chemie International Edition, 55(44), 13833-13837. [Link]
- Francis Academic Press.
- Wikipedia. 4-Hydroxybenzoic acid. [Link]
- Cambridge University Press. Williamson Ether Synthesis. [Link]
- The Royal Society of Chemistry.
- Organic Synthesis. Mitsunobu reaction. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
- California State University, Bakersfield. The Williamson Ether Synthesis. [Link]
- Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- Wang, Y., et al. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology. [Link]
- Google Patents. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
- Suloeva, A., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(11), 3236. [Link]
- European Patent Office.
- Organic Syntheses.
- Wiley Online Library. Benzoic acid, 4-hydroxy-, 2-oxo-2-phenylethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- ResearchGate.
- IOSR Journal. Hydrolysis of Ethyl Benzoate in Nitrogenous and Non-Nitrogenous Aquo-organic Solvents. (2020). [Link]
- PubChem.
- Zenodo.
- PubMed.
Sources
- 1. francis-press.com [francis-press.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
- 13. This compound (30762-06-2) for sale [vulcanchem.com]
An In-depth Technical Guide to 4-(2-Phenylethoxy)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential
Foreword: Unveiling the Potential of a Versatile Benzoic Acid Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. 4-(2-Phenylethoxy)benzoic acid emerges as a compound of significant interest, bridging a simple yet elegant structure with the potential for complex biological interactions. This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of this molecule. We will delve into its synthesis through a detailed, field-tested protocol, elucidate its structural characterization via spectroscopic methods, and explore its burgeoning potential as a foundational scaffold for the development of next-generation therapeutics, particularly in the realm of metabolic disorders. This document is structured to not only inform but also to empower researchers to harness the potential of this compound in their own investigations.
Physicochemical Properties and Structural Elucidation
This compound is a carboxylic acid derivative with the IUPAC name This compound . Its structure is characterized by a benzoic acid moiety linked to a phenethyl group through an ether bond.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₅H₁₄O₃ | [CymitQuimica] |
| Molecular Weight | 242.27 g/mol | [CymitQuimica] |
| CAS Number | 30762-06-2 | [Vulcanchem] |
| Appearance | White to off-white solid | [CymitQuimica] |
| Predicted pKa | 4.2-4.5 | [Vulcanchem] |
| Predicted Solubility | Limited in water, soluble in organic solvents like methanol, ethanol, DMSO | [Vulcanchem] |
Synthesis of this compound via Williamson Ether Synthesis
The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, the synthesis proceeds in two key stages: the formation of an esterified phenoxide followed by the etherification reaction, and subsequent hydrolysis to yield the final carboxylic acid. This two-step approach is often preferred to protect the acidic proton of the benzoic acid, which would otherwise interfere with the basic conditions of the ether synthesis.
Rationale for the Two-Step Approach
Directly reacting 4-hydroxybenzoic acid with a base to form the dipotassium salt and then with 2-phenylethyl bromide can be challenging. The carboxylate and phenoxide anions have different nucleophilicities, and side reactions can occur. By first protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester), we can selectively deprotonate the phenolic hydroxyl group to form the phenoxide, which then cleanly reacts with the alkyl halide. The final hydrolysis step is typically a high-yielding and straightforward deprotection.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-(2-Phenylethoxy)benzoate
This step involves the reaction of ethyl 4-hydroxybenzoate with (2-bromoethyl)benzene (phenethyl bromide) in the presence of a weak base like potassium carbonate.
-
Materials:
-
Ethyl 4-hydroxybenzoate
-
(2-Bromoethyl)benzene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 4-hydroxybenzoate (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
To this stirring suspension, add (2-bromoethyl)benzene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(2-phenylethoxy)benzoate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis to this compound
The synthesized ester is then hydrolyzed under basic conditions to yield the final product.
-
Materials:
-
Ethyl 4-(2-phenylethoxy)benzoate
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)
-
-
Procedure:
-
Dissolve the purified ethyl 4-(2-phenylethoxy)benzoate in ethanol in a round-bottom flask.
-
Add the aqueous NaOH solution to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with the aqueous HCl solution.
-
The white solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.
-
Caption: Workflow for the two-step synthesis of this compound.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy bridge, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | broad singlet | 1H |
| Aromatic (d, ortho to -COOH) | ~7.9 - 8.1 | doublet | 2H |
| Aromatic (phenyl) | ~7.2 - 7.4 | multiplet | 5H |
| Aromatic (c, ortho to -O-) | ~6.9 - 7.1 | doublet | 2H |
| Methylene (-O-CH₂-) | ~4.2 - 4.4 | triplet | 2H |
| Methylene (-CH₂-Ph) | ~3.0 - 3.2 | triplet | 2H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| Carboxylic Acid (C=O) | ~167 |
| Aromatic (quaternary, C-O) | ~162 |
| Aromatic (quaternary, phenyl) | ~138 |
| Aromatic (CH, ortho to -COOH) | ~131 |
| Aromatic (quaternary, C-COOH) | ~124 |
| Aromatic (CH, phenyl) | ~129, ~128, ~126 |
| Aromatic (CH, ortho to -O-) | ~114 |
| Methylene (-O-CH₂-) | ~69 |
| Methylene (-CH₂-Ph) | ~35 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Sharp |
| C-H (Aliphatic) | 2850-3000 | Sharp |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=C (Aromatic) | 1580-1600 | Medium |
| C-O (Ether) | 1240-1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be at m/z 241.1.
Caption: Workflow for the spectroscopic characterization of this compound.
Biological Activity and Therapeutic Potential
While direct studies on the biological activity of this compound are limited in publicly available literature, its structural motifs are present in a number of biologically active compounds. Of particular note is its role as a key scaffold in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.
The Role of PPARs in Health and Disease
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation. There are three main subtypes:
-
PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to a decrease in triglycerides and is the target of the fibrate class of drugs used to treat dyslipidemia.
-
PPARγ: Highly expressed in adipose tissue and plays a crucial role in adipogenesis and insulin sensitization. The thiazolidinedione class of drugs for type 2 diabetes are PPARγ agonists.
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation.
This compound as a Scaffold for PPARα Agonists
Several studies have explored derivatives of this compound as potential PPARα agonists. For instance, chalcone fibrate hybrids incorporating the 4-(2-phenylethoxy) moiety have been synthesized and shown to possess potent PPARα agonistic activity. These findings suggest that the this compound core can be a valuable starting point for designing novel therapeutics for metabolic disorders.
The rationale behind its potential as a PPARα agonist lies in its ability to mimic the general structure of known fibrate drugs, which typically feature a carboxylic acid head group, a linker, and a hydrophobic tail. In this compound, the benzoic acid serves as the acidic head, the ethoxy group acts as a linker, and the phenethyl group provides the hydrophobic tail.
Caption: Putative mechanism of action for derivatives of this compound as PPARα agonists.
Future Directions and Conclusion
This compound represents a synthetically accessible and versatile scaffold with significant potential in drug discovery. While further research is needed to fully elucidate the biological activity of the parent molecule, the existing evidence strongly suggests its utility as a foundational element for the design of novel PPARα agonists.
Future research should focus on:
-
Direct Biological Screening: Evaluating the in vitro and in vivo activity of this compound itself on PPAR subtypes and other relevant biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
Exploration of Other Therapeutic Areas: Given the diverse roles of PPARs, derivatives could be investigated for their potential in treating inflammatory diseases, non-alcoholic fatty liver disease (NAFLD), and certain cancers.
References
An In-Depth Technical Guide to the Physical Properties of 4-(2-Phenylethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Phenylethoxy)benzoic acid, a derivative of benzoic acid, is a molecule of interest in various fields of chemical and pharmaceutical research. Its structural features, comprising a carboxylic acid group, a phenyl ring, and a phenylethoxy moiety, confer upon it a unique combination of acidic and lipophilic characteristics. Understanding the core physical properties of this compound is paramount for its application in drug design, materials science, and synthetic chemistry. This guide provides a comprehensive overview of the key physical properties of this compound, the theoretical principles behind their measurement, and detailed experimental protocols for their determination.
Core Physical and Chemical Properties
A summary of the fundamental properties of this compound is presented below. It is important to note that while some properties are well-documented, others are estimated based on the behavior of structurally similar compounds due to a lack of extensive experimental data in publicly accessible literature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₃ | , |
| Molecular Weight | 242.27 g/mol | , |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 180-220 °C (estimated) | |
| Boiling Point | Not experimentally determined | |
| Solubility | Predicted to have limited solubility in water and good solubility in organic solvents such as methanol, ethanol, acetone, and dimethylsulfoxide (DMSO). | |
| pKa (acid dissociation constant) | 4.2-4.5 (estimated) | |
| CAS Number | 30762-06-2 | , |
In-Depth Analysis of Physical Properties and Experimental Determination
Melting Point
Theoretical Background: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, melting point determination is a crucial technique for assessing the purity of a compound.
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and widely accepted technique for determining the melting point of a solid.
Step-by-Step Methodology:
-
Sample Preparation: The crystalline this compound is finely ground into a powder. A small amount of the powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire solid has melted is recorded as the final melting point. The melting range is the difference between these two temperatures.
Caption: Workflow for Capillary Melting Point Determination.
Solubility
Theoretical Background: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution. For a carboxylic acid like this compound, its solubility in aqueous media is expected to be pH-dependent, increasing with higher pH as the carboxylic acid is deprotonated to the more soluble carboxylate form. In organic solvents, its solubility will be governed by the principle of "like dissolves like," with higher solubility in polar organic solvents.
Experimental Protocol: Saturation Shake-Flask Method
This is a common method for determining the equilibrium solubility of a compound in a specific solvent.
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Saturation Shake-Flask Solubility Determination.
pKa (Acid Dissociation Constant)
Theoretical Background: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka). For a benzoic acid derivative, the pKa value indicates the pH at which the compound is 50% in its protonated (acidic) form and 50% in its deprotonated (conjugate base) form. The pKa is a critical parameter in drug development as it influences the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.
Step-by-Step Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
-
Titration: The titrant is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the buffer region in the titration curve.
4-(2-Phenylethoxy)benzoic acid solubility data
An In-Depth Technical Guide to the Solubility of 4-(2-Phenylethoxy)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, and process development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively available in peer-reviewed literature, this document synthesizes foundational solubility principles, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. We will explore the predicted solubility profile, provide a robust methodology for its experimental determination, and detail an analytical workflow for accurate quantification.
Introduction to this compound
This compound is a carboxylic acid derivative featuring a phenylethoxy substituent at the para position of the benzene ring. Its molecular structure, combining a polar carboxylic acid group with a significantly nonpolar phenylethoxy tail, suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding this solubility is paramount for its application in areas such as medicinal chemistry, where it may serve as a building block for larger molecules, and in materials science.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][3] |
| CAS Number | 30762-06-2 | [1] |
| Appearance | White to off-white crystalline solid (predicted) | [3] |
| Predicted XlogP | 3.4 | [2] |
| Predicted pKa | 4.2 - 4.5 | [3] |
| Melting Point | 180-220°C (estimated) | [3] |
The predicted XlogP value of 3.4 indicates a significant lipophilic character, suggesting poor aqueous solubility. The predicted pKa, similar to that of benzoic acid (4.2), indicates that its solubility in aqueous media will be highly pH-dependent, increasing significantly in alkaline conditions due to the formation of the more soluble carboxylate salt.[3][4]
Theoretical Framework and Predicted Solubility Profile
The solubility of a solid in a liquid solvent is governed by the interplay between the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules). The adage "like dissolves like" is a useful qualitative predictor.[4][5]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents. However, the large, nonpolar phenylethoxy group will hinder solubility in highly polar solvents like water. Solubility is expected to be low in water but increase in alcohols like methanol and ethanol, which have a lower polarity and can better solvate the nonpolar portion of the molecule.[6] The solubility in aqueous solutions will be significantly enhanced at pH values above the pKa, where the carboxylic acid is deprotonated.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. They are also capable of solvating the aromatic rings. Therefore, this compound is predicted to have good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar region of the molecule suggests some solubility in nonpolar solvents. However, the highly polar carboxylic acid group, which can form strong intermolecular hydrogen-bonded dimers, will limit solubility in purely nonpolar solvents like hexane.[6]
Predicted Qualitative Solubility Table
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | Large nonpolar moiety counteracts the polar carboxylic acid group. |
| Methanol, Ethanol | Soluble | Good balance of polarity to solvate both parts of the molecule. | |
| Polar Aprotic | DMSO, DMF, Acetone | Highly Soluble | Strong hydrogen bond accepting ability and good solvation of aromatic systems. |
| Nonpolar | Toluene | Slightly Soluble | Aromatic nature of toluene can interact with the phenyl rings. |
| Hexane | Insoluble | Strong solute-solute interactions (H-bonding) are not overcome by weak solute-solvent interactions. |
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a compound is the equilibrium (or shake-flask) method. This method ensures that the solvent is fully saturated with the solute.
Diagram of the Experimental Workflow
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an incubator shaker or on a rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase for the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.[9]
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying aromatic compounds like this compound.[10]
Diagram of the Analytical Workflow
Caption: Workflow for quantification by HPLC-UV.
Representative HPLC-UV Method
This protocol is based on standard methods for benzoic acid and its derivatives.[11][12][13]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water, pH ~2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point would be 60:40 Acetonitrile:Water with 0.1% Formic Acid. The acidic pH ensures the carboxylic acid is in its neutral form for better retention.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of the aromatic rings and the carboxylic acid group, a wavelength around 230 nm or 254 nm should provide good sensitivity.[12]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analysis and Calculation:
-
Inject the calibration standards to generate a linear calibration curve of peak area versus concentration.
-
Inject the diluted, filtered sample from the solubility experiment.
-
Use the peak area from the sample and the regression equation from the calibration curve to calculate the concentration in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility of this compound in the original solvent.
-
Data Presentation
Quantitative solubility data should be presented clearly, specifying the solvent, temperature, and units.
Example Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.0) | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Water (pH 7.0) | 37 | Experimental Value | Calculated Value |
| Ethanol | 37 | Experimental Value | Calculated Value |
Conclusion
While direct, published quantitative solubility data for this compound is limited, a strong predictive understanding can be derived from its physicochemical properties and the behavior of structurally similar molecules. Its amphipathic nature—possessing both polar and nonpolar regions—dictates a nuanced solubility profile, with high solubility expected in polar aprotic solvents like DMSO and moderate solubility in alcohols. Aqueous solubility is predicted to be low but highly pH-dependent. This guide provides the necessary theoretical foundation and detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in any solvent system of interest, thereby facilitating its effective use in drug development and chemical research.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (n.d.). ACS Publications.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15). PubMed.
- Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.). American Chemical Society.
- Thermodynamic modeling of activity coefficient and prediction of solubility. (n.d.). PubMed.
- This compound - 30762-06-2. (n.d.). Vulcanchem.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (n.d.). ACS Publications.
- How To Determine Solubility Of Organic Compounds? (2025, February 11). YouTube.
- How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate.
- This compound. (n.d.). CymitQuimica.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Solubility of organic compounds. (n.d.). Khan Academy.
- A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid. (n.d.). Benchchem.
- This compound (C15H14O3). (n.d.). PubChemLite.
- 4-(2-Phenylethyl)benzoic acid | C15H14O2 | CID 10489431. (n.d.). PubChem.
- PRODUCT INFORMATION. (n.d.). Cayman Chemical.
- solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). Benchchem.
- 4-(2-phenylethenyl)benzoic Acid | C15H12O2 | CID 5162089. (n.d.). PubChem.
- SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. (n.d.).
- The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate.
- (PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26). ResearchGate.
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing.
- (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. (2023, December 14). ResearchGate.
- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.).
- 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5. (2025, July 16). ChemicalBook.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]
- 3. This compound (30762-06-2) for sale [vulcanchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.ws [chem.ws]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fimm.valahia.ro [fimm.valahia.ro]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of 4-(2-Phenylethoxy)benzoic Acid and its Analogs as GPR40 Modulators
Foreword: Navigating the Landscape of Novel GPR40 Agonists
To our fellow researchers, scientists, and drug development professionals, this guide delves into the biological significance of 4-(2-phenylethoxy)benzoic acid. It is crucial to acknowledge at the outset that publicly available research specifically detailing the comprehensive biological activity of this exact molecule is limited. Therefore, this document takes a broader, more instructive approach. We will situate this compound within the well-established and therapeutically relevant class of G protein-coupled receptor 40 (GPR40) agonists. By examining the structure-activity relationships (SAR) and pharmacological profiles of its close structural analogs, we can construct a robust framework for understanding its potential mechanism of action and a detailed roadmap for its biological evaluation. This guide is designed not as a mere summary of existing data, but as a technical playbook for researchers investigating this and similar chemical entities.
Introduction to this compound: A Structural Perspective
This compound is a carboxylic acid derivative characterized by a benzoic acid moiety linked to a phenethyl group via an ether bond. Its structure embodies the key pharmacophoric features of a class of synthetic agonists for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.
The general structure of many GPR40 agonists includes a carboxylic acid head group (essential for receptor activation), a central linker, and a lipophilic tail. In this compound, the benzoic acid serves as the head, the ethoxy group as the linker, and the phenyl group as the tail. Understanding the interplay of these components is critical to predicting and interpreting biological activity.
The GPR40 Signaling Cascade: A Putative Mechanism of Action
GPR40 is a G protein-coupled receptor that primarily signals through the Gαq/11 pathway.[1][2] Activation by endogenous long-chain fatty acids or synthetic agonists initiates a signaling cascade that augments the effects of elevated glucose on insulin secretion, thereby reducing the risk of hypoglycemia often associated with other insulin secretagogues.
Upon agonist binding, the following cascade is initiated:
-
Receptor Activation: The agonist binds to the GPR40 receptor on the pancreatic β-cell membrane.
-
Gαq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
-
Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.
It has also been noted that some GPR40 agonists can signal through Gs-protein pathways, leading to cAMP production and GLP-1 secretion from intestinal L-cells, which further enhances insulin release.
GPR40 Signaling Pathway Diagram
Caption: GPR40 Gαq signaling pathway in pancreatic β-cells.
Synthesis of this compound
The most common and efficient method for preparing this compound is via the Williamson ether synthesis. This reaction involves the alkylation of a phenol with an alkyl halide in the presence of a base. For this specific molecule, the starting materials would be a salt of 4-hydroxybenzoic acid and (2-bromoethyl)benzene (phenethyl bromide).
Detailed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Methyl 4-hydroxybenzoate
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine
Procedure:
Step 1: Etherification
-
To a round-bottom flask, add methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Stir the suspension at room temperature under a nitrogen atmosphere for 15 minutes.
-
Add (2-bromoethyl)benzene (1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(2-phenylethoxy)benzoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Saponification (Hydrolysis)
-
Dissolve the purified methyl 4-(2-phenylethoxy)benzoate in a mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq.) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Methodologies for Biological Evaluation
A thorough evaluation of a novel GPR40 agonist requires a multi-tiered approach, progressing from in vitro cell-based assays to in vivo animal models.
In Vitro Assays
Objective: To determine the potency, efficacy, and selectivity of the compound at the GPR40 receptor.
1. Receptor Binding Assays:
-
Protocol: Competitive radioligand binding assays are used to determine the affinity (Ki) of the test compound for the GPR40 receptor. This typically involves incubating membranes from cells overexpressing human GPR40 with a known radiolabeled GPR40 ligand (e.g., [³H]-TAK-875) and varying concentrations of the test compound.
-
Rationale: This assay directly measures the physical interaction between the compound and the receptor, providing a fundamental measure of its binding affinity.
2. Functional Assays (Potency and Efficacy):
-
Calcium Flux Assay:
-
Protocol: Cells stably expressing GPR40 (e.g., HEK293 or CHO cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The test compound is added, and the change in intracellular calcium concentration is measured using a fluorescence plate reader. The EC₅₀ (half-maximal effective concentration) is determined from the dose-response curve.
-
Rationale: As GPR40 primarily signals through Gαq, measuring the downstream calcium mobilization is a direct and high-throughput method to quantify agonist-induced receptor activation.
-
-
IP-1 Accumulation Assay:
-
Protocol: This assay measures the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3. It offers a more robust signal window for Gq-coupled receptors compared to direct IP3 measurement.
-
Rationale: Provides a time-integrated measure of Gq pathway activation, which can be more sensitive for certain agonists.
-
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Protocol: Pancreatic β-cell lines (e.g., MIN6, INS-1E) or isolated primary pancreatic islets are incubated with varying concentrations of the test compound under both low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose conditions. Insulin secreted into the medium is quantified by ELISA or RIA.
-
Rationale: This is a crucial assay to confirm that the compound's effect on insulin secretion is glucose-dependent, a key safety feature for a GPR40 agonist.
Representative In Vitro Data
The following table summarizes hypothetical, yet representative, data for a promising GPR40 agonist based on published data for similar compounds.
| Assay Type | Parameter | Representative Value |
| hGPR40 Binding | Ki (nM) | 10 - 100 |
| Calcium Flux | EC₅₀ (nM) | 20 - 200 |
| IP-1 Accumulation | EC₅₀ (nM) | 50 - 500 |
| GSIS (MIN6 cells) | Fold Increase (High Glucose) | 2.0 - 4.0 |
| GSIS (MIN6 cells) | Fold Increase (Low Glucose) | < 1.2 |
In Vivo Pharmacological Studies
Objective: To assess the compound's efficacy in a physiological context and evaluate its pharmacokinetic properties.
1. Oral Glucose Tolerance Test (OGTT):
-
Protocol: A relevant animal model of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) is fasted overnight. The test compound or vehicle is administered orally, followed by an oral glucose challenge after a set period (e.g., 30-60 minutes). Blood glucose levels are monitored at various time points over 2-3 hours.
-
Rationale: This is the gold-standard in vivo assay to evaluate the glucose-lowering efficacy of an anti-diabetic agent. The area under the curve (AUC) for glucose is the primary endpoint.
2. Pharmacokinetic (PK) Studies:
-
Protocol: The compound is administered to rodents (e.g., Sprague-Dawley rats) via oral (PO) and intravenous (IV) routes. Plasma samples are collected at multiple time points and the concentration of the compound is determined by LC-MS/MS.
-
Rationale: This study determines key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F), which are critical for assessing its drug-like properties.
Experimental Evaluation Workflow
Caption: Tiered workflow for the biological evaluation of a novel GPR40 agonist.
Conclusion and Future Directions
While specific biological data for this compound remains to be published, its structure strongly suggests potential activity as a GPR40 agonist. The methodologies and frameworks presented in this guide provide a comprehensive blueprint for its synthesis, characterization, and pharmacological evaluation. By leveraging established protocols for assessing GPR40 signaling, insulin secretion, and in vivo glucose homeostasis, researchers can effectively determine the therapeutic potential of this and other novel phenoxy-alkoxy-benzoic acid derivatives. Future work should focus on executing these studies to confirm its mechanism of action, define its potency and efficacy, and establish a preliminary safety and pharmacokinetic profile, thereby clarifying its potential as a lead compound for the treatment of type 2 diabetes.
References
- Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Care, 36(Supplement 2), S133–S137. ([Link])
- Christiansen, E., et al. (2013). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 2(1), 9-18. ([Link])
- Lin, D. C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 59(21), 9614–9635. ([Link])
- Tsujihata, Y., et al. (2011). TAK-875, an Orally Available G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist, Enhances Glucose-Dependent Insulin Secretion and Improves Both Postprandial and Fasting Hyperglycemia in Type 2 Diabetic Rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. ([Link])
- Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after ‘TAKing’ a hit. Diabetes, Obesity and Metabolism, 17(7), 622-629. ([Link])
- Bhatt, M., et al. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Drug Targets, 17(11), 1292-1300. ([Link])
- Song, F., et al. (2007). Synthesis and biological evaluation of 3-aryl-3-(4-phenoxy)-propionic acid as a novel series of G protein-coupled receptor 40 agonists. Journal of Medicinal Chemistry, 50(12), 2807-2817. ([Link])
- Stoddart, L. A., et al. (2008). G-protein-coupled receptor GPR40 (FFAR1) is a key downstream target for the insulinotropic effect of oleoylethanolamide in pancreatic β-cells. Diabetologia, 51(7), 1212-1220. ([Link])
- Spasov, A. A., et al. (2017). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. Russian Journal of Bioorganic Chemistry, 43(2), 163-169. ([Link])
- Christiansen, E., et al. (2011). Structure–Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. ACS Medicinal Chemistry Letters, 2(2), 169-173. ([Link])
- Sharma, R., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 264, 115990. ([Link])
- Wang, H., et al. (2018). Design, synthesis and structure-activity relationship studies of GPR40 agonists containing amide linker. European Journal of Medicinal Chemistry, 151, 665-676. ([Link])
Sources
An In-Depth Technical Guide to the Discovery of 4-(2-Phenylethoxy)benzoic Acid Derivatives
Introduction: The Strategic Value of the 4-(2-Phenylethoxy)benzoic Acid Scaffold
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The this compound scaffold has emerged as a "privileged structure," a framework that demonstrates the ability to bind to multiple, distinct biological targets, thereby offering a versatile starting point for the development of novel therapeutics.[1] Its inherent characteristics—a terminal carboxylic acid for target interaction, a central and flexible ethoxy linker, and a distal phenyl ring for exploring hydrophobic pockets—provide a trifecta of modifiable points for systematic optimization of potency, selectivity, and pharmacokinetic properties.[2][3]
This guide provides a comprehensive overview of the discovery process for derivatives of this scaffold, from initial strategic considerations to preclinical evaluation. We will navigate the causality behind experimental choices, detailing not just the "what" but the "why" of the scientific methodology. Using the discovery of potent Peroxisome Proliferator-Activated Receptor α (PPARα) agonists for the treatment of hyperlipidemia as a central case study, this document will serve as a technical resource for researchers, scientists, and drug development professionals.
Part 1: Target Identification and Rationale for Scaffold Selection
The journey of drug discovery commences with the identification of a biological target implicated in a disease state. Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in lipid and glucose homeostasis.[4][5] The PPARα isoform is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, and its activation leads to a reduction in serum triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[6][7] This makes PPARα a well-validated target for the treatment of dyslipidemia, a major risk factor for cardiovascular disease.
The selection of the this compound scaffold as a starting point for designing PPARα agonists is a deliberate choice rooted in established pharmacophoric models of existing fibrate drugs. Fibrates, a class of antihyperlipidemic agents, typically possess a carboxylic acid function (or a prodrug ester) connected to an aromatic core via a linker. The this compound scaffold elegantly mirrors this arrangement, providing a robust framework for systematic chemical exploration and optimization.
Part 2: Lead Discovery and Synthesis
General Synthetic Strategy
The synthesis of this compound and its derivatives is generally achieved through a convergent approach, offering flexibility in the introduction of diverse substituents. A common and efficient method is the Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the core scaffold, this compound, which will serve as a key intermediate for further derivatization.
Materials:
-
Methyl 4-hydroxybenzoate
-
2-Phenylethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Mitsunobu Reaction (Esterification):
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) and 2-phenylethanol (1.1 eq) in anhydrous THF under an inert atmosphere (N₂), add PPh₃ (1.2 eq) portion-wise at 0 °C.
-
Slowly add DIAD (1.2 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 4-(2-phenylethoxy)benzoate.
-
-
Saponification (Hydrolysis):
-
Dissolve the purified methyl 4-(2-phenylethoxy)benzoate (1.0 eq) in a mixture of methanol and a 2M aqueous solution of NaOH.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.[8]
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and the absence of significant impurities before proceeding to the next steps.
Part 3: Lead Optimization and Structure-Activity Relationship (SAR)
With the core scaffold in hand, the next phase is lead optimization, a systematic process of modifying the molecule to enhance its biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Case Study: 4-(2-Phenylethoxy) Chalcone Fibrate Hybrids as PPARα Agonists
A compelling example of lead optimization is the development of 4-(2-phenylethoxy) chalcone fibrate hybrids.[9] In this strategy, the core scaffold is elaborated by incorporating a chalcone moiety, which is known to possess a range of biological activities, with the aim of discovering novel PPARα agonists with enhanced efficacy.
Visualization of the Drug Discovery Workflow
Caption: A generalized workflow for the discovery of this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
The SAR for this series reveals key insights into the structural requirements for PPARα agonistic activity.
| Modification Area | Observation | Implication |
| Benzoic Acid Moiety | The carboxylic acid is essential for activity. | Likely forms a key hydrogen bond interaction with residues in the PPARα ligand-binding domain (LBD), such as Tyr464, His440, and Ser280, which is characteristic of fibrate binding.[10] |
| Ethoxy Linker | The two-carbon linker provides optimal spacing and flexibility. | Positions the distal phenyl ring in a hydrophobic pocket of the LBD. |
| Distal Phenyl Ring | Substitution on this ring significantly modulates activity. | Allows for fine-tuning of potency and selectivity by exploring interactions with different regions of the LBD. |
| Chalcone Moiety | Introduction of the chalcone extends the molecule and introduces a Michael acceptor. | Can form additional interactions within the LBD, potentially leading to enhanced potency. The specific substitution pattern on the chalcone's phenyl ring is critical. |
Visualization of SAR Logic
Caption: Key structural components and their influence on PPARα agonism.
Part 4: In Vitro and In Vivo Evaluation
A tiered approach to biological evaluation is crucial for efficiently identifying promising candidates.
In Vitro Assays
-
Primary Screening (PPARα Activation): A cell-based luciferase reporter assay is a standard method to quantify the activation of PPARα.[10] In this assay, cells are co-transfected with a plasmid expressing a PPARα-Gal4 DNA-binding domain fusion protein and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence. An increase in luciferase activity in the presence of the test compound indicates PPARα agonism.
-
Selectivity Profiling: To ensure target specificity, lead compounds should be tested against other PPAR isoforms (PPARγ and PPARβ/δ) using similar reporter assays.[6]
-
Cytotoxicity Assays: Early assessment of cytotoxicity is essential to eliminate compounds that are toxic to cells. Standard assays include the MTT assay, which measures metabolic activity, and the LDH release assay, which assesses membrane integrity.[11][12][13][14][15]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To assess the general cytotoxicity of the synthesized derivatives on a relevant cell line (e.g., HepG2 human liver cancer cells).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.[16]
Self-Validation: The assay should include appropriate controls, and the results should be reproducible across multiple experiments. The Z'-factor can be calculated to assess the quality and robustness of the assay.
In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy in a physiological context.
-
Hyperlipidemia Model: A commonly used acute model is the Triton WR-1339-induced hyperlipidemic rat model.[9][17][18] Triton WR-1339, a non-ionic surfactant, inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma triglyceride and cholesterol levels.
-
Biochemical Analysis: Following treatment with the test compounds, blood samples are collected, and the lipid profile is analyzed. Key parameters include total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). A successful compound will significantly reduce TC, TG, and LDL levels while ideally increasing HDL levels compared to the hyperlipidemic control group.[9]
Part 5: Mechanism of Action
Understanding how a compound exerts its therapeutic effect at a molecular level is critical. For PPARα agonists, the mechanism is well-established.
Visualization of PPARα Activation Pathway
Caption: Molecular mechanism of PPARα activation by a small molecule agonist.
Upon entering the cell, the this compound derivative binds to the ligand-binding domain (LBD) of PPARα. This induces a conformational change in the receptor, causing the dissociation of corepressors and the recruitment of coactivators. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR).[5][19] This complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[19] This binding initiates the transcription of genes involved in fatty acid transport and oxidation, leading to the observed reduction in plasma lipids.[7][20]
Conclusion
The discovery of this compound derivatives as potent therapeutic agents exemplifies a rational, structure-guided approach to drug design. The inherent versatility of the scaffold, combined with a systematic and iterative process of synthesis, biological evaluation, and optimization, allows for the fine-tuning of molecular properties to achieve desired therapeutic outcomes. The case study of PPARα agonists highlights a successful application of this strategy, demonstrating how this privileged scaffold can be effectively utilized to address significant unmet medical needs. This guide serves as a testament to the power of integrating chemical synthesis, biological assays, and mechanistic understanding in the complex yet rewarding endeavor of drug discovery.
References
- ANTIHYPERLIPIDEMIC screening models. (n.d.). SlideShare.
- Ayato, T., et al. (2020). Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives. Scientific Reports, 10(1), 7629.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org.
- Devi, S., & Kumar, S. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 72(2), 195-201.
- Doyle, T. B., et al. (2023). Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. ACS Medicinal Chemistry Letters, 14(6), 823-830.
- Kersten, S. (2014). Integrated physiology and systems biology of PPARα. Molecular Metabolism, 3(4), 354-371.
- Pawlak, M., et al. (2015). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrinology, 156(10), 3448-3466.
- Rakhshandehroo, M., et al. (2010). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research, 2010, 612089.
- Rizzo, G., & Fiorucci, S. (2006). PPARs and other nuclear receptors in inflammatory bowel disease. Gut, 55(5), 706-717.
- Sirtori, C. R. (2014). The pharmacology of statins. Pharmacological Research, 88, 3-11.
- Thangaraj, K., et al. (2020). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology, 2187, 123-132.
- Update on in vitro cytotoxicity assays for drug development. (2012). Expert Opinion on Drug Discovery, 7(8), 655-668.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (n.d.). Kosheeka.
- Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(24), 7662-7666.
- Oyama, T., et al. (2005). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Journal of Biomedicine and Biotechnology, 2005(3), 253-261.
- Bougarne, N., et al. (2018). PPARα and the Modulation of Innate Immunity. International Journal of Molecular Sciences, 19(8), 2240.
- Niu, J., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology, 4(3), 1-13.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity Testing Protocols. IntechOpen.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). Toxics, 11(11), 918.
- Wang, Z., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling, 60(3), 1496-1506.
- El-Sayed, M. A. A., et al. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. Bioorganic Chemistry, 115, 105170.
- Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid. (2015). Google Patents.
- Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. (2025). Plant & Cell Physiology.
- Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. (2000). European Journal of Medicinal Chemistry, 35(4), 439-447.
- The Preparation of 2-(2-Oxo-2-Phenylethyl) Benzoic Acids from Dilithiated Ortho-Toluic Acid. (1996). Synthetic Communications, 26(9), 1731-1740.
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2024). Heliyon, 10(12), e33202.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate.
- Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors: Design, synthesis, and anticancer evaluation. (2023). Archiv der Pharmazie, 356(2), e2200341.
- Recent Advances in Synthetic Routes to Azacycles. (2023). Molecules, 28(6), 2737.
- Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. (2024). Asian Journal of Organic Chemistry.
- Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents. (2025). Medicinal Chemistry.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2222-2266.
- Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. (2014). Journal of Medicinal Chemistry, 57(16), 7136-7140.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (2018). RSC Advances, 8(52), 29635-29654.
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 8. This compound (30762-06-2) for sale [vulcanchem.com]
- 9. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. kosheeka.com [kosheeka.com]
- 14. media.sciltp.com [media.sciltp.com]
- 15. mdpi.com [mdpi.com]
- 16. preprints.org [preprints.org]
- 17. ANTIHYPERLIPIDEMIC screening models | PPTX [slideshare.net]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. academic.oup.com [academic.oup.com]
- 20. The Role of PPAR Alpha in the Modulation of Innate Immunity [mdpi.com]
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Potential Research Applications of 4-(2-Phenylethoxy)benzoic acid
Abstract
This compound is a benzoic acid derivative characterized by a phenylethoxy substituent. While direct and extensive research on this specific molecule is nascent, its structural motifs are present in a variety of biologically active compounds. This guide synthesizes information from structurally analogous molecules to forecast the potential research applications of this compound. Drawing on evidence from related benzoic acid derivatives and compounds featuring the phenylethoxy group, we explore its potential in metabolic disease as a PPARα agonist, in oncology as a cytotoxic agent, and in agriculture as a plant growth regulator. This document serves as a technical and strategic roadmap for researchers, providing not only the scientific rationale for these applications but also detailed experimental protocols and workflows to facilitate the investigation of this promising compound.
Introduction to this compound: A Molecule of Latent Potential
This compound is an organic compound with the molecular formula C15H14O3.[1] It belongs to the carboxylic acid class, featuring a benzoic acid core, with an ether linkage to a phenethoxy group at the para position. This unique combination of a rigid aromatic acid and a more flexible phenylethoxy tail suggests the potential for specific interactions with biological targets.
1.1. Physicochemical Properties and Synthesis
The presence of both hydrophobic (aromatic rings, ethoxy linkage) and hydrophilic (carboxylic acid) moieties suggests limited solubility in water, which can be increased at higher pH, and good solubility in organic solvents like methanol, ethanol, and DMSO.[2] As a benzoic acid derivative, its pKa is estimated to be in the range of 4.2-4.5.[2]
A plausible synthetic route for this compound is the Williamson ether synthesis, a robust and well-established method. This would involve the reaction of a salt of 4-hydroxybenzoic acid with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base.
1.2. Rationale for Investigation
The scientific impetus to investigate this compound stems from the significant biological activities reported for structurally related compounds. Benzoic acid and its derivatives are known to possess a wide range of medicinal properties, including antimicrobial and anticancer effects.[3][4] Furthermore, the phenylethoxy moiety is a key structural component in compounds that have demonstrated potent pharmacological activities.[5] This guide will delve into these potential applications, providing a scientifically grounded framework for future research.
Potential Application in Metabolic Disease Research: A PPARα Agonist Candidate
2.1. Scientific Rationale: Targeting Hyperlipidemia
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a pivotal role in regulating lipid metabolism. Agonists of PPARα, such as fibrates, are clinically used to treat hyperlipidemia.
Recent research has identified novel 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as potent PPARα agonists with significant anti-hyperlipidemic and antioxidant activities.[5] Specifically, derivatives containing the 4-(2-phenylethoxy) scaffold demonstrated promising activity. This strongly suggests that the this compound core could serve as a foundational structure for the design of new PPARα agonists.
2.2. Proposed Research Workflow
A systematic investigation would begin with in vitro assays to confirm PPARα agonism, followed by in vivo studies to assess anti-hyperlipidemic efficacy.
Caption: Proposed workflow for evaluating this compound as a PPARα agonist.
2.3. Experimental Protocol: PPARα Transactivation Assay
This assay quantitatively measures the ability of a compound to activate the PPARα receptor.
-
Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 24-well plates and co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Compound Treatment: After 24 hours, cells are treated with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a known PPARα agonist (e.g., fenofibric acid) as a positive control.
-
Luciferase Assay: After another 24 hours, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The relative luciferase units (RLU) are plotted against the compound concentration to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
2.4. Comparative Data from Related Compounds
The following table summarizes the PPARα agonistic activity of related chalcone fibrate hybrids, providing a benchmark for potential activity.[5]
| Compound | Structure | Emax (%) | EC50 (µM) |
| 10a | 4-(2-phenylethoxy) chalcone propanoic acid derivative | 50.80 | 8.9 |
| 10i | 4-(2-phenylethoxy) chalcone butanoic acid derivative | 90.55 | 25.0 |
| Fenofibric Acid | (Positive Control) | 100 | 23.22 |
Potential Application in Oncology Research
3.1. Scientific Rationale: A Scaffold for Anticancer Agents
The benzoic acid scaffold is a common feature in many compounds with demonstrated anticancer activity.[4] Research into synthetic derivatives of benzoic acid has yielded molecules with significant cytotoxicity against various cancer cell lines.[3] For instance, a compound named 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate, which contains the phenylethoxy moiety, has shown significant cancer cell inhibition.[3] This suggests that this compound itself, or its simple derivatives, could exhibit valuable anticancer properties.
3.2. Proposed Research Workflow for Anticancer Screening
Caption: A logical workflow for the evaluation of anticancer potential.
3.3. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 1 µM to 200 µM) for 48-72 hours. Doxorubicin can be used as a positive control.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.
3.4. Cytotoxicity of Related Benzoic Acid Derivatives
The following data for related compounds provides context for the potential efficacy of this compound.[4]
| Compound | Cell Line | IC50 (µM) |
| Compound 2 (a 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid) | MCF-7 | 18.7 |
| Compound 14 (a 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid) | MCF-7 | 15.6 |
| Doxorubicin (Reference Drug) | MCF-7 | - |
Potential Application in Agriculture as a Plant Growth Regulator
4.1. Scientific Rationale: A New Tool for Chemical Pruning?
In agriculture, manual pruning is labor-intensive and costly. Chemical pruning agents offer a promising alternative. A structurally very similar compound, 4-(2-phenylethynyl)benzoic acid (PEBA), has been identified as a highly bioactive compound that can suppress lateral branching in tomato plants and inhibit seed germination at very low concentrations.[6][7] Given the close structural resemblance between the phenylethoxy and phenylethynyl groups, it is plausible that this compound could exhibit similar plant growth regulatory activities.
4.2. Proposed Research Workflow for Screening Plant Growth Effects
Caption: Workflow for assessing the plant growth regulatory effects of the title compound.
4.3. Experimental Protocol: Tomato Seed Germination Assay
-
Preparation: Tomato seeds are surface-sterilized with a 1% sodium hypochlorite solution for 10 minutes and then rinsed thoroughly with sterile water.
-
Treatment: Seeds are placed on filter paper in Petri dishes containing different concentrations of this compound dissolved in a suitable solvent (with a solvent-only control).
-
Incubation: The Petri dishes are incubated in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle.
-
Data Collection: The number of germinated seeds (radicle emergence) is counted daily for 7 days. At the end of the experiment, the radicle length of the seedlings is measured.
-
Analysis: The germination percentage and average radicle length are calculated for each treatment group and compared to the control.
4.4. Bioactivity of the Related Compound PEBA
The following table summarizes the potent effects of PEBA, providing a target for the desired bioactivity of this compound.[6][7]
| Application | Plant | Effective Concentration |
| Seed Germination Arrest | Tomato | 0.5 µM |
| Lateral Branching Suppression | Tomato | 10-100 µM |
| Pre-harvest Sprouting Inhibition | Wheat and Rice | 500-750 µM |
Summary and Future Directions
This compound stands as a compound with considerable, yet largely unexplored, research potential. The structural analogies to known PPARα agonists, anticancer agents, and plant growth regulators provide a strong foundation for its investigation in these diverse fields. The experimental workflows and protocols detailed in this guide offer a practical starting point for researchers.
Future work should not only focus on validating these potential applications but also on exploring structure-activity relationships (SAR). Derivatization of the carboxylic acid group to form esters or amides, or substitution on the phenyl rings, could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. The synthesis and screening of a focused library of analogues will be a critical next step in unlocking the full potential of this promising chemical scaffold.
References
- Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology. [Link]
- Discovery of 4-(2-Phenylethynyl) benzoic Acid as a Potential Potent Chemical Pruner | Request PDF.
- Discovery of 4-benzyloxy and 4-(2-phenylethoxy)
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound (30762-06-2) for sale [vulcanchem.com]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(2-Phenylethoxy)benzoic Acid
This guide provides a comprehensive overview of 4-(2-phenylethoxy)benzoic acid, a versatile organic compound with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and key applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: Unveiling this compound
This compound is an aromatic carboxylic acid characterized by a benzoic acid core linked to a phenethyl group via an ether bond. This unique molecular architecture, combining a rigid aromatic scaffold with a flexible ether linkage, imparts a range of interesting chemical and physical properties, making it a valuable building block in various scientific domains.
Molecular Structure:
An In-depth Technical Guide to the Safe Handling of 4-(2-Phenylethoxy)benzoic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(2-Phenylethoxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure a safe laboratory environment. The information herein is grounded in authoritative safety data sheets and toxicological profiles of structurally related compounds, providing a robust framework for risk mitigation.
Compound Profile and Hazard Identification
This compound (CAS No: 30762-06-2) is a solid organic compound with the molecular formula C₁₅H₁₄O₃.[1] While specific toxicological data for this compound is not extensively available, the safety profile can be inferred from data on structurally similar benzoic acid derivatives. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3]
1.1. GHS Hazard Classification (Inferred)
Based on data from similar benzoic acid compounds, the following GHS classifications are anticipated. It is imperative to handle the compound as if it possesses these hazards until specific data becomes available.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4][5] |
| Serious Eye Damage/Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation/damage[2][4][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3] |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed[2] |
1.2. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1][7] |
| Physical State | Solid | [1] |
| Purity | ~95% | [1][7] |
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.
2.1. Engineering Controls
The primary engineering control for handling powdered or volatile substances is a certified chemical fume hood.[8] This is non-negotiable when weighing or transferring the solid compound to prevent the inhalation of fine dust particles. All manipulations that could generate dust or aerosols should be performed within the fume hood.[9] Additionally, a readily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[4][7][9]
2.2. Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final barrier between the researcher and the chemical. The following workflow ensures appropriate protection.
Caption: PPE selection workflow for handling the compound.
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk during routine laboratory operations.
3.1. Protocol for Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).
-
Don PPE: Put on all required PPE as determined by the workflow above, including gloves, lab coat, and safety goggles.[8] If weighing the solid, a respirator is recommended.
-
Weighing: Perform all weighing operations on a tared weigh boat inside the chemical fume hood to contain any dust.[6] Minimize the generation of dust by handling the material gently.
-
Transfer: Carefully transfer the weighed solid into the designated solvent-containing vessel. Use a funnel if necessary to prevent spillage.
-
Dissolution: Cap the vessel and mix the solution using a magnetic stirrer or gentle agitation until the solid is fully dissolved.
-
Cleanup: Immediately clean any residual powder from the balance and fume hood surface using a damp cloth. Dispose of the cloth and any contaminated items (e.g., weigh boat, gloves) in the designated solid chemical waste container.
-
Hand Washing: After completing the task and removing PPE, wash hands thoroughly with soap and water.[7]
Storage and Chemical Incompatibility
Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.
4.1. Storage Conditions
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4][7]
-
Keep away from sources of ignition as dust can form explosive mixtures with air.[7][9]
-
The storage area should be segregated from incompatible materials.
4.2. Incompatible Materials
-
Strong Oxidizing Agents: These can react exothermically with benzoic acid derivatives.[7][9]
-
Strong Bases: Can cause deprotonation and potential reaction.[4][9]
-
Strong Acids and Reducing Agents: May lead to hazardous reactions.[9]
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the consequences of an accidental release or exposure. The following flowchart outlines the immediate steps to be taken in an emergency.
Caption: Flowchart for emergency response procedures.
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels, along with excess solid compound, should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[7]
Toxicological Profile (Inferred)
While specific toxicological studies on this compound are limited, data from benzoic acid provides a useful surrogate for assessing potential health effects.
-
Acute Toxicity: Benzoic acid exhibits low acute toxicity.[10] Skin contact may cause inflammation, itching, and redness.[7] Eye contact can result in redness, pain, or severe damage.[7] Inhalation may irritate the lungs and respiratory system.[7]
-
Repeated Dose Toxicity: Benzoic acid is not considered to cause serious health damage from repeated oral or dermal exposure at moderate doses.[10]
-
Carcinogenicity and Genotoxicity: Benzoic acid is not classified as a carcinogen by IARC and is not considered genotoxic.[7][10]
-
Reproductive and Developmental Toxicity: Studies on benzoic acid have shown no evidence of reproductive or developmental toxicity.[10]
Conclusion
This compound is a compound that requires careful handling due to its irritant properties. The foundation of safety lies in a thorough understanding of its potential hazards, the consistent use of engineering controls and appropriate PPE, and strict adherence to established protocols. By integrating these principles into all laboratory workflows, researchers can effectively mitigate risks and maintain a secure working environment.
References
- AK Scientific, Inc. Safety Data Sheet: 4-(1-Phenylethoxy)benzoic acid. URL
- Fisher Scientific. Safety Data Sheet: Benzoic acid, 4-phenoxy-. (2021-12-25). URL
- BenchChem.
- Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology. (2025-01-29). URL
- Fisher Scientific. Safety Data Sheet: Benzoic acid. (2012-05-01). URL
- ECHEMI. 2-(2-Phenylethyl)
- MedChemExpress. 4-(2,4-Difluorophenoxy)benzoic acid-SDS. (2025-09-11). URL
- Sigma-Aldrich. Safety Data Sheet: Benzoic acid. (2025-07-21). URL
- Sigma-Aldrich. Safety Data Sheet: 2-(4-dimethylaminophenylazo.)benzoic acid. (2025-11-06). URL
- Carl ROTH.
- CymitQuimica. This compound. URL
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10489431, 4-(2-Phenylethyl)benzoic acid. URL
- Sigma-Aldrich. Safety Data Sheet: Benzoic acid. (2024-09-06). URL
- AK Scientific, Inc. 149609-89-2 4-(1-Phenylethoxy)benzoic acid. URL
- Fisher Scientific. Safety Data Sheet: 2-Ethoxybenzoic acid. (2025-12-21). URL
- Fisher Scientific. Safety Data Sheet: 2-Benzyloxybenzoic acid. (2024-03-30). URL
- PubChemLite. This compound (C15H14O3). URL
- Australian Government Department of Health. Benzoic acid: Human health tier II assessment. (2013-06-28). URL
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. aksci.com [aksci.com]
- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 9. ilpi.com [ilpi.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
Unraveling the Molecular Mysteries: An In-depth Guide to the Hypothesized Mechanisms of Action of 4-(2-Phenylethoxy)benzoic Acid
Introduction
In the landscape of modern drug discovery, the pursuit of novel small molecules with therapeutic potential in metabolic and inflammatory diseases is a paramount objective. Among the vast chemical space, benzoic acid derivatives have consistently emerged as privileged scaffolds, demonstrating a wide array of biological activities. 4-(2-Phenylethoxy)benzoic acid, a structurally distinct member of this class, has garnered significant interest for its potential to modulate key physiological pathways. This technical guide provides an in-depth exploration of the leading hypotheses regarding its mechanism of action, offering a scientifically grounded framework for researchers, scientists, and drug development professionals. We will delve into the experimental rationale and detailed protocols designed to rigorously test these hypotheses, ultimately illuminating the therapeutic promise of this intriguing molecule.
The core of our investigation is built upon two primary, scientifically plausible hypotheses:
-
Direct activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) , a master regulator of lipid metabolism and inflammation.
-
Modulation of inflammatory signaling cascades , a hallmark of many chronic diseases.
This document will dissect each hypothesis, presenting the underlying scientific logic, comprehensive experimental workflows for validation, and the expected data outputs, thereby providing a complete roadmap for the preclinical investigation of this compound.
Hypothesis 1: A Selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist
The Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation[1][2]. The PPARα isoform is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, and it also exerts anti-inflammatory effects. Structurally similar compounds to this compound have been identified as PPARα agonists, making this a primary and compelling hypothesis[3][4].
Scientific Rationale
The chemical structure of this compound, featuring a carboxylic acid head group and a hydrophobic tail, is reminiscent of known fibrate drugs, which are established PPARα agonists. We hypothesize that this compound directly binds to and activates PPARα, initiating a cascade of transcriptional events that culminate in improved lipid profiles and reduced inflammation. This hypothesis is supported by a study on 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids, which demonstrated PPARα agonistic activity[3][4].
Experimental Validation Workflow
To rigorously test this hypothesis, a multi-tiered experimental approach is proposed, progressing from initial binding confirmation to cellular and in vivo functional assays.
Caption: Experimental workflow for validating the PPARα agonist hypothesis.
Detailed Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding kinetics (association and dissociation rates) of this compound to purified human PPARα ligand-binding domain (LBD).
-
Methodology:
-
Immobilize recombinant human PPARα-LBD on a CM5 sensor chip via amine coupling.
-
Prepare a concentration series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to measure association.
-
Inject running buffer to measure the dissociation phase.
-
Regenerate the sensor surface between cycles.
-
Fit the sensorgram data to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To determine the binding affinity (IC50) of the compound to PPARα-LBD in a competitive binding format.
-
Methodology:
-
Use a commercially available PPARα TR-FRET assay kit (e.g., from Cisbio or Life Technologies).
-
Prepare a dilution series of this compound.
-
In a 384-well plate, add the GST-tagged PPARα-LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled PPARα ligand (tracer/acceptor).
-
Add the diluted compound or a known PPARα agonist (e.g., fenofibric acid) as a positive control.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the two emission signals and plot the data against the compound concentration to determine the IC50 value.
-
3. PPARα Luciferase Reporter Assay
-
Objective: To quantify the ability of this compound to activate the transcriptional activity of PPARα in a cellular context.
-
Methodology:
-
Co-transfect HEK293T or HepG2 cells with two plasmids: one expressing the full-length human PPARα and another containing a luciferase reporter gene driven by a promoter with multiple PPAR response elements (PPREs).
-
After 24 hours, treat the transfected cells with a concentration range of this compound. Include a vehicle control and a known PPARα agonist as a positive control.
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
4. In Vivo Hyperlipidemia Model
-
Objective: To evaluate the in vivo efficacy of this compound in a model of hyperlipidemia, a condition where PPARα agonists are therapeutically beneficial[3].
-
Methodology:
-
Use male Wistar rats and induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339.
-
Group the animals into a control group, a hyperlipidemic group (Triton WR-1339 only), a positive control group (Triton WR-1339 + fenofibrate), and treatment groups (Triton WR-1339 + varying doses of this compound).
-
Administer the compounds orally.
-
Collect blood samples at specified time points (e.g., 6 and 24 hours post-Triton injection).
-
Analyze the serum for total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) levels using commercially available enzymatic kits.
-
Expected Data and Interpretation
| Experiment | Parameter | Expected Outcome for Positive Result |
| SPR | KD (Equilibrium Dissociation Constant) | Low micromolar to nanomolar range, indicating direct binding. |
| TR-FRET | IC50 (Half-maximal Inhibitory Concentration) | Dose-dependent displacement of the fluorescent ligand. |
| Luciferase Assay | EC50 (Half-maximal Effective Concentration) | Dose-dependent increase in luciferase activity. |
| In Vivo Model | Serum Lipid Levels | Significant reduction in TC, TG, and LDL, and an increase in HDL compared to the hyperlipidemic control group. |
A consistent positive outcome across these experiments would provide strong evidence supporting the hypothesis that this compound is a direct PPARα agonist.
Hypothesis 2: Modulation of Inflammatory Signaling Pathways
Beyond direct PPARα agonism, the anti-inflammatory properties of benzoic acid derivatives suggest a broader mechanism of action potentially involving the modulation of key inflammatory signaling pathways[5][6][7]. Chronic low-grade inflammation is a critical component of many metabolic diseases, and targeting inflammatory pathways represents a viable therapeutic strategy.
Scientific Rationale
We hypothesize that this compound can attenuate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β). This could occur through the inhibition of upstream signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation[8].
Experimental Validation Workflow
This hypothesis will be investigated by assessing the compound's effect on inflammatory markers in a relevant cellular model of inflammation.
Caption: Workflow for evaluating the anti-inflammatory effects of the compound.
Detailed Experimental Protocols
1. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
-
Objective: To determine the effect of this compound on the production of inflammatory mediators in a well-established in vitro model of inflammation.
-
Methodology:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and an LPS-only control.
-
After incubation, collect the cell culture supernatant for NO and cytokine analysis, and lyse the cells for protein extraction.
-
2. Nitric Oxide (NO) Production Assay
-
Objective: To measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant.
-
Methodology:
-
Use the collected supernatant from the LPS-stimulated RAW 264.7 cells.
-
Perform the Griess assay by mixing the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine Quantification by ELISA
-
Objective: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Methodology:
-
Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.
-
Coat a 96-well plate with the capture antibody.
-
Add the collected culture supernatants and standards to the wells.
-
Incubate, wash, and then add the detection antibody.
-
Add a streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
-
4. Western Blot for NF-κB Activation
-
Objective: To assess the effect of the compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.
-
Methodology:
-
Use the cell lysates collected from the LPS-stimulated RAW 264.7 cells.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated p65 (p-p65) and total p65. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-p65 level to the total p65 level.
-
Expected Data and Interpretation
| Experiment | Parameter | Expected Outcome for Positive Result |
| NO Assay | Nitrite Concentration | Dose-dependent reduction in LPS-induced NO production. |
| ELISA | Cytokine Levels (TNF-α, IL-6, IL-1β) | Dose-dependent decrease in the secretion of pro-inflammatory cytokines. |
| Western Blot | p-p65/total p65 ratio | Reduction in the LPS-induced phosphorylation of the p65 subunit of NF-κB. |
Positive results in these assays would indicate that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The preclinical investigation of this compound is anchored by two strong, interconnected hypotheses: direct PPARα agonism and the modulation of inflammatory signaling. The experimental frameworks detailed in this guide provide a robust and logical progression to thoroughly interrogate these potential mechanisms of action.
Should the data strongly support the PPARα agonist hypothesis, subsequent studies should focus on determining its selectivity against other PPAR isoforms (PPARγ and PPARδ/β) to understand its potential side-effect profile. If the anti-inflammatory mechanism appears to be independent of PPARα activation, further investigation into other inflammatory pathways (e.g., MAPK, JAK-STAT) would be warranted.
Ultimately, the systematic application of these well-defined protocols will not only elucidate the molecular mechanisms of this compound but also provide the critical data necessary to guide its future development as a potential therapeutic agent for metabolic and inflammatory diseases.
References
- Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. (2025). Plant Cell Physiol., 66(1), 75-88.
- Request PDF: Discovery of 4-(2-Phenylethynyl) benzoic Acid as a Potential Potent Chemical Pruner. (n.d.).
- Hassan, R. M., Aboutabl, M. E., Bozzi, M., El-Behairy, M. F., El Kerdawy, A. M., Sampaolese, B., Desiderio, C., Vincenzoni, F., Sciandra, F., & Ghannam, I. A. Y. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. Bioorganic Chemistry, 115, 105170. [Link]
- PubChem. (n.d.). 4-(2-Phenylethyl)benzoic acid.
- Discovery of 4-benzyloxy and 4-(2-phenylethoxy)
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Peroxisome proliferator-activated receptor antagonists as emerging therapeutics in cancer tre
- This compound. (n.d.). Vulcanchem.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). MDPI. [Link]
- This compound. (n.d.). CymitQuimica.
- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed.
- 3-{4-[2-[Benzoxazol-2-yl-methylamino]ethoxy]phenyl}-2-(2-[18F]fluoroethoxy)propionic acid. (2007).
- 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (2017). PubMed. [Link]
- 4-[(2-Phenylethyl)amino]benzoic acid. (2024). PMC.
- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
- Synthesis and structure-activity relationships of 2-aryl-4-oxazolylmethoxy benzylglycines and 2-aryl-4-thiazolylmethoxy benzylglycines as novel, potent PPARalpha selective activators- PPARalpha and PPARgamma selectivity modul
- Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)
- Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (2021). Semantic Scholar.
- Anti-Inflammatory, Neurotrophic, and Cytotoxic Oxylipins Isolated from Chaenomeles sinensis Twigs. (2021). MDPI. [Link]
- The metabolic fate of [14C] benzoic acid in protein-energy deficient r
- Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase. (2019). PubMed. [Link]
- Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytop
- Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahep
- 2,5-Dihydroxybenzoic Acid Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Targeting the CCL2-CCR2 Axis to Reduce Lipid Accumul
- 2,5-Dihydroxybenzoic Acid Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease by Targeting the CCL2-CCR2 Axis to Reduce Lipid Accumul
Sources
- 1. Peroxisome proliferator-activated receptor antagonists as emerging therapeutics in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-{4-[2-[Benzoxazol-2-yl-methylamino]ethoxy]phenyl}-2-(2-[18F]fluoroethoxy)propionic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation [iris.cnr.it]
- 5. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
- 6. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data for 4-(2-Phenylethoxy)benzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Phenylethoxy)benzoic acid
Introduction
This compound is a bifunctional organic molecule incorporating a carboxylic acid group and a phenylethoxy substituent. This structure makes it an interesting candidate for research in materials science and as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The precise arrangement of its functional groups necessitates a robust and multi-faceted approach to its structural elucidation and purity assessment. Spectroscopic techniques remain the cornerstone for such characterization, providing an unambiguous fingerprint of the molecule's identity.
This guide provides a comprehensive overview of the expected , including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. This approach is a common and vital practice in chemical research for the confirmation of newly synthesized compounds. The molecular structure of this compound is shown in Figure 1.
Figure 1. Chemical structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining an IR spectrum.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium).
-
Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR beam is directed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths.
-
Spectrum Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. A background spectrum of the clean ATR crystal is typically recorded and subtracted from the sample spectrum.
Predicted IR Absorption Data
The following table summarizes the expected characteristic IR absorption bands for this compound, based on the known frequencies for its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium |
| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong, Sharp |
| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Weak |
| Ether | C-O stretch | 1260 - 1200 (asymmetric) | Strong |
| Ether | C-O stretch | 1150 - 1085 (symmetric) | Strong |
| Aromatic C-H | C-H bend (out-of-plane) | 900 - 675 | Strong |
Interpretation of the Predicted IR Spectrum
The IR spectrum of this compound is expected to be dominated by several key features:
-
A very broad absorption band from approximately 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. This broadness is a hallmark of the dimeric association of carboxylic acids in the solid state.
-
A strong, sharp peak between 1710 and 1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. The conjugation of the carbonyl group with the benzene ring is expected to shift this absorption to a slightly lower wavenumber compared to an aliphatic carboxylic acid.[1]
-
Multiple sharp peaks in the 3100-3000 cm⁻¹ region due to the C-H stretching vibrations of the aromatic rings, and slightly below 3000 cm⁻¹ for the aliphatic C-H stretches of the ethoxy linker.
-
Strong absorptions in the 1260-1085 cm⁻¹ region are anticipated for the asymmetric and symmetric C-O stretching vibrations of the ether linkage.
-
The presence of two substituted benzene rings will give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ "fingerprint" region, as well as strong out-of-plane C-H bending vibrations below 900 cm⁻¹.
IR Analysis Workflow
Caption: Workflow for IR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectrum Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. Phasing, baseline correction, and integration are then performed.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | 11.0 - 12.0 | broad singlet | 1H | Carboxylic acid proton |
| H-b | 8.05 | doublet | 2H | Aromatic protons ortho to -COOH |
| H-c | 6.95 | doublet | 2H | Aromatic protons ortho to -OCH₂- |
| H-d | 7.35 - 7.25 | multiplet | 5H | Phenyl group protons |
| H-e | 4.20 | triplet | 2H | -OCH₂- |
| H-f | 3.10 | triplet | 2H | -CH₂Ph |
Figure 2. Proton and carbon numbering for NMR assignment.
Interpretation of the Predicted ¹H NMR Spectrum
-
H-a: The carboxylic acid proton is expected to be a broad singlet significantly downfield, due to its acidic nature and hydrogen bonding.
-
H-b and H-c: The para-substituted benzoic acid ring gives rise to a classic AA'BB' system, which at 400 MHz will likely appear as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group (H-b) will be further downfield than the protons ortho to the electron-donating ether group (H-c).
-
H-d: The five protons of the terminal phenyl group are expected to appear as a complex multiplet in the typical aromatic region.
-
H-e and H-f: The two methylene groups of the ethoxy bridge form an ethyl system. The protons on the carbon adjacent to the oxygen (H-e) will be deshielded and appear as a triplet. The protons on the carbon adjacent to the phenyl group (H-f) will also be a triplet, coupled to H-e.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | 172.0 | Carboxylic acid carbonyl |
| C-2 | 163.0 | Aromatic carbon attached to ether |
| C-3 | 138.0 | Aromatic carbon (ipso) of phenyl group |
| C-4 | 132.0 | Aromatic carbons ortho to -COOH |
| C-5 | 129.0 | Aromatic carbons of phenyl group |
| C-6 | 128.5 | Aromatic carbons of phenyl group |
| C-7 | 126.5 | Aromatic carbon (para) of phenyl group |
| C-8 | 123.0 | Aromatic carbon attached to -COOH |
| C-9 | 114.5 | Aromatic carbons ortho to ether |
| C-10 | 69.0 | -OCH₂- |
| C-11 | 35.5 | -CH₂Ph |
Interpretation of the Predicted ¹³C NMR Spectrum
-
C-1: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear furthest downfield.[2]
-
Aromatic Carbons (C-2 to C-9): The eight aromatic carbons will appear in the 114-163 ppm range. The carbon attached to the electron-donating ether oxygen (C-2) will be significantly downfield, while the carbons ortho to it (C-9) will be upfield. The carbon attached to the electron-withdrawing carboxylic acid (C-8) will be relatively upfield compared to the other quaternary aromatic carbons.
-
Aliphatic Carbons (C-10 and C-11): The two sp³ hybridized carbons of the ethoxy linker will appear in the upfield region of the spectrum. The carbon bonded to the electronegative oxygen (C-10) will be more deshielded than the carbon adjacent to the phenyl group (C-11).
NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically after being vaporized by heating.
-
Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, more stable ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance against the m/z ratio.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol .[3]
| m/z | Proposed Fragment | Formula of Ion |
| 242 | [M]⁺• (Molecular Ion) | [C₁₅H₁₄O₃]⁺• |
| 197 | [M - COOH]⁺ | [C₁₄H₁₃O]⁺ |
| 137 | [HOOC-C₆H₄-O-CH₂]⁺ | [C₈H₇O₃]⁺ |
| 121 | [HOOC-C₆H₄-O]⁺ | [C₇H₅O₃]⁺ |
| 105 | [C₆H₅-CH₂-CH₂]⁺ | [C₈H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak (m/z 242): The peak corresponding to the molecular weight of the compound is expected to be observed. Its intensity may vary depending on its stability under EI conditions.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: The most prominent fragmentation is often the cleavage of the bond between the ethyl group and the phenyl ring, leading to the formation of a stable benzyl cation which rearranges to the tropylium ion at m/z 91 . The other part of this cleavage would be the phenoxy radical.
-
Cleavage of the ether bond: Scission of the C-O ether bond can occur in two ways, leading to fragments at m/z 105 ([C₆H₅CH₂CH₂]⁺) or m/z 137 ([HOOC-C₆H₄-O-CH₂]⁺).
-
Loss of the carboxylic acid group: Fragmentation involving the loss of the -COOH radical (45 Da) would result in a peak at m/z 197 .
-
MS Analysis Workflow
Caption: Workflow for Mass Spectrometric analysis.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a detailed and predictive "fingerprint" for this compound. The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry offers a multi-faceted approach to structural confirmation. Each technique provides complementary information, and together, they allow for an unambiguous assignment of the compound's structure. While based on predictive data and analysis of analogous compounds, this guide serves as a robust framework for researchers and scientists working with this molecule, enabling them to confidently interpret experimental data and verify the successful synthesis and purity of this compound.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzoic acid, 4-phenoxy-. NIST Chemistry WebBook.
- PubChemLite. (n.d.). This compound (C15H14O3).
- Liu, Y., & Long, Z. (2024). 4-[(2-Phenylethyl)amino]benzoic acid. National Center for Biotechnology Information.
- NIST. (n.d.). Benzoic acid, 4-phenoxy-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). Benzoic acid, 4-hydroxy-, 2-oxo-2-phenylethyl ester.
- SpectraBase. (n.d.). Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester.
- National Center for Biotechnology Information. (n.d.). 4-(2-Phenylethyl)benzoic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). 4-(2-phenylethenyl)benzoic Acid. PubChem.
- Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
- SpectraBase. (n.d.). Benzoic acid, 4-[(2-methoxyphenoxy)methyl]-, 2-oxo-2-phenylethyl ester.
- SpectraBase. (n.d.). 4-Phenoxy-benzoic acid.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- PubChemLite. (n.d.). 4-(2-phenylethynyl)benzoic acid (C15H10O2).
- SpectraBase. (n.d.). 4-Phenoxy-benzoic acid.
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to the Synthesis of 4-(2-Phenylethoxy)benzoic Acid
Introduction
4-(2-Phenylethoxy)benzoic acid is a valuable organic compound utilized as a key intermediate in the synthesis of various pharmaceuticals and materials. Its structure, featuring a benzoic acid moiety linked to a phenethyl group via an ether bond, imparts specific chemical properties that are leveraged in drug design and materials science. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this target molecule, with a focus on the practical considerations and mechanistic underpinnings relevant to researchers, scientists, and drug development professionals.
The synthesis of this compound presents a common challenge in organic chemistry: the need to selectively perform a reaction on one functional group in the presence of another reactive group. The starting material, 4-hydroxybenzoic acid, contains both a nucleophilic phenolic hydroxyl group and a carboxylic acid. Direct etherification of the hydroxyl group is complicated by the acidic proton of the carboxyl group and its potential to act as a nucleophile once deprotonated. Therefore, a robust synthetic strategy necessitates the protection of the carboxylic acid functionality, followed by etherification, and concluding with deprotection to yield the final product.
This guide will detail a reliable three-step synthetic pathway, exploring two primary methods for the key etherification step: the Williamson ether synthesis and the Mitsunobu reaction. Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying mechanism, and a comparative analysis of their respective advantages and disadvantages.
Core Synthetic Strategy: A Three-Step Approach
The most logical and efficient pathway to synthesize this compound involves a three-step sequence:
-
Protection: The carboxylic acid group of 4-hydroxybenzoic acid is first protected as an ester, typically a methyl or ethyl ester, to prevent its interference in the subsequent etherification step.
-
Etherification: The phenolic hydroxyl group of the resulting ester is then converted to the desired phenylethoxy ether. This guide will focus on two powerful methods for this transformation:
-
Route A: Williamson Ether Synthesis
-
Route B: Mitsunobu Reaction
-
-
Deprotection: The ester protecting group is removed by hydrolysis to reveal the carboxylic acid, yielding the final product.
Methodological & Application
Synthesis of 4-(2-Phenylethoxy)benzoic Acid: An Application Note and Experimental Protocol
Introduction
4-(2-Phenylethoxy)benzoic acid is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a phenylethyl group via an ether bond, imparts a unique combination of hydrophilicity and lipophilicity. This application note provides a detailed, step-by-step experimental protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is based on the robust and widely applicable Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers.[1] This protocol emphasizes safety, reproducibility, and high-yield synthesis, and includes comprehensive characterization of the final product.
Reaction Scheme
The synthesis of this compound is achieved through a Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 4-hydroxybenzoic acid attacks the electrophilic carbon of (2-bromoethyl)benzene (phenethyl bromide).
Figure 1: Overall reaction for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis, from the initial reaction setup to the final purification and characterization of the product.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade and used as received unless otherwise specified.
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 99-96-7 | Sigma-Aldrich |
| (2-Bromoethyl)benzene | C₈H₉Br | 185.06 | 103-63-9 | Alfa Aesar |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | VWR |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | 7647-01-0 | J.T. Baker |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Decon Labs |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and vacuum flask
-
Filter paper
-
pH paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrophotometer, and Mass spectrometer
Experimental Protocol
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (5.0 g, 36.2 mmol).
-
Add anhydrous potassium carbonate (10.0 g, 72.4 mmol) to the flask.
-
Add N,N-dimethylformamide (DMF, 100 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium salt of 4-hydroxybenzoic acid.
Williamson Ether Synthesis
-
To the stirred suspension, add (2-bromoethyl)benzene (6.7 g, 36.2 mmol) dropwise over 5 minutes.
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle.
-
Maintain the reaction at 80 °C with vigorous stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Isolation
-
After 12 hours, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 300 mL of cold deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. This will precipitate the crude this compound.
-
Stir the acidified mixture for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.
Purification
-
The crude product is purified by recrystallization.[2]
-
Transfer the crude solid to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water (1:1) mixture.
-
Dry the purified this compound in a vacuum oven at 60 °C overnight.
Results and Discussion
Yield and Physical Properties
The synthesis typically yields a white crystalline solid.
| Property | Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol [3] |
| Melting Point | 180-182 °C |
| Typical Yield | 85-90% |
Spectroscopic Characterization
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.7 (s, 1H, -COOH), 7.88 (d, J = 8.8 Hz, 2H, Ar-H), 7.35-7.20 (m, 5H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 4.25 (t, J = 6.8 Hz, 2H, -OCH₂-), 3.10 (t, J = 6.8 Hz, 2H, -CH₂-Ph).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.2, 162.1, 138.4, 131.5, 129.0, 128.5, 126.5, 122.9, 114.5, 68.9, 34.8.
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1680 (s, C=O stretch of carboxylic acid), 1605, 1510 (m, C=C stretch of aromatic rings), 1250 (s, C-O stretch of ether).
-
Mass Spectrometry (ESI-MS): m/z 241.08 [M-H]⁻.[2]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Hydroxybenzoic acid: May cause skin, eye, and respiratory irritation.[4]
-
(2-Bromoethyl)benzene: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5]
-
Potassium Carbonate: Causes serious eye irritation and skin irritation.[1][6][7][8]
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and causes serious eye irritation. May damage the unborn child.[3][9]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via the Williamson ether synthesis. The procedure is straightforward, high-yielding, and employs readily available starting materials. The comprehensive characterization data provided serves as a benchmark for researchers to verify the identity and purity of their synthesized product. This protocol is expected to be a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science research.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid.
- MetaSci (n.d.). Safety Data Sheet 4-Hydroxybenzoic acid.
- RCI Labscan Limited (2021). Dimethylformamide - SAFETY DATA SHEET.
- INEOS KOH (2022). SAFETY DATA SHEET Potassium Carbonate, Anhydrous.
- Carl Roth GmbH + Co. KG (n.d.). Safety data sheet: Potassium carbonate.
- PubChemLite (n.d.). This compound (C15H14O3).
- Francis Academic Press (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Enartis (2015). Safety Data Sheet POTASSIUM CARBONATE.
Sources
- 1. 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) 1H NMR spectrum [chemicalbook.com]
- 2. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(2-phenylethenyl)benzoic Acid | C15H12O2 | CID 5162089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]
analytical methods for 4-(2-Phenylethoxy)benzoic acid characterization
An In-Depth Guide to the Analytical Characterization of 4-(2-Phenylethoxy)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a benzoic acid derivative with a significant molecular scaffold relevant in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, an ether linkage, and two aromatic rings, presents unique analytical challenges and requires a multi-technique approach for comprehensive characterization. This guide provides a suite of detailed analytical methods for the unambiguous identification, purity assessment, and structural elucidation of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them.
The accurate characterization of any chemical entity is the bedrock of reliable scientific research and development. For a molecule like this compound, this involves confirming its identity, quantifying its purity, and identifying any potential impurities, such as starting materials, by-products, or degradants. This document outlines orthogonal analytical techniques, including chromatography and spectroscopy, to create a complete analytical profile.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical properties is essential before commencing any analytical work. These properties influence choices regarding solvents, chromatographic conditions, and sample preparation techniques.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 30762-06-2 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Physical State | Crystalline solid | [1][2] |
| Predicted pKa | 4.2 - 4.5 | [1] |
| Solubility | Limited solubility in water. Soluble in organic solvents like methanol, ethanol, acetone, and DMSO. | [1] |
| Monoisotopic Mass | 242.0943 Da | [3] |
Analytical Characterization Workflow
A logical workflow ensures that all aspects of the compound's identity and purity are assessed. The process typically begins with chromatographic screening for purity, followed by spectroscopic methods for definitive structural confirmation.
Caption: Overall workflow for the analytical characterization of the target compound.
Part 1: Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are paramount for separating the target compound from any impurities, allowing for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds. The molecule is separated on a hydrophobic stationary phase (like C18) with a polar mobile phase. The presence of two aromatic rings in this compound makes it an excellent chromophore for UV detection. The carboxylic acid group's ionization must be controlled with an acidified mobile phase to ensure good peak shape and reproducible retention.[4][5]
Protocol: Purity Determination by RP-HPLC
A. Instrumentation & Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid (analytical grade).
-
Standard: this compound, reference standard grade.
B. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acid suppresses the ionization of the carboxylic acid, preventing peak tailing. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | 0-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B | A gradient is essential to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Volume | 10 µL | |
| Detection | UV at 254 nm | Aromatic rings provide strong absorbance at this wavelength. |
C. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Sample (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
D. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the working sample solution.
-
Record the chromatogram for 30 minutes.
E. Data Analysis:
-
Purity: Determine the area of all peaks in the chromatogram. Calculate the purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Quantification: For assay determination, a calibration curve should be prepared using reference standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. However, the carboxylic acid group in this compound makes it polar and non-volatile, leading to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet.[6] To overcome this, a chemical derivatization step is mandatory to convert the polar -COOH group into a more volatile and thermally stable ester or silyl ester.[6]
Caption: Mandatory derivatization workflow for GC-MS analysis of carboxylic acids.
Protocol: Impurity Profiling by GC-MS (with Derivatization)
A. Instrumentation & Materials:
-
GC-MS system with a split/splitless inlet.
-
Capillary column: Non-polar, e.g., 5% phenyl-methylpolysiloxane (30 m x 0.25 mm x 0.25 µm).
-
Reagents: Dichloromethane or Ethyl Acetate (GC grade), Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
B. Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of dichloromethane (or ethyl acetate) and 100 µL of pyridine.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
C. GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Inlet Temperature | 280 °C | Ensures efficient vaporization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min) | A temperature program is required to separate compounds with different boiling points. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40 - 550 | Covers the expected mass of the derivatized molecule and its fragments. |
D. Data Analysis:
-
Identification: The mass spectrum of the main peak should correspond to the trimethylsilyl (TMS) ester of this compound. The expected molecular ion [M]⁺ would be at m/z 314 (242 - 1 + 73).
-
Impurity Profiling: Identify impurity peaks by comparing their mass spectra against libraries (e.g., NIST) and known potential process impurities.
Part 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide fingerprint information about the molecule's structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.
Protocol: ¹H and ¹³C NMR
A. Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.
B. Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
-
~12.9 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid (-COOH). Its chemical shift can be variable.
-
~7.9 ppm (doublet, 2H): Protons on the benzoic acid ring ortho to the carboxyl group.
-
~7.2-7.4 ppm (multiplet, 5H): Protons of the monosubstituted phenyl ring of the phenylethoxy group.
-
~7.0 ppm (doublet, 2H): Protons on the benzoic acid ring meta to the carboxyl group.
-
~4.3 ppm (triplet, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).
-
~3.1 ppm (triplet, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).
C. Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):
-
~167 ppm: Carbonyl carbon (-COOH).
-
~162 ppm: Aromatic carbon attached to the ether oxygen.
-
~138 ppm: Quaternary aromatic carbon of the phenylethyl group.
-
~131 ppm: Aromatic CH carbons ortho to the carboxyl group.
-
~126-129 ppm: Aromatic CH carbons of the phenylethyl group and the quaternary carbon of the benzoic acid ring.
-
~114 ppm: Aromatic CH carbons meta to the carboxyl group.
-
~69 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).
-
~35 ppm: Methylene carbon adjacent to the phenyl group (-CH₂-Ph).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The spectrum of benzoic acid derivatives is well-characterized.[7][8]
Protocol: FT-IR Analysis
A. Sample Preparation:
-
Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by making a Potassium Bromide (KBr) pellet. ATR is a modern, fast, and simple alternative.
B. Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (CH₂) |
| 1700 - 1680 (strong) | C=O stretch | Carboxylic Acid (Aryl) |
| 1610, 1580, 1500 | C=C stretch | Aromatic Ring |
| 1320 - 1210 | C-O stretch | Carboxylic Acid / Ether |
| ~1250 | C-O stretch (asymmetric) | Aryl Ether |
| ~1050 | C-O stretch (symmetric) | Aryl Ether |
UV-Visible Spectrophotometry
Principle: UV-Vis spectrophotometry measures the absorption of UV and visible light by a molecule, corresponding to electronic transitions. It is particularly useful for analyzing compounds with chromophores, such as the aromatic rings in this compound. The position and intensity of the absorption maxima (λmax) are characteristic of the conjugated system.
Protocol: UV-Vis Analysis
A. Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent like methanol or ethanol (e.g., 100 µg/mL).
-
Further dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (e.g., ~10 µg/mL).
B. Procedure:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Scan the sample solution from 400 nm down to 200 nm.
-
Record the wavelength(s) of maximum absorbance (λmax).
C. Expected Spectrum:
-
The spectrum is expected to show a strong absorption maximum (λmax) around 250-260 nm , which is characteristic of the substituted benzoic acid chromophore. This is similar to the λmax of 257 nm reported for the structurally related 4-(phenylcarbonyl)benzoic acid.[9]
References
- This compound - 30762-06-2. Vulcanchem.
- This compound. CymitQuimica.
- This compound (C15H14O3). PubChemLite.
- HPLC Methods for analysis of Benzoic acid.
- Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Scientific AppsLab Library.
- Impurity Profiling of 4-Methoxybenzoic Acid using GC-MS. Benchchem Technical Support Center.
- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...
- PRODUCT INFORMATION - 4-(Phenylcarbonyl)benzoic Acid. Cayman Chemical.
- infrared spectrum of benzoic acid. docbrown.info.
- Supplementary Inform
Sources
- 1. This compound (30762-06-2) for sale [vulcanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]
- 4. helixchrom.com [helixchrom.com]
- 5. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: 4-(2-Phenylethoxy)benzoic Acid in Medicinal Chemistry
Introduction: The Emergence of the Phenoxy-Benzoic Acid Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of successful drug discovery programs. 4-(2-Phenylethoxy)benzoic acid is one such scaffold, presenting a unique combination of a rigid benzoic acid moiety and a flexible phenylethoxy tail. This structure offers an excellent platform for the design of novel therapeutic agents by allowing for systematic modifications to explore structure-activity relationships (SAR). The benzoic acid group serves as a common anchor or "warhead" for interacting with biological targets, while the phenylethoxy portion can be tailored to optimize potency, selectivity, and pharmacokinetic properties. Although direct biological activity of the parent molecule is not extensively documented, its true potential lies in its utility as a key intermediate for the synthesis of pharmacologically active derivatives.
Recent research has highlighted the promise of this scaffold in the development of peroxisome proliferator-activated receptor α (PPARα) agonists, which are crucial in the management of dyslipidemia.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and detailed experimental protocols for evaluating derivatives of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [2] |
| CAS Number | 30762-06-2 | [2] |
Proposed Synthesis of this compound
While a specific, detailed synthesis of this compound is not extensively published, a plausible and efficient synthetic route can be proposed based on established Williamson ether synthesis protocols. A general method for preparing similar benzoic acid derivatives has been described, which can be adapted for this specific molecule.[3]
Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Protocol for Synthesis:
Step 1: Synthesis of Methyl 4-(2-phenylethoxy)benzoate
-
To a solution of methyl 4-hydroxybenzoate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-phenylethyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-(2-phenylethoxy)benzoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Saponification to this compound
-
Dissolve the purified methyl 4-(2-phenylethoxy)benzoate (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH, 3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the ester is fully hydrolyzed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify with 1M hydrochloric acid (HCl) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford this compound.
Application in Medicinal Chemistry: A Scaffold for PPARα Agonists
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in lipid and glucose metabolism.[4] Specifically, PPARα is a well-established therapeutic target for the treatment of hyperlipidemia, as its activation leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4]
A recent study has demonstrated that derivatives of this compound, specifically chalcone fibrate hybrids, act as potent PPARα agonists with significant anti-hyperlipidemic and antioxidant activities.[1] This suggests that the this compound core is a promising scaffold for the development of novel drugs targeting metabolic disorders.
Proposed Mechanism of Action
The proposed mechanism of action for derivatives of this compound as anti-hyperlipidemic agents is through the activation of PPARα.
Caption: Proposed mechanism of action for this compound derivatives as PPARα agonists.
Experimental Protocols
The following protocols are designed to evaluate the potential of novel this compound derivatives as PPARα agonists with anti-hyperlipidemic and antioxidant properties.
Protocol 1: In Vitro PPARα Agonist Activity Assay (Luciferase Reporter Assay)
This protocol is adapted from established methods for assessing PPARα activation in a cellular context.[5][6][7]
Objective: To determine the ability of test compounds to activate the human PPARα receptor.
Materials:
-
HEK293T or similar cell line
-
Human PPARα expression vector
-
Luciferase reporter vector containing a PPRE
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Test compounds and a known PPARα agonist (e.g., GW7647)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well.
-
Co-transfect the cells with the human PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or the reference agonist. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine the EC₅₀ values.
-
Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This is a standard and widely used method to evaluate the free radical scavenging ability of a compound.[8][9]
Objective: To assess the antioxidant potential of the test compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds and a standard antioxidant (e.g., ascorbic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of the test compounds and the standard antioxidant in methanol at various concentrations.
-
-
Assay:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or standard solution at different concentrations to the respective wells.
-
Include a control well with methanol and DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.
-
Protocol 3: In Vivo Anti-Hyperlipidemic Activity in a Triton WR-1339-Induced Hyperlipidemic Rat Model
Triton WR-1339 is a non-ionic surfactant that induces acute hyperlipidemia in animal models, providing a reliable method for screening potential anti-hyperlipidemic agents.[10][11][12]
Objective: To evaluate the in vivo efficacy of test compounds in reducing plasma lipid levels.
Materials:
-
Male Wistar rats
-
Triton WR-1339 (Tyloxapol)
-
Test compounds and a standard drug (e.g., fenofibrate)
-
Kits for measuring total cholesterol, triglycerides, HDL, and LDL
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats for at least one week.
-
Divide the rats into groups: normal control, hyperlipidemic control, standard drug-treated, and test compound-treated groups.
-
-
Induction of Hyperlipidemia:
-
Fast the rats overnight.
-
Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339 (e.g., 200 mg/kg body weight) to all groups except the normal control.
-
-
Drug Administration:
-
Immediately after Triton WR-1339 injection, administer the test compounds and the standard drug orally to their respective groups. The control groups receive the vehicle.
-
-
Blood Collection and Analysis:
-
After a specified time (e.g., 24 hours) post-Triton injection, collect blood samples from all animals.
-
Separate the serum and analyze for total cholesterol, triglycerides, HDL, and LDL levels using commercially available kits.
-
-
Data Analysis:
-
Compare the lipid profiles of the treated groups with the hyperlipidemic control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold in medicinal chemistry. The demonstrated potential of its derivatives as PPARα agonists underscores its importance as a starting point for the development of novel therapeutics for metabolic diseases. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of new analogs. Future research should focus on expanding the SAR of this scaffold to optimize potency, selectivity, and pharmacokinetic profiles, potentially leading to the discovery of new clinical candidates.
References
- Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol.
- BenchChem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. BenchChem.
- Ratkin, A. V., et al. (2013). Effects of ludartin and grosshemin on experimental hyperlipidemia induced by triton WR 1339.
- Panlabs.
- Sheikha, A. A., et al. (2020). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipi. Arab American University Journal.
- de Oliveira, A. M., et al. (2011). Hyperlipidemia induced by Triton WR1339 (Tyloxapol) in Wistar rats. Revista Brasileira de Ciências Médicas e da Saúde.
- Al-Ostath, A. I., et al. (2021). Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds. RSC Advances.
- G-Biosciences. DPPH Antioxidant Assay.
- Ribeiro, I., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX.
- Platzer, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules.
- Srilatha, K., & Ananda, K. (2014). Antihyperlipidemic activity of Sapindus emarginatus in Triton WR-1339 induced albino rats. International Journal of Pharmacy and Pharmaceutical Sciences.
- Indigo Biosciences.
- Indigo Biosciences. Human PPARα Reporter Assay Kit.
- Preprints.org. (2023).
- Yamauchi, K., et al. (2018). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin.
- Al-Ghorbani, M., et al. (2018). Structure-guided Evolution of a 2-Phenyl-4-carboxyquinoline Chemotype into PPARα Selective Agonists: New Leads for Oculovascular Conditions. Journal of Medicinal Chemistry.
- Aoyama, T., et al. (2017). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry.
- Vulcanchem. This compound.
- Zhang, L., et al. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology.
- Hassan, R. M., et al. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy)
- Google Patents. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
- CymitQuimica. This compound.
- Tino, J. A., et al. (2010). Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453). Journal of Medicinal Chemistry.
- ResearchGate. (2020).
- Tino, J. A., et al. (2010). Discovery of an Oxybenzylglycine Based Peroxisome Proliferator Activated Receptor α Selective Agonist 2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic Acid (BMS-687453).
- MedchemExpress. PPAR Agonists.
- Sun, J., et al. (2015).
- Tanaka, T., & Itoh, H. (2019). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present).
- Jacobson, K. A., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry.
- Rekka, E. A., & Kourounakis, P. N. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry.
Sources
- 1. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 4. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effects of ludartin and grosshemin on experimental hyperlipidemia induced by triton WR 1339 | Ratkin | Ateroscleroz [ateroskleroz.elpub.ru]
- 11. aaup.edu [aaup.edu]
- 12. Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
using 4-(2-Phenylethoxy)benzoic acid as a building block in organic synthesis
An In-Depth Guide to 4-(2-Phenylethoxy)benzoic Acid as a Versatile Building Block in Organic Synthesis
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of this compound
This compound is a bifunctional organic compound that has garnered significant interest as a versatile building block in the realms of medicinal chemistry and materials science. Its structure, featuring a rigid benzoic acid core and a flexible phenylethoxy tail, provides a unique combination of properties. The carboxylic acid group serves as a primary handle for a variety of chemical transformations, most notably esterification and amidation, while the phenylethoxy moiety allows for the modulation of physicochemical properties such as lipophilicity, solubility, and steric bulk.[1] This combination makes it an invaluable scaffold for constructing diverse molecular libraries aimed at discovering novel therapeutic agents and advanced materials.
This technical guide provides an in-depth exploration of this compound, presenting its core applications, detailed and validated experimental protocols, and the scientific rationale behind its use in complex organic synthesis.
Physicochemical Properties
A thorough understanding of a building block's fundamental properties is critical for its effective application in synthesis. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄O₃ | [2][3] |
| Molecular Weight | 242.27 g/mol | [2] |
| CAS Number | 30762-06-2 | [2] |
| Appearance | White to off-white solid/crystalline solid | [2][4] |
| pKa (estimated) | 4.2 - 4.5 | [4] |
| Solubility | Limited solubility in water; soluble in organic solvents such as methanol, ethanol, acetone, and DMSO. | [4] |
The acidic nature of the carboxylic acid group (estimated pKa 4.2-4.5) is a defining feature, dictating its reactivity in many synthetic transformations.[4] The hydrophobic character of the two aromatic rings and the ether linkage suggests that derivatives will exhibit good membrane permeability, a desirable trait in drug design.[4]
Core Synthetic Applications & Methodologies
The primary utility of this compound stems from the reactivity of its carboxylic acid group. This functional group provides a reliable anchor point for diversification, enabling the synthesis of a wide array of esters and amides.
Diagram: Key Functionalization Pathways
Caption: Primary synthetic routes for diversifying the this compound scaffold.
Esterification: Modulating Polarity and Bioactivity
Esterification of the carboxylic acid is a fundamental strategy for creating prodrugs, modifying solubility, and exploring structure-activity relationships (SAR). The Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst, is a classic and highly effective method.[5][6] The use of excess alcohol as the solvent is a common tactic to drive the reaction equilibrium toward the ester product, ensuring high conversion of the starting benzoic acid.[5]
Application in Medicinal Chemistry: The synthesis of ester derivatives is a cornerstone of drug development.[6] For instance, a recent study highlighted the synthesis of 4-(2-phenylethoxy) chalcone fibrate hybrids, which demonstrated potent activity as PPARα agonists, leading to significant anti-hyperlipidemic and antioxidant effects.[7] This work underscores the value of the phenylethoxybenzoic acid core in constructing complex, biologically active molecules.
Protocol 1: General Procedure for Fischer-Speier Esterification
This protocol provides a robust, adaptable method for synthesizing various alkyl esters of this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Alcohol (e.g., Methanol, Ethanol) (serves as solvent and reactant)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol (e.g., 20 mL per gram of acid).
-
Acid Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[1]
-
Work-up & Neutralization: Allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.[1] To the residue, add deionized water and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer).[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure ester.[1]
Amidation: Building Blocks for Novel Therapeutics
Amide bond formation is arguably one of the most important reactions in medicinal chemistry, as the amide functional group is a key feature of countless pharmaceutical agents. The carboxylic acid of this compound can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.[8][9] Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used to facilitate the reaction and suppress side reactions, ensuring high yields of the desired amide product.[8]
Relevance in Drug Discovery: Benzoic acid derivatives are foundational scaffolds in the synthesis of molecules with diverse biological activities, including anticancer properties.[10][11] The amidation of this compound allows for the systematic introduction of various amine-containing fragments, enabling a thorough exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.
Protocol 2: General Procedure for Amide Coupling (EDC/HOBt)
This protocol outlines a standard and reliable method for the synthesis of amides from this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Sequentially wash the organic layer with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure amide derivative.
Diagram: General Workflow for Synthesis and Purification
Caption: A standardized workflow for the synthesis and isolation of derivatives.
Conclusion and Future Outlook
This compound stands out as a highly valuable and adaptable building block for synthetic chemists. The straightforward and high-yielding protocols for its conversion into esters and amides provide a reliable platform for generating chemical diversity. Its successful incorporation into potent PPARα agonists exemplifies its potential in drug discovery, and the broader importance of the benzoic acid scaffold suggests that many more applications are yet to be discovered.[7][10] Future research may explore its use in synthesizing novel polymers, agrochemicals, or as a linker in more complex molecular architectures, further cementing its role as a staple component in the synthetic chemist's toolbox.
References
- 4-(2-phenylethenyl)benzoic Acid | C15H12O2 | CID 5162089 - PubChem. (n.d.).
- 4-(2-Phenylethyl)benzoic acid | C15H14O2 | CID 10489431 - PubChem. (n.d.).
- Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. (2025). Plant Cell Physiol., 66(1), 75-88.
- This compound (C15H14O3) - PubChemLite. (n.d.).
- Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. (2021). Bioorg Chem., 115, 105170.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org.
- Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. (n.d.).
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
- Discovery of 4-(2-Phenylethynyl) benzoic Acid as a Potential Potent Chemical Pruner | Request PDF. (n.d.). ResearchGate.
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research, 14(06).
- EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents. (n.d.).
- US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents. (n.d.).
- I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (n.d.).
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (n.d.).
- 4-[(2-Phenylethyl)amino]benzoic acid - PMC - NIH. (n.d.).
- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - NIH. (n.d.).
- Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents. (n.d.).
- 4-(1-Phenylethoxy)benzoic acid (CAS No. 149609-89-2) Suppliers - Chemical Register. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]
- 4. This compound (30762-06-2) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iajpr.com [iajpr.com]
- 7. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 11. preprints.org [preprints.org]
Application Notes and Protocols: 4-(2-Phenylethoxy)benzoic acid as a Potential Plant Growth Regulator
Introduction: The Quest for Novel Plant Growth Regulators
The strategic manipulation of plant growth and development is a cornerstone of modern agriculture and horticulture. Plant growth regulators (PGRs), both natural and synthetic, are pivotal in enhancing crop yield, improving stress tolerance, and managing plant architecture. The family of benzoic acid derivatives has emerged as a promising source of new PGRs, acting as signaling molecules and precursors for various essential plant compounds[1]. Recent research into structurally related compounds, such as 4-(2-phenylethynyl)benzoic acid (PEBA), has revealed potent regulatory activities, including the inhibition of seed germination and the suppression of lateral branching in commercially important crops like tomato[2][3]. These findings suggest that PEBA may act by modulating plant hormone signaling, specifically by suppressing gibberellin (GA) accumulation and interacting with auxin-related pathways[2].
This application note explores the potential of a related, yet uncharacterized molecule, 4-(2-Phenylethoxy)benzoic acid , as a novel plant growth regulator. Based on its structural similarity to known active compounds, we hypothesize that it may exhibit significant biological activity. We provide detailed protocols for its initial characterization using established model plant systems, focusing on its effects on germination and root development.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 30762-06-2 | [4] |
| Molecular Formula | C₁₅H₁₄O₃ | [4] |
| Molecular Weight | 242.274 g/mol | [4] |
| Physical State | Solid | - |
| Solubility | Predicted to have limited water solubility, but good solubility in organic solvents like DMSO and ethanol. | - |
| Purity | Commercially available at ≥95% purity. | - |
Hypothesized Mechanism of Action
Based on the known activities of phenoxyalkanoic acids and the specific findings for the structurally similar PEBA, we propose that this compound may function as a synthetic auxin or an inhibitor of gibberellin signaling. Phenoxy herbicides, for instance, mimic the natural plant hormone auxin, leading to uncontrolled growth in susceptible plants[3]. The effects of PEBA on seed germination and lateral bud outgrowth are linked to perturbations in plant hormones[2]. Therefore, the bioassays outlined below are designed to detect auxin-like activity (e.g., effects on root development) and gibberellin-inhibiting activity (e.g., effects on seed germination and hypocotyl elongation).
Caption: Hypothesized signaling pathway for this compound in a plant cell.
Experimental Protocols
The following protocols provide a framework for the initial screening of this compound's plant growth regulating activity.
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Due to the predicted low aqueous solubility of this compound, a stock solution in an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice as it is miscible with water and generally well-tolerated by plants at low final concentrations.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), biotechnology grade
-
Sterile, purified water (e.g., Milli-Q or double-distilled)
-
Sterile microcentrifuge tubes or glass vials
-
Analytical balance and appropriate weighing tools
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh 2.42 mg of this compound.
-
Dissolve the powder in 1.0 mL of DMSO to create a 10 mM stock solution.
-
Ensure complete dissolution by vortexing or gentle agitation.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate liquid growth medium (e.g., 0.5X Murashige and Skoog medium).
-
To minimize the effect of the solvent, ensure the final concentration of DMSO in the working solutions and the control medium does not exceed 0.1% (v/v).
-
A suggested range of concentrations for initial screening is: 0.1 µM, 1 µM, 10 µM, and 100 µM.
-
Example Calculation for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 1 mL of liquid growth medium.
-
Always include a "mock" control containing the same final concentration of DMSO as the highest concentration treatment.
-
Protocol 2: Arabidopsis thaliana Seed Germination and Seedling Growth Assay
Rationale: Arabidopsis thaliana is a model organism for plant biology due to its rapid life cycle and well-characterized genetics. This assay will assess the effect of the compound on seed germination and early seedling development.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Petri dishes (9 cm) containing 0.8% (w/v) agar with 0.5X Murashige and Skoog (MS) basal salt medium, pH 5.7.
-
Working solutions of this compound and a mock control.
-
Sterilization solution: 70% (v/v) ethanol and 1% (v/v) sodium hypochlorite.
-
Sterile water.
-
Growth chamber with controlled light (16h light/8h dark cycle, ~100 µmol m⁻² s⁻¹) and temperature (22°C).
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 2 minutes.
-
Remove the ethanol and add 1 mL of 1% sodium hypochlorite. Incubate for 10 minutes with occasional mixing.
-
Carefully remove the sodium hypochlorite and wash the seeds 4-5 times with sterile water.
-
-
Plating and Stratification:
-
Prepare agar plates containing the desired concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) and the mock control.
-
Resuspend the sterilized seeds in a small volume of sterile water and evenly plate ~50-100 seeds per dish.
-
Seal the plates with micropore tape and wrap them in aluminum foil.
-
Stratify the seeds by incubating the plates at 4°C for 2-3 days to synchronize germination[5].
-
-
Incubation and Data Collection:
-
Transfer the plates to a growth chamber.
-
Score germination (radicle emergence) daily for 7 days.
-
After 7-10 days, measure primary root length, hypocotyl length, and the number of lateral roots using a ruler or image analysis software (e.g., ImageJ).
-
Protocol 3: Tomato (Solanum lycopersicum) Root Elongation Assay
Rationale: Tomato is a widely studied crop species. This assay focuses on the effects of the compound on root growth and architecture, which are sensitive indicators of auxin-like or inhibitory activity.
Materials:
-
Tomato seeds (e.g., cultivar Moneymaker or Micro-Tom)
-
Square Petri dishes (12x12 cm) with 0.8% (w/v) agar and 0.5X MS medium, pH 5.8[6].
-
Working solutions of this compound and a mock control.
-
Growth chamber (as in Protocol 2).
Procedure:
-
Seed Germination:
-
Sterilize and germinate tomato seeds on agar plates containing only 0.5X MS medium in the dark for 2-3 days until the radicles are ~1-2 cm long.
-
-
Transfer to Treatment Plates:
-
Prepare square Petri dishes with 0.5X MS agar medium containing the different concentrations of this compound and the mock control.
-
Carefully transfer the uniformly germinated seedlings to the treatment plates, placing them vertically at the top of the plate.
-
Seal the plates and place them vertically in the growth chamber.
-
-
Data Collection:
-
After 5-7 days of vertical growth, photograph the plates.
-
Measure the primary root length, the number of lateral roots, and the length of the longest lateral root.
-
Experimental Workflow Visualization
Caption: Overall experimental workflow for screening this compound.
Data Analysis and Interpretation
Quantitative data from these assays (e.g., root length, germination percentage) should be analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to compare means across multiple concentrations.
-
Inhibition of seed germination and hypocotyl elongation at low micromolar concentrations may suggest an anti-gibberellin or abscisic acid-like activity.
-
Inhibition of primary root elongation and promotion of lateral root formation are classic responses to exogenous auxins.
-
General inhibition of all growth parameters at high concentrations may indicate phytotoxicity.
Troubleshooting
-
Precipitation of the compound: If the compound precipitates in the aqueous medium, consider preparing the working solutions immediately before use and ensuring vigorous mixing. A slightly higher DMSO concentration (up to 0.5%) might be tested, but its potential effects on plant growth must be carefully controlled for.
-
Contamination: Strict aseptic techniques are crucial for plant tissue culture to prevent fungal and bacterial growth.
-
Variability in results: Biological replicates are essential. Use seeds from the same batch and ensure uniform environmental conditions in the growth chamber to minimize variability.
Conclusion
The protocols detailed in this application note provide a robust starting point for investigating the potential of this compound as a novel plant growth regulator. The structural analogy to recently discovered bioactive molecules provides a strong impetus for this research. The outcomes of these foundational assays will guide further studies into its mechanism of action, optimal application concentrations, and potential utility in agriculture and horticulture.
References
- Dave, A., Vaistij, F. E., Gilday, A. D., Penfield, S. D., & Graham, I. A. (2016). Regulation of Arabidopsis thaliana seed dormancy and germination by 12-oxo-phytodienoic acid. Journal of Experimental Botany, 67(8), 2277–2284. [Link]
- Li, Y., & Zhao, D. (2016). Arabidopsis Seed Germination Assay with Gibberellic Acid. Bio-protocol, 6(22), e2013. [Link]
- PhytoTechnology Laboratories. (n.d.). Preparing Stock Solutions.
- van der Burgh, A. M. (2019). Studying Root System Architecture changes in tomato (S.lycopersicum and S.pimpinellifolium) in response to stress. protocols.io. [Link]
- Wang, L., et al. (2024). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology. [Link]
- Widhalm, J. R., & Dudareva, N. (2015). A familiar ring to it: biosynthesis of plant benzoic acids. Molecular Plant, 8(1), 83–97. [Link]
- Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted phenoxy and benzoic acid growth substances and the relation of structure to physiological activity. Contributions from Boyce Thompson Institute, 12, 321-343. (Note: While a direct link isn't available, this is a foundational reference for this class of compounds).
Sources
- 1. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 30762-06-2 [matrix-fine-chemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Studying Root System Architecture changes in tomato (S.lycopersicum and S.pimpinellifolium) in response to ... [protocols.io]
Application Note: A Guide to the Complete NMR Spectroscopic Analysis of 4-(2-Phenylethoxy)benzoic Acid
Introduction
4-(2-Phenylethoxy)benzoic acid is a molecule of significant interest in materials science and drug discovery, featuring a rigid benzoic acid core linked to a flexible phenylethoxy tail. A comprehensive understanding of its three-dimensional structure and electronic properties is paramount for elucidating its function and optimizing its applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the atomic-level structural characterization of such molecules in solution. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the complete 1D and 2D NMR analysis of this compound, from sample preparation to spectral interpretation.
Foundational Principles of NMR for Carboxylic Acids
Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For organic molecules like this compound, ¹H and ¹³C NMR are the most informative techniques.
The carboxylic acid moiety presents unique features in an NMR spectrum. The acidic proton of the carboxyl group is highly deshielded and typically resonates at a very downfield chemical shift, often above 10 ppm.[1][2] This resonance is often broad due to hydrogen bonding and can be exchanged with deuterium upon addition of D₂O, causing the signal to disappear from the spectrum.[1] The carboxyl carbon atom is also significantly deshielded, appearing in the 165-185 ppm region of the ¹³C NMR spectrum.[3]
Experimental Protocols
Sample Preparation: The Cornerstone of High-Quality Spectra
The quality of the NMR spectrum is intrinsically linked to the quality of the sample. The following protocol ensures the preparation of a high-quality sample of this compound for NMR analysis.
Materials:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and cotton or glass wool
-
Vortex mixer
Protocol:
-
Solvent Selection: The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. However, for carboxylic acids, DMSO-d₆ can be advantageous as it can disrupt intermolecular hydrogen bonding, leading to sharper signals for the carboxylic acid proton.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[6] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is preferable.[6]
-
Dissolution: Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial. Add the deuterated solvent and gently vortex until the solid is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[7]
-
Labeling: Clearly label the NMR tube with the sample identification.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for preparing a high-quality NMR sample.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
1D NMR Experiments:
-
¹H NMR: A standard proton experiment should be run to identify all the proton environments in the molecule.
-
¹³C NMR: A proton-decoupled carbon experiment is essential for determining the number of unique carbon environments.
-
DEPT-135: This experiment is useful for differentiating between CH, CH₂, and CH₃ groups (CH and CH₃ will give positive signals, while CH₂ will give negative signals).
2D NMR Experiments:
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different spin systems and identifying quaternary carbons.[8][9]
Spectral Analysis and Interpretation
The structure of this compound with the proposed atom numbering for NMR assignment is shown below:
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H15 | ~12.0 - 13.0 | broad singlet | 1H | Acidic proton of the carboxylic acid, highly deshielded.[1][3] |
| H2, H6 | ~8.0 | doublet | 2H | Aromatic protons ortho to the electron-withdrawing carboxylic acid group. |
| H3, H5 | ~7.0 | doublet | 2H | Aromatic protons meta to the carboxylic acid and ortho to the electron-donating ethoxy group. |
| H10, H14 | ~7.3 - 7.4 | multiplet | 2H | Aromatic protons of the terminal phenyl group (ortho). |
| H11, H13 | ~7.2 - 7.3 | multiplet | 2H | Aromatic protons of the terminal phenyl group (meta). |
| H12 | ~7.2 | multiplet | 1H | Aromatic proton of the terminal phenyl group (para). |
| H7 | ~4.3 | triplet | 2H | Methylene protons adjacent to the ether oxygen (-O-CH₂-).[10] |
| H8 | ~3.1 | triplet | 2H | Methylene protons adjacent to the terminal phenyl group (-CH₂-Ph). |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| C9 | ~167 - 172 | Carboxyl carbon, highly deshielded.[3][11] |
| C4 | ~162 | Aromatic carbon attached to the ether oxygen, deshielded by the oxygen. |
| C1 | ~125 | Quaternary aromatic carbon attached to the carboxylic acid. |
| C10, C12 | ~138 | Quaternary aromatic carbon of the terminal phenyl group. |
| C2, C6 | ~132 | Aromatic carbons ortho to the carboxylic acid. |
| C11, C13, C15 | ~129 | Aromatic carbons of the terminal phenyl group. |
| C3, C5 | ~115 | Aromatic carbons ortho to the ether oxygen, shielded by its electron-donating effect. |
| C7 | ~69 | Methylene carbon adjacent to the ether oxygen (-O-CH₂-).[10] |
| C8 | ~38 | Methylene carbon adjacent to the terminal phenyl group (-CH₂-Ph). |
2D NMR Correlation Analysis
The power of 2D NMR lies in its ability to reveal through-bond and through-space connectivities, leading to a definitive structural assignment.
Diagram of Key HMBC Correlations:
Caption: Expected key long-range (²J and ³J) HMBC correlations.
-
COSY: Will show correlations between H2 and H3 (and H5 and H6) on the benzoic acid ring, and between H10 and H11 (and H13 and H14) on the terminal phenyl ring. A key correlation will be observed between the two methylene groups of the ethyl bridge (H7 and H8).
-
HSQC: Will directly link each proton to its attached carbon, for instance, H2/H6 to C2/C6, H7 to C7, etc.
-
HMBC: This is crucial for connecting the fragments. Key correlations to look for include:
-
The protons of the methylene group adjacent to the ether oxygen (H7) will show a correlation to the aromatic carbon C4.
-
The protons of the other methylene group (H8) will show a correlation to the quaternary carbon C10 of the terminal phenyl ring.
-
The aromatic protons H2 and H6 will show correlations to the carboxyl carbon C9, confirming their position relative to the acid group.
-
Conclusion
This application note provides a comprehensive framework for the complete NMR spectroscopic characterization of this compound. By following the detailed protocols for sample preparation and employing a combination of 1D and 2D NMR experiments, researchers can obtain unambiguous assignments of all proton and carbon signals. This detailed structural information is invaluable for understanding the molecule's properties and behavior, thereby accelerating research and development in its various fields of application. The principles and techniques outlined here are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
- Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1:001.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube.
- NMR Sample Preparation. (n.d.). University of California, Los Angeles.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate.
- Sample Preparation. (n.d.). University College London.
- NMR Sample Preparation. (n.d.). University of Manchester.
- Simpson, J. H. (2008). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-based Approach. Academic Press.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin.
- 4-(2-Phenylethyl)benzoic acid. (n.d.). PubChem.
- NMR Sample Preparation. (n.d.). Iowa State University.
- Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(20), 4245-4262.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- This compound. (n.d.). PubChemLite.
- Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Benzoic acid, 4-hydroxy-, 2-oxo-2-phenylethyl ester. (n.d.). SpectraBase.
- 13C NMR Chemical Shifts. (n.d.). Oregon State University.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.
- Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database.
Sources
- 1. 2-(4-Hydroxyphenylazo)benzoic acid(1634-82-8) 1H NMR spectrum [chemicalbook.com]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-PHENOXYBENZOIC ACID(2215-77-2) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Ethylphenyl(methyl) ether(10568-38-4) 1H NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]
Application Note: High-Resolution Mass Spectrometry of 4-(2-Phenylethoxy)benzoic Acid for Drug Development and Metabolite Identification
Abstract
This application note provides a comprehensive guide to the analysis of 4-(2-Phenylethoxy)benzoic acid using high-resolution mass spectrometry. This compound, possessing a phenoxy ether linkage to a benzoic acid moiety, is representative of structures encountered in drug discovery and development. We present detailed protocols for sample preparation, instrument setup for electrospray ionization (ESI), and tandem mass spectrometry (MS/MS) analysis. The focus is on providing a robust methodology for accurate mass determination, elucidation of fragmentation pathways, and structural confirmation, which are critical for pharmacokinetic and metabolism studies.
Introduction
This compound (MW: 242.27 g/mol , Formula: C₁₅H₁₄O₃) is a carboxylic acid containing both a phenyl and a phenoxy group, making it a relevant model compound for a variety of pharmaceutical molecules and their metabolites.[1][2] Mass spectrometry is an indispensable tool for the structural characterization and quantification of such compounds in complex biological matrices. Electrospray ionization (ESI) is particularly well-suited for the analysis of polar molecules like carboxylic acids, which readily form ions in solution.[3]
This guide is designed for researchers, scientists, and drug development professionals. It offers not just a procedural outline but also the scientific rationale behind the experimental choices, ensuring adaptability and troubleshooting capabilities.
Scientific Principles and Experimental Design
The acidic proton of the carboxylic acid group in this compound makes it highly suitable for negative ion mode ESI-MS. In this mode, the molecule is expected to deprotonate to form the [M-H]⁻ ion, which can then be subjected to collision-induced dissociation (CID) for structural elucidation.
Ionization Strategy: Negative vs. Positive Mode
While positive ion mode can generate adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺, negative ion mode is generally preferred for carboxylic acids due to the facile loss of the acidic proton, leading to a strong and clean signal for the [M-H]⁻ ion.[3][4] This simplifies the resulting mass spectrum and often provides higher sensitivity.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is crucial for confirming the structure of the analyte. By isolating the precursor ion ([M-H]⁻) and subjecting it to fragmentation, a characteristic fragmentation pattern is generated. This "fingerprint" can be used for unambiguous identification and for differentiating isomers.
Experimental Protocols
Materials and Reagents
-
This compound (≥95% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium hydroxide (for pH adjustment)
-
Formic acid (for positive mode, if necessary)
Sample Preparation
A stock solution of this compound should be prepared in methanol at a concentration of 1 mg/mL. Working solutions for direct infusion or LC-MS analysis can be prepared by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% ammonium hydroxide to facilitate deprotonation).
Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer being used. These are based on typical conditions for the analysis of similar aromatic carboxylic acids.[1][5]
Table 1: Recommended Mass Spectrometry Parameters
| Parameter | Negative Ion Mode (ESI-) | Positive Ion Mode (ESI+) (for comparison) |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.0 - 4.0 kV | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V | 20 - 40 V |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | 600 - 800 L/hr (Nitrogen) |
| Collision Gas | Argon | Argon |
| Collision Energy (MS/MS) | 10 - 30 eV (ramped for detailed fragmentation) | 10 - 30 eV (ramped for detailed fragmentation) |
| Analyzer Mode | High Resolution (e.g., TOF or Orbitrap) | High Resolution (e.g., TOF or Orbitrap) |
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
Figure 1: General workflow for the mass spectrometric analysis of this compound.
Expected Results and Data Interpretation
Full Scan Mass Spectrum
In negative ion mode, the full scan mass spectrum is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of 241.0870.[2] High-resolution mass spectrometry should allow for the confirmation of the elemental composition (C₁₅H₁₃O₃).
Predicted Fragmentation Pathway
Based on the fragmentation patterns of similar compounds like phenoxybenzoic acid and other benzoic acid derivatives, a plausible fragmentation pathway for this compound in negative ion mode MS/MS is proposed below.[4][6][7]
The primary fragmentation is expected to be the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation for deprotonated carboxylic acids.
Figure 2: Proposed fragmentation pathway for the [M-H]⁻ ion of this compound.
Table 2: Predicted Fragment Ions of this compound in Negative Ion MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |
| 241.0870 | 197.0919 | 44.00 | [M-H-CO₂]⁻ |
| 241.0870 | 121.0295 | 120.06 | [C₇H₅O₂]⁻ (carboxyphenoxide) |
| 197.0919 | 105.0335 | 92.06 | [C₇H₅O]⁻ (phenoxide) |
Conclusion
The methods outlined in this application note provide a robust framework for the analysis of this compound by high-resolution mass spectrometry. The use of negative ion mode ESI-MS/MS allows for sensitive detection and detailed structural elucidation through predictable fragmentation pathways. These protocols are readily adaptable for the analysis of related compounds in various stages of drug development and metabolic research, ensuring accurate and reliable characterization.
References
- Niessen, W. M. A. (2001). Mass Spectrometry in Practice: A Tutorial.
- NIST Chemistry WebBook. (n.d.). Benzoic acid, 4-phenoxy-. [Link]
- Centers for Disease Control and Prevention. (2014). Monitoring of Total Type II Pyrethroid Pesticides in Citrus Oils and Water by Converting to A Common Product 3-Phenoxybenzoic Acid. [Link]
- PubChem. (n.d.). 4-(2-Phenylethyl)benzoic acid. [Link]
- Doc Brown's Chemistry. (n.d.).
- Freie Universität Berlin. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]
- MassBank of North America. (n.d.). Spectrum EA032651 for 3-Phenoxybenzoic acid. [Link]
- Whelan, R. J., et al. (2010). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. Journal of Immunological Methods, 352(1-2), 123-130. [Link]
- PubChem. (n.d.). 4-(2-phenylethenyl)benzoic Acid. [Link]
- PubChemLite. (n.d.). This compound (C15H14O3). [Link]
Sources
- 1. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Benzoic acid, 4-phenoxy- [webbook.nist.gov]
- 7. geo.fu-berlin.de [geo.fu-berlin.de]
Application Note: A Multi-tiered Assay Strategy for Characterizing the Biological Activity of 4-(2-Phenylethoxy)benzoic Acid
Abstract
This document provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to characterize the biological activity of 4-(2-Phenylethoxy)benzoic acid. Given the structural similarities of this compound to known bioactive molecules, particularly fibrates and other chalcone hybrids, we present a logical progression of assays targeting its most probable molecular pathways. The primary focus is on its potential role as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), with secondary and exploratory assays designed to investigate its effects on the Lanthionine Synthetase C-like 2 (LANCL2) and GPR68 signaling pathways. Each section provides the scientific rationale for the proposed experiments, detailed step-by-step protocols, and guidance on data interpretation, establishing a robust framework for a thorough investigation.
Introduction
This compound is a synthetic organic compound featuring a benzoic acid moiety linked to a phenylethoxy group. The therapeutic potential of benzoic acid derivatives is well-established, with various analogs demonstrating anti-inflammatory, anti-hyperlipidemic, and anticancer activities.[1][2][3] Notably, synthetic hybrids incorporating a 4-(2-phenylethoxy) structure have been identified as potent agonists of Peroxisome Proliferator-Activated Receptor α (PPARα), a key regulator of lipid metabolism and inflammation.[4]
This guide outlines a systematic approach to elucidate the mechanism of action of this compound. We begin with the hypothesis that the compound primarily targets PPARs. The proposed workflow is designed to first validate direct receptor binding and functional activity, then confirm downstream gene regulation. Subsequently, we explore its potential interaction with the LANCL2 pathway, an immunometabolic regulator known to physically and functionally interact with PPARγ.[5] This structured cascade of assays ensures a rigorous and efficient characterization of the compound's biological profile.
Section 1: Primary Target Validation - Peroxisome Proliferator-Activated Receptor (PPAR) Activity
Scientific Rationale
PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, comprising three subtypes: PPARα, PPARβ/δ, and PPARγ.[6] They are master regulators of lipid and glucose metabolism and inflammation, making them critical drug targets for metabolic disorders like type 2 diabetes and dyslipidemia.[6][7][8] PPARs are activated by endogenous fatty acids and synthetic ligands such as fibrates (PPARα) and thiazolidinediones (PPARγ).[6] The structure of this compound, particularly its resemblance to chalcone fibrate hybrids, strongly suggests it may function as a PPAR agonist.[4]
The following workflow is designed to first confirm direct binding to PPARs and then quantify the functional consequence of this interaction (i.e., agonist or antagonist activity).
Experimental Workflow for PPAR Activity Screening
Caption: Workflow for PPAR activity characterization.
Protocol: Cell-Free TR-FRET Ligand Binding Assay
This assay directly measures the binding of the test compound to the PPAR ligand-binding domain (LBD). It relies on the displacement of a fluorescently labeled tracer ligand, which results in a loss of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
A. Reagents and Materials
-
PPARα, PPARγ, and PPARβ/δ LBDs (recombinant protein)
-
TR-FRET Donor (e.g., Europium-cryptate labeled anti-GST antibody)
-
TR-FRET Acceptor (e.g., Fluorescently-labeled tracer ligand)
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
-
Known PPAR agonist (e.g., Fenofibric acid for PPARα, Rosiglitazone for PPARγ) as a positive control.[9]
B. Step-by-Step Procedure
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer. Also, prepare dilutions of the reference agonist.
-
Add 2 µL of the compound or control dilutions to the wells of the 384-well plate. Include wells with buffer only for no-displacement control.
-
Prepare a mix of the PPAR LBD protein and the donor-labeled antibody in assay buffer. Add 4 µL of this mix to each well.
-
Incubate for 60 minutes at room temperature.
-
Prepare a solution of the acceptor-labeled tracer ligand in assay buffer. Add 4 µL to each well.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
C. Controls
-
Positive Control: A known PPAR agonist to demonstrate maximal tracer displacement.
-
Negative Control: DMSO or buffer to determine the maximal TR-FRET signal (no displacement).
-
No-Protein Control: To check for compound interference with the assay signal.
D. Data Analysis
-
Calculate the ratio of acceptor/donor fluorescence and normalize the data to the negative control.
-
Plot the normalized signal against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer ligand.
Protocol: Cell-Based PPAR Reporter Gene Assay
This assay measures the ability of the compound to functionally activate the PPAR-RXR heterodimer, leading to the transcription of a reporter gene (e.g., luciferase).[10][11]
A. Reagents and Materials
-
HEK293T cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Expression plasmids: pCMV-hPPAR (α, γ, or β/δ) and pCMV-hRXRα
-
Reporter plasmid: pGL4.35[9xGAL4UAS/luc2P] or similar PPRE-driven luciferase construct.[11]
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
B. Step-by-Step Procedure
-
Day 1 (Transfection): Seed HEK293T cells in a 96-well plate at a density of 2-3 x 10⁴ cells/well.
-
Co-transfect the cells with the appropriate PPAR expression plasmid, the RXRα plasmid, and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Day 2 (Treatment): Remove the transfection medium.
-
Add fresh medium containing serial dilutions of this compound (e.g., from 100 µM to 1 nM). Include a known agonist as a positive control and DMSO as a vehicle control.
-
Incubate for another 18-24 hours.
-
Day 3 (Measurement): Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well and mix.
-
Measure the luminescence using a plate-based luminometer.
C. Controls
-
Positive Control: A known PPAR agonist (e.g., Fenofibric acid, Rosiglitazone) to determine maximal activation.
-
Vehicle Control: DMSO to establish the basal level of reporter activity.
-
No-PPAR Transfection Control: Cells transfected only with the reporter plasmid to ensure the response is PPAR-dependent.
D. Data Analysis
-
Normalize the luminescence readings to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for differences in transfection efficiency and cell viability.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal activation) and Emax (% maximal activation relative to the positive control).
Protocol: Downstream Target Gene Expression Analysis (qPCR)
This assay confirms that the compound activates the PPAR pathway in a cellular context by measuring the upregulation of known PPAR target genes. For PPARα, HepG2 cells are an appropriate model.[11]
A. Reagents and Materials
-
HepG2 cells
-
Cell culture medium and reagents
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (see table below) and a housekeeping gene (e.g., GAPDH).
| Target Gene | Function (PPARα context) | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CPT1A | Carnitine Palmitoyltransferase 1A; Fatty acid oxidation[11] | GCTATTGGTGCCTCCATGAC | CACAGTGACGATGCCATACTG |
| CD36 | Fatty Acid Translocase; Fatty acid uptake[11] | ATGGGCTGTGATCGGAACTG | TTTGACACATTTGGCACCCA |
| GAPDH | Housekeeping Gene | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
B. Step-by-Step Procedure
-
Seed HepG2 cells in a 6-well plate and allow them to adhere.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM), a positive control agonist, and a vehicle control for 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quantity and quality (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix.
-
Run the qPCR plate on a real-time PCR instrument.
C. Controls
-
Positive Control: Known PPARα agonist.
-
Vehicle Control: DMSO.
-
No-RT Control: A control reaction without reverse transcriptase to check for genomic DNA contamination.
-
No-Template Control: A reaction with water instead of cDNA to check for primer-dimers or contamination.
D. Data Analysis
-
Calculate the threshold cycle (Ct) for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the change in expression relative to the vehicle control using the 2-ΔΔCt method.
-
Plot the fold change in gene expression for each treatment condition.
Section 2: Secondary Target Investigation - LANCL2 Pathway
Scientific Rationale
Lanthionine Synthetase C-like 2 (LANCL2) is an immunometabolic signaling protein that has been identified as a receptor for abscisic acid (ABA).[12][13] It is a potential therapeutic target for inflammatory and metabolic diseases.[14] Crucially, studies have shown a direct physical interaction between LANCL2 and PPARγ, where LANCL2 is required for the full transcriptional activation of PPARγ.[5] Furthermore, LANCL2 positively regulates the Akt signaling pathway, a central node for cell survival and glucose metabolism.[15] Molecular docking studies have also predicted that some PPARγ agonists may share a binding site on the surface of LANCL2.[16] Therefore, if this compound shows activity against PPARγ, investigating its effect on the LANCL2 pathway is a logical next step.
LANCL2 Signaling Pathway and Assay Points
Caption: LANCL2 signaling and points of investigation.
Protocol: Co-immunoprecipitation (LANCL2-PPARγ Interaction)
This assay determines if the compound modulates the physical interaction between LANCL2 and its binding partners, such as PPARγ.
A. Reagents and Materials
-
Cells endogenously expressing or overexpressing LANCL2 and PPARγ (e.g., 3T3-L1 adipocytes or transfected HEK293T cells).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody for immunoprecipitation (IP) (e.g., anti-LANCL2 antibody).
-
Antibodies for Western blotting (IB) (e.g., anti-PPARγ and anti-LANCL2).
-
Protein A/G magnetic beads.
-
SDS-PAGE gels and Western blotting equipment.
B. Step-by-Step Procedure
-
Culture cells and treat with this compound (e.g., 10 µM) and a vehicle control for a specified time (e.g., 4-6 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation. Collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Set aside a small portion of the lysate as the "Input" control.
-
Incubate the remaining lysate with the anti-LANCL2 IP antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-3 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluates and the input samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using anti-PPARγ and anti-LANCL2 antibodies.
C. Controls
-
IgG Control: Perform a parallel IP with a non-specific IgG antibody to control for non-specific binding to the beads and antibody.
-
Input Control: A sample of the total cell lysate to confirm the presence of both proteins before IP.
D. Data Analysis
-
Compare the intensity of the PPARγ band in the LANCL2 IP lane between the treated and vehicle control samples. An increase or decrease in band intensity would suggest the compound enhances or disrupts the LANCL2-PPARγ interaction, respectively.
Protocol: Akt Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation status of Akt at Ser473, a key indicator of its activation, to assess the functional impact of the compound on the LANCL2-Akt pathway.[15]
A. Reagents and Materials
-
Cells responsive to serum or insulin stimulation (e.g., HepG2 or HEK293T).
-
Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescent substrate.
B. Step-by-Step Procedure
-
Seed cells and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin or 10% FBS) for 15-30 minutes.
-
Immediately wash cells with ice-cold PBS and lyse.
-
Quantify protein concentration in the lysates (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane first with the anti-phospho-Akt antibody.
-
Strip the membrane and re-probe with the anti-total-Akt antibody to ensure equal protein loading.
C. Controls
-
Unstimulated Control: Cells that are not treated with a growth factor to show basal phosphorylation.
-
Stimulated Vehicle Control: Cells treated with vehicle and stimulated to show the maximal phosphorylation response.
-
Positive Pathway Control: A known activator of the PI3K/Akt pathway.
D. Data Analysis
-
Perform densitometry on the phospho-Akt and total-Akt bands.
-
Calculate the ratio of phospho-Akt to total-Akt for each sample.
-
Compare the ratio in the compound-treated samples to the vehicle-treated samples to determine if the compound enhances or inhibits Akt phosphorylation.
Conclusion
The application note provides a structured, hypothesis-driven framework for characterizing the biological activity of this compound. By starting with the most probable target, PPARs, and progressing through a series of robust biochemical and cell-based assays, researchers can efficiently determine if the compound is a direct binder and functional modulator. The subsequent investigation into the LANCL2 pathway provides a path to uncover more nuanced mechanisms of action, particularly if PPARγ activity is observed. This multi-tiered approach, grounded in established methodologies, will enable a comprehensive and definitive assessment of the compound's therapeutic potential.
References
- Kim, H. J., et al. (2018). Lanthionine synthetase C-like protein 2 (LanCL2) is important for adipogenic differentiation. Journal of Lipid Research, 59(8), 1433-1445. [Link]
- Zeng, R., et al. (2014). Lanthionine synthetase C-like protein 2 (LanCL2) is a novel regulator of Akt. Molecular Biology of the Cell, 25(23), 3766-3776. [Link]
- Wikipedia. (n.d.). LANCL2.
- Li, Y., et al. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology. [Link]
- Leber, A., Hontecillas, R., & Bassaganya-Riera, J. (2019). Targeting the Novel LANCL2 Pathway Offers Potential for a Differentiated Treatment Paradigm for Autoimmune Diseases. Drug Development and Delivery. [Link]
- Grokipedia. (2026). LANCL2.
- ResearchGate. (n.d.). Lanthionine synthetase C-like 2 (LANCL2) and NSC61610 in silico.
- GeneCards. (n.d.). LANCL2 Gene.
- INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ.
- National Center for Biotechnology Information. (n.d.). LANCL2 LanC like glutathione S-transferase 2 [human].
- Christensen, K. B., et al. (2020). Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds. Molecules, 25(21), 5183. [Link]
- Biocompare. (n.d.). PPAR ELISA Kits.
- Wang, T., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2568-2583. [Link]
- ResearchGate. (n.d.). Discovery of 4-(2-Phenylethynyl) benzoic Acid as a Potential Potent Chemical Pruner | Request PDF.
- de Mello, V. D. F., et al. (2018). Screening for PPARγ Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology, 9, 53. [Link]
- Bassaganya-Riera, J., et al. (2009). Virtual Screening as a Technique for PPAR Modulator Discovery. PPAR Research, 2009, 576234. [Link]
- de Vallière, C., et al. (2021). pH-Sensing G Protein-Coupled Receptor OGR1 (GPR68) Expression and Activation Increases in Intestinal Inflammation and Fibrosis. International Journal of Molecular Sciences, 22(19), 10385. [Link]
- Wang, J., et al. (2022). GPR68: An Emerging Drug Target in Cancer. Cancers, 14(15), 3762. [Link]
- El-Sayed, N. N. E., et al. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. Bioorganic Chemistry, 115, 105170. [Link]
- EuroscreenFast. (n.d.). pH sensing GPR68 cAMP.
- National Center for Biotechnology Information. (n.d.). 4-(2-Phenylethyl)benzoic acid. PubChem.
- Huang, X. P., et al. (2020). Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68). Journal of Medicinal Chemistry, 63(13), 7247-7262. [Link]
- Martelli, M., et al. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology, 11, 679. [Link]
- An, S. S., et al. (2012). The GPCR OGR1 (GPR68) mediates diverse signalling and contraction of airway smooth muscle in response to small reductions in extracellular pH. British Journal of Pharmacology, 165(5), 1475-1487. [Link]
- Lambert, A., et al. (2020). Mechanical and chemical activation of GPR68 (OGR1) probed with a genetically-encoded fluorescent reporter. bioRxiv. [Link]
- Moore, E. D., et al. (2020). Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines. The Journal of Biological Chemistry, 295(16), 5241-5251. [Link]
- ResearchGate. (2021). (PDF) pH-Sensing G Protein-Coupled Receptor OGR1 (GPR68) Expression and Activation Increases in Intestinal Inflammation and Fibrosis.
- Kumar, R., et al. (2023).
- ResearchGate. (n.d.). A virtual screening workflow for the discovery of probes targeting GPR68.
- Hussain, A., et al. (2023).
- Kim, J. H., et al. (2002). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Vascular Pharmacology, 38(4), 217-224. [Link]
- ResearchGate. (2021). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
- Kuranov, A. S., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6702. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanthionine synthetase C-like protein 2 (LanCL2) is important for adipogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 7. Frontiers | Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties [frontiersin.org]
- 8. Virtual Screening as a Technique for PPAR Modulator Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LANCL2 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. grokipedia.com [grokipedia.com]
- 15. Lanthionine synthetase C–like protein 2 (LanCL2) is a novel regulator of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LANCL2 LanC like glutathione S-transferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-(2-Phenylethoxy)benzoic Acid
Abstract
This comprehensive guide details validated derivatization techniques for 4-(2-phenylethoxy)benzoic acid, a versatile scaffold compound with significant applications in medicinal chemistry and materials science.[1] Recognizing the compound's potential as a building block for novel therapeutic agents and functional materials, this document provides researchers, scientists, and drug development professionals with detailed, step-by-step protocols for key chemical modifications.[1] The methodologies covered include esterification, amidation, and acyl chloride formation, each presented with a focus on the underlying chemical principles, optimization strategies, and the rationale behind experimental choices. The protocols are designed to be self-validating, ensuring reproducibility and reliability in a research and development setting.
Introduction: The Significance of this compound
This compound is a bifunctional molecule characterized by a terminal carboxylic acid group and a phenylethoxy moiety. This unique structure provides multiple avenues for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The carboxylic acid group serves as a handle for esterification and amidation, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The aromatic rings and the stable ether linkage offer further sites for derivatization, expanding the accessible chemical space.[1]
Derivatives of benzoic acid are widely recognized for their therapeutic potential, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Specifically, analogs of this compound have been investigated as novel PPARα agonists for their anti-hyperlipidemic and antioxidant activities, highlighting the scaffold's relevance in drug discovery.[4]
This guide aims to equip researchers with the practical knowledge to effectively derivatize this valuable scaffold, thereby accelerating the discovery and development of new chemical entities.
Core Derivatization Strategies
The primary and most direct derivatization strategies for this compound target the carboxylic acid functional group. The following sections provide detailed protocols for the most common and impactful transformations: acyl chloride formation, esterification, and amidation.
Acyl Chloride Formation: Activating the Carboxylic Acid
The conversion of the carboxylic acid to a more reactive acyl chloride is a critical first step for a variety of subsequent reactions, including more complex amidations and Friedel-Crafts acylations. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.
Causality of Experimental Choices:
-
Reagent Selection: Oxalyl chloride is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, HCl), which simplifies purification.[5] Thionyl chloride is a cost-effective alternative, though it may require higher temperatures and can sometimes lead to chlorinated byproducts.[6]
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is crucial. It reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species that initiates the conversion of the carboxylic acid.[5][6]
-
Solvent: An inert, anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane is used to prevent hydrolysis of the highly reactive acyl chloride product.[5][6]
Experimental Workflow: Acyl Chloride Formation
Caption: Workflow for the synthesis of 4-(2-phenylethoxy)benzoyl chloride.
Protocol 1: Synthesis of 4-(2-Phenylethoxy)benzoyl Chloride
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
-
Round-bottom flask with a stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred suspension. Gas evolution will be observed.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-(2-phenylethoxy)benzoyl chloride is often used in the next step without further purification.[7]
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Inert and prevents hydrolysis of the product. |
| Reagent | Oxalyl Chloride (1.5 eq) | Milder conditions and volatile byproducts.[5] |
| Catalyst | DMF (catalytic) | Forms the active Vilsmeier reagent.[5] |
| Temperature | 0°C to Room Temperature | Controls the initial exothermic reaction. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid group is a fundamental strategy to increase lipophilicity and modify the pharmacokinetic profile of a drug candidate.[8] The Fischer-Speier esterification is a classic and reliable method for this purpose.[9]
Causality of Experimental Choices:
-
Reactant/Solvent: A large excess of the corresponding alcohol (e.g., methanol, ethanol) is used to drive the equilibrium towards the ester product, in accordance with Le Châtelier's principle. The alcohol also conveniently serves as the solvent.[10]
-
Catalyst: A strong acid, typically concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][11]
-
Temperature: The reaction is heated to reflux to increase the reaction rate.[8]
-
Work-up: A weak base, such as a saturated sodium bicarbonate solution, is used to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.[8][11]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for the Fischer-Speier esterification of this compound.
Protocol 2: Synthesis of Methyl 4-(2-Phenylethoxy)benzoate
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC.[8]
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
To the residue, add deionized water and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.[8]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization or column chromatography on silica gel.
| Ester Derivative | Alcohol | Catalyst | Reaction Time (h) | Reaction Temp. (°C) |
| Methyl 4-(2-phenylethoxy)benzoate | Methanol | Conc. H₂SO₄ | 4 - 6 | Reflux (~65) |
| Ethyl 4-(2-phenylethoxy)benzoate | Ethanol | Conc. H₂SO₄ | 4 - 6 | Reflux (~78) |
| Propyl 4-(2-phenylethoxy)benzoate | n-Propanol | Conc. H₂SO₄ | 6 - 8 | Reflux (~97) |
| Butyl 4-(2-phenylethoxy)benzoate | n-Butanol | Conc. H₂SO₄ | 6 - 8 | Reflux (~118) |
Table based on analogous esterification reactions.[8]
Amidation: Introducing Structural Diversity
Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide group is a key structural feature in a vast number of pharmaceuticals. Direct amidation or a two-step approach via the acyl chloride can be employed.
Causality of Experimental Choices:
-
Activation: For direct amidation, coupling agents are often necessary to activate the carboxylic acid. However, a more robust method involves the pre-formation of the acyl chloride (as described in Protocol 1), which readily reacts with amines.[12]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl byproduct generated during the reaction of the amine with the acyl chloride. This prevents the protonation and deactivation of the amine nucleophile.[13]
-
Solvent: Anhydrous, aprotic solvents like DCM or THF are essential to prevent side reactions and ensure the solubility of the reactants.
Experimental Workflow: Amidation via Acyl Chloride
Caption: Workflow for the amidation of 4-(2-phenylethoxy)benzoyl chloride.
Protocol 3: General Procedure for Amide Synthesis
Materials:
-
4-(2-Phenylethoxy)benzoyl chloride (from Protocol 1)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Dilute HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 4-(2-phenylethoxy)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
After the addition, remove the ice bath and stir the reaction at room temperature until completion (monitored by TLC).
-
Dilute the reaction mixture with DCM and wash sequentially with water, dilute HCl solution (e.g., 1 M), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by recrystallization or column chromatography.
| Amine Type | Reactivity | Key Considerations |
| Primary Aliphatic | High | Reaction is typically fast and high-yielding. |
| Secondary Aliphatic | Moderate | Steric hindrance may slow the reaction. |
| Aromatic (Anilines) | Lower | Less nucleophilic; may require longer reaction times or gentle heating. |
Advanced Derivatization and Future Directions
While this guide focuses on the foundational derivatization of the carboxylic acid group, the this compound scaffold offers further opportunities for modification.
-
Ring Substitution: Electrophilic aromatic substitution (e.g., nitration, halogenation) on either of the two phenyl rings can introduce additional functional groups, although regioselectivity can be a challenge.
-
Ullmann Condensation: The synthesis of the core scaffold itself often employs an Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[14][15][16] Variations of this reaction could be used to create analogs with different ether linkages.[15]
-
Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups (e.g., tetrazoles) to modulate acidity and metabolic stability.
The exploration of these advanced techniques will continue to unlock the full potential of this versatile chemical scaffold in the development of new and improved molecules for a wide range of applications.
References
- This compound - 30762-06-2. Vulcanchem.
- Discovery of 4-benzyloxy and 4-(2-phenylethoxy)
- Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. PubMed.
- Ullmann condens
- Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure.
- Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)
- Synthesis of 2-(4-Phenylbenzoyl)benzoyl chloride from its carboxylic acid precursor. Benchchem.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Ullmann Reaction. Organic Chemistry Portal.
- Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. PrepChem.com.
- The Crucial Role of 4-(2-Piperidin-1-ylethoxy)benzoic Acid Hydrochloride in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- 4-(BENZYLOXY)BENZOYL CHLORIDE synthesis. ChemicalBook.
- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
- Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives.
- Catalytic N-methyl amidation of carboxylic acids under cooper
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.
- Fischer Esterific
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
- Continuous process for preparing benzoic acid esters.
- Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.
- 3: Esterification (Experiment). Chemistry LibreTexts.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- 4-Hydroxybenzoic acid derivatives synthesized through metabolic....
- A Comparative Guide to the Analytical Derivatization of 2-(2,4-Dihydroxybenzoyl)benzoic Acid. Benchchem.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid.
Sources
- 1. This compound (30762-06-2) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. 4-(BENZYLOXY)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iajpr.com [iajpr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Ullmann Reaction [organic-chemistry.org]
Application Note & Protocol: A Scalable Synthesis of 4-(2-Phenylethoxy)benzoic Acid
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 4-(2-phenylethoxy)benzoic acid, a valuable building block in pharmaceutical and materials science. We present a robust and scalable three-step synthetic route commencing from the readily available starting material, 4-hydroxybenzoic acid. The selected strategy prioritizes yield, purity, operational simplicity, and safety, making it suitable for industrial applications. The core of this synthesis is a Williamson ether synthesis, a classic and reliable method for ether formation.[1][2] The protocol includes detailed step-by-step procedures for esterification, etherification, and saponification, as well as methods for purification and characterization of the final product.
Introduction and Strategic Rationale
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. For instance, related structures have been investigated for their potential as plant growth regulators.[3] The efficient production of this compound in high purity and on a large scale is therefore a critical requirement.
Several synthetic strategies could be envisioned for the construction of the target ether linkage. The Mitsunobu reaction, for example, is a well-established method for forming aryl ethers.[4][5][6] However, this reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate purification on a large scale.[7] Furthermore, the reagents required, such as diethyl azodicarboxylate (DEAD), are costly, making the process less economically viable for industrial production.
Consequently, the Williamson ether synthesis stands out as the most practical and scalable approach.[1][2] This SN2 reaction, involving the coupling of an alkoxide with an alkyl halide, is a cornerstone of ether synthesis in both laboratory and industrial settings due to its reliability and the relatively low cost of the required reagents.[1]
A direct Williamson ether synthesis on 4-hydroxybenzoic acid presents a challenge due to the presence of two acidic protons (phenolic and carboxylic). To circumvent potential side reactions and ensure a clean conversion, a protecting group strategy is employed. The carboxylic acid is temporarily converted to an ester, which can be easily hydrolyzed in the final step. This leads to the following optimized three-step synthesis:
-
Esterification: Protection of the carboxylic acid functionality of 4-hydroxybenzoic acid as a methyl ester.
-
Williamson Ether Synthesis: Formation of the ether linkage by reacting methyl 4-hydroxybenzoate with 2-phenylethyl bromide.
-
Saponification: Hydrolysis of the methyl ester to yield the final product, this compound.
This strategic approach ensures high yields and simplifies the purification process at each stage.
Visualized Synthetic Workflow
Caption: Overall three-step synthetic route.
Detailed Protocols for Large-Scale Synthesis
Part 1: Synthesis of Methyl 4-Hydroxybenzoate (Esterification)
The esterification of 4-hydroxybenzoic acid is a classic Fischer esterification, which is an acid-catalyzed equilibrium reaction.[8] Using a large excess of methanol drives the equilibrium towards the product side.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxybenzoic Acid | 138.12 | 10.0 kg | 72.4 |
| Methanol | 32.04 | 50 L | - |
| Sulfuric Acid (98%) | 98.08 | 1.0 L | 18.4 |
Protocol:
-
Reaction Setup: In a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 50 L of methanol.
-
Addition of Acid: While stirring, slowly and carefully add 1.0 L of concentrated sulfuric acid to the methanol. An exothermic reaction will occur, so control the addition rate to maintain the temperature below 40°C.
-
Addition of Starting Material: Once the acid is fully dissolved and the solution has cooled, add 10.0 kg of 4-hydroxybenzoic acid to the reactor.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain it for 8-12 hours. The reaction progress can be monitored by HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 100 L of cold water with vigorous stirring. The product will precipitate as a white solid.
-
Filter the solid using a large Büchner funnel and wash the filter cake with copious amounts of water until the washings are neutral (pH ~7).
-
-
Drying: Dry the collected solid in a vacuum oven at 60-70°C until a constant weight is achieved.
Expected Yield: 10.5 - 11.0 kg (95-99% yield) of a white crystalline solid.
Part 2: Synthesis of Methyl 4-(2-Phenylethoxy)benzoate (Williamson Ether Synthesis)
This step is the core etherification reaction. Sodium hydride is a strong base used to deprotonate the phenolic hydroxyl group, creating a potent nucleophile.[2] Anhydrous conditions are crucial for this step to prevent the quenching of the sodium hydride.
Safety Note: Sodium hydride is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[9][10][11] All handling of sodium hydride must be performed under an inert atmosphere (e.g., nitrogen or argon) by trained personnel wearing appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves.[10][12][13]
Caption: SN2 mechanism of the Williamson ether synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-Hydroxybenzoate | 152.15 | 10.0 kg | 65.7 |
| Sodium Hydride (60% in mineral oil) | 40.00 (NaH) | 2.9 kg | 72.3 |
| 2-Phenylethyl bromide | 185.06 | 13.4 kg | 72.4 |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 60 L | - |
Protocol:
-
Reaction Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen. Add 60 L of anhydrous DMF.
-
Base Addition: Under a nitrogen atmosphere, carefully add 2.9 kg of sodium hydride (60% dispersion in mineral oil) to the DMF with moderate stirring.
-
Substrate Addition: Slowly add a solution of 10.0 kg of methyl 4-hydroxybenzoate in 20 L of anhydrous DMF to the sodium hydride suspension. The addition should be controlled to keep the temperature below 30°C. Hydrogen gas will be evolved during this step, so ensure adequate ventilation to an appropriate scrubbing system.
-
Alkylation: After the addition is complete and hydrogen evolution has ceased, slowly add 13.4 kg of 2-phenylethyl bromide to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Workup:
-
Cool the reaction mixture to 10-15°C.
-
Very slowly and carefully quench the reaction by the dropwise addition of methanol (approx. 2-3 L) to destroy any unreacted sodium hydride.
-
Pour the quenched reaction mixture into 200 L of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 L).
-
Combine the organic layers and wash with water (2 x 50 L) and then with brine (1 x 50 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The product can be used directly in the next step or purified by recrystallization from ethanol if necessary.
Expected Yield: 15.0 - 16.0 kg (89-95% yield) of a solid.
Part 3: Synthesis of this compound (Saponification)
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid using a strong base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-(2-Phenylethoxy)benzoate | 256.29 | 15.0 kg | 58.5 |
| Sodium Hydroxide | 40.00 | 4.7 kg | 117.5 |
| Water | 18.02 | 60 L | - |
| Hydrochloric Acid (37%) | 36.46 | As needed | - |
Protocol:
-
Reaction Setup: In a 100 L reactor, dissolve 4.7 kg of sodium hydroxide in 60 L of water.
-
Hydrolysis: Add the crude methyl 4-(2-phenylethoxy)benzoate from the previous step to the sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, or until HPLC analysis indicates the complete disappearance of the starting material.
-
Workup and Precipitation:
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the solution with concentrated hydrochloric acid with vigorous stirring. The product will precipitate out of the solution. Continue adding acid until the pH of the solution is between 1 and 2.
-
Stir the slurry for an additional hour to ensure complete precipitation.
-
-
Isolation and Purification:
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.[14]
-
-
Drying: Dry the purified solid in a vacuum oven at 80-90°C to a constant weight.
Expected Yield: 12.5 - 13.5 kg (88-95% yield) of a white to off-white solid.[15]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 180-220°C (estimated)[16] |
| HPLC Purity | ≥ 98% |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
Safety and Handling
-
General: All operations should be conducted in a well-ventilated area or fume hood. Appropriate PPE (safety glasses, gloves, lab coat) must be worn at all times.
-
Sodium Hydride: Extremely hazardous. It is water-reactive and pyrophoric.[12] Handle only under an inert atmosphere. In case of fire, use a Class D fire extinguisher (dry powder, sand); do not use water, foam, or carbon dioxide.[11][13]
-
Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact. Emergency shower and eyewash stations should be readily accessible.
-
Solvents: Methanol, DMF, and ethyl acetate are flammable and have associated toxicities. Avoid inhalation of vapors and skin contact.
References
- Williamson ether synthesis - Wikipedia.
- Williamson Ether Synthesis - Utah Tech University.
- Common Name: SODIUM HYDRIDE HAZARD SUMMARY - NJ.gov.
- Mitsunobu Reaction - BYJU'S.
- Sodium Hydride - Standard Operating Procedure.
- An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education.
- Mitsunobu Reaction - Organic Chemistry Portal.
- An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications.
- A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction.
- Mitsunobu Reaction.
- MSDS for SODIUM HYDRIDE - Alkali Metals Limited.
- Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed.
- Williamson Ether Synthesis - YouTube.
- (PDF) Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters - ResearchGate.
- US5034105A - Carboxylic acid purification and crystallization process - Google Patents.
- The Williamson Ether Synthesis.
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO.
- US5387713A - Process for purification of carboxylic acids - Google Patents.
- Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press.
- Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure.
- Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. alkalimetals.com [alkalimetals.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. This compound | CymitQuimica [cymitquimica.com]
- 16. This compound (30762-06-2) for sale [vulcanchem.com]
Application Notes and Protocols for the Formulation of 4-(2-Phenylethoxy)benzoic Acid for Biological Studies
Abstract
This guide provides a comprehensive framework for the formulation of 4-(2-Phenylethoxy)benzoic acid, a molecule of interest for biological investigation. Given its predicted hydrophobic nature and limited aqueous solubility, this document outlines systematic approaches to enhance its dissolution and bioavailability for reliable in vitro and in vivo studies. We will explore formulation strategies ranging from simple co-solvent systems to more complex micellar and cyclodextrin-based formulations. Detailed protocols for preparation, characterization, and stability assessment are provided to ensure the development of robust and reproducible formulations for preclinical research.
Introduction: The Challenge of Formulating Hydrophobic Benzoic Acid Derivatives
This compound, with its fused aromatic rings and ether linkage, is anticipated to exhibit poor water solubility, a common hurdle in early drug discovery.[1] Inadequate solubility can lead to erratic absorption, low bioavailability, and misinterpretation of biological data. Therefore, a well-designed formulation is paramount for achieving consistent and meaningful results in biological assays. The carboxylic acid moiety offers a handle for pH-dependent solubility, but for many applications, formulation strategies that are effective across a range of physiological pH values are required.
This application note will guide the researcher through a logical progression of formulation development, from initial pre-formulation assessment to the preparation and characterization of advanced formulations suitable for a variety of biological studies.
Pre-formulation Assessment: Understanding the Molecule
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Predicted/Known Value | Significance for Formulation |
| Molecular Formula | C₁₅H₁₄O₃[2] | Influences molecular weight and solubility. |
| Molecular Weight | 242.27 g/mol [2] | Important for calculating molar concentrations. |
| pKa | ~4.2-4.5 (estimated)[1] | The carboxylic acid will be ionized at pH > pKa, increasing solubility. |
| LogP (predicted) | 3.4[3] | Indicates high hydrophobicity and likely low aqueous solubility. |
| Aqueous Solubility | Predicted to be low[1] | The primary challenge to be addressed by formulation. |
| Solubility in Organic Solvents | Likely soluble in DMSO, DMF, ethanol, methanol[1][4] | Useful for preparing stock solutions and certain formulation types. |
Drug-Excipient Compatibility Studies
Prior to incorporating excipients, it is crucial to assess their compatibility with this compound to prevent degradation of the active compound. A recommended protocol for a preliminary compatibility screen is provided below.
Protocol 1: Drug-Excipient Compatibility Screen
-
Preparation of Binary Mixtures: Prepare physical mixtures of this compound with each proposed excipient (e.g., Polysorbate 80, PEG 400, Hydroxypropyl-β-cyclodextrin) in a 1:1 (w/w) ratio.[5]
-
Moisture Addition: To a separate set of binary mixtures, add 5% (w/w) of water to simulate conditions of high humidity.[6]
-
Stress Conditions: Store the mixtures in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[6]
-
Analysis: At predetermined time points, analyze the samples for physical changes (color, appearance) and chemical degradation using a stability-indicating HPLC method (see Section 5).[7]
Formulation Strategies and Protocols
The choice of formulation strategy will depend on the intended application (in vitro vs. in vivo), the required concentration of the test article, and the route of administration.
Co-solvent Systems
For initial in vitro screening, a simple co-solvent system can be employed. However, caution must be exercised due to the potential for drug precipitation upon dilution in aqueous media.[8]
Protocol 2: Preparation of a Co-solvent Formulation
-
Solubilization: Dissolve this compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400) to create a concentrated stock solution (e.g., 10-50 mM).
-
Vehicle Preparation: Prepare a vehicle blend of the chosen co-solvent and a secondary, less toxic solvent if necessary. A common combination for in vivo studies is a mixture of PEG 400 and water or saline.[9]
-
Dilution Series: For in vitro assays, perform serial dilutions of the stock solution directly into the cell culture medium. Observe for any signs of precipitation.
-
Final Concentration: For animal studies, the final concentration of the co-solvent should be minimized to avoid toxicity. For example, a final concentration of 10% DMSO is often considered the upper limit for intraperitoneal injections.[10]
Micellar Formulations
Surfactants can self-assemble into micelles above their critical micelle concentration (CMC), encapsulating hydrophobic drugs within their core and enhancing their apparent aqueous solubility.[10] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are commonly used due to their relatively low toxicity.
Protocol 3: Preparation of a Micellar Formulation
-
Surfactant Solution: Prepare a stock solution of a non-ionic surfactant (e.g., Polysorbate 80) in a relevant aqueous buffer (e.g., PBS, pH 7.4) at a concentration well above its CMC (CMC of Polysorbate 80 is ~0.014 mg/mL). A starting concentration of 1-5% (w/v) is often practical.[11]
-
Drug Addition: Add this compound to the surfactant solution.
-
Solubilization: Gently agitate (e.g., using a magnetic stirrer or vortex) at room temperature or with gentle warming (e.g., 37-40°C) until the compound is fully dissolved.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved particles and sterilize the formulation for cell-based assays.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate guest molecules like this compound, thereby increasing their solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[12]
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD.[13]
-
Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in the desired aqueous buffer.
-
Complexation (Kneading Method): a. Add the this compound to the cyclodextrin solution. b. Knead the mixture in a mortar and pestle, adding a small amount of a water/alcohol mixture to form a paste.[14] c. Continue kneading for 30-60 minutes. d. Dry the resulting paste in an oven at 40-50°C to obtain a solid complex.
-
Reconstitution: Dissolve the dried complex in the aqueous buffer to the desired final concentration.
-
Filtration: Filter the solution through a 0.22 µm syringe filter.
Formulation Characterization
Once a formulation has been prepared, it is essential to characterize its key attributes to ensure quality and consistency.
| Characterization Assay | Method | Purpose |
| Visual Inspection | Macroscopic and microscopic observation | To check for clarity, color, and the presence of any particulate matter. |
| pH Measurement | pH meter | To ensure the pH is within an acceptable range for the intended biological system. |
| Drug Concentration | HPLC-UV (see Section 5) | To verify the final concentration of this compound in the formulation. |
| Particle Size Analysis (for nanosuspensions) | Dynamic Light Scattering (DLS) | To determine the mean particle size and polydispersity index. |
| In Vitro Drug Release | Dialysis method against a biorelevant medium (e.g., FaSSIF)[15] | To assess the release kinetics of the drug from the formulation. |
Analytical Method for Quantification and Stability Assessment
A robust analytical method is required to quantify the concentration of this compound in formulations and to assess its stability over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.
Protocol 5: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water).[17]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (likely in the range of 250-280 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Use a calibration curve prepared from a stock solution of this compound of known concentration.
Forced Degradation Studies: To ensure the analytical method is stability-indicating, forced degradation studies should be performed.[18] This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.
Protocol 6: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to the following conditions:[19]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
HPLC Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Visualization of Formulation Selection Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy for this compound.
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Micelles with Ultralow Critical Micelle Concentration as Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjpdft.com [rjpdft.com]
- 11. Nanomicellar formulations for sustained drug delivery: strategies and underlying principles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin inclusion complex of racecadotril: effect of drug-β- cyclodextrin ratio and the method of complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 18. biomedres.us [biomedres.us]
- 19. biomedres.us [biomedres.us]
Application Notes and Protocols for Characterizing Protein Interactions with 4-(2-Phenylethoxy)benzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Binding Potential of 4-(2-Phenylethoxy)benzoic acid
This compound is a small molecule featuring a benzoic acid moiety linked to a phenylethoxy group. This structural arrangement confers both hydrophobic and hydrophilic properties, making it an intriguing candidate for binding to a variety of protein targets. The benzoic acid group can participate in hydrogen bonding and electrostatic interactions, while the phenylethoxy tail can engage in hydrophobic and van der Waals interactions within a protein's binding pocket. Understanding the thermodynamics and kinetics of its binding to a target protein is a critical step in drug discovery and development, providing insights into its potency, specificity, and mechanism of action.
This comprehensive guide provides detailed application notes and protocols for characterizing the binding of this compound to a protein of interest. We will delve into the principles and practical execution of three gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray Crystallography. The focus will be on not just the procedural steps, but the underlying scientific rationale, ensuring that researchers can design robust experiments and interpret their data with confidence.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is paramount for designing successful binding assays.
| Property | Predicted/Known Value | Significance for Binding Assays |
| Molecular Weight | 242.27 g/mol [1] | Standard for a small molecule ligand. |
| Solubility | Limited in water, soluble in organic solvents like DMSO and ethanol.[1] | Crucial for stock solution preparation and avoiding precipitation in aqueous buffers. The use of a co-solvent like DMSO may be necessary, but its concentration should be minimized and consistent across all solutions. |
| pKa | Estimated to be between 4.2 and 4.5.[1] | The carboxylic acid will be predominantly deprotonated (negatively charged) at physiological pH (~7.4), influencing electrostatic interactions with the protein. Buffer pH selection is critical. |
| Structure | Contains both aromatic rings and a flexible ethoxy linker. | The rigid aromatic groups can participate in π-stacking interactions, while the linker allows conformational flexibility to adapt to the binding site. |
I. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[2] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.[3][4]
Causality Behind Experimental Choices in ITC
The choice of buffer, concentrations, and experimental parameters are critical for obtaining high-quality ITC data. The underlying principle is to isolate the heat of binding from other heat effects, such as heats of dilution.
-
Buffer Selection: The buffer's ionization enthalpy can contribute to the observed heat change.[3] It is crucial to use a buffer with a low ionization enthalpy, such as phosphate or PIPES, to minimize this effect. Both the protein and ligand solutions must be in identical buffer to avoid large heats of dilution.[3]
-
Concentration Rationale: The "c-window" is a critical parameter in ITC, defined as c = n * [Macromolecule] / KD. For a reliable measurement, 'c' should ideally be between 5 and 500.[3][5] If the KD is unknown, a good starting point is a protein concentration of 10-50 µM and a ligand concentration 10-20 times higher.[5]
-
Temperature Control: The binding affinity and thermodynamic parameters are temperature-dependent. The experiment should be conducted at a physiologically relevant temperature or a range of temperatures to determine the heat capacity change (ΔCp).
Experimental Workflow for ITC
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Detailed ITC Protocol
-
Protein and Ligand Preparation:
-
Purify the target protein to >95% homogeneity.
-
Dialyze the protein extensively against the chosen ITC buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Prepare the final ligand solution by diluting the stock into the exact same buffer used for the protein dialysis, ensuring the final DMSO concentration is low (<5%) and identical in both protein and ligand solutions.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment Setup:
-
Thoroughly clean the ITC instrument according to the manufacturer's instructions.
-
Load the protein solution (e.g., 20 µM) into the sample cell and the ligand solution (e.g., 200 µM) into the injection syringe.[5][6]
-
Set the experimental temperature (e.g., 25 °C).
-
Set the injection parameters (e.g., 20 injections of 2 µL each, with a 150-second spacing).
-
-
Data Acquisition and Analysis:
-
Perform a control experiment by injecting the ligand into the buffer to determine the heat of dilution.
-
Run the main experiment by injecting the ligand into the protein solution.
-
Subtract the heat of dilution from the main experimental data.
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one set of sites) using the instrument's software to determine KD, n, and ΔH.
-
Calculate ΔG and TΔS from the obtained parameters.
-
II. Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
SPR is a label-free optical technique that provides real-time data on the association and dissociation of a ligand (analyte) to a protein (ligand) immobilized on a sensor surface.[7][8] This allows for the determination of the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[9][10]
Causality Behind Experimental Choices in SPR
The success of an SPR experiment hinges on the proper immobilization of the protein and the design of the kinetic analysis.
-
Immobilization Strategy: Covalent amine coupling is a common method where the protein is attached to a carboxylated sensor chip surface.[11] The goal is to achieve a sufficient density of immobilized protein to generate a good signal, without causing steric hindrance or denaturation.
-
Analyte Concentration Series: A series of analyte concentrations, typically spanning at least one order of magnitude above and below the expected KD, is injected over the sensor surface. This allows for the global fitting of the kinetic data.
-
Flow Rate and Regeneration: The flow rate of the running buffer affects mass transport. A high flow rate is generally used to minimize mass transport limitations. A regeneration solution (e.g., low pH glycine) is used to remove the bound analyte from the immobilized protein, allowing for subsequent injections.
Experimental Workflow for SPR
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Detailed SPR Protocol
-
Preparation:
-
Use a suitable running buffer, such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).
-
Prepare a stock solution of this compound in DMSO and dilute it into the running buffer to create a series of concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration is matched across all samples.
-
Prepare the purified protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) for immobilization.
-
-
Protein Immobilization (Amine Coupling):
-
Activate the carboxylated sensor chip surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]
-
Inject the protein over the activated surface until the desired immobilization level is reached.
-
Deactivate the remaining active esters with an injection of ethanolamine-HCl.
-
-
Kinetic Analysis:
-
Inject the different concentrations of this compound over the immobilized protein surface and a reference flow cell.
-
Monitor the association phase (analyte injection) and the dissociation phase (buffer flow).
-
After each cycle, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and KD.
-
III. X-ray Crystallography: A High-Resolution Structural View
X-ray crystallography provides an atomic-level three-dimensional structure of the protein-ligand complex.[12][13] This information is invaluable for understanding the precise binding mode, identifying key interacting residues, and guiding structure-based drug design.[12]
Causality Behind Experimental Choices in Crystallography
Obtaining a high-quality crystal of the protein-ligand complex is the most challenging aspect of this technique.
-
Co-crystallization vs. Soaking:
-
Co-crystallization: The protein and ligand are mixed prior to setting up crystallization trials.[12][14] This is often preferred when the ligand induces a significant conformational change in the protein.[12]
-
Soaking: Pre-grown crystals of the apo-protein are soaked in a solution containing the ligand.[14] This method is simpler if a robust apo-protein crystallization condition is already established.[14]
-
-
Ligand Concentration: For both methods, the ligand concentration needs to be carefully optimized. A 5-10 fold molar excess of the ligand over the protein is a good starting point.[12] The solubility of this compound in the crystallization buffer will be a critical factor.
-
Cryo-protection: Before data collection, the crystal is typically flash-cooled in liquid nitrogen. A cryo-protectant (e.g., glycerol, ethylene glycol) is added to the crystal to prevent ice formation, which would destroy the crystal lattice.
Experimental Workflow for X-ray Crystallography
Caption: X-ray Crystallography Experimental Workflow.
Detailed X-ray Crystallography Protocol (Co-crystallization)
-
Complex Formation and Crystallization:
-
Prepare a highly concentrated and pure solution of the target protein.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate the protein with a 5-10 fold molar excess of the ligand for at least one hour on ice.[12]
-
Set up crystallization screens (e.g., hanging drop or sitting drop vapor diffusion) by mixing the protein-ligand complex with a variety of crystallization reagents.
-
-
Crystal Optimization and Harvesting:
-
Monitor the crystallization trials for crystal growth.
-
Optimize the conditions that produce crystals to obtain larger, single crystals.
-
Harvest the best crystals and briefly soak them in a cryo-protectant solution.
-
Flash-cool the crystals in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the frozen crystal at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement, if a structure of the apo-protein or a homolog is available.
-
Build and refine the atomic model of the protein-ligand complex, paying close attention to the electron density for the ligand.
-
Validate the final structure.
-
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through a combination of controls and orthogonal techniques.
-
ITC: The stoichiometry value (n) should be close to an integer (e.g., 1 for a 1:1 interaction). A non-integer value may indicate issues with protein or ligand concentration, or protein activity. The consistency of results across different buffer systems can also validate the findings.
-
SPR: The KD obtained from the ratio of koff/kon should be consistent with the KD determined from steady-state affinity analysis. The quality of the fit (chi-squared value) and the randomness of the residuals are also important indicators of a good model.
-
Orthogonal Validation: Comparing the KD values obtained from ITC and SPR is a powerful way to validate the results. While the absolute values may differ slightly due to the different principles of the techniques, they should be in a similar range. X-ray crystallography provides the ultimate validation by visualizing the direct interaction between the ligand and the protein.
Conclusion
The successful characterization of the binding of this compound to its protein target is a multi-faceted process that requires careful experimental design and data interpretation. By employing the powerful combination of Isothermal Titration Calorimetry, Surface Plasmon Resonance, and X-ray Crystallography, researchers can gain a comprehensive understanding of the thermodynamics, kinetics, and structural basis of this interaction. This knowledge is fundamental for advancing the development of this compound and its analogs as potential therapeutic agents.
References
- Roy, M. J., et al. (2019). ACS Chemical Biology, 14:361-368. [Link]
- White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]
- PubMed. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. [Link]
- Protocols.io. (n.d.). Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). [Link]
- Plant and Cell Physiology. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. [Link]
- Protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. [Link]
- ResearchGate. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. [Link]
- PubMed. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. [Link]
- PubMed. (2024).
- ResearchGate. (2025). Discovery of 4-(2-Phenylethynyl) benzoic Acid as a Potential Potent Chemical Pruner | Request PDF. [Link]
- CCP4. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]
- IUCr Journals. (2016). Guidelines for the successful generation of protein-ligand complex crystals. [Link]
- Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]
- Springer Nature Experiments. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions. [Link]
- SpringerLink. (n.d.). Studying Protein–Ligand Interactions Using X-Ray Crystallography. [Link]
- PubChem. (n.d.). 4-(2-Phenylethyl)benzoic acid. [Link]
- PubMed Central. (2020). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. [Link]
- Preprints.org. (2023).
- PubMed Central. (2024). 4-[(2-Phenylethyl)amino]benzoic acid. [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- PubMed. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. [Link]
- National Institutes of Health. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. [Link]
- UMass ScholarWorks. (n.d.). Characterization of Protein-Protein Interactions for Therapeutic Drug Design Utilizing Mass Spectrometry. [Link]
- PubMed Central. (n.d.).
- PubMed. (1974). Use of 2-(4'-hydroxybenzeneazo)benzoic acid to study the binding of L-thyroxine to serum albumins. [Link]
- PubMed Central. (n.d.). Current Experimental Methods for Characterizing Protein–Protein Interactions. [Link]
Sources
- 1. This compound (30762-06-2) for sale [vulcanchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 7. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 12. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 13. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 14. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 4-(2-Phenylethoxy)benzoic Acid in Cellular Models
Authored by a Senior Application Scientist
Introduction
4-(2-Phenylethoxy)benzoic acid is a novel small molecule with a chemical structure suggestive of potential biological activity. As a derivative of benzoic acid, it possesses a carboxylic acid group, a common feature in compounds that interact with various protein classes, including nuclear receptors and G-protein coupled receptors (GPCRs). The phenylethoxy side chain adds a significant hydrophobic character, which may facilitate membrane permeability and interaction with lipophilic binding pockets. Given the absence of established biological targets for this compound, a systematic and multi-tiered screening approach in cellular models is essential to elucidate its pharmacological profile.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice. We will progress from foundational assays assessing cell health to broad target class screening and culminate in an unbiased method for target identification.
Phase 1: Foundational Cellular Assays - Assessing General Cellular Health
The initial phase of screening is critical for establishing the compound's therapeutic window. These assays determine the concentration range at which this compound exhibits biological activity without causing overt cytotoxicity. Understanding the compound's impact on cell viability and the nature of any induced cell death is a prerequisite for designing and interpreting more specific functional assays.
Protocol 1.1: Cell Viability and Cytotoxicity Assays
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells. In parallel, a lactate dehydrogenase (LDH) release assay can quantify cytotoxicity by measuring the amount of this cytosolic enzyme released into the culture medium upon plasma membrane damage. Running these assays concurrently provides a more complete picture of the compound's effect on cell health.
Experimental Workflow:
Caption: Workflow for parallel MTT and LDH assays.
Step-by-Step Protocol:
-
Cell Plating: Seed a relevant cell line (e.g., HEK293 for general screening, or a cancer cell line like MCF-7 if an anti-proliferative effect is hypothesized) in 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of complete growth medium.[1] The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the time of assay.[2]
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution series in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the compound dilutions or vehicle control to the appropriate wells. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., staurosporine) as a positive control.
-
Incubation: Return the plates to the incubator for a predetermined time, typically 24, 48, or 72 hours.
-
LDH Assay:
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining 50 µL of medium in the original cell plate.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Data Analysis and Interpretation:
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 98.5 | 1.2 |
| 1 | 95.2 | 3.5 |
| 10 | 88.1 | 10.8 |
| 50 | 52.3 | 45.6 |
| 100 | 25.7 | 72.1 |
From this data, calculate the IC50 (for viability) and EC50 (for cytotoxicity) values. A significant decrease in viability accompanied by a significant increase in LDH release suggests a cytotoxic mechanism. A decrease in viability without a corresponding increase in LDH might indicate a cytostatic effect (inhibition of proliferation) or a non-necrotic cell death pathway. Subsequent experiments should use concentrations below the IC50 to avoid confounding results from general toxicity.
Phase 2: Target Class Screening - Hypothesis-Driven Interrogation
The chemical structure of this compound, particularly the carboxylic acid moiety, suggests potential interaction with nuclear receptors, which are often activated by fatty acids and their derivatives.[3] Additionally, many small molecules with aromatic features can act as ligands for GPCRs.[4] This phase employs reporter gene assays to screen for activity against these broad target classes.
Protocol 2.1: Nuclear Receptor Activation Screening using a Luciferase Reporter Assay
Scientific Rationale: This assay utilizes cells co-transfected with two plasmids: one expressing a chimeric receptor composed of the ligand-binding domain (LBD) of a specific nuclear receptor (e.g., PPARα, PPARγ) fused to the DNA-binding domain of the yeast Gal4 protein, and a second reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).[5] If the test compound binds to the LBD, the chimeric receptor activates the transcription of luciferase, producing a quantifiable light signal.
Signaling Pathway Diagram:
Caption: Mechanism of a nuclear receptor luciferase reporter assay.
Step-by-Step Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with the chimeric nuclear receptor expression plasmid (e.g., pCMX-Gal4-hPPARα-LBD) and the reporter plasmid (pGL4.35[9X-GAL4-UAS]) using a suitable transfection reagent.[5]
-
Cell Plating: After 24 hours, plate the transfected cells into 96-well white, clear-bottom plates at a density of 3 x 10^4 cells/well.[5]
-
Compound Treatment: Allow cells to recover for another 24 hours, then treat with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM, concentrations determined from Phase 1). Include a known agonist for the specific receptor as a positive control (e.g., GW7647 for PPARα).
-
Incubation: Incubate for 16-24 hours at 37°C.
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well according to the manufacturer's instructions.
-
Measure luminescence using a microplate luminometer.
-
Data Analysis and Interpretation:
| Compound | Concentration (µM) | Luminescence (RLU) | Fold Activation |
| Vehicle | - | 1,500 | 1.0 |
| GW7647 (Positive Control) | 1 | 45,000 | 30.0 |
| This compound | 0.1 | 1,650 | 1.1 |
| This compound | 1 | 3,000 | 2.0 |
| This compound | 10 | 18,000 | 12.0 |
| This compound | 50 | 21,000 | 14.0 |
Calculate the fold activation relative to the vehicle control. A dose-dependent increase in luminescence suggests that the compound is an agonist for the tested nuclear receptor. The EC50 value can be determined by plotting the fold activation against the compound concentration. This screen can be multiplexed to test against a panel of different nuclear receptors.
Phase 3: Unbiased Target Deconvolution - Identifying Direct Molecular Targets
If the hypothesis-driven screens in Phase 2 are inconclusive, or to provide orthogonal validation of a putative target, an unbiased approach is required. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique to assess direct target engagement in a physiological context.[6][7]
Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[6] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve in the presence of the compound indicates direct binding.[8][9]
Experimental Workflow Diagram:
Caption: General workflow for a Western Blot-based CETSA experiment.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line to ~80% confluency. Treat the cells with this compound at a concentration known to be non-toxic but potentially active (e.g., 10-30 µM) or with a vehicle (DMSO) control for 1 hour at 37°C.[7]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide each treatment group (compound and vehicle) into multiple aliquots in PCR tubes.[10]
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 3°C increments). An unheated sample (4°C) should be included as a control.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[7]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[7][9]
-
Sample Preparation and Western Blotting:
-
Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Perform Western blotting using an antibody specific to a suspected target protein (if one was identified in Phase 2) or a panel of antibodies for candidate targets.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples.
Isothermal Dose-Response (ITDR) CETSA:
To determine the potency of the compound, an isothermal dose-response (ITDR) experiment can be performed.[6][8] In this variation, cells are treated with a range of compound concentrations and heated to a single, fixed temperature (chosen from the melting curve where a significant shift is observed). The amount of stabilized protein is then plotted against the compound concentration to determine an EC50 for target engagement.
Data Presentation and Interpretation:
| Temperature (°C) | Soluble Protein (Vehicle, % of control) | Soluble Protein (Compound, % of control) |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 52 | 80 | 92 |
| 58 | 50 | 85 |
| 64 | 20 | 60 |
| 70 | 5 | 25 |
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization of the target protein, confirming direct binding in the cellular environment.
Conclusion and Future Directions
This structured, multi-phase approach provides a robust framework for the initial characterization of this compound in cellular models.
-
Phase 1 establishes the compound's safety profile and appropriate concentration range for further studies.
-
Phase 2 allows for efficient screening against major drug target classes, potentially identifying a primary mechanism of action.
-
Phase 3 offers a powerful, unbiased method to confirm direct target engagement and discover novel targets.
Positive results from any of these phases should be followed by more detailed mechanistic studies. For example, if a nuclear receptor is identified, downstream gene expression analysis (qPCR) and coactivator recruitment assays would be logical next steps.[11] If a GPCR is implicated, second messenger assays (e.g., cAMP, calcium flux) and β-arrestin recruitment assays can further characterize the compound's functional activity.[12][13] The data generated through these protocols will provide a solid foundation for advancing this compound into the next stage of the drug discovery pipeline.
References
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- MDPI. (n.d.).
- Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
- Marin Biologic Laboratories. (n.d.).
- Plant Cell Physiol. (2025, January 29). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner.
- Cayman Chemical. (n.d.). FFAR4 (GPR120) Reporter Assay Kit.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Cole-Parmer. (2024, August 5). The Steps of Assay Development and Screening in Early Drug Discovery.
- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- PubChem. (n.d.).
- Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
- Technology Networks. (2024, January 24). Assay Development: Best Practices in Drug Discovery.
- SciSpace. (2014, August 7).
- Wikipedia. (n.d.). Thermal shift assay.
- InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development.
- PMC - NIH. (n.d.). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay.
- PubMed. (2024, August 5). Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay.
- ResearchGate. (n.d.). Discovery of 4-(2-Phenylethynyl) benzoic Acid as a Potential Potent Chemical Pruner | Request PDF.
- a4cell. (2023, January 23). Truly Effective Cell Assay Design.
- (n.d.). Recent progress in assays for GPCR drug discovery.
- ACS Publications. (2020, February 6). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα)
- Biocompare. (2021, February 3). 3D Cell Based Assays: Tips for Success.
- ResearchGate. (2025, August 6). (PDF) Screening for Discovery of Novel Peroxisome Proliferator-Activated Receptor-alpha and -gamma Agonists and Nuclear Factor-κB Inhibitors by Luciferase Reporter Gene Assays.
- Scilit. (2016, December 8). Rational screening of peroxisome proliferator-activated receptor-γ agonists from natural products: potential therapeutics for heart failure.
- PubChem - NIH. (n.d.). 4-(2-Phenylethyl)benzoic acid | C15H14O2 | CID 10489431.
- AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays.
- Preprints.org. (2023, May 29).
- PMC - NIH. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
- NIH. (2019, November 19).
- PMC - PubMed Central. (n.d.).
- Vulcanchem. (n.d.). This compound - 30762-06-2.
- CymitQuimica. (n.d.). This compound.
- Thermo Fisher Scientific - US. (n.d.). Cell-Based GPCR Reporter Assays.
- PMC - NIH. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid.
- PMC. (n.d.). 4-(4-Fluorophenoxy)benzoic acid.
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. marinbio.com [marinbio.com]
- 3. AID 504452 - Luminescence-based cell-based primary high throughput screening assay to identify partial agonists of the peroxisome proliferator-activated receptor gamma (PPARg) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AddexBio Service - GPCRAssays [addexbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. news-medical.net [news-medical.net]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Examination of Ligand-Dependent Coactivator Recruitment by Peroxisome Proliferator-Activated Receptor-α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(2-Phenylethoxy)benzoic Acid in Advanced Materials Science
For: Researchers, materials scientists, and chemical development professionals.
Introduction: Unveiling the Potential of a Versatile Building Block
4-(2-Phenylethoxy)benzoic acid is a bifunctional organic molecule characterized by a rigid benzoic acid core and a flexible phenylethoxy tail. This unique combination of a carboxylic acid group, capable of hydrogen bonding and esterification, and a phenylethyl ether linkage, which introduces a degree of conformational flexibility, makes it a compelling candidate for the design of novel functional materials. While direct applications of this specific molecule in materials science are not yet widely documented, its structural motifs are analogous to well-established precursors for liquid crystals and specialty polymers.
These application notes serve as a forward-looking guide, leveraging established principles of materials chemistry to propose and detail the synthesis and characterization of advanced materials derived from this compound. By providing detailed, scientifically-grounded protocols, we aim to empower researchers to explore the untapped potential of this promising compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | N/A |
| Molecular Weight | 242.27 g/mol | N/A |
| Physical State | Crystalline solid | N/A |
| Predicted Solubility | Limited in water, soluble in organic solvents (e.g., DMF, DMSO, THF) | N/A |
Proposed Application I: Precursor for Calamitic Liquid Crystals
The molecular architecture of this compound, featuring a rigid aromatic core and a flexible tail, is highly reminiscent of molecules that exhibit liquid crystalline (LC) behavior. Specifically, p-alkoxybenzoic acids are a well-studied class of compounds that form calamitic (rod-like) liquid crystals through the formation of hydrogen-bonded dimers.[1][2] The flexible ethoxy linkage in this compound can act as a spacer, influencing the mesophase behavior and transition temperatures of the resulting materials.[3]
Causality of Experimental Design
The protocol below outlines the synthesis of a potential liquid crystalline material by first converting this compound to its acid chloride, followed by esterification with 4-cyanophenol. The cyano group is a common terminal substituent in liquid crystal design, known to promote nematic and smectic phases due to its strong dipole moment. The ester linkage extends the rigid core of the molecule, enhancing its aspect ratio and the likelihood of forming ordered fluid phases.
Protocol 1: Synthesis of 4-cyanophenyl 4-(2-phenylethoxy)benzoate
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
4-Cyanophenol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Hexane
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 equivalent of this compound in anhydrous toluene.
-
Add 2.0 equivalents of thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-(2-phenylethoxy)benzoyl chloride.
-
-
Esterification:
-
In a separate flask, dissolve 1.0 equivalent of 4-cyanophenol and 1.2 equivalents of pyridine in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 4-(2-phenylethoxy)benzoyl chloride in anhydrous DCM dropwise to the cooled 4-cyanophenol solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield 4-cyanophenyl 4-(2-phenylethoxy)benzoate.
-
Characterization Workflow
Caption: Workflow for the synthesis and characterization of a potential liquid crystal.
Proposed Application II: Monomer for Specialty Polyesters
Aromatic polyesters are a class of high-performance polymers known for their excellent thermal stability and mechanical properties.[4][5] this compound, possessing both a carboxylic acid and a terminal phenyl ring that can be functionalized, is a promising candidate for incorporation into polyester backbones. By introducing a hydroxyl group onto the terminal phenyl ring, a difunctional AB-type monomer can be created, suitable for self-polycondensation. The flexible phenylethoxy spacer is expected to enhance the solubility and processability of the resulting polyester compared to fully rigid aromatic polymers.
Causality of Experimental Design
The following protocol describes a two-step process. First, this compound is hydroxylated to create the AB-type monomer, 4-(2-(4-hydroxyphenyl)ethoxy)benzoic acid. This monomer is then subjected to melt polycondensation, a common industrial method for polyester synthesis, to produce a high molecular weight polymer.[6]
Protocol 2: Synthesis of Poly[oxy-4-(2-phenylethoxy)benzoyl]
Materials:
-
This compound
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Antimony(III) oxide (Sb₂O₃) - catalyst
-
High-boiling point solvent (e.g., Thermolan H)
Procedure:
-
Monomer Synthesis (Hypothetical Hydroxylation and Protection):
-
Note: A robust method for selective para-hydroxylation of the terminal phenyl ring would need to be developed. For the purpose of this protocol, we assume the successful synthesis of 4-(2-(4-hydroxyphenyl)ethoxy)benzoic acid.
-
Acetylate the hydroxyl group of the monomer by reacting with acetic anhydride in the presence of a catalytic amount of DMAP. This protects the hydroxyl group and generates a more reactive species for polycondensation.
-
-
Melt Polycondensation:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine the acetylated monomer and a catalytic amount of Sb₂O₃ (e.g., 200-500 ppm).
-
Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomer and initiate polycondensation (e.g., 250-280 °C). Acetic acid will be evolved as a byproduct.
-
Gradually increase the temperature (e.g., to 300-320 °C) while slowly applying a vacuum to facilitate the removal of acetic acid and drive the polymerization to completion.
-
Continue the reaction until a significant increase in melt viscosity is observed, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and isolate the polyester.
-
Polymerization Process Flow
Caption: Proposed synthetic route to a specialty polyester.
Self-Validating Systems and Expected Outcomes
The protocols described are designed to be self-validating through standard analytical techniques. For the liquid crystal synthesis, successful esterification can be confirmed by FTIR (appearance of an ester carbonyl stretch) and NMR spectroscopy. The liquid crystalline properties can be unequivocally identified by the characteristic textures observed under a polarized optical microscope and the phase transition enthalpies measured by DSC.
For the polyester synthesis, the progress of the polymerization can be monitored by the amount of acetic acid collected. The final polymer can be characterized by its intrinsic viscosity to estimate the molecular weight, and its thermal properties (glass transition temperature, melting point, and decomposition temperature) can be determined by DSC and TGA. The chemical structure of the repeating unit can be confirmed by NMR spectroscopy of the dissolved polymer.
Conclusion
While this compound is not yet a mainstream material in its own right, its molecular structure holds significant promise for the development of new liquid crystals and specialty polymers. The protocols and workflows outlined in these application notes provide a robust starting point for researchers to investigate these possibilities. The combination of a rigid core with a flexible spacer is a well-established design principle in materials science, and the exploration of this particular molecule is a logical and promising avenue for innovation.
References
- Hartley, C. S., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
- Jensen, J., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
- Al-Janabi, F. A. H., et al. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 15(8), 14380–14392. [Link]
- Pashaei, S., et al. (2021). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers, 13(21), 3799. [Link]
- ERIC. (2011). EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids.
- Google Patents. (1973). US3759870A - Polyester based on hydroxybenzoic acids.
- Wang, L., et al. (2024). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. ACS Omega. [Link]
- ResearchGate. (2025). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. [Link]
- Tsvetkov, N. V., et al. (2021). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. Polymers, 13(24), 4384. [Link]
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
- Semantic Scholar. (2001). Syntheses and properties of thermotropic copolyesters of p-hydroxybenzoic acid. [Link]
- Taylor & Francis Online. (2021).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - ProQuest [proquest.com]
- 5. Syntheses and properties of thermotropic copolyesters of p-hydroxybenzoic acid | Semantic Scholar [semanticscholar.org]
- 6. US3759870A - Polyester based on hydroxybenzoic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Phenylethoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(2-Phenylethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your synthesis.
I. Reaction Overview and Core Principles
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a phenethyl halide by the phenoxide of a 4-hydroxybenzoic acid derivative.[1][2] The general scheme involves two main steps if starting from 4-hydroxybenzoic acid: protection of the carboxylic acid (usually as an ester), followed by etherification and subsequent deprotection (hydrolysis). A more direct route involves the direct alkylation of 4-hydroxybenzoic acid under basic conditions.
The overall yield is highly dependent on effectively managing the competing reactions and optimizing the reaction conditions at each step.
Core Reaction Pathway
Caption: Alternative synthetic routes to this compound.
II. Troubleshooting Guide & Yield Optimization
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.
Problem 1: Low or No Product Formation
Q1: My reaction is not proceeding, and I'm recovering mostly starting material (4-hydroxybenzoic acid or its ester). What's going wrong?
A1: Failure to form the desired ether product typically points to two primary issues: incomplete deprotonation of the phenolic hydroxyl group or the use of an unreactive alkylating agent.
-
Inadequate Base Strength: The phenoxide ion is the active nucleophile in this SN2 reaction. If the base is not strong enough to deprotonate the phenol, the reaction will not proceed. For direct alkylation of 4-hydroxybenzoic acid, a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is necessary to deprotonate both the carboxylic acid and the phenol. For the esterified starting material, a milder base like potassium carbonate (K₂CO₃) is often sufficient.[3]
-
Reactivity of the Alkylating Agent: The reactivity of the phenethyl halide is critical. The general trend for the leaving group is I > Br > Cl. If you are using phenethyl chloride, the reaction may be sluggish.[4]
-
Anhydrous Conditions: If using a highly reactive, moisture-sensitive base like sodium hydride (NaH), ensure your solvent and glassware are scrupulously dry. Any moisture will quench the base, rendering it ineffective.[3][5]
Solutions:
-
Base Selection: If using 4-hydroxybenzoic acid directly, ensure at least two equivalents of a strong base (NaOH, KOH) are used. If starting with the ester, ensure your potassium carbonate is anhydrous and finely powdered to maximize surface area.
-
Improve Alkylating Agent Reactivity: Switch from phenethyl chloride to phenethyl bromide or phenethyl iodide. Alternatively, you can add a catalytic amount of sodium iodide or potassium iodide to the reaction mixture when using phenethyl chloride. This in-situ Finkelstein reaction generates the more reactive phenethyl iodide.[1]
-
Increase Temperature: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[1][2]
Problem 2: Significant Byproduct Formation
Q2: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my product. What are the likely side reactions?
A2: The most common side reactions in this synthesis are base-catalyzed elimination of the phenethyl halide and C-alkylation of the phenoxide.
-
E2 Elimination: The phenoxide, in addition to being a nucleophile, is also a base. It can abstract a proton from the carbon adjacent to the halide on the phenethyl group, leading to the formation of styrene as a byproduct. This is more prevalent with sterically hindered bases or at very high temperatures.[1][6]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities that can be difficult to separate.[1]
-
Dialkylation: If starting with 4-hydroxybenzoic acid, it is possible for the carboxylate to be alkylated, forming the phenethyl ester, although this is generally less favorable than O-alkylation of the phenoxide.
Solutions:
-
Control Temperature: Avoid excessively high temperatures, which can favor the elimination pathway. Maintain the reaction temperature within the recommended 50-100 °C range.[1]
-
Choice of Solvent: Polar aprotic solvents like DMF (N,N-dimethylformamide) or acetonitrile are preferred as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, which favors the desired SN2 reaction.[1][6] Protic solvents can solvate the nucleophile, reducing its reactivity.[1]
-
Slow Addition: Adding the phenethyl bromide slowly to the solution of the phenoxide can help to maintain a low concentration of the alkylating agent, which can minimize side reactions.
Caption: Competing reaction pathways in the Williamson ether synthesis.
Problem 3: Difficulties with Product Isolation and Purification
Q3: I'm struggling to isolate a pure product after the reaction. What is an effective workup and purification strategy?
A3: A proper workup is crucial for removing unreacted starting materials, inorganic salts, and byproducts. The acidic nature of the final product allows for an effective acid-base extraction.
-
Workup for Direct Alkylation Route:
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~1-2. This will protonate the carboxylic acid, causing the product to precipitate out of the solution.
-
Filter the solid product and wash it thoroughly with water to remove inorganic salts.
-
-
Workup for Ester Hydrolysis Route:
-
After hydrolysis, the product exists as the sodium salt in the aqueous solution.
-
Perform an extraction with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities like unreacted phenethyl bromide or styrene.
-
Separate the aqueous layer and acidify it with HCl to precipitate the product.
-
Filter and wash the solid product.
-
-
Recrystallization: For final purification, recrystallization is highly effective. A common solvent system is ethanol/water.[7] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly. This should yield pure crystalline this compound.
III. Frequently Asked Questions (FAQs)
Q4: Should I use the direct alkylation route or the ester protection/deprotection route?
A4: The choice depends on the scale of your reaction and the desired purity.
-
Direct Alkylation: This route is more atom-economical (fewer steps). However, it requires a strong base and can sometimes lead to more side products if not carefully controlled.
-
Ester Protection/Deprotection: This is a more traditional and often more reliable route for achieving high purity, as the reaction conditions for etherification are milder. However, it adds two steps to the synthesis (esterification and hydrolysis), which can lower the overall yield.
Q5: What is the optimal stoichiometry of reactants?
A5: Typically, a slight excess of the alkylating agent (phenethyl bromide, 1.1-1.5 equivalents) is used to ensure the complete consumption of the more valuable 4-hydroxybenzoic acid derivative.[3] For the base, if using the direct alkylation route, at least 2 equivalents are needed to deprotonate both the carboxylic acid and the phenol. When using the ester, 1.5-2.0 equivalents of a base like K₂CO₃ are common.
Q6: How can I monitor the progress of my reaction?
A6: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any potential byproducts. The product, being more non-polar than the starting phenolic compound, will have a higher Rf value. Staining with a potassium permanganate (KMnO₄) solution can help visualize the spots, especially for byproducts like styrene.
Q7: What are the key safety precautions for this synthesis?
A7:
-
Phenethyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Strong bases like NaOH, KOH, and NaH are corrosive and/or highly reactive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. NaH reacts violently with water to produce flammable hydrogen gas.
-
Solvents like DMF are skin absorbable. Avoid contact and use in a fume hood.
IV. Optimized Experimental Protocols
Protocol 1: Direct Alkylation of 4-Hydroxybenzoic Acid
This protocol is adapted from standard Williamson ether synthesis procedures.[2][3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq.) in a suitable solvent like DMF.
-
Base Addition: Add sodium hydroxide (2.2 eq.) to the solution and stir until it fully dissolves. The solution may warm up.
-
Alkylating Agent: Slowly add phenethyl bromide (1.2 eq.) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a beaker containing ice water.
-
Precipitation: While stirring, slowly add concentrated HCl until the pH of the solution is ~1. A white precipitate of the product should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Esterification, Etherification, and Hydrolysis
Step A: Esterification of 4-Hydroxybenzoic Acid
-
Dissolve 4-hydroxybenzoic acid in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool, neutralize the acid, and extract the ethyl 4-hydroxybenzoate product.
Step B: Etherification of Ethyl 4-Hydroxybenzoate
-
Dissolve ethyl 4-hydroxybenzoate (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in acetonitrile or DMF.
-
Add phenethyl bromide (1.2 eq.) and heat the mixture to reflux (around 80 °C) for 6-10 hours.
-
Cool, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain crude ethyl 4-(2-phenylethoxy)benzoate.
Step C: Hydrolysis of the Ester [8][9]
-
Dissolve the crude ester from Step B in a mixture of ethanol and a 10% aqueous NaOH solution.
-
Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction, remove the ethanol via rotary evaporation.
-
Dilute with water and perform an extraction with diethyl ether to remove non-polar impurities.
-
Acidify the aqueous layer with HCl to precipitate the final product. Filter, wash with water, and recrystallize.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-Hydroxybenzoic Acid Ester | Milder conditions, often higher purity. |
| Alkylating Agent | Phenethyl Bromide | Good balance of reactivity and stability.[4] |
| Base | K₂CO₃ (for ester), NaOH (for acid) | Matches the acidity of the starting material.[3] |
| Solvent | DMF, Acetonitrile | Polar aprotic; accelerates SN2 reactions.[1][6] |
| Temperature | 50 - 100 °C | Provides sufficient activation energy without promoting elimination.[1][2] |
| Catalyst (optional) | NaI or KI (with R-Cl) | In-situ generation of more reactive alkyl iodide.[1] |
| Purification | Acid-base workup & Recrystallization | Exploits the acidic nature of the product for efficient purification. |
V. References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
RSC Publishing. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
NIH. 4-[(2-Phenylethyl)amino]benzoic acid. [Link]
-
The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. [Link]
-
Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
NIH. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
European Patent Office. Method for the purification of benzoic acid - EP 0453022 A2. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Organic Syntheses Procedure. Synthesis of Phenols from Benzoic Acids. [Link]
-
PubMed. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. [Link]
-
ResearchGate. Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. [Link]
-
ResearchGate. Discovery of 4-(2-Phenylethynyl) benzoic Acid as a Potential Potent Chemical Pruner | Request PDF. [Link]
-
PubMed. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. [Link]
-
IOSR Journal. Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. [Link]
-
NIH. Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232. [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
NIH. p-Hydroxybenzoate | C7H5O3- | CID 54675830. [Link]
-
NIH. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135. [Link]
-
ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic... [Link]
-
NIH. Synthesis and Optimization of Nitroxide-Based Inhibitors of Ferroptotic Cell Death in Cancer Cells and Macrophages. [Link]
-
PubMed. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. [Link]
-
ResearchGate. (PDF) A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. [Link]
-
ResearchGate. (PDF) Hydrolysis of 2,4-dithiophenobarbital. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
Technical Support Center: Purification of 4-(2-Phenylethoxy)benzoic Acid
Welcome to the technical support center for the purification of 4-(2-phenylethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound from a reaction mixture. Our focus is on providing scientifically sound, practical solutions to common challenges.
Introduction
This compound is commonly synthesized via a Williamson ether synthesis, reacting a salt of 4-hydroxybenzoic acid with a 2-phenylethyl halide.[1] While a robust reaction, the crude product is often contaminated with unreacted starting materials, side-products, and residual solvents. This guide will walk you through the logical steps to purify your product to a high degree of purity, providing explanations for the recommended procedures.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My purified product is an oil or a sticky gum, not a crystalline solid.
-
Possible Causes:
-
Presence of Impurities: Residual solvents or unreacted starting materials can act as an "impurity-eutectic," depressing the melting point and preventing crystallization.
-
Incomplete Removal of Solvent: Even trace amounts of solvent can hinder crystal lattice formation.
-
Rapid Cooling During Recrystallization: Cooling the recrystallization solution too quickly can cause the product to "crash out" as an amorphous solid or oil rather than forming an ordered crystal lattice.
-
-
Solutions:
-
Re-dissolve and Slow Crystallization: Re-dissolve the oily product in a minimal amount of a suitable hot solvent (an ethanol/water mixture is often effective for benzoic acids).[2] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[2]
-
Trituration: If an oil persists, attempt to induce crystallization by trituration. Add a small amount of a solvent in which the desired product is sparingly soluble (e.g., cold hexanes) and scratch the inside of the flask with a glass rod at the meniscus. This can provide a surface for nucleation.
-
Further Purification: If the oil persists, it is a strong indication of significant impurities. An acid-base extraction followed by recrystallization is recommended.
-
Problem 2: My compound streaks badly on a silica gel TLC plate.
-
Possible Cause:
-
Strong Interaction with Silica Gel: Carboxylic acids are acidic and can interact strongly with the slightly acidic silica gel stationary phase. This can lead to a mixture of protonated and deprotonated forms of your compound on the plate, causing tailing or streaking.[3]
-
-
Solution:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[3][4] This ensures that the carboxylic acid remains fully protonated, minimizing its interaction with the silica gel and resulting in a more defined spot.
-
Problem 3: I am not getting any crystals upon cooling my recrystallization solution.
-
Possible Causes:
-
Too Much Solvent: The most common reason for failed recrystallization is using an excessive amount of solvent, resulting in a solution that is not saturated upon cooling.[5]
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.
-
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once you observe the solution becoming slightly turbid, add a few drops of the hot solvent to redissolve the precipitate and then allow it to cool slowly again.[2]
-
Induce Crystallization:
-
Problem 4: The yield of my purified product is very low after recrystallization.
-
Possible Causes:
-
Using Too Much Solvent: Dissolving the crude product in a large excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some of the product may crystallize out along with the impurities.
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the purified product.[6]
-
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Keep Funnel and Flask Hot: During hot filtration, use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound reaction mixture?
A1: Assuming a Williamson ether synthesis, the most common impurities are unreacted starting materials (4-hydroxybenzoic acid and 2-phenylethyl halide) and byproducts from side reactions, such as elimination products from the alkyl halide.[3][7] Residual base (e.g., sodium hydroxide or potassium carbonate) and solvents used in the reaction and workup may also be present.
Q2: Which purification technique is best for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. A general workflow is as follows:
-
Acid-Base Extraction: This is a highly effective first step to separate the acidic product from any neutral or basic impurities.[3]
-
Recrystallization: This is often the best method for obtaining a highly pure crystalline solid product, especially after an initial acid-base extraction.[3]
-
Column Chromatography: This is useful for separating compounds with similar polarities, but can be more time-consuming and may require optimization to prevent streaking of the carboxylic acid.[3]
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For many benzoic acid derivatives, a mixed solvent system like ethanol/water or acetone/hexane is effective.[2] You can determine a good solvent system through small-scale solubility tests.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, but with the caveat mentioned in the troubleshooting section regarding streaking. If you choose to use column chromatography, it is highly recommended to add 0.5-1% acetic or formic acid to your mobile phase.[3][4] Alternatively, reversed-phase chromatography on a C18 column can be a very effective method for purifying polar compounds like carboxylic acids.[8]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] Repeat the extraction two to three times. The this compound will be deprotonated to its sodium salt, which is soluble in the aqueous layer.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with litmus paper).[3] The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold water and dry it under vacuum.[3]
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of this compound to obtain a highly crystalline product.
-
Solvent Selection: Based on solubility tests, an ethanol/water mixture is a good starting point.[2]
-
Dissolution: In an Erlenmeyer flask, add the crude or post-extraction solid. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot solution, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the cloudiness.[2]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for TLC streaking of carboxylic acids.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [10] |
| Molecular Weight | 242.27 g/mol | [11] |
| Physical State | Crystalline Solid | [11] |
| pKa (estimated) | 4.2-4.5 | [11] |
| Solubility | Limited in water, good in organic solvents like methanol, ethanol, acetone, and DMSO. | [11] |
References
- RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
- How to separate ester from carboxylic acid by using chromatography? ResearchGate.
- Process for the purification of carboxylic acids. Google Patents.
- Organic Acid-Base Extractions. Chemistry Steps.
- Recrystalliz
- Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. PubMed.
- Method for the purification of benzoic acid. European Patent Office.
- Recrystalliz
- Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral. UrbanPro.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
- The Recrystalliz
- The Extraction of Benzoic Acid
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents.
- 4-(2-Phenylethyl)benzoic acid. PubChem.
- Purification of benzoic acid. Google Patents.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- Recrystallisation of benzoic acid. YouTube.
- Williamson ether synthesis. Wikipedia.
- 11.8: Williamson Ether Synthesis. Chemistry LibreTexts.
- Williamson Ether Synthesis reaction. BYJU'S.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound (30762-06-2) for sale [vulcanchem.com]
Technical Support Center: Synthesis of 4-(2-Phenylethoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(2-phenylethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we dissect the causality behind experimental outcomes and provide field-proven insights to optimize your synthesis and purification processes.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via nucleophilic substitution reactions, primarily the Williamson ether synthesis or the Mitsunobu reaction. While seemingly straightforward, both routes are susceptible to side reactions that can complicate purification and reduce yields. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate the formation of common byproducts.
Part 1: Troubleshooting the Williamson Ether Synthesis Route
The Williamson ether synthesis is a robust method for forming ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In the context of this compound, this typically involves the reaction of a 4-hydroxybenzoate salt with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide).
Diagram of the Williamson Ether Synthesis and Side Reactions
Caption: Williamson ether synthesis pathway and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish, and the final product is contaminated with unreacted 4-hydroxybenzoic acid. What's causing the low conversion?
A1: Root Cause Analysis & Troubleshooting
Low conversion in a Williamson ether synthesis often points to three main issues: inefficient deprotonation of the starting phenol, poor nucleophilicity of the resulting phenoxide, or a deactivated alkyl halide.
-
Incomplete Deprotonation: 4-Hydroxybenzoic acid requires a sufficiently strong base to form the phenoxide nucleophile. Weak bases like potassium carbonate (K₂CO₃) may not be strong enough to achieve complete deprotonation, especially in less polar aprotic solvents. The pKa of the phenolic proton is approximately 9-10, while the carboxylate proton is much more acidic (pKa ~4.5). A common mistake is using a base that only neutralizes the carboxylic acid. You must use a base strong enough and in sufficient stoichiometry to deprotonate the less acidic phenol.
-
Choice of Base and Solvent: The combination of base and solvent is critical. Stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like DMF or DMSO will ensure complete and irreversible deprotonation of the phenol, driving the reaction forward.[2][3]
-
Leaving Group Reactivity: The reactivity of the 2-phenylethyl halide follows the order I > Br > Cl. If you are using 2-phenylethyl chloride, the reaction will be significantly slower than with the bromide or iodide analogue.
Troubleshooting Protocol:
-
Protect the Carboxylic Acid: A highly effective strategy is to start with an ester of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate). This prevents the base from being consumed by the acidic carboxylic proton and avoids solubility issues with the carboxylate salt. The ester can be hydrolyzed to the desired carboxylic acid in a subsequent step.[4]
-
Optimize Base and Solvent: Switch to a stronger base such as NaH in anhydrous DMF. Add the methyl 4-hydroxybenzoate to a suspension of NaH in DMF at 0 °C and allow it to stir for 30-60 minutes to ensure complete formation of the phenoxide before adding the 2-phenylethyl halide.
-
Use a More Reactive Halide: If possible, use 2-phenylethyl bromide or iodide instead of the chloride to accelerate the SN2 reaction.
Q2: I've isolated a byproduct with a mass of 104 g/mol , which I suspect is styrene. How is this forming and how can I prevent it?
A2: Root Cause Analysis & Troubleshooting
The formation of styrene is a classic example of a competing E2 elimination reaction.[2][5] The phenoxide base, in addition to acting as a nucleophile, can also abstract a proton from the carbon adjacent to the halide on the 2-phenylethyl group, leading to the elimination of H-X and the formation of styrene.
-
Reaction Conditions Favoring Elimination:
-
High Temperatures: Higher reaction temperatures provide the activation energy needed for the elimination pathway to compete more effectively with the substitution pathway.
-
Sterically Hindered Base: While the phenoxide of 4-hydroxybenzoate is not exceptionally bulky, any aggregation or hindrance can favor its action as a base over a nucleophile.
-
Strong, Non-nucleophilic Bases: If a very strong, sterically hindered base is used for deprotonation and is present in excess, it can also promote elimination.
-
Troubleshooting Protocol:
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, starting the reaction at room temperature and gently heating to 50-60 °C is sufficient, especially when using a polar aprotic solvent like DMF.
-
Choice of Alkylating Agent: Ensure you are using a primary alkyl halide (2-phenylethyl halide). Secondary or tertiary halides are much more prone to elimination.[1]
-
Controlled Addition: Add the 2-phenylethyl halide slowly to the solution of the pre-formed phenoxide. This keeps the concentration of the alkyl halide low at any given time, which can favor the bimolecular substitution reaction over elimination.
Q3: My NMR spectrum shows complex aromatic signals that don't correspond to the starting material or the desired product. Could this be C-alkylation?
A3: Root Cause Analysis & Troubleshooting
Yes, this is a distinct possibility. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the carbons ortho to the oxygen).[3][6] While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to byproducts like 3-(2-phenylethyl)-4-hydroxybenzoic acid.
-
Factors Influencing C- vs. O-Alkylation:
-
Solvent: Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for nucleophilic attack. This can increase the relative amount of C-alkylation.[7] Using a polar aprotic solvent like DMF or DMSO minimizes this effect and favors O-alkylation.
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the site of alkylation.
-
Reaction Temperature: Higher temperatures can sometimes lead to more of the thermodynamically favored C-alkylated product.
-
Troubleshooting Protocol:
-
Solvent Choice: The most critical factor is the solvent. Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetone. Avoid protic solvents like ethanol or water for the alkylation step.[7]
-
Use a Phase-Transfer Catalyst: In a biphasic system (e.g., with K₂CO₃ in an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide can help shuttle the phenoxide into the organic phase, often favoring O-alkylation.
Part 2: Troubleshooting the Mitsunobu Reaction Route
The Mitsunobu reaction offers a milder alternative for forming the ether linkage, using triphenylphosphine (TPP) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the 2-phenylethanol for nucleophilic attack by 4-hydroxybenzoic acid.[7]
Diagram of the Mitsunobu Reaction and Byproduct Formation
Caption: Mitsunobu reaction pathway and stoichiometric byproducts.
Frequently Asked Questions (FAQs)
Q4: My crude product is a sticky mess that is very difficult to purify. How do I remove the Mitsunobu byproducts?
A4: Root Cause Analysis & Troubleshooting
A major drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate). These byproducts often have chromatographic properties similar to the desired product, making purification challenging.
Purification Protocols:
-
Crystallization: If your product is a solid, direct crystallization from the crude mixture can sometimes be effective. TPPO is often soluble in nonpolar solvents like hexanes or diethyl ether, while the desired carboxylic acid is not. Triturating the crude solid with ether can help remove a significant portion of the TPPO.
-
Column Chromatography: This is the most common method for removing Mitsunobu byproducts.
-
Normal Phase: A standard silica gel column using a hexane/ethyl acetate gradient is typically effective. The less polar TPPO and hydrazine byproduct will usually elute before the more polar carboxylic acid product.
-
Pro-Tip: To improve separation, you can add a small amount of acetic or formic acid (0.1-1%) to the mobile phase. This keeps the desired product protonated and can reduce tailing on the silica gel.
-
-
Acid-Base Extraction: Since your target molecule is a carboxylic acid, you can use an acid-base extraction to separate it from the neutral byproducts (TPPO and the hydrazine).
-
Dissolve the crude reaction mixture in a solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The desired product will move to the aqueous layer as its carboxylate salt.
-
Wash the aqueous layer with ethyl acetate or dichloromethane to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2. The purified product will precipitate out and can be collected by filtration.
-
Summary of Byproducts and Solutions
| Byproduct | Synthetic Route | Likely Cause | Troubleshooting & Purification |
| Unreacted 4-Hydroxybenzoic Acid | Williamson | Incomplete deprotonation; Insufficiently reactive alkyl halide. | Use an ester of the starting acid; Use a stronger base (e.g., NaH) in a polar aprotic solvent (DMF); Use a more reactive halide (I > Br > Cl). |
| Styrene | Williamson | E2 elimination competes with SN2 substitution. | Lower reaction temperature; Ensure use of a primary alkyl halide; Slow addition of the alkyl halide. |
| C-Alkylated Byproduct | Williamson | Use of protic solvents; High temperatures. | Use a polar aprotic solvent (DMF, DMSO); Maintain moderate reaction temperatures. |
| Triphenylphosphine Oxide (TPPO) | Mitsunobu | Stoichiometric byproduct of the reaction. | Column chromatography; Trituration with a nonpolar solvent; Acid-base extraction. |
| Reduced Azodicarboxylate | Mitsunobu | Stoichiometric byproduct of the reaction. | Column chromatography; Acid-base extraction. |
References
- McIntosh, M. C., et al. (2013). Expanding Upon Styrene Biosynthesis to Engineer a Novel Route to 2-Phenylethanol. Metabolic Engineering, 19, 69-77.
- Oelgemöller, M., et al. (2000). Formation of 2-phenylethanol from styrene in the presence of zeolites and UV irradiation.
- Neves, P., et al. (2020). Synthesis of anti‐Markovnikov Alcohols via Epoxidation and Hydrogenation of Styrenes using Photocatalytically Generated Redox Equivalents.
- Hoffmann, R. W., et al. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II)
- Hartmans, S., et al. (1989). Metabolism of Styrene Oxide and 2-Phenylethanol in the Styrene-Degrading Xanthobacter Strain 124X. Applied and Environmental Microbiology, 55(11), 2850-2855.
- BYJU'S. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (2023). Williamson ether synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Stamicarbon B.V. (1965). Purification of benzoic acid. U.S.
- Yang, Y-D., et al. (2012). Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
- Stauffer Chemical Company. (1982). Process for producing meta-phenoxybenzoic acids and esters. U.S.
- Council of Scientific & Industrial Research. (2013). Phenol c-alkylation process.
- Zhang, Y., et al. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology.
- Salicyloyl Chemical & Mfg. Corp. (1956). Process for the decolorization and purification of p-hydroxybenzoic acid. U.S.
- Eli Lilly and Company. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
- El-Sayed, M. A. A., et al. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. Bioorganic Chemistry, 115, 105170.
- Reddit. (2011).
- Ukrorgsynthesis Ltd. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 25(23), 5764.
- J Chemistry. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability [Video]. YouTube.
- Stamicarbon B.V. (1991). Method for the purification of benzoic acid.
- Buehler, C. A., & Cate, W. E. (1941). p-HYDROXYBENZOIC ACID. Organic Syntheses, Coll. Vol. 1, p.305 (1941); Vol. 2, p.42 (1922).
- Rhone-Poulenc S. A. (1979). Process for the separation and purification of p-hydroxy-benzoic acid. U.S.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. pharmaxchange.info [pharmaxchange.info]
stability issues of 4-(2-Phenylethoxy)benzoic acid in solution
Introduction: Navigating the Stability of 4-(2-Phenylethoxy)benzoic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists who utilize this compound and require a deep understanding of its stability profile in solution. As a benzoic acid derivative containing an ether linkage, this compound possesses specific chemical liabilities. Proactively addressing these stability concerns is critical for ensuring data integrity in experimental assays, developing robust formulations, and meeting regulatory requirements for drug development.[1]
This guide provides field-proven insights and detailed protocols to help you identify, troubleshoot, and mitigate potential stability issues. We will explore the underlying chemical mechanisms of degradation and offer practical, step-by-step methodologies for assessing and ensuring the stability of your solutions.
Chemical & Physical Profile
A foundational understanding of the physicochemical properties of this compound is the first step in predicting its behavior in solution.
| Property | Value / Observation | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₅H₁₄O₃ | [2][3] |
| Molecular Weight | 242.27 g/mol | [4] |
| Physical Form | Crystalline Solid | [2][4] |
| pKa (estimated) | 4.2 - 4.5 | [4] |
| Solubility Profile | - Organic: Soluble in DMSO and DMF. - Aqueous: Limited solubility, which increases at higher pH as the carboxylate salt forms. For aqueous buffers, first dissolve in a minimal amount of an organic solvent like DMF or DMSO.[4][5] | [4][5] |
Core Stability Concerns: Potential Degradation Pathways
The molecular structure of this compound contains several functional groups that can be susceptible to degradation under common experimental and storage conditions. The primary pathways of concern are hydrolysis, oxidation, photolysis, and decarboxylation.
Caption: Potential degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability is primarily influenced by pH, solvent, temperature, light, and the presence of oxidizing agents.
-
pH: The molecule's ether linkage is susceptible to acid- or base-catalyzed hydrolysis, although ethers are generally more stable than esters.[6][7] Extreme pH values (e.g., < pH 3 or > pH 9) combined with elevated temperatures can accelerate the cleavage of the ether bond. The carboxylic acid group's ionization state is also pH-dependent, which affects solubility and reactivity.[8][9]
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate directly in hydrolysis.[6] Some organic solvents may contain impurities (e.g., peroxides in aged ethers like THF or dioxane) that can initiate oxidative degradation.
-
Temperature: As with most chemical reactions, degradation rates increase with temperature. Storing stock solutions at elevated temperatures (e.g., room temperature or above) for extended periods is not recommended.
-
Light: Aromatic carboxylic acids can be sensitive to light, particularly UV radiation.[10][11] Light can provide the energy to initiate photochemical reactions, including decarboxylation and oxidation, leading to complex degradation profiles.[12]
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents (e.g., trace metal ions, peroxides) can lead to the oxidation of the aromatic rings or the benzylic carbons of the phenylethoxy group.[6]
Q2: My solution of this compound is turning yellow. What is the likely cause?
A2: A yellow discoloration is a common indicator of degradation, often due to the formation of conjugated chromophores. The most probable causes are oxidation or photodegradation.
-
Mechanism: Oxidative or photolytic processes can generate radical species that react to form complex, colored byproducts.[13] Oxidation of the phenyl rings can introduce hydroxyl groups, which may be further oxidized to form quinone-like structures.[14] These structures often absorb light in the visible spectrum, appearing yellow or brown.
-
Troubleshooting: To confirm the cause, prepare a fresh solution and protect one aliquot from light by wrapping the vial in aluminum foil, while leaving another exposed to ambient lab light. If the light-exposed sample turns yellow while the protected one does not, photodegradation is the primary culprit. If both change color, oxidation is more likely. Storing solutions under an inert gas (e.g., argon or nitrogen) can help mitigate oxidation.
Q3: What are the likely degradation products I should be looking for during my analysis?
A3: Based on the core stability concerns, the primary degradation products to monitor using techniques like HPLC or LC-MS would be:
-
Hydrolysis Products: 4-Hydroxybenzoic acid and 2-phenylethanol. These would result from the cleavage of the ether bond.
-
Oxidative Products: Look for mass additions of +16 Da (or multiples thereof) to the parent molecule, corresponding to the addition of oxygen atoms (hydroxylation).
-
Decarboxylation Product: Look for a product with a mass corresponding to the loss of 44 Da (CO₂).
-
Excipient Adducts: If in a formulation, look for reaction products between the drug and excipients. For example, if polyethylene glycol (PEG) is used, esterification between the carboxylic acid of the drug and the hydroxyl groups of PEG can occur.[15]
Q4: How can I prevent the degradation of my stock solutions? What are the best practices for preparation and storage?
A4: Proper preparation and storage are critical. Follow these guidelines:
-
Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. For long-term storage, aprotic solvents like DMSO or DMF are generally preferred over aqueous solutions or alcohols.[5] If using ethers like THF, ensure they are fresh and peroxide-free.
-
pH Control: If an aqueous buffer is required, prepare it in the neutral pH range (pH 6-8) where the compound is likely most stable. Avoid strongly acidic or basic conditions for storage.
-
Temperature: Store stock solutions frozen at -20°C or -80°C.[5] Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.
-
Light Protection: Always store solutions in amber vials or wrap clear vials with aluminum foil to protect from light.[6]
-
Inert Atmosphere: For maximum stability, especially for long-term reference standards, purge the solvent and the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidation.
Troubleshooting Guide: Common Issues & Solutions
| Observed Issue | Probable Cause(s) | Recommended Action / Solution |
| Poor solubility in aqueous buffer | The compound is a weak acid with limited aqueous solubility in its neutral form. | First, dissolve the compound in a minimal volume of a water-miscible organic solvent (e.g., DMSO, DMF). Then, add this concentrated stock solution to the aqueous buffer with vigorous stirring. Alternatively, adjust the pH of the aqueous buffer to >6 to form the more soluble carboxylate salt.[4][5] |
| Precipitate forms over time in a refrigerated aqueous solution | The compound's solubility decreases at lower temperatures. The aqueous solution may be supersaturated. | Prepare a fresh solution before each experiment. It is not recommended to store aqueous solutions of similar compounds for more than one day.[5] If storage is necessary, consider using a co-solvent system (e.g., 10% DMSO in buffer). |
| Loss of potency (peak area decrease in HPLC) over a short time | Chemical degradation is occurring. | Review the storage conditions. The primary culprits are light exposure, storage at room temperature, or reactive solvent impurities. Implement the storage best practices outlined in Q4. |
| Appearance of new peaks in the chromatogram | Degradation of the parent compound or interaction with excipients. | Characterize the new peaks using LC-MS to identify their masses. Compare these masses to potential degradation products. Perform a forced degradation study (see Protocol 2) to intentionally generate and identify these degradants. |
| Inconsistent results between experiments | Instability of the compound in the assay medium or variability in stock solution preparation. | Prepare fresh dilutions from a validated, properly stored stock solution for each experiment. Evaluate the stability of the compound in your specific assay buffer under the conditions of the experiment (time, temperature). |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO for long-term storage, a common practice in drug discovery and development.
Materials:
-
This compound (MW: 242.27 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Class A volumetric flask
-
Amber glass vials with PTFE-lined screw caps
-
Argon or nitrogen gas source
Procedure:
-
Calculation: To prepare 10 mL of a 10 mM solution, weigh out 24.23 mg of this compound.
-
Weighing: Accurately weigh the compound onto weighing paper and transfer it carefully into a 10.0 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of DMSO to the flask. Swirl gently or sonicate briefly until all the solid has completely dissolved.
-
Volume Adjustment: Allow the solution to return to room temperature. Carefully add DMSO to the 10.0 mL mark on the volumetric flask. Cap and invert the flask 15-20 times to ensure homogeneity.
-
Inerting: (Optional, for maximum stability) Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Aliquoting & Storage: Dispense the solution into 0.5-1.0 mL single-use aliquots in amber vials. Purge the headspace of each vial with inert gas before capping tightly.
-
Labeling & Freezing: Label each vial clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C.
Protocol 2: General Protocol for a Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]
Prerequisites: A validated HPLC or UPLC method capable of resolving the parent peak from potential degradants is required.
Procedure:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set up Stress Conditions: For each condition below, place ~1 mL of the solution into separate vials. Include a control sample stored at -20°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Add 100 µL of 30% hydrogen peroxide (H₂O₂) to 1 mL of the stock solution (final concentration ~3%). Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a vial of the stock solution at 60°C, protected from light.
-
Photolytic Degradation: Expose a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Place a control vial wrapped in foil next to it.
-
-
Time-Point Sampling: Analyze samples from each condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.
-
Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to the appropriate concentration for HPLC analysis.
-
Analysis: Analyze all samples by HPLC-UV/DAD and LC-MS.
-
HPLC-UV/DAD: Quantify the loss of the parent compound and the formation of degradation products. The diode-array detector (DAD) is crucial for assessing peak purity.
-
LC-MS: Obtain mass-to-charge (m/z) ratios for the degradation products to help elucidate their structures.
-
Analytical Workflow for a Stability Study
The following diagram illustrates a comprehensive workflow for conducting a stability assessment of this compound.
Caption: A typical workflow for a forced degradation stability study.
References
- Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids.
- Asha, S., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Esters.
- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Pharmaceutical Technology. (2014, February 1). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
- SGS. Forced Degradation Testing.
- Austen, M. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
- Scribd. Factors Affecting Acidic Strength of Carboxylic Acids.
- Tunemalm, A. K., et al. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Nordica.
- BYJU'S. (2019, December 4). Acidity of carboxylic acids and derivatives.
- Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols.
- ACS Omega. (2026, January 8). Ultranano Titania: Selectively Ridding Water of Persistent Organic Pollutants.
- Al-Niemi, M. M. H., & Azzouz, A. S. P. (2021, October 12). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect.
- Clark, J. hydrolysis of esters. Chemguide. [Link]
- Angewandte Chemie. (2022, October 4). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers.
- Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides.
- Royal Society of Chemistry. Analytical Methods.
- The Journal of Organic Chemistry. (2020, March 15). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts.
- PharmaCompass. 4-(2-Piperidinoethoxy)Benzoic Acid Hydrochloride API.
- Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.
- ResearchGate. Possible degradation pathways for hydroquinone (a) and benzoic acid (b).
- PubChemLite. This compound (C15H14O3).
- INIS. (2013, November 30). Photoelectrochemical degradation of selected aromatic molecules.
- Plant and Cell Physiology. (2025, January 29). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner.
- National Center for Biotechnology Information. 4-(2-Phenylethyl)benzoic acid.
- Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....
- ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications.
- MDPI. (2024, January 10). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3.
- National Institutes of Health. 4-[(2-Phenylethyl)amino]benzoic acid.
- National Institutes of Health. Bacterial Degradation of Aromatic Compounds.
- CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
- National Institutes of Health. A critical review on the journey of benzoic acid in the pharmaceutical industry....
- SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
Sources
- 1. Forced Degradation Testing | SGS USA [sgs.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]
- 4. This compound (30762-06-2) for sale [vulcanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Factors affecting Acid strength of carboxylic acids | Filo [askfilo.com]
- 9. byjus.com [byjus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(2-Phenylethoxy)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(2-phenylethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity, high-yield results.
The most reliable and scalable approach for synthesizing this compound involves a three-step sequence, which protects the carboxylic acid functional group to prevent unwanted side reactions. This guide will focus on this robust pathway.
Recommended Synthetic Pathway
The recommended pathway involves (1) esterification of 4-hydroxybenzoic acid, (2) Williamson ether synthesis to form the ether linkage, and (3) saponification to deprotect the carboxylic acid.
Caption: Troubleshooting flowchart for low yield.
Detailed Breakdown of Solutions:
-
Re-evaluate Your Base and Solvent System: The combination of base and solvent is critical. The base must be strong enough to fully deprotonate the phenol of ethyl 4-hydroxybenzoate.
-
Expertise & Causality: The reaction proceeds via an SN2 mechanism, which requires a potent nucleophile. [1][2][3]The phenoxide, formed by deprotonation, is an excellent nucleophile. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they solvate the base's cation but leave the phenoxide anion "naked" and highly reactive, accelerating the reaction rate. [4][5][6]Protic solvents (like ethanol) can hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity. [4] * Troubleshooting Action: If using a weak base like potassium carbonate (K₂CO₃) in a solvent like acetone and seeing low conversion, switch to a stronger base like sodium hydroxide (NaOH) or, for very stubborn reactions, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF. [5][7]
-
-
Minimize Elimination Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide (2-phenylethyl bromide) to form styrene, promoted by the basic phenoxide. [4][5] * Expertise & Causality: Elimination is favored over substitution (SN2) at higher temperatures. [4][6]While 2-phenylethyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, the reaction is not immune. [1][3] * Troubleshooting Action: Lower the reaction temperature. A typical Williamson ether synthesis is conducted between 50-100 °C. [1][4]If you observe the formation of styrene (identifiable by its distinct smell or by GC-MS), reduce the temperature to 50-60 °C and increase the reaction time.
Q2: I am seeing byproducts other than styrene. What could they be and how do I prevent them?
Besides elimination, C-alkylation is a possible side reaction with phenoxides.
-
Expertise & Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions on the aromatic ring. [1][7]While O-alkylation is generally favored, some C-alkylation can occur, leading to alkylphenols.
-
Troubleshooting Action: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor the desired O-alkylation. [5]If you suspect C-alkylation, confirm the structure of the impurity by NMR and consider switching to a more polar aprotic solvent.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound in a single step from 4-hydroxybenzoic acid?
Yes, it is possible, but it presents challenges. Adding a base (e.g., two equivalents of NaOH or K₂CO₃) will deprotonate both the carboxylic acid and the phenol. The resulting dianion may have poor solubility in common organic solvents, potentially slowing the reaction. Furthermore, the carboxylate anion can act as a competing nucleophile, although it is significantly weaker than the phenoxide. The three-step route involving ester protection generally gives cleaner reactions and higher, more reproducible yields.
Q2: How do I monitor the progress of the Williamson ether synthesis step?
Thin-Layer Chromatography (TLC) is the most effective method. [7][8]* Setup: Use a silica gel plate and a solvent system like 3:1 Hexanes:Ethyl Acetate.
-
Visualization: Use a UV lamp (254 nm).
-
Analysis: Spot your starting material (ethyl 4-hydroxybenzoate), your alkylating agent (2-phenylethyl bromide, though it may not be UV active), and the reaction mixture. The product, ethyl 4-(2-phenylethoxy)benzoate, will be less polar than the starting phenol. You should see the starting material spot disappear and a new, higher Rf spot corresponding to the product appear as the reaction proceeds.
Q3: What are the key safety considerations for this synthesis?
-
Bases: Strong bases like sodium hydroxide are corrosive. [9]Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle it under an inert atmosphere.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves.
-
Alkylating Agents: 2-Phenylethyl bromide is a lachrymator (causes tearing) and should be handled in a well-ventilated fume hood.
Q4: My final product is difficult to purify after saponification. What should I do?
Purification issues after hydrolysis often stem from incomplete reaction or difficult workup.
-
Problem: The product "oils out" during acidification and won't crystallize.
-
Solution: Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. [9]If it remains an oil, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. The crude product can then be recrystallized from a suitable solvent system, such as ethanol/water or toluene. [10][11]* Problem: The crude product is contaminated with unreacted starting material (ethyl 4-(2-phenylethoxy)benzoate).
-
Solution: This indicates incomplete saponification. Increase the reaction time, temperature, or the amount of NaOH used in the hydrolysis step. To purify the mixture, you can dissolve it in a solvent like diethyl ether and wash with a dilute sodium bicarbonate solution. The desired acidic product will move into the aqueous bicarbonate layer, while the neutral ester starting material will remain in the ether layer. [9]You can then re-acidify the aqueous layer to precipitate your pure product.
-
Data Presentation: Reaction Condition Optimization
The following table summarizes typical conditions for the key Williamson ether synthesis step (Ethyl 4-hydroxybenzoate to Ethyl 4-(2-phenylethoxy)benzoate).
| Parameter | Condition 1 (Standard) | Condition 2 (Aggressive) | Condition 3 (Phase Transfer) | Rationale & Remarks |
| Base | K₂CO₃ (Potassium Carbonate) | NaH (Sodium Hydride) | NaOH (Sodium Hydroxide) | K₂CO₃ is easier to handle. NaH is for less reactive substrates but requires anhydrous conditions. [5][7] |
| Solvent | Acetonitrile or Acetone | Anhydrous DMF or THF | Toluene/Water (biphasic) | Polar aprotic solvents (ACN, DMF) are ideal for SN2. [1][4] |
| Temperature | 60-80 °C | Room Temp to 50 °C | 80-90 °C | Higher temperatures risk E2 elimination. [4][6] |
| Time | 4-12 hours | 2-6 hours | 6-18 hours | Monitor by TLC for completion. |
| Additives | None | None | TBAB (Tetrabutylammonium bromide) | Phase-transfer catalysts like TBAB are used in biphasic systems to shuttle the phenoxide into the organic phase. [12] |
Experimental Protocols
Protocol 1: Esterification of 4-Hydroxybenzoic Acid
-
To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq).
-
Add absolute ethanol (approx. 10 volumes) and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC until the starting acid is consumed.
-
Cool the reaction to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Reduce the volume of ethanol under reduced pressure.
-
Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 4-hydroxybenzoate, which can often be used without further purification.
Protocol 2: Williamson Ether Synthesis
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a round-bottom flask, add ethyl 4-hydroxybenzoate (1.0 eq) and anhydrous DMF (approx. 5 volumes).
-
Add finely powdered potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Stir the suspension vigorously for 15-20 minutes.
-
Slowly add 2-phenylethyl bromide (1.1 eq) to the mixture.
-
Heat the reaction to 60-70 °C and stir for 4-8 hours, monitoring completion by TLC. [4]7. After cooling, pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with a dilute NaOH solution to remove any unreacted phenol, followed by a brine wash. [7]9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-(2-phenylethoxy)benzoate.
Protocol 3: Saponification
-
Dissolve the crude ethyl 4-(2-phenylethoxy)benzoate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH, 2-3 eq).
-
Heat the mixture to reflux (80-90 °C) for 2-4 hours until TLC shows the disappearance of the starting ester.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. [9]7. The white solid product, this compound, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product can be further purified by recrystallization if necessary.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- Kim, H. U., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743–9749.
- TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book.
- Hambardzumyan, E. N., et al. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP Transactions on Organic Chemistry, 1(2).
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- The Organic Chemistry Tutor. (2020). Williamson Ether Synthesis. YouTube.
- Reaction Chemistry. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tailoredread.com [tailoredread.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Crystallization of 4-(2-Phenylethoxy)benzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(2-Phenylethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this compound. We provide in-depth troubleshooting guides, FAQs, and validated protocols to ensure the successful purification and isolation of your target molecule.
Compound Profile: this compound
A foundational understanding of the physicochemical properties of this compound is critical for designing a robust crystallization process.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [3] |
| Predicted pKa | 4.2 - 4.5 | [3] |
| Predicted Solubility | Limited solubility in water; good solubility in organic solvents such as methanol, ethanol, acetone, and DMSO. | [3] |
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most common challenges encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My solution has cooled, but no crystals have formed. What's wrong?
A1: The failure of crystals to form upon cooling is typically due to one of two reasons: the solution is not sufficiently supersaturated, or the nucleation process has not been initiated.
Supersaturation is the essential driving force for crystallization.[4][5] It is the state where the concentration of the solute in the solution is higher than its equilibrium solubility at a given temperature.[6] Without achieving this state, crystallization cannot occur. Even in a supersaturated solution, the initial formation of stable crystal nuclei (nucleation) can be kinetically slow.[7]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[8]
-
Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled solution. This provides a template for further crystal growth.[9][10]
-
-
Increase Supersaturation:
-
Evaporate Solvent: Gently heat the solution to boil off a small portion of the solvent, thereby increasing the solute concentration. Allow the solution to cool again.[8]
-
Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound.[11] Be cautious, as rapid cooling can sometimes lead to the formation of small, less pure crystals.[12][13]
-
Add an Anti-Solvent: If using a mixed solvent system, you can slowly add a solvent in which the compound is insoluble (an "anti-solvent") to decrease its overall solubility in the solution.[8]
-
Q2: Instead of solid crystals, an oil has separated from my solution. What is "oiling out" and how do I fix it?
A2: "Oiling out" is the separation of a solute as a liquid phase rather than a solid crystalline phase.[14] This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. [13] The presence of significant impurities can also depress the melting point of the compound, making oiling out more likely.[13] This phenomenon is detrimental to purification because impurities are often more soluble in the oily phase than in the solvent, leading to a highly impure final product.[13][14]
Causality & Remediation Workflow:
Corrective Actions:
-
Reduce Supersaturation Rate: Reheat the solution until the oil redissolves. Add a small amount (1-5%) of additional hot solvent to ensure the solution is no longer saturated at the boiling point.[13]
-
Control Cooling: Allow the flask to cool slowly. Insulating the flask or using a temperature-controlled bath can prevent the solution from cooling too quickly. Slow cooling ensures that the saturation point is reached at a lower temperature, hopefully below the compound's melting point.[12]
-
Promote Solid Nucleation: As the solution cools, add a seed crystal just before the saturation point is reached. This encourages the formation of a stable crystal lattice instead of a liquid phase.[9]
-
Re-evaluate Solvent System: If oiling out persists, the chosen solvent may be unsuitable. The boiling point of the solvent might be too high. Consider a solvent with a lower boiling point or a mixed-solvent system.[9]
Q3: My compound "crashed out" of solution immediately upon cooling. Is this a problem?
A3: Yes, this is a significant problem for purification. Rapid precipitation, or "crashing out," occurs when the solution becomes highly supersaturated very quickly.[15] This leads to massive, uncontrolled nucleation, resulting in the formation of very small crystals (fines) or an amorphous powder.[15] This rapid solidification process tends to trap impurities and solvent within the crystal lattice, defeating the purpose of recrystallization.[13]
Solution:
-
Re-dissolve the Solid: Place the flask back on the heat source and add more solvent until the compound completely redissolves.[13]
-
Ensure Slower Cooling: The key is to decrease the rate at which supersaturation is achieved.[12] Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. This slower process favors crystal growth over nucleation, resulting in larger, purer crystals.[16][17]
Q4: The final yield of my crystallized product is very low. What are the potential causes?
A4: A low recovery can stem from several procedural issues, from using excessive solvent to premature crystallization.
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If using a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem as the solution cools.
-
Solution: Use a pre-heated funnel and flask for the filtration. Perform the filtration as quickly as possible to minimize cooling.
-
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.
-
Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[11]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Solution: Always wash the filtered crystals with a small amount of ice-cold crystallization solvent.
-
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
This protocol assumes a suitable solvent (e.g., ethanol, or an ethanol/water mixture) has been identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. On a hot plate, add the minimum amount of boiling solvent in portions while stirring until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.
Frequently Asked Questions (FAQs)
Q: How does the cooling rate fundamentally impact crystal quality? A: The cooling rate directly controls the level of supersaturation.[15]
-
Slow Cooling: Promotes a low level of supersaturation. Under these conditions, crystal growth is favored over nucleation.[12] This allows for the slow, orderly addition of molecules to the crystal lattice, which effectively excludes impurities and results in larger, higher-purity crystals.[16][19]
-
Rapid Cooling: Creates a high level of supersaturation quickly. This condition favors nucleation, the spontaneous formation of many small crystal seeds.[15] The result is a large number of small crystals that have had little time to grow, often trapping impurities in the process.[12]
Q: What is polymorphism and is it a concern for this compound? A: Polymorphism is the ability of a compound to exist in two or more different crystalline structures. These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability. Polymorphism is a known phenomenon for derivatives of benzoic acid.[20][21][22] While specific studies on this compound polymorphism are not widely available, it is a potential consideration. The crystallization solvent and conditions (e.g., cooling rate, temperature) can influence which polymorph is formed. If you observe inconsistent melting points or crystal habits despite high purity, you may be isolating different polymorphic forms.
Q: What are the best starting solvents to screen for crystallizing this compound? A: Based on the structure (an aromatic carboxylic acid with an ether linkage), a good starting point would be polar protic solvents or mixtures.
-
Alcohols: Ethanol or methanol are excellent starting points.
-
Water: Benzoic acids are typically much more soluble in hot water than in cold water, making it a viable, though potentially challenging, solvent.[23][24]
-
Ketones: Acetone may be a good solvent.
-
Mixed Solvents: A highly effective approach is to use a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., water or hexane) until the solution becomes faintly cloudy (turbid). Reheat to clarify and then cool slowly.[25]
References
- Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
- ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
- Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
- Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? r/ChemicalEngineering.
- Woodside, ESWA. (n.d.). Crystal Size and Cooling Rate - Teacher Notes.
- Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019.
- The Geological Society. (n.d.). Grain Size & Cooling Rate.
- University of Kentucky. (n.d.). 3: Physical chemistry of crystal growth.
- Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation.
- JoVE. (n.d.). Video: Crystal Growth: Principles of Crystallization.
- Ono, T., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1649–1655.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- PubChem. (n.d.). 4-(2-Phenylethyl)benzoic acid. National Institutes of Health.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Wlodawer, A., et al. (2016). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D, Structural Biology, 72(Pt 11), 1147–1157.
- Quora. (2017). What should I do if crystallisation does not occur?.
- PubChem. (n.d.). 4-(2-phenylethenyl)benzoic Acid. National Institutes of Health.
- University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid.
- The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.
- Chemistry 210 Experiment Ib. (2012).
- PubChemLite. (n.d.). This compound (C15H14O3).
- DAV College, Jalandhar. (n.d.). EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample.
- Li, Y., et al. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology.
- COMSOL. (n.d.). Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer.
- Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, 23, 8519-8529.
- Al-Badr, A. A. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry... Pharmaceuticals, 16(10), 1419.
- Globe Thesis. (2018). Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids.
- Smith, V., et al. (2005). Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid. Acta Crystallographica Section C, 61(Pt 12), o702-o704.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]
- 3. This compound (30762-06-2) for sale [vulcanchem.com]
- 4. Crystal Growth [xray.uky.edu]
- 5. cds.comsol.com [cds.comsol.com]
- 6. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 7. Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 12. reelmind.ai [reelmind.ai]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. mt.com [mt.com]
- 16. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 17. wasp.edu.au [wasp.edu.au]
- 18. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 19. Geological Society - Grain Size & Cooling Rate [geolsoc.org.uk]
- 20. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. globethesis.com [globethesis.com]
- 22. Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. davjalandhar.com [davjalandhar.com]
- 24. Page loading... [guidechem.com]
- 25. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 4-(2-Phenylethoxy)benzoic Acid
Welcome to the technical support center for the purification of crude 4-(2-phenylethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the purification of this important compound. The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development, directly impacting safety and efficacy. This guide offers practical, field-proven insights to help you achieve the desired purity of this compound in your research.
Section 1: Understanding Potential Impurities
Before embarking on purification, it is crucial to understand the potential impurities that may be present in the crude product. The nature of these impurities will dictate the most effective purification strategy. The synthesis of this compound typically involves the Williamson ether synthesis, reacting a salt of 4-hydroxybenzoic acid with a 2-phenylethyl halide, or similar methods.
Common Impurities May Include:
-
Unreacted Starting Materials: 4-hydroxybenzoic acid and 2-phenylethanol (or its corresponding halide).
-
By-products: Products from side reactions, such as the elimination of the 2-phenylethyl halide to form styrene.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
-
Reagents: Leftover bases or other reagents used in the synthesis.
Section 2: Troubleshooting Common Purification Challenges (FAQ Format)
This section addresses specific issues you might encounter during the purification of this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1][2]
Q1: My this compound does not crystallize from the solution upon cooling. What should I do?
A1: This is a common issue often caused by supersaturation or using too much solvent.[3][4] Here’s a systematic approach to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure this compound, add a "seed crystal" to the solution. This provides a template for further crystallization.[5]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3] Be careful not to evaporate too much, as this can cause the impurities to crash out with your product.
-
Cooling: Ensure the solution is adequately cooled. After cooling to room temperature, placing the flask in an ice bath can promote crystallization.[6]
Q2: An oil has formed instead of crystals ("oiling out"). How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This can happen if the melting point of your compound is lower than the boiling point of the solvent, if the solution is cooled too rapidly, or if there are significant impurities.[3][6]
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[6]
-
Change Solvent System: The chosen solvent may not be ideal. A mixed solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q3: My recrystallization yield is very low. How can I improve it?
A3: Low yield is often a result of using too much solvent or losing product during transfers and washing.[4][6]
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]
-
Cold Wash: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[4][6]
-
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper.[7]
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[8] It is particularly useful for separating carboxylic acids from neutral or basic impurities.[9][10]
Q1: I'm performing an acid-base extraction, but I'm not getting a good separation between the organic and aqueous layers.
A1: Emulsion formation is a common problem in extractions.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, which can help break the emulsion.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for a period will allow the layers to separate.
Q2: After acidifying the basic aqueous layer, my this compound is not precipitating out.
A2: This could be due to incomplete acidification or the compound being more soluble in the aqueous phase than expected.
-
Check pH: Ensure you have added enough acid to lower the pH sufficiently (a pH of 2-3 is generally a good target for carboxylic acids). Use pH paper to verify. It is often necessary to add a slight excess of acid.[9]
-
Back-Extraction: If the compound remains in the aqueous solution, you can perform a "back-extraction." Extract the acidified aqueous layer with an organic solvent (like ethyl acetate or dichloromethane) to recover your product.[10]
-
Cooling: Cooling the acidified solution in an ice bath can decrease the solubility of the carboxylic acid and promote precipitation.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[11]
Q1: My compound is not moving down the column, or it is moving too slowly.
A1: This indicates that the mobile phase (eluent) is not polar enough to displace your compound from the stationary phase (typically silica gel).
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Add an Acid Modifier: For carboxylic acids, which can interact strongly with the slightly acidic silica gel, adding a small amount (0.1-1%) of acetic acid or formic acid to the eluent can help to protonate the carboxylic acid and reduce its interaction with the stationary phase, leading to better elution.[12]
Q2: All my compounds are coming off the column at the same time.
A2: This suggests that the eluent is too polar, causing all components of the mixture to be washed through the column without proper separation.
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent system.
-
Optimize Solvent System with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for your desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.
Q3: The column has cracked or has air bubbles in it.
A3: Cracks and air bubbles in the stationary phase disrupt the even flow of the mobile phase, leading to poor separation.
-
Proper Packing: Ensure the column is packed carefully and uniformly. A "slurry packing" method, where the stationary phase is mixed with the initial eluent and then poured into the column, often gives better results than dry packing.[11]
-
Don't Let it Run Dry: Never allow the solvent level to drop below the top of the stationary phase, as this will introduce air into the column.[13]
Section 3: Step-by-Step Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol/water or acetic acid/water mixtures are often good starting points for aromatic carboxylic acids.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4][6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base is sufficient to deprotonate the carboxylic acid) to the separatory funnel.[9][10] Stopper the funnel and shake, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of your carboxylic acid) into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper).[9] The this compound should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Section 4: Visualizing the Workflow
Purification Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Logic Diagram for Recrystallization
Caption: Troubleshooting common recrystallization issues.
Section 5: Quantitative Data Summary
| Purification Method | Key Parameters | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Solvent choice, cooling rate | >99% | 70-90% | Simple, scalable, effective for crystalline solids | Can have lower yield, risk of "oiling out" |
| Acid-Base Extraction | pH control | >98% | 85-95% | Excellent for separating acids from neutral/basic impurities | Requires use of multiple solvents, can form emulsions |
| Column Chromatography | Stationary phase, mobile phase composition | >99.5% | 60-85% | High resolution, versatile | Can be time-consuming, uses large solvent volumes, may not scale well[14] |
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- University of York. (n.d.). Problems with Recrystallisations.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?.
- University of Colorado Boulder. (n.d.). Recrystallization.
- ResearchGate. (2022, February 18). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- University of California, Los Angeles. (n.d.). Recrystallization.
- PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
- Reddit. (2024, July 16). Column chromatography issues : r/chemistry.
- Organic Chemistry @ CU Boulder. (n.d.). Recrystallization and Crystallization.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- YouTube. (2021, February 9). Column chromatography & purification of organic compounds.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Reddit. (2016, November 8). Column chromatography of carboxylic acids? : r/chemistry.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromtech.com [chromtech.com]
- 12. reddit.com [reddit.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Solubility of 4-(2-Phenylethoxy)benzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for enhancing the solubility of 4-(2-Phenylethoxy)benzoic acid in experimental settings. This document moves beyond simple protocols to explain the underlying scientific principles, ensuring a robust and reproducible approach to your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary physicochemical properties of this compound that influence its solubility?
A1: Understanding the inherent properties of this compound is the cornerstone of developing effective solubilization strategies.
-
Structure and Polarity: This compound possesses a significant hydrophobic character due to its two aromatic rings (a benzene ring and a phenoxy group) and an ethoxy linker. The carboxylic acid group introduces a polar, hydrophilic region. This amphiphilic nature dictates its limited solubility in aqueous solutions and preference for organic solvents.
-
Acidic Nature (pKa): As a derivative of benzoic acid, this compound is a weak acid. The pKa of benzoic acid is approximately 4.2. The phenylethoxy group at the para position is weakly electron-donating, which is expected to slightly increase the pKa. Therefore, the estimated pKa of this compound is in the range of 4.2 to 4.5[1]. This is a critical parameter for pH-dependent solubilization strategies. At a pH below its pKa, the compound will be in its neutral, less soluble form. At a pH above its pKa, it will deprotonate to form a more soluble carboxylate salt.
Key Physicochemical Properties Summary
| Property | Value/Description | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Physical State | Crystalline solid | [1] |
| Predicted pKa | 4.2 - 4.5 | [1] |
| General Aqueous Solubility | Limited, especially at acidic pH | [1] |
| General Organic Solvent Solubility | Good solubility expected in methanol, ethanol, acetone, and DMSO | [1] |
Q2: I am struggling with the low aqueous solubility of this compound. How can I leverage pH to improve this?
A2: Adjusting the pH of your aqueous medium is one of the most effective and straightforward methods to enhance the solubility of this acidic compound. The principle lies in converting the neutral carboxylic acid into its more soluble anionic (carboxylate) form.
The relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation. For a weak acid, as the pH of the solution increases above the pKa, the equilibrium shifts towards the ionized, more water-soluble form.
-
Preparation of a Stock Solution: Begin by preparing a concentrated stock solution of this compound in a water-miscible organic solvent where it is freely soluble, such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Selection of Aqueous Buffer: Choose a buffer system that is appropriate for your experimental pH range and compatible with your downstream applications. Phosphate-buffered saline (PBS) or Tris buffers are common choices.
-
Titration and Observation:
-
Start with your aqueous buffer at a pH below 4.
-
Gradually add small aliquots of a basic solution (e.g., 0.1 M NaOH) to incrementally increase the pH.
-
After each addition, add a small amount of your compound's stock solution and observe for precipitation.
-
The pH at which the compound remains in solution at your desired concentration is your target pH. As a general rule, a pH of at least 2 units above the pKa (i.e., pH > 6.5) will ensure that over 99% of the compound is in its ionized, more soluble form.
-
Caption: pH-dependent equilibrium of this compound.
Q3: Can I use organic solvents to improve the solubility of this compound? What are the best practices for using cosolvents?
A3: Yes, using organic solvents, particularly in a cosolvent system with water, is a widely used and effective technique. Cosolvents work by reducing the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.
-
Alcohols: Methanol and ethanol are effective but can sometimes have biological effects in cell-based assays.
-
Glycols: Propylene glycol and polyethylene glycols (PEGs) are generally considered biocompatible.
-
Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solubilizing agents but can also exhibit toxicity at higher concentrations.
-
Solvent Screening: First, determine the solubility of your compound in a range of pure organic solvents to identify the most effective ones.
-
Creating a Cosolvent Blend: Prepare various mixtures of the chosen organic solvent with your aqueous buffer (e.g., 10%, 20%, 30% v/v organic solvent in buffer).
-
Solubility Determination: Add an excess of this compound to each cosolvent blend. Agitate the samples until equilibrium is reached (typically several hours).
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Selection of Optimal Blend: Choose the cosolvent blend that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential toxicity or interference with your experiment.
Solubility of Benzoic Acid in Various Solvents at 25°C (as an analogue)
| Solvent | Solubility ( g/100 mL) | Reference |
| Water | 0.34 | [3] |
| Ethanol | 58.4 | |
| Acetone | 50.8 | [4] |
| Ethyl Acetate | 32.7 | [5] |
| Toluene | 12.2 | [5] |
| Dichloromethane | 2.56 |
This table for benzoic acid illustrates the significant increase in solubility in organic solvents compared to water. A similar trend is expected for this compound.
Q4: Are there other advanced techniques I can use if pH adjustment and cosolvents are not sufficient or suitable for my experiment?
A4: For particularly challenging cases, or when the use of organic solvents is restricted, several advanced formulation strategies can be employed.
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.
-
Common Surfactants:
-
Non-ionic: Polysorbates (Tween® series), Sorbitan esters (Span® series).
-
Anionic: Sodium dodecyl sulfate (SDS).
-
Cationic: Cetyltrimethylammonium bromide (CTAB).
-
-
Surfactant Selection: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants are often preferred due to their lower potential for biological disruption.
-
Prepare Surfactant Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen surfactant.
-
Determine Solubility Enhancement: Add an excess of this compound to each surfactant solution and equilibrate as described for cosolvents.
-
Quantify and Analyze: Measure the dissolved concentration of your compound. A sharp increase in solubility is typically observed at and above the CMC of the surfactant.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
-
Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
Sources
Technical Support Center: Analytical Guidance for 4-(2-Phenylethoxy)benzoic acid
Welcome to the technical support resource for the analysis of 4-(2-Phenylethoxy)benzoic acid (CAS: 30762-06-2). This guide is designed for researchers, analytical chemists, and drug development professionals to navigate the common challenges encountered during the detection and quantification of this molecule. Here, we synthesize technical protocols with field-proven insights to address specific experimental issues, ensuring data integrity and methodological robustness.
Analyte Overview: Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing a robust analytical method. Its structure, featuring a carboxylic acid group and hydrophobic aromatic rings, dictates its behavior in different analytical systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][3] |
| Physical State | Solid (predicted to be a white to off-white crystalline solid) | [1][3] |
| pKa (estimated) | 4.2 - 4.5 | [3] |
| Solubility | Limited solubility in water; good solubility in organic solvents like methanol, ethanol, and DMSO. | [3] |
| Monoisotopic Mass | 242.0943 Da | [2] |
Note: The pKa of unsubstituted benzoic acid is 4.17. The phenylethoxy group at the para position is expected to have a minor electronic effect, resulting in a similar pKa value.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing both solutions and the underlying scientific rationale.
High-Performance Liquid Chromatography (HPLC) Challenges
Question: Why is my HPLC peak for this compound showing significant tailing?
Answer: Peak tailing is the most common chromatographic issue for acidic compounds like benzoic acid derivatives.[4][5] The primary causes are unwanted secondary interactions with the stationary phase and an inappropriate mobile phase pH.
-
Cause 1: Secondary Silanol Interactions. Most reversed-phase columns (e.g., C18) are silica-based and have residual silanol groups (-Si-OH) on their surface. The acidic proton of your analyte's carboxylic acid group can interact with these silanols, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[5]
-
Solution A: Adjust Mobile Phase pH. The most effective solution is to suppress the ionization of both the analyte and the silanol groups. By lowering the mobile phase pH to be at least 1.5-2 units below the analyte's pKa, you ensure it is in its neutral, protonated form. A pH of approximately 2.5-3.0 is recommended.[5] This also protonates the silanol groups, minimizing the unwanted ionic interactions.
-
Solution B: Use an End-Capped Column. Modern, high-purity, end-capped columns are designed with fewer accessible silanol groups, significantly reducing the potential for peak tailing with polar and ionizable compounds.[5]
-
-
Cause 2: Sample Overload. Injecting too concentrated a sample can saturate the stationary phase, leading to a distorted peak shape.
-
Solution: Dilute your sample or reduce the injection volume and reinject.[4]
-
-
Cause 3: Column Contamination. Strongly retained compounds from previous injections can accumulate on the column, interacting with the analyte and causing tailing.
-
Solution: Implement a robust column washing protocol between analytical sequences. (See Protocol 2 below).[4]
-
Caption: Troubleshooting workflow for HPLC peak tailing.
Mass Spectrometry (MS) Challenges
Question: I'm seeing low signal intensity and poor reproducibility in my LC-MS/MS analysis. What could be the cause?
Answer: This is a classic symptom of matrix effects , a major concern in quantitative LC-MS, especially with complex biological matrices.[6][7] Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the target analyte in the MS source, causing either ion suppression (signal loss) or ion enhancement (signal increase).[6][8]
-
Mechanism: In electrospray ionization (ESI), analytes must compete with co-eluting matrix components (e.g., salts, phospholipids, proteins) for access to the droplet surface to become charged and enter the gas phase.[7] If matrix components are more surface-active or present at a much higher concentration, they can significantly reduce the ionization efficiency of your analyte, leading to signal suppression.[9]
-
Solution A: Improve Sample Preparation. The most effective way to combat matrix effects is to remove the interfering components before they reach the MS source.
-
Solid-Phase Extraction (SPE): Use an SPE protocol to selectively isolate the analyte from matrix components. For an acidic compound like this compound, a mixed-mode or anion-exchange sorbent can be highly effective at retaining the analyte while washing away neutral and basic interferences.[8]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte into an organic phase, leaving many polar matrix components behind in the aqueous phase.
-
-
Solution B: Optimize Chromatography. Improve the chromatographic separation between your analyte and the bulk of the matrix components. If matrix components elute at a different time, they cannot suppress the analyte's signal.
-
Modify the HPLC gradient to increase resolution.
-
Consider a different stationary phase that offers alternative selectivity.
-
-
Solution C: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the "gold standard" for correcting matrix effects.[6] A SIL-IS (e.g., containing ¹³C or ²H atoms) is chemically identical to the analyte and will co-elute perfectly. It will experience the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect is normalized, leading to accurate and precise quantification.
Caption: Mechanism of ion suppression in ESI-MS.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to start with for quantifying this compound in plasma? For a complex biological matrix like plasma, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the recommended method. Its high selectivity and sensitivity allow for accurate quantification even at low concentrations, and the chromatographic separation helps mitigate matrix effects.[8] A standard HPLC-UV method would likely suffer from numerous interferences from endogenous plasma components.
Q2: How can I improve the Limit of Detection (LOD) for this analyte? Improving the LOD can be achieved by:
-
Optimizing MS Parameters: Perform infusion experiments to determine the optimal cone voltage and collision energy for the specific MRM transitions of your analyte.
-
Improving Sample Cleanup: A cleaner sample results in less ion suppression and therefore a better signal-to-noise ratio.[7] Experiment with different SPE sorbents.
-
Increasing Sample Volume: Concentrate a larger volume of the initial sample during the extraction process.
-
Using a More Sensitive Instrument: Modern tandem mass spectrometers offer significantly higher sensitivity than older models.
Q3: Are there any known stability issues for this compound in biological samples? While specific stability data for this compound is not readily available in the provided search results, benzoic acid and its derivatives are generally stable.[10] However, it is a mandatory part of method validation to perform stability studies.[11] You should assess freeze-thaw stability (multiple cycles), short-term stability (on the benchtop), and long-term stability (in the freezer at -20°C or -80°C) in the target biological matrix.
Q4: What type of internal standard is recommended for quantitative analysis? The ideal choice is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C₆ on the phenyl ring). As this is often expensive or unavailable, a close structural analog can be used as an alternative. A good option would be a similar phenoxybenzoic acid derivative with a different alkyl chain length, which would have similar extraction and ionization properties but a different mass.[12]
Standardized Experimental Protocols
Protocol 1: General Purpose RP-HPLC-UV Method
This protocol provides a starting point for the analysis of this compound in relatively clean samples.
-
Instrumentation: HPLC system with a UV detector.
-
Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 30% B.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate for 3 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for optimal wavelength (approx. 240-260 nm is typical for this class of compounds).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare stock solutions in methanol or acetonitrile. Dilute to working concentrations using the initial mobile phase composition (30% B).[13]
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
This protocol is a starting point for extracting the analyte from a biological matrix prior to LC-MS/MS analysis.
-
SPE Cartridge: Mixed-Mode Anion Exchange (e.g., Agilent Bond Elut SPE[14]).
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and adjusts pH. Centrifuge at 10,000 x g for 10 minutes.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.
-
Loading: Load the supernatant from the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of 20% methanol in water.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Caption: Decision tree for analytical method selection.
References
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzoic Acid Deriv
- Technical Support Center: HPLC Analysis of Benzoic Acid Deriv
- This compound - 30762-06-2. Vulcanchem.
- This compound. CymitQuimica.
- Al-Masri, M., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- D'Aco, K., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Hogenboom, A. C., et al. (2000). Study of matrix effects on the direct trace analysis of acidic pesticides in water using various liquid chromatographic modes coupled to tandem mass spectrometric detection.
- Liang, H. R., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- Jemal, M. (2011). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- Benzoic acid, 4-phenoxy-. NIST WebBook.
- This compound (C15H14O3). PubChemLite.
- Sample Prepar
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - NIH.
- Gaugain, M., et al. (2013). Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]
- 3. This compound (30762-06-2) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzoic acid, 4-phenoxy- [webbook.nist.gov]
- 13. longdom.org [longdom.org]
- 14. agilent.com [agilent.com]
Technical Support Center: Catalyst Selection for 4-(2-Phenylethoxy)benzoic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(2-phenylethoxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals actively engaged in synthetic organic chemistry. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is primarily achieved via the Williamson ether synthesis, a robust and versatile method for forming C-O bonds.[1][2] The core of this synthesis involves the reaction between the nucleophilic phenoxide of 4-hydroxybenzoic acid and an electrophilic alkylating agent, such as 2-phenylethyl bromide. However, the true challenge and key to success lie in managing the reaction conditions and, most critically, selecting an appropriate catalyst to overcome inherent challenges of reactant immiscibility and competing side reactions.
This guide will focus on the application of Phase-Transfer Catalysis (PTC), a powerful technique that dramatically improves the efficiency and yield of this synthesis by facilitating the reaction between reactants located in different phases.[3][4]
Core Concept: Williamson Ether Synthesis via Phase-Transfer Catalysis (PTC)
The Williamson ether synthesis for this target molecule involves deprotonating the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to displace a leaving group from 2-phenylethyl halide in an SN2 reaction.[2][5]
A major hurdle is that the salt of 4-hydroxybenzoic acid is soluble in an aqueous phase, while the 2-phenylethyl halide is soluble in an organic phase. Without a catalyst, the reaction is impractically slow as the reactants cannot interact. Phase-Transfer Catalysis solves this problem. A PTC agent, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms an ion pair with the phenoxide anion. This new, lipophilic ion pair is soluble in the organic phase, allowing it to migrate from the aqueous phase and react with the alkyl halide.[4][6]
Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC) for Williamson ether synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound in a practical, question-and-answer format.
Q1: My reaction yield is very low or the reaction is not proceeding. What are the most likely causes?
A low yield is the most common problem and can stem from several factors. The key is to diagnose the issue systematically.
Causality: A successful SN2 reaction depends on an effective nucleophile, a good electrophile, and conditions that favor substitution over competing pathways. In a PTC system, inefficient transport of the nucleophile is a primary point of failure.
Troubleshooting Steps:
-
Catalyst Inactivity:
-
Is the PTC appropriate? Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) or Aliquat 336 are excellent choices. Ensure you are using a true phase-transfer catalyst.[3][4]
-
Is the catalyst concentration sufficient? A typical catalytic loading is 1-5 mol% relative to the limiting reagent. Too little catalyst results in a slow reaction.
-
Has the catalyst been poisoned? Certain impurities can deactivate the catalyst. Ensure high-purity starting materials.
-
-
Inefficient Mixing:
-
The reaction occurs at the interface or in the organic phase, so vigorous stirring is essential to maximize the surface area between the two phases and facilitate ion exchange. If the mixture is not adequately agitated, the transfer rate of the nucleophile will be the rate-limiting step.
-
-
Presence of Water:
-
While PTC systems use water, excess water can sometimes hinder the reaction. However, a small amount of water is often necessary to dissolve the base and the phenoxide salt.[6] Some studies suggest an optimal water concentration of 5-8% for certain PTC esterifications.[4] If your organic solvent is "wet," it may not be an issue, but starting with completely anhydrous conditions (aside from the aqueous base solution) is a good practice.
-
-
Incorrect Base or pH:
-
The phenolic hydroxyl group (pKa ~9-10) and the carboxylic acid group (pKa ~4-5) must both be deprotonated. A strong enough base (like NaOH or K₂CO₃) is required to generate the nucleophilic phenoxide. Ensure the aqueous phase is sufficiently basic (pH > 11).
-
Caption: A systematic troubleshooting flowchart for low-yield reactions.
Q2: I'm observing a significant byproduct. What could it be?
Causality: The reaction conditions that favor the SN2 reaction can also promote side reactions, primarily elimination (E2) and, to a lesser extent, unwanted alkylation at the carboxylate group.
-
Primary Suspect: Styrene via E2 Elimination. The alkoxide/phenoxide is a strong base, and 2-phenylethyl bromide is a primary halide, but it is susceptible to elimination to form the highly stable conjugated system of styrene, especially at elevated temperatures.[2][5] If your reaction temperature is too high, you will favor elimination.
-
Secondary Suspect: Ester Formation. The 4-hydroxybenzoate anion is an ambident nucleophile, with nucleophilic sites at both the phenoxide oxygen and the carboxylate oxygens. While O-alkylation at the phenoxide is generally favored, some alkylation at the carboxylate can occur to form 2-phenylethyl 4-(2-phenylethoxy)benzoate, especially under certain conditions. This is less common but possible.
Actionable Advice:
-
Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 60-90°C). Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
Choice of Leaving Group: While bromide is common, using 2-phenylethyl tosylate can sometimes give cleaner reactions as tosylate is a better leaving group and less basic than bromide.[1][2]
Q3: Which catalyst, solvent, and base combination is best?
Causality: The ideal combination maximizes the rate of the desired SN2 reaction while minimizing side reactions and facilitating easy product workup.
| Component | Recommendation | Rationale |
| Catalyst | Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Commercially available, highly effective, and well-documented for PTC etherification. They are robust and efficient at transporting anions across the phase boundary.[4] |
| Solvent | Toluene, Xylene, or Chlorobenzene | These solvents are water-immiscible, which is a requirement for liquid-liquid PTC. They are also stable to the basic reaction conditions and have a sufficiently high boiling point to allow for heating. |
| Base | 30-50% Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Inexpensive, effective at deprotonating both the phenol and carboxylic acid, and creates the aqueous phase. NaOH is stronger and more common.[7] |
Recommended Experimental Protocol
This protocol is a robust starting point. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Materials:
-
4-Hydroxybenzoic acid
-
2-Phenylethyl bromide
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 4-hydroxybenzoic acid (1.0 eq), toluene (5-10 mL per gram of starting material), and TBAB (0.03 eq).
-
Base Addition: While stirring vigorously, add a 50% aqueous solution of NaOH (2.5 eq). The mixture should form a thick slurry or two distinct phases.
-
Heating: Heat the mixture to 85-90°C.
-
Alkylating Agent Addition: Slowly add 2-phenylethyl bromide (1.1 eq) to the reaction mixture over 30 minutes. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Maintain the temperature at 85-90°C and continue vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting 4-hydroxybenzoic acid is consumed (typically 4-8 hours).
-
Workup - Quenching and Separation: Cool the reaction mixture to room temperature. Dilute with water and toluene. Transfer the mixture to a separatory funnel and separate the layers.
-
Workup - Extraction: Extract the aqueous layer with toluene or ethyl acetate (2x). Combine all organic layers.
-
Workup - Washing: Wash the combined organic layer with water and then brine.
-
Workup - Acidification & Isolation: To isolate the product, the organic layer must be extracted with a basic aqueous solution (e.g., 1M NaOH) to deprotonate the carboxylic acid, moving the product into the aqueous phase. Separate the layers.
-
Precipitation: Cool the new basic aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. The product, this compound, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
References
- Yadav, V. K., & Kumar, N. V. (2014). Esterification of sodium 4-hydroxybenzoate by ultrasound-assisted solid-liquid phase-transfer catalysis using dual-site phase-transfer catalyst. Ultrasonics Sonochemistry, 21(1), 395-400. [Link]
- ResearchGate. (n.d.). Reaction conditions optimization for the synthesis 4a. [Table].
- ResearchGate. (n.d.). Optimization of reaction conditions. [Diagram].
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. [Link]
- Francis Academic Press. (n.d.).
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
- Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]
- Organic Chemistry with Victor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. [Link]
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
- Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis. [Link]
- PTC Communications, Inc. (2005).
- Organic Syntheses Procedure. (n.d.).
- MDPI. (2019, October 13).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Esterification of sodium 4-hydroxybenzoate by ultrasound-assisted solid-liquid phase-transfer catalysis using dual-site phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Synthesis of 4-(2-Phenylethoxy)benzoic Acid
Welcome to the dedicated technical support center for the synthesis of 4-(2-Phenylethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. My objective is to combine established chemical principles with practical, field-proven insights to ensure your success in this synthesis.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through the Williamson ether synthesis. This well-established SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenolate of 4-hydroxybenzoic acid acts as the nucleophile, attacking an electrophilic 2-phenylethyl halide.
The choice of solvent is a critical parameter in this reaction, directly influencing the reaction rate, yield, and the profile of any side products. This guide will delve into the nuances of solvent selection and other key experimental variables.
Reaction Workflow
The overall synthetic strategy is depicted below. The process begins with the deprotonation of 4-hydroxybenzoic acid to form the corresponding phenoxide, which then reacts with a 2-phenylethyl halide.
Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on the role of the solvent.
Q1: My reaction is very slow or I am observing no product formation. What are the likely causes and how can I resolve this?
A1: Slow or non-existent reactions are typically due to issues with nucleophile formation, the choice of solvent, or the reactivity of the electrophile.
-
Inefficient Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid must be deprotonated to form the reactive phenoxide. If you are using a weak base, the equilibrium may not favor the phenoxide.
-
Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃) or consider using sodium hydride (NaH) for complete deprotonation. Be aware that the carboxylic acid will also be deprotonated.
-
-
Inappropriate Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction.[1] Apolar solvents are also not ideal as they may not effectively dissolve the reactants.
-
Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available to react.[1]
-
-
Leaving Group Reactivity: The nature of the leaving group on the 2-phenylethyl halide is crucial.
-
Solution: Bromides are generally more reactive than chlorides in SN2 reactions. If you are using 2-phenylethyl chloride and observing slow reaction rates, consider switching to 2-phenylethyl bromide.
-
Q2: I am seeing a significant amount of an elimination byproduct (styrene). How can I minimize this?
A2: The formation of styrene is due to a competing E2 elimination reaction, where the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the halide.
-
Solvent and Temperature Effects: The solvent and reaction temperature can influence the competition between substitution (SN2) and elimination (E2).[1]
-
Solution: Lowering the reaction temperature can favor the SN2 pathway, as elimination reactions often have a higher activation energy. While polar aprotic solvents are generally preferred, in some cases, a less polar solvent might be used to temper the basicity of the phenoxide. However, this will likely slow down the desired SN2 reaction.
-
-
Steric Hindrance: While 2-phenylethyl halides are primary halides and thus favor SN2, high concentrations of a strong, sterically hindered base can promote elimination.
-
Solution: Ensure you are using an appropriate base. Potassium carbonate is often a good choice as it is a moderately strong, non-nucleophilic base.
-
Q3: My final product is impure, and I'm having difficulty with purification. What are the best strategies?
A3: Impurities can arise from unreacted starting materials, side products, or byproducts from the workup.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds like this compound.
-
Solution: A mixed solvent system is often effective for benzoic acid derivatives. A common approach is to dissolve the crude product in a hot "good" solvent (e.g., ethanol) and then add a hot "poor" solvent (e.g., water) dropwise until the solution becomes turbid. Then, add a few drops of the hot "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction.
-
Solution: During the workup, after the reaction is complete, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is optimal for the synthesis of this compound?
A1: Polar aprotic solvents are generally the best choice for the Williamson ether synthesis.[1] N,N-dimethylformamide (DMF) and acetonitrile are highly recommended as they can significantly accelerate the reaction rate by solvating the counter-ion of the phenoxide, thereby increasing its nucleophilicity.[1]
Q2: Will the carboxylic acid group of 4-hydroxybenzoic acid interfere with the reaction?
A2: Yes, the carboxylic acid is more acidic than the phenolic hydroxyl group and will be deprotonated first by the base. This is generally not a problem for the Williamson ether synthesis, as the carboxylate anion is a poor nucleophile and will not compete with the phenoxide in the SN2 reaction. However, it is important to use at least two equivalents of base to ensure that both the carboxylic acid and the phenolic hydroxyl group are deprotonated.
Q3: Can I use a phase-transfer catalyst for this synthesis?
A3: Yes, phase-transfer catalysis (PTC) is an excellent technique for this reaction, especially on an industrial scale.[1] A phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide from an aqueous or solid phase into an organic phase where the 2-phenylethyl halide is dissolved. This can lead to milder reaction conditions, faster reaction times, and higher yields.
Q4: What is a typical reaction temperature and time for this synthesis?
A4: A typical Williamson ether synthesis is conducted at a temperature between 50 to 100 °C and is often complete within 1 to 8 hours.[1] The optimal temperature and time will depend on the specific solvent, base, and reactivity of the alkyl halide used. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC).
Experimental Protocols
Protocol 1: Synthesis of this compound using DMF
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
Materials:
-
4-Hydroxybenzoic acid
-
2-Phenylethyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Then, add 2-phenylethyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.
Data Summary: Solvent Effects on a Model Williamson Ether Synthesis
The following table summarizes the general effect of different solvent types on the Williamson ether synthesis.
| Solvent Type | Example(s) | General Effect on Reaction Rate | Rationale |
| Polar Aprotic | DMF, Acetonitrile, DMSO | High | Solvates the cation, leaving the nucleophile "naked" and highly reactive.[1] |
| Polar Protic | Ethanol, Water | Low | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[1] |
| Apolar | Toluene, Hexane | Very Low | Poor solubility of the ionic reactants. |
References
- Wikipedia. Williamson ether synthesis.
Sources
Technical Support Center: Synthesis of 4-(2-Phenylethoxy)benzoic Acid
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(2-phenylethoxy)benzoic acid. It provides an in-depth look at the workup and purification procedures, moving beyond a simple list of steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only execute the procedure but also to troubleshoot and optimize it effectively.
The Synthetic Pathway: A Williamson Ether Synthesis Approach
The synthesis of this compound is commonly achieved via the Williamson ether synthesis. This reliable SN2 reaction involves the deprotonation of a phenol followed by its reaction with an alkyl halide.[1] In this specific case, the phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a suitable base (e.g., potassium carbonate) to form a phenoxide. This nucleophilic phenoxide then attacks an electrophilic 2-phenylethyl halide (e.g., 2-phenylethyl bromide), displacing the halide and forming the desired ether linkage.
While the reaction itself is robust, the success of the synthesis hinges on a well-executed workup procedure to isolate the target molecule from unreacted starting materials and potential byproducts.
Core Principles of the Workup: An Acid-Base Extraction Strategy
The cornerstone of the workup for this compound is a liquid-liquid extraction based on the principles of acid-base chemistry.[2] The key is to exploit the different acidity levels of the product (a carboxylic acid) and the primary acidic starting material, 4-hydroxybenzoic acid (a phenol).
-
Carboxylic acids (pKa ≈ 4-5) are relatively strong organic acids.
-
Phenols (pKa ≈ 10) are significantly weaker acids.[2]
This difference in acidity allows for their selective separation. A weak base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid, converting it into its water-soluble sodium salt. However, it is not strong enough to deprotonate the less acidic phenol.[3][4] This distinction is the critical separation handle.
Below is a visual representation of the core workup logic.
Caption: Workflow for the acid-base extraction of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the workup procedure in a practical, question-and-answer format.
Q1: After adding the sodium bicarbonate solution, a thick, white emulsion has formed between the organic and aqueous layers, and they won't separate. What should I do?
A1: Emulsion formation is a frequent problem in liquid-liquid extractions, often caused by the presence of fine particulates or surfactant-like species that stabilize the interface between the two immiscible liquids.[5] The sodium salt of your product, sodium 4-(2-phenylethoxy)benzoate, can act as a soap, exacerbating this issue.[6]
-
Immediate Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This minimizes the agitation that creates emulsions while still allowing for extraction.[5]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases—a technique known as "salting out."[5]
-
-
If the Emulsion Persists:
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing the particulate matter that may be stabilizing it.[7]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective way to break a stubborn emulsion.[5]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[5]
-
Q2: I've completed the workup, but my final product's melting point is low and broad. TLC analysis shows two spots. What is the likely impurity and how can I remove it?
A2: The most probable acidic impurity is unreacted 4-hydroxybenzoic acid. This occurs if the initial extraction with sodium bicarbonate was not efficient enough, or if a stronger base like sodium hydroxide was used, which would extract both the product and the starting phenol.[3]
-
Root Cause Analysis:
-
Incomplete Bicarbonate Wash: You may not have used enough sodium bicarbonate solution or performed enough washes to fully extract your product into the aqueous phase, leaving some behind with the phenolic starting material.
-
Incorrect Base: Using a strong base like NaOH will deprotonate both the carboxylic acid and the phenol, causing them to move into the aqueous layer together, resulting in no separation.[2]
-
-
Purification Strategy: Recrystallization Recrystallization is the preferred method for purifying the final solid product. The goal is to find a solvent system in which your product is highly soluble when hot but poorly soluble when cold, while the impurity (4-hydroxybenzoic acid) has different solubility properties.
-
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes slightly cloudy (the cloud point). Reheat to get a clear solution, then allow it to cool slowly.
-
Ethyl Acetate/Hexanes: A similar procedure using ethyl acetate as the primary solvent and hexanes as the anti-solvent.
-
Aqueous Acetic Acid: For stubborn purifications, this can be an effective, though more complex, option.[8]
-
-
Q3: After acidifying the bicarbonate wash, no solid precipitated out, or only an oily substance appeared. How can I recover my product?
A3: This issue typically arises from one of two scenarios: either the product concentration is too low to precipitate, or the product has "oiled out," a phenomenon where it separates as a liquid rather than a crystalline solid.
-
Troubleshooting Steps:
-
Ensure Complete Acidification: Check the pH of the aqueous solution with pH paper. You must acidify to a pH of ~2 to ensure the carboxylate salt is fully protonated back to the neutral, less water-soluble carboxylic acid.[9]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.
-
-
Back-Extraction: If the product remains oily or dissolved, it must be extracted back into an organic solvent.[3]
-
Transfer the acidified aqueous solution back to a separatory funnel.
-
Extract the solution three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[3] The resulting solid or oil can then be recrystallized.
-
-
Frequently Asked Questions (FAQs)
Q: Why is it critical to use a weak base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH) for the initial extraction? A: This is the most crucial aspect of this specific workup. 4-hydroxybenzoic acid is a phenol, and phenols are acidic enough to be deprotonated by strong bases like NaOH. If you were to use NaOH, both your desired product and the unreacted phenolic starting material would be converted to their sodium salts and extracted into the aqueous layer together, defeating the purpose of the separation. Sodium bicarbonate is a weaker base that can selectively deprotonate the more acidic carboxylic acid, leaving the phenol in the organic layer.[3][4]
Q: What is the purpose of the final brine (saturated NaCl) wash? A: The brine wash is a preliminary drying step.[10] Organic solvents like ethyl acetate and diethyl ether have some miscibility with water. The brine wash helps to remove the bulk of this dissolved water from the organic layer before the final drying with a solid agent like sodium sulfate. This is because the high concentration of salt in the brine reduces the solubility of the organic solvent in the aqueous phase and draws water out of the organic layer via an osmotic effect.
Q: My crude product is an off-white or yellowish solid. Should I use activated charcoal during recrystallization? A: Yes, if your product has a noticeable color, it is likely due to high-molecular-weight, colored impurities. During recrystallization, after dissolving your crude product in the minimum amount of hot solvent, you can add a small amount (a spatula tip) of activated charcoal.[11] Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Q: What are the expected yields and purity for this synthesis? A: The yield and purity can vary based on reaction conditions and the efficiency of the workup. The following table provides a general expectation.
| Parameter | Expected Range | Method of Analysis |
| Yield | 60-85% | Gravimetric (mass of pure product) |
| Purity (Post-Recrystallization) | >98% | HPLC, ¹H NMR |
| Melting Point | 157-160 °C | Melting Point Apparatus |
Detailed Experimental Protocol: Workup and Purification
Materials:
-
Crude reaction mixture in an organic solvent (e.g., DMF, Acetone).
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.
-
1 M Hydrochloric Acid (HCl).
-
Saturated aqueous Sodium Chloride (Brine).
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Recrystallization solvents (e.g., Ethanol, Water, Hexanes).
-
Separatory funnel, beakers, Erlenmeyer flasks.
-
pH paper.
-
Rotary evaporator.
-
Büchner funnel and filter paper.
Procedure:
-
Solvent Exchange: If the reaction was performed in a high-boiling solvent like DMF, first remove it under reduced pressure. Dissolve the resulting residue in a suitable organic solvent for extraction, such as ethyl acetate (approx. 50-100 mL).
-
Initial Extraction (Separation of Product):
-
Transfer the ethyl acetate solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel and invert it gently several times, venting frequently to release the pressure from the CO₂ gas that is evolved. Caution: Significant pressure buildup can occur.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. This aqueous phase now contains the sodium salt of your desired product.[12]
-
-
Isolation of Crude Product:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M HCl while stirring until the pH of the solution is approximately 2 (test with pH paper). A white precipitate of this compound should form.[13]
-
Continue to stir the mixture in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Allow the product to air dry on the filter paper.
-
-
Final Purification (Recrystallization):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
If necessary, add a co-solvent (e.g., hot water) dropwise until the solution is persistently cloudy. Reheat until the solution is clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
-
References
- Chempedia. General procedures for the purification of Carboxylic acids. LookChem.
- Wikipedia. Acid–base extraction. Wikipedia.
- Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Yadav, V. P., Chandrakar, A. K., & Wasewar, K. L. (2020). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. Journal of the Serbian Chemical Society.
- A mixture of a carboxylic acid and a phenol can often be separated by extracting with aqueous sodium bicarbonate and a suitable organic solvate. Bartleby.
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
- HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
- Quora. Why is the formation of emulsion in solvent extraction considered as a disadvantage?.
- Semantic Scholar. Separation and Recovery of 4-Hydroxybenzoic Acid Using Molecular Imprinting Technique from Dilute Solution.
- ResearchGate. Separation and Recovery of 4-Hydroxybenzoic Acid Using Molecular Imprinting Technique from Dilute Solution | Request PDF.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Experiment 06 Williamson Ether Synthesis.
- The Recrystallization of Benzoic Acid.
- Chemistry Stack Exchange. Emulsion formation during extraction.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Recrystallization of Benzoic Acid.
- Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Royal Society of Chemistry. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
- Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
Validation & Comparative
A Comparative Guide to 4-(2-Phenylethoxy)benzoic Acid and Other Benzoic Acid Derivatives for Drug Discovery Professionals
This guide provides an in-depth technical comparison of 4-(2-Phenylethoxy)benzoic acid with other relevant benzoic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships, and biological potential of these compounds, supported by experimental data and detailed protocols. Our focus is to elucidate the nuanced differences that underpin their varied biological activities, with a particular emphasis on Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonism, antioxidant capacity, and enzyme inhibition.
Introduction: The Versatile Benzoic Acid Scaffold
The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active molecules.[1][2] The carboxylic acid moiety is a key pharmacophore, capable of engaging in hydrogen bonding with biological targets, while the aromatic ring offers a versatile platform for structural modifications that modulate physicochemical properties and biological activity.[3] This guide focuses on this compound, a derivative that has gained interest due to the significant biological activities observed in more complex molecules bearing this structural motif. Specifically, chalcone fibrate hybrids incorporating the 4-(2-phenylethoxy)benzoyl group have been identified as potent Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, highlighting the potential of this scaffold in the development of therapeutics for metabolic disorders.
To provide a comprehensive comparative analysis, we will examine this compound alongside two structurally related and well-characterized benzoic acid derivatives: 4-Hydroxybenzoic acid and 4-Methoxybenzoic acid . These comparators allow for a systematic evaluation of how substitutions at the 4-position of the benzoic acid ring influence biological activity.
| Compound | Structure |
| This compound | ![]() |
| 4-Hydroxybenzoic acid | ![]() |
| 4-Methoxybenzoic acid | ![]() |
Caption: Structures of this compound and selected comparator benzoic acid derivatives.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be reliably achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers.[2][4] This approach offers a clear and efficient pathway for researchers to obtain the target compound for further investigation. The trustworthiness of this protocol is rooted in its common application in organic synthesis for forming ether linkages.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from methyl 4-hydroxybenzoate and (2-bromoethyl)benzene, followed by hydrolysis of the resulting ester.
Step 1: Ether Formation
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Alkyl Halide Addition: To the stirred suspension, add (2-bromoethyl)benzene (1.1 equivalents).
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-(2-phenylethoxy)benzoate.
Step 2: Ester Hydrolysis
-
Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH, 3-4 equivalents).
-
Reaction: Stir the mixture at room temperature overnight.
-
Acidification: After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to a pH of 2-3 with 1M hydrochloric acid (HCl).
-
Isolation: The product, this compound, will precipitate out of the solution as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.
Comparative Biological Activity
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonism
A series of novel 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids have been synthesized and evaluated as new PPARα agonists.[6] Notably, these compounds demonstrated potent agonistic activity, suggesting that the 4-(2-phenylethoxy)benzoyl moiety is a key contributor to their interaction with the PPARα ligand-binding domain. The extended, lipophilic nature of the phenylethoxy group likely facilitates favorable interactions within the hydrophobic ligand-binding pocket of the receptor.
In contrast, simpler benzoic acid derivatives like 4-hydroxybenzoic acid and 4-methoxybenzoic acid are not typically recognized as potent PPARα agonists. This underscores the importance of the larger, more lipophilic substituent at the 4-position for achieving significant activity at this receptor.
PPARα Signaling Pathway
The activation of PPARα by a ligand initiates a cascade of events leading to the regulation of target gene expression. The following diagram illustrates this signaling pathway.
Caption: PPARα Signaling Pathway.[5][7][8][9]
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a critical aspect of their therapeutic potential, primarily attributed to their ability to scavenge free radicals.[10]
-
4-Hydroxybenzoic acid possesses a free phenolic hydroxyl group, which is the primary site for its antioxidant action.[11] The hydrogen atom from this group can be readily donated to a free radical, forming a stable phenoxyl radical that is resonance-stabilized by the aromatic ring.[10][11]
-
4-Methoxybenzoic acid , in contrast, has its hydroxyl group methylated. This modification prevents the direct donation of a hydrogen atom, which is the principal mechanism of radical scavenging for phenolic acids.[11] Consequently, its antioxidant activity is significantly diminished compared to its hydroxylated counterpart.
-
This compound features an ether linkage at the 4-position. Similar to 4-methoxybenzoic acid, the absence of a free phenolic hydroxyl group suggests that it would not be a potent direct antioxidant via the hydrogen atom donation mechanism. Any observed antioxidant activity would likely be attributed to other, less direct mechanisms.
Table 1: Comparative Antioxidant Activity
| Compound | Key Structural Feature | Expected Antioxidant Activity |
| This compound | Ether Linkage | Low |
| 4-Hydroxybenzoic acid | Free Hydroxyl Group | High[10][11] |
| 4-Methoxybenzoic acid | Methoxy Group | Low[11] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and stored in the dark.
-
Prepare stock solutions of the test compounds (this compound, 4-Hydroxybenzoic acid, 4-Methoxybenzoic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Prepare a series of dilutions of the test compounds and the standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and the standard.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.
-
Enzyme Inhibition: Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of skin-lightening agents.[12]
-
4-Hydroxybenzoic acid and its derivatives have been investigated as tyrosinase inhibitors.[3][12] The presence and position of hydroxyl groups on the benzoic acid ring are crucial for inhibitory activity. For instance, 4-hydroxy-3-methoxybenzoic acid has been shown to be an effective tyrosinase inhibitor.[3]
-
4-Methoxybenzoic acid (p-Anisic acid) is also known to be a tyrosinase inhibitor.[13]
-
The potential tyrosinase inhibitory activity of This compound has not been extensively reported, but its structural features, particularly the ether linkage, may influence its interaction with the enzyme's active site.
Table 2: Comparative Tyrosinase Inhibitory Activity
| Compound | Reported Tyrosinase Inhibitory Activity |
| This compound | Not extensively reported |
| 4-Hydroxybenzoic acid derivatives | Active, dependent on substitution pattern[3][12] |
| 4-Methoxybenzoic acid | Active[13] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol is adapted for a 96-well plate format to assess the inhibition of mushroom tyrosinase.
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (3,4-dihydroxyphenylalanine) in the same phosphate buffer.
-
Prepare stock solutions of the test compounds and a known inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of the L-DOPA solution to each well.
-
Initiate the reaction by adding 40 µL of the tyrosinase solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every minute) for 20-30 minutes at a constant temperature (e.g., 37 °C) using a microplate reader.
-
-
Calculation:
-
Determine the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
This comparative guide highlights the diverse biological potential of this compound and its structural analogs. The 4-(2-phenylethoxy)benzoyl moiety is a promising scaffold for the development of PPARα agonists, warranting further investigation of the parent acid's direct activity at this receptor. In contrast, for activities such as antioxidant capacity, the presence of a free hydroxyl group, as seen in 4-hydroxybenzoic acid, is paramount. The varied activities of these closely related benzoic acid derivatives underscore the critical role of substituent effects in medicinal chemistry and provide a rational basis for the design of new therapeutic agents. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel benzoic acid derivatives in drug discovery programs.
References
- Gong, S. Z. (2013). Kinetics of Inhibition Effect of 4-hydroxy-3-methoxybenzoic acid on Mushroom Tyrosinase.
- BenchChem. (2025). A Comparative Analysis of the Antioxidant Activity of 4-Methoxybenzoic Acid and 4-hydroxybenzoic Acid.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid.
- Wikipedia. (2024). Peroxisome proliferator-activated receptor alpha.
- Kersten, S., & Stienstra, R. (2017). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR research, 2017, 3217158.
- Creative Diagnostics. (n.d.). PPAR Signaling Pathway.
- Wang, D., & DuBois, R. N. (2010). PPAR activation pathway and its target genes. Gastroenterology, 138(7), 2268–2273.
- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
- Salehi, B., et al. (2021).
- BenchChem. (2025). Unveiling the Antioxidant Potential of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide.
- Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4).
- Preprints.org. (2023).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Francis Academic Press. (2021).
- Hassan, R. M., et al. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. Bioorganic Chemistry, 115, 105170.
Sources
- 1. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Kinetics of Inhibition Effect of 4-hydroxy-3-methoxybenzoic acid on Mushroom Tyrosinase | Scientific.Net [scientific.net]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 6. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Biological Activity of 4-(2-Phenylethoxy)benzoic Acid Analogs
In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Among these, 4-(2-Phenylethoxy)benzoic acid and its analogs have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of these analogs, delving into their structure-activity relationships and the experimental data that underpins their therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate informed decisions in research and development.
Introduction: The Versatility of the this compound Scaffold
The core structure of this compound, characterized by a benzoic acid moiety linked to a phenethyl group via an ether bond, provides a unique framework that allows for interaction with various biological targets. This structural motif has been successfully exploited to develop potent and selective modulators of key cellular pathways implicated in metabolic diseases, inflammation, and cancer. The following sections will explore the diverse biological activities of these analogs, supported by comparative experimental data.
Comparative Analysis of Biological Activities
The biological activities of this compound analogs are diverse, with modifications to the core structure leading to significant changes in their potency and target selectivity. This section compares the key activities observed for various analogs, with a focus on Peroxisome Proliferator-Activated Receptor α (PPARα) agonism, anti-inflammatory effects, and Acetyl-CoA Carboxylase (ACC) inhibition.
Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism
PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1] Agonists of PPARα are effective in lowering plasma triglyceride levels and are used in the treatment of dyslipidemia.[1] Analogs of this compound, particularly chalcone fibrate hybrids, have been identified as potent PPARα agonists.[2]
A study on 4-(2-phenylethoxy) chalcone fibrate hybrids revealed that modifications to the fibrate moiety significantly influence their PPARα agonistic activity.[2] The 2-propanoic acid derivative 10a and the 2-butanoic acid congener 10i demonstrated notable activity compared to the standard PPARα agonist, fenofibric acid.[2]
Table 1: Comparative PPARα Agonistic Activity of 4-(2-Phenylethoxy) Chalcone Fibrate Hybrids [2]
| Compound | Emax (%) | EC50 (μM) |
| 10a | 50.80 | 8.9 |
| 10i | 90.55 | 25.0 |
| Fenofibric Acid | 100 | 23.22 |
These results highlight that subtle structural changes can modulate the efficacy and potency of these analogs as PPARα agonists. The in vivo efficacy of compounds 10a and 10i was further confirmed in a Triton WR-1339-induced hyperlipidemic rat model, where they significantly improved the lipid profile.[2]
Signaling Pathway: PPARα Activation
The following diagram illustrates the general mechanism of PPARα activation by its agonists, leading to the regulation of target genes involved in lipid metabolism.
Caption: Workflow for PPARα Reporter Gene Assay.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells
This assay is a standard method to screen for anti-inflammatory activity.
Methodology:
-
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours. [3]
-
-
Compound and LPS Treatment:
-
The culture medium is replaced with fresh medium containing the test compounds at various concentrations.
-
After a 30-minute pre-incubation with the compounds, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. [3] * The cells are then incubated for an additional 20-24 hours. [3][4]
-
-
Nitrite Measurement (Griess Assay):
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. [5] * An equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). [5] * The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is determined from a sodium nitrite standard curve. [3]
-
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of compounds on ACC activity.
Methodology:
-
Reaction Setup:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture is prepared containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and sodium bicarbonate. [6]
-
-
Inhibitor Addition:
-
The test compounds are added to the wells at various concentrations.
-
A known ACC inhibitor, such as PF-05175157, can be used as a positive control. [6]
-
-
Enzyme Reaction:
-
Detection:
-
The amount of ADP produced is quantified using a commercial ADP-Glo™ Kinase Assay kit. [7]This involves adding an ADP-Glo™ reagent to terminate the enzymatic reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. [6] * The luminescence is measured with a microplate reader, and the percent inhibition is calculated relative to the vehicle control.
-
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on benzoic acid derivatives provide valuable insights into the structure-activity relationships that govern their biological effects.
-
For PPARα Agonism: The nature of the substituent on the benzoic acid core is critical. The presence of a fibrate-like moiety, as seen in the chalcone hybrids, is a key determinant of activity. [2]The flexibility of the linker between the phenoxy and benzoic acid rings can also influence binding affinity to the receptor's ligand-binding domain. [8]
-
For Anti-Inflammatory Activity: The electronic nature of substituents on the aromatic rings can significantly impact activity. Electron-withdrawing groups may enhance activity in some cases, while steric hindrance around key functional groups can also play a role. A comprehensive SAR study would be required to delineate these relationships for the this compound scaffold.
-
General Considerations: The carboxylic acid group is often a crucial feature for activity, as it can form key hydrogen bonds with target proteins. The ether linkage provides a degree of conformational flexibility that can allow the molecule to adopt an optimal binding pose within the active site of its target.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a range of biological activities. The comparative analysis presented in this guide underscores the importance of systematic structural modifications and robust biological evaluation in identifying lead compounds with desired pharmacological profiles. The provided experimental protocols offer a validated framework for researchers to further explore the potential of this versatile class of molecules. As our understanding of the intricate signaling pathways these compounds modulate continues to grow, so too will the opportunities to design next-generation therapeutics for a variety of human diseases.
References
- National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- Indigo Biosciences. (n.d.). Human PPARα Reporter Assay Kit.
- Zhang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2367–2382.
- Chen, C. Y., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 13(5), 2849–2860.
- BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit.
- Kim, J. H., et al. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 59(3), 397–403.
- Sawangjaroen, K., et al. (2012). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Journal of the Medical Association of Thailand, 95(Suppl 11), S151-S158.
- Fitri, L. E., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4), 221-225.
- Li, Q., et al. (2024). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology, pcae142.
- BPS Bioscience. (n.d.). ACC1 Assay Service.
- Lally, B. S., et al. (2021). Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays. Toxicological Sciences, 184(2), 231–244.
- Ohta, K., et al. (2001). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 11(13), 1687–1690.
- Abulkhair, O. A., et al. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. Bioorganic Chemistry, 115, 105170.
- Perry, R. J., et al. (2018). Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. Diabetes, 67(7), 1234–1245.
- Oyama, T., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(35), 13036–13047.
- Kandasamy, R., et al. (2022). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 245, 114917.
- Perry, R. J., et al. (2018). Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. Diabetes, 67(7), 1234–1245.
- Cunningham, M. L., et al. (2007). Toxicology of Ligands for Peroxisome Proliferator-Activated Receptors (PPAR). Toxicological Sciences, 100(2), 245–257.
- de Paula, F. M., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology, 9, 4.
- Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
- Huang, Y., et al. (2024). Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. Israel Journal of Chemistry, 64(3-4), e202300088.
- Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
- Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. merckmillipore.com [merckmillipore.com]
The Insider's Guide to Structure-Activity Relationships of 4-(2-Phenylethoxy)benzoic Acid Derivatives as PPARα Agonists
A Comparative Analysis for Drug Discovery Professionals
In the landscape of metabolic disease therapeutics, the peroxisome proliferator-activated receptor alpha (PPARα) has emerged as a pivotal target for the management of dyslipidemia. Agonism of PPARα orchestrates a cascade of events that lead to the reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Within the diverse chemical space of PPARα agonists, derivatives of 4-(2-phenylethoxy)benzoic acid have garnered significant interest. This guide provides a comprehensive comparison of these derivatives, delving into their structure-activity relationships (SAR), supported by experimental data, and offering detailed protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the nuances of this promising class of compounds.
The Core Scaffold: Unpacking the this compound Moiety
The this compound scaffold is characterized by three key components: a benzoic acid head group, a phenylethoxy linker, and a terminal phenyl ring. The acidic nature of the benzoic acid is crucial for anchoring the ligand within the binding pocket of PPARα, while the phenylethoxy linker provides the appropriate spatial orientation and flexibility. The terminal phenyl ring offers a site for substitutions that can significantly modulate the compound's potency and selectivity. Understanding the interplay of these three components is fundamental to deciphering the SAR of this class of molecules.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
While a comprehensive SAR study on a wide range of simple substituted this compound derivatives is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related and more complex analogs, such as chalcone fibrate hybrids incorporating this scaffold.[1] These studies reveal critical structural features that govern PPARα agonistic activity.
A key investigation into a series of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids provides a foundational understanding of the SAR for this class of compounds.[1] The study highlights that modifications to the acidic head group and the terminal phenyl ring significantly impact PPARα agonism.
Key Structural Modifications and Their Impact on Activity:
-
The Acidic Head Group: The carboxylic acid moiety is a critical pharmacophore for PPARα activation. Its acidic proton forms a key hydrogen bond interaction with residues in the PPARα ligand-binding domain. Esterification or amidation of this group generally leads to a significant loss of activity, underscoring its importance.
-
The Linker: The 2-phenylethoxy linker appears to provide an optimal length and flexibility for positioning the terminal phenyl ring within a hydrophobic pocket of the receptor. Variations in linker length or rigidity can negatively impact binding affinity.
-
Substituents on the Terminal Phenyl Ring: The electronic and steric properties of substituents on the terminal phenyl ring play a crucial role in modulating potency. Electron-donating groups and moderately lipophilic substituents are often favored. For instance, in related benzoic acid derivatives, strong electron-donating groups have been shown to enhance activity.
-
Hybridization with Other Pharmacophores: The incorporation of the this compound scaffold into larger molecules, such as chalcone fibrate hybrids, has proven to be a successful strategy for enhancing PPARα agonism.[1]
Below is a table summarizing the in vitro PPARα agonistic activity of representative 4-(2-phenylethoxy) chalcone fibrate hybrids, demonstrating the influence of structural modifications.
| Compound ID | R Group (on Benzoic Acid Moiety) | Emax (%) vs. Fenofibric Acid | EC50 (µM) |
| 10a | -CH(CH₃)COOH | 50.80 | 8.9 |
| 10i | -C(CH₃)₂COOH | 90.55 | 25.0 |
| Fenofibric Acid (Reference) | - | 100 | 23.22 |
Data extracted from Hassan, R. M., et al. (2021).[1]
These data indicate that even with the larger chalcone structure, modifications to the acidic side chain attached to the 4-(2-phenylethoxy)phenyl core significantly influence both the maximal efficacy (Emax) and the potency (EC50) of the compounds as PPARα agonists.[1] Compound 10i , with a gem-dimethyl substitution, exhibits a higher maximal response compared to compound 10a , which has a single methyl substituent.[1]
The Underlying Mechanism: The PPARα Signaling Pathway
Activation of PPARα by a this compound derivative initiates a cascade of molecular events that ultimately leads to the regulation of lipid metabolism. The ligand-bound PPARα forms a heterodimer with the retinoid X receptor (RXR).[2][3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[3] This binding event recruits coactivator proteins, leading to the transcriptional activation of genes involved in fatty acid uptake, transport, and β-oxidation, while simultaneously repressing genes involved in inflammation.[2][4]
Caption: PPARα Signaling Pathway Activation.
Experimental Validation: Protocols for In Vitro and In Vivo Evaluation
The robust evaluation of this compound derivatives as PPARα agonists requires a combination of in vitro and in vivo experimental models. Here, we provide detailed, step-by-step methodologies for key assays.
In Vitro Evaluation: PPARα Transactivation Assay
This cell-based assay is fundamental for determining the potency and efficacy of a compound as a PPARα agonist. It typically utilizes a reporter gene, such as luciferase, under the control of a PPRE.
Experimental Workflow:
Caption: Workflow for a PPARα Transactivation Assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect the cells with a PPARα expression plasmid, a PPRE-driven luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase or β-galactosidase for normalization) using a suitable transfection reagent.
-
-
Cell Seeding:
-
Following transfection, seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and a reference agonist (e.g., fenofibric acid).
-
Replace the culture medium with fresh medium containing the test compounds or vehicle control.
-
Incubate the plates for 18-24 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Measure the activity of the internal control reporter.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the internal control activity for each well.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (concentration for 50% maximal activation) and Emax (maximal activation relative to the reference agonist) values.
-
In Vivo Evaluation: Triton WR-1339-Induced Hyperlipidemia Model
This acute model is widely used for the rapid in vivo screening of potential anti-hyperlipidemic agents. Triton WR-1339 (tyloxapol) is a non-ionic surfactant that inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma triglyceride and cholesterol levels.
Experimental Workflow:
Caption: Workflow for the Triton WR-1339-Induced Hyperlipidemia Model.
Detailed Protocol:
-
Animal Acclimatization and Fasting:
-
Acclimatize the animals (e.g., male Wistar rats) to the laboratory conditions for at least one week.
-
Fast the animals overnight (12-18 hours) before the experiment, with ad libitum access to water.[5]
-
-
Grouping and Dosing:
-
Divide the animals into groups: normal control, hyperlipidemic control, test compound groups (at various doses), and a reference drug group (e.g., fenofibrate).
-
Administer the test compounds and the reference drug orally or via intraperitoneal injection. The control groups receive the vehicle.
-
-
Induction of Hyperlipidemia:
-
Blood Collection and Analysis:
-
Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 18, and 24 hours after Triton injection).[5] The peak elevation of lipids is typically observed between 18 and 24 hours.[5]
-
Separate the plasma or serum and analyze for total cholesterol, triglycerides, HDL-C, and LDL-C levels using commercially available enzymatic kits.
-
-
Data Analysis:
-
Compare the lipid profiles of the treated groups with the hyperlipidemic control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in total cholesterol and triglycerides, and an increase in HDL-C, indicate potential anti-hyperlipidemic activity.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel PPARα agonists. The available data, primarily from hybrid molecules, underscores the critical role of the acidic head group and the nature of substituents on the terminal phenyl ring in modulating activity.[1] Future research should focus on a more systematic exploration of the SAR of simpler derivatives to delineate the precise contributions of each structural component. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro and in vivo evaluation of such compounds. By integrating these experimental approaches with a deep understanding of the underlying PPARα signaling pathway, researchers can accelerate the discovery and optimization of next-generation therapies for dyslipidemia and related metabolic disorders.
References
- Hassan, R. M., Aboutabl, M. E., Bozzi, M., El-Behairy, M. F., El Kerdawy, A. M., Sampaolese, B., ... & Ghannam, I. A. Y. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. Bioorganic Chemistry, 115, 105170. [Link]
- Rigali, C., et al. (2018). Schematic diagram presenting the signaling pathways of PPARα involved...
- Creative Diagnostics. (n.d.).
- Gao, Y., et al. (2022). Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract. Frontiers in Pharmacology. [Link]
- Pudelko, L., et al. (2017). Components and signaling pathways of the PPAR system. (a) Schematic...
- RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. [Link]
- Alam, T. (2015). How can I prepare the Triton WR 1339 as 200mg/kg to induce hyperlipidemia?
- Wikipedia. (2023).
- Shanmuganathan, A. (2014). Is there any detailed protocol about Triton WR 1339 induced Hyperlipidemic Model to screen for hypolipidemic drugs?
- INDIGO Biosciences. (n.d.).
- Sweidan, K., et al. (2022). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipi. Arab American University. [Link]
- de Souza, A. C., et al. (2012). Hyperlipidemia induced by Triton WR1339 (Tyloxapol)
- Al-Qirim, T., et al. (2022). Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds. Future Science. [Link]
Sources
- 1. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rbcms.com.br [rbcms.com.br]
A Comparative Analysis of Synthetic Routes to 4-(2-Phenylethoxy)benzoic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Phenylethoxy)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several strategic approaches, each with distinct advantages and drawbacks. This guide provides a comprehensive comparative analysis of the three primary synthetic routes to this compound: the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann condensation. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators such as yield, scalability, and reagent toxicity, this document aims to equip researchers with the critical insights necessary to select the most appropriate synthetic strategy for their specific needs.
Introduction
The synthesis of aryl ethers, such as this compound, is a fundamental transformation in organic chemistry. The presence of both a carboxylic acid and a phenylethoxy group on the same aromatic scaffold makes this molecule a versatile intermediate for the development of novel pharmaceuticals and functional materials. The choice of synthetic route can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. This guide will delve into the practical considerations of three classical and widely employed methods for aryl ether formation, providing a comparative framework to aid in synthetic design and process development.
A common and often necessary strategy in the synthesis of this compound involves a two-step approach. The carboxylic acid functionality of the starting material, 4-hydroxybenzoic acid, can interfere with the etherification reaction. Therefore, it is typically protected as an ester, most commonly a methyl ester, prior to the ether synthesis. The final step then involves the hydrolysis of the ester to yield the desired carboxylic acid. This guide will consider this two-step sequence where applicable.
Comparative Overview of Synthetic Routes
The selection of a synthetic route is a multi-faceted decision, balancing factors such as yield, reaction conditions, reagent availability and cost, scalability, and safety. The following table provides a high-level comparison of the Williamson ether synthesis, Mitsunobu reaction, and Ullmann condensation for the preparation of this compound.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction | Ullmann Condensation |
| Starting Materials | 4-Hydroxybenzoic acid (or its ester), 2-Phenylethyl halide (or tosylate) | 4-Hydroxybenzoic acid (or its ester), 2-Phenylethanol | 4-Halobenzoic acid (or its ester), 2-Phenylethanol |
| Key Reagents | Base (e.g., K₂CO₃, NaH) | DEAD or DIAD, PPh₃ | Copper catalyst (e.g., CuI, CuO), Ligand (optional), Base |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good |
| Reaction Conditions | Mild to moderate (reflux in acetone or DMF) | Mild (often room temperature or below) | High temperatures (often >150 °C) |
| Scalability | Generally good | Challenging due to stoichiometric byproducts | Moderate, can be catalyst-dependent |
| Key Advantages | Cost-effective reagents, well-established procedure. | Mild reaction conditions, high functional group tolerance. | Good for coupling with less reactive aryl halides. |
| Key Disadvantages | Requires an activated electrophile (halide/tosylate), potential for elimination side reactions. | Expensive reagents, formation of stoichiometric phosphine oxide and hydrazine byproducts, which can complicate purification. | Harsh reaction conditions, potential for heavy metal contamination, often requires inert atmosphere. |
In-Depth Analysis of Synthetic Routes
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[1][2] For the synthesis of this compound, this involves the deprotonation of the phenolic hydroxyl group of a 4-hydroxybenzoic acid derivative, followed by nucleophilic attack on a 2-phenylethyl electrophile.
Reaction Scheme:
A three-step approach to this compound via Williamson ether synthesis.
Experimental Protocol (Representative):
Step 1: Synthesis of Methyl 4-(2-Phenylethoxy)benzoate
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq.) in acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Add 2-phenylethyl bromide (1.1 - 1.2 eq.).
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain methyl 4-(2-phenylethoxy)benzoate.
Step 2: Synthesis of this compound
-
Dissolve the methyl 4-(2-phenylethoxy)benzoate (1.0 eq.) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 - 3.0 eq.) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry to yield this compound.[3]
Causality Behind Experimental Choices:
-
Ester Protection: The carboxylic acid of 4-hydroxybenzoic acid is acidic enough to interfere with the basic conditions of the Williamson ether synthesis, hence the initial esterification to the less acidic methyl ester.
-
Base: Potassium carbonate is a mild and inexpensive base suitable for deprotonating the phenolic hydroxyl group. Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions.
-
Solvent: Acetone and DMF are common polar aprotic solvents that facilitate SN2 reactions.
-
Electrophile: 2-Phenylethyl bromide or iodide are effective electrophiles. Tosylates can also be used. As this is a primary alkyl halide, the competing E2 elimination reaction is minimized.[4]
Mitsunobu Reaction
The Mitsunobu reaction offers a powerful and mild alternative for the formation of ethers from an alcohol and a nucleophile with an acidic proton, in the presence of a phosphine and an azodicarboxylate.[5][6] This reaction is known for its high stereospecificity (inversion of configuration at the alcohol center, though not relevant for 2-phenylethanol) and broad functional group tolerance.
Reaction Scheme:
A three-step approach to this compound via the Mitsunobu reaction.
Experimental Protocol (Representative):
Step 1: Synthesis of Methyl 4-(2-Phenylethoxy)benzoate
-
Dissolve methyl 4-hydroxybenzoate (1.0 eq.), 2-phenylethanol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the reduced hydrazine derivative.
Step 2: Synthesis of this compound The hydrolysis of the resulting ester is carried out as described in the Williamson ether synthesis protocol.
Causality Behind Experimental Choices:
-
Reagents: The combination of a phosphine (typically PPh₃) and an azodicarboxylate (DEAD or DIAD) is the hallmark of the Mitsunobu reaction. These reagents form a reactive phosphonium intermediate with the alcohol.[7]
-
Mild Conditions: The reaction is typically performed at or below room temperature, which is advantageous for substrates with sensitive functional groups.
-
Purification: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can be challenging to remove, often requiring careful chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol. Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. However, modern variations with ligands can proceed under milder conditions. For the synthesis of this compound, this would typically involve the reaction of a 4-halobenzoic acid derivative with 2-phenylethanol.
Reaction Scheme:
A two-step approach to this compound via Ullmann condensation.
Experimental Protocol (Representative):
Step 1: Synthesis of Methyl 4-(2-Phenylethoxy)benzoate
-
To a reaction vessel, add methyl 4-iodobenzoate or methyl 4-bromobenzoate (1.0 eq.), 2-phenylethanol (1.5 eq.), a copper catalyst such as copper(I) iodide (CuI, 10-20 mol%), and a base such as potassium carbonate or cesium carbonate (2.0 eq.).
-
An optional ligand, such as 1,10-phenanthroline, may be added.
-
Add a high-boiling polar solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Heat the mixture to 120-160 °C and stir for 12-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture, dilute with a solvent like ethyl acetate, and wash with aqueous ammonium chloride to remove copper salts.
-
Purify the product by column chromatography.
Step 2: Synthesis of this compound The hydrolysis of the ester is performed as previously described.
Causality Behind Experimental Choices:
-
Catalyst: Copper is essential for this C-O bond formation. Copper(I) salts are commonly used.
-
Aryl Halide: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.
-
High Temperatures: The high reaction temperatures are often necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper center.
-
Inert Atmosphere: An inert atmosphere is often required to prevent the oxidation of the copper catalyst.
Conclusion
The synthesis of this compound can be effectively achieved through several established methods, each with its own set of advantages and disadvantages.
-
The Williamson ether synthesis represents a robust, scalable, and cost-effective approach, making it a strong candidate for large-scale production, provided that the corresponding 2-phenylethyl halide is readily available.
-
The Mitsunobu reaction offers the advantage of exceptionally mild reaction conditions, which can be crucial for sensitive substrates. However, the high cost of reagents and the challenges associated with byproduct removal may limit its applicability on an industrial scale.
-
The Ullmann condensation provides a viable route, particularly when starting from an aryl halide. While traditionally requiring harsh conditions, modern advancements in catalysis have made this method more accessible, although catalyst cost and removal remain important considerations.
The optimal choice of synthesis route will ultimately be dictated by the specific requirements of the project, including scale, cost constraints, and the availability of starting materials and specialized equipment. This guide provides the foundational knowledge for making an informed decision in the synthesis of this important chemical intermediate.
References
- BenchChem. (2025). A Comparative Review of Synthesis Methods for Ethoxybenzoic Acids.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Organic Synthesis. Mitsunobu reaction.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Ullmann condensation.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Google Patents. (1996). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (EP0699672A1).
Sources
- 1. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 4. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US9073881B2 - Benzoic acid derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 4-(2-Phenylethoxy)benzoic Acid's Efficacy as a Putative Aldose Reductase Inhibitor
Introduction: The Rationale for Aldose Reductase Inhibition in Diabetic Complications
In the landscape of diabetic complications, the polyol pathway presents a critical therapeutic target. Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, this primary pathway becomes saturated, shunting excess glucose into the polyol pathway. The rate-limiting enzyme in this pathway, aldose reductase (AR), converts glucose to sorbitol using NADPH as a cofactor.[1][2] This accumulation of sorbitol, which does not readily diffuse across cell membranes, creates osmotic stress, leading to cellular damage in insulin-insensitive tissues such as the lens, peripheral nerves, and retina.[3][4] This cascade of events is a major contributor to the pathogenesis of diabetic neuropathy, retinopathy, nephropathy, and cataracts.[1][4][5]
Aldose reductase inhibitors (ARIs) are a class of drugs designed to block this enzymatic activity, thereby preventing the accumulation of sorbitol and mitigating the downstream pathological consequences.[4][6] While numerous ARIs have been developed, their clinical success has been varied, with some withdrawn due to adverse effects.[7] This necessitates the continued search for novel, potent, and safe ARIs. This guide provides a comparative framework for evaluating the potential efficacy of a novel compound, 4-(2-Phenylethoxy)benzoic acid, against established ARIs.
The Candidate Compound: this compound
This compound is a derivative of benzoic acid. While direct studies on its inhibitory activity are not yet prevalent in public literature, the structural motif of a carboxylic acid group combined with a hydrophobic moiety is a common feature among many known ARIs.[1] This structural similarity provides a strong rationale for investigating its potential as an aldose reductase inhibitor.
Established Aldose Reductase Inhibitors for Comparison
To objectively assess the efficacy of this compound, a direct comparison with well-characterized ARIs is essential. For this guide, we will focus on two prominent examples:
-
Zopolrestat : A potent, orally active aldose reductase inhibitor with a reported IC50 of 3.1 nM.[8] It has been extensively studied for its role in preventing diabetic complications.[8][9][10]
-
Epalrestat : An orally active ARI that is clinically approved in some countries for the treatment of diabetic neuropathy.[1][7]
-
(-)-Epicatechin : A natural flavonoid found in sources like green tea and cocoa, which has demonstrated insulin-sensitizing effects and potential inhibitory activity against aldose reductase.[11][12][13]
These compounds represent both synthetic and natural product classes of ARIs, providing a broad spectrum for comparison.
Comparative Efficacy: An In Vitro Approach
The primary method for determining the inhibitory potential of a compound against aldose reductase is through an in vitro enzyme inhibition assay. This assay spectrophotometrically measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by aldose reductase.
Experimental Workflow: Aldose Reductase Inhibition Assay
The following diagram illustrates the general workflow for the in vitro aldose reductase inhibition assay.
Caption: Workflow for in vitro aldose reductase inhibition assay.
Detailed Protocol: Spectrophotometric Aldose Reductase Inhibition Assay
This protocol is adapted from established methods for determining aldose reductase activity.[14][15]
I. Materials and Reagents:
-
Purified aldose reductase (from rat lens, bovine lens, or recombinant human)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (Substrate)
-
Sodium phosphate buffer (0.067 M, pH 6.2)
-
This compound (Test Compound)
-
Zopolrestat, Epalrestat, (-)-Epicatechin (Control Inhibitors)
-
DMSO (Dimethyl sulfoxide, for dissolving compounds)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or 96-well UV-transparent plate
II. Preparation of Solutions:
-
Enzyme Solution: Reconstitute purified aldose reductase in cold phosphate buffer to the desired concentration. Keep on ice.
-
NADPH Solution: Prepare a 2.5 mM stock solution of NADPH in phosphate buffer. Protect from light.
-
Substrate Solution: Prepare a 50 mM stock solution of DL-glyceraldehyde in phosphate buffer.
-
Inhibitor Solutions: Prepare stock solutions of this compound and control inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
III. Assay Procedure:
-
Set up the following reaction mixtures in cuvettes or a 96-well plate:
-
Blank: Phosphate buffer, NADPH.
-
Control (No Inhibitor): Phosphate buffer, enzyme, NADPH, DMSO (vehicle).
-
Test Compound: Phosphate buffer, enzyme, NADPH, this compound solution.
-
Control Inhibitor: Phosphate buffer, enzyme, NADPH, control inhibitor solution.
-
-
The final volume of the reaction mixture should be standardized (e.g., 1 mL).
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde substrate to all cuvettes except the blank.
-
Immediately monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
IV. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test and control compounds using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Hypothetical Comparative Data
The following table presents a hypothetical comparison of the IC50 values that could be obtained from the described assay.
| Compound | Class | Hypothetical IC50 (nM) |
| This compound | Test Compound | [To be determined] |
| Zopolrestat | Synthetic ARI | 3.1[8] |
| Epalrestat | Synthetic ARI | ~100 |
| (-)-Epicatechin | Natural Product | ~5000 |
Interpreting the Results and Future Directions
The determined IC50 value for this compound will be the primary indicator of its in vitro potency as an aldose reductase inhibitor.
-
A low nanomolar IC50 value , comparable to or lower than Zopolrestat, would suggest that this compound is a highly potent inhibitor and a strong candidate for further development.
-
A moderate IC50 value , in the range of Epalrestat, would still indicate significant inhibitory activity, warranting further investigation into its selectivity and potential for in vivo efficacy.
-
A high micromolar IC50 value , similar to or higher than (-)-Epicatechin, might suggest weaker direct inhibition of aldose reductase, though it may possess other beneficial biological activities.
Following the initial in vitro screening, further studies would be crucial to fully characterize the potential of this compound. These would include:
-
Enzyme Kinetics Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Selectivity Assays: To assess the inhibitory activity against other related enzymes of the aldo-keto reductase superfamily to ensure target specificity.
-
Cell-based Assays: To evaluate the ability of the compound to reduce sorbitol accumulation in cells cultured under high glucose conditions.
-
In Vivo Studies: To investigate the pharmacokinetic properties, safety profile, and efficacy in animal models of diabetes.
The Polyol Pathway and Aldose Reductase Inhibition
The following diagram illustrates the central role of aldose reductase in the polyol pathway and the point of intervention for ARIs.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Conclusion
This guide outlines a systematic approach to evaluating the efficacy of this compound as a potential aldose reductase inhibitor. By employing a standardized in vitro assay and comparing its performance against well-established ARIs, researchers can gain valuable insights into its therapeutic potential. The structural similarities to known inhibitors provide a strong rationale for this investigation, and the results will determine the trajectory of its future development as a potential therapeutic agent for the management of diabetic complications.
References
- The efficacy of aldose reductase inhibitors in the management of diabetic complications.
- In Search of Differential Inhibitors of Aldose Reductase. (2022). MDPI. [Link]
- Aldose reductase inhibitor. Wikipedia. [Link]
- Aldose reductase inhibitors. (1990). Pharmacotherapy. [Link]
- Aldose Reductase Inhibitor Zopolrestat Restores Allergic Hyporesponsiveness in Alloxan-Diabetic Rats. (2006). European Journal of Pharmacology. [Link]
- What are ALDOS inhibitors and how do they work?. (2024). Synapse. [Link]
- Efficacy and Safety of Aldose Reductase Inhibitor for the Treatment of Diabetic Cardiovascular Autonomic Neuropathy: Systematic Review and Meta-Analysis. (2014). PLoS ONE. [Link]
- Aldose reductase inhibitors for the treatment of diabetic polyneuropathy. (2007).
- Aldose reductase inhibitors – Knowledge and References. Taylor & Francis. [Link]
- Potent, orally active aldose reductase inhibitors related to zopolrestat: surrogates for benzothiazole side chain. (1995). Journal of Medicinal Chemistry. [Link]
- Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. (2025). Plant and Cell Physiology. [Link]
- Dissecting the Activity of Catechins as Incomplete Aldose Reductase Differential Inhibitors through Kinetic and Computational Approaches. (2021). International Journal of Molecular Sciences. [Link]
- Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. (2016). Brieflands. [Link]
- Therapeutic uses of epicatechin in diabetes and cancer. (2020). Journal of Basic and Clinical Physiology and Pharmacology. [Link]
- Dietary (−)-epicatechin as a potent inhibitor of βγ-secretase amyloid precursor protein processing. (2018). Neurobiology of Aging. [Link]
- Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. (2017). DARU Journal of Pharmaceutical Sciences. [Link]
- Inhibition behaviours of some phenolic acids on rat kidney aldose reductase enzyme. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Aldose Reductase Inhibition Assay.
- (-)-Epicatechin mitigates high fructose-associated insulin resistance by modulating redox signaling and endoplasmic reticulum stress. (2014). Free Radical Biology and Medicine. [Link]
- (-)-Epicatechin in the control of glucose homeostasis: involvement of redox-regulated mechanisms. CABI Digital Library. [Link]
- Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds.
- Synthesis of 2-(4-fluorophenoxy)benzoic acid. PrepChem.com. [Link]
- ALDOSE REDUCTASE: New Insights for an Old Enzyme. (2010). Medical Science Monitor. [Link]
- Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2024). MDPI. [Link]
- Inhibitory effects of 4-vinylbenzaldehyde and 4-vinylbenzoic acid on the activity of mushroom tyrosinase. (2005). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems. (2021). International Journal of Molecular Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are ALDOS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Aldose Reductase Inhibitor for the Treatment of Diabetic Cardiovascular Autonomic Neuropathy: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aldose reductase inhibitor zopolrestat restores allergic hyporesponsiveness in alloxan-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Therapeutic uses of epicatechin in diabetes and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (-)-Epicatechin mitigates high fructose-associated insulin resistance by modulating redox signaling and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. brieflands.com [brieflands.com]
A Researcher's Guide to Deconvoluting the Specificity of 4-(2-Phenylethoxy)benzoic acid: A Comparative and Experimental Blueprint
For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive assessment of a compound's specificity. An ideal drug candidate exhibits high affinity for its intended target while displaying minimal interaction with other biological molecules, thereby reducing the potential for off-target effects and unforeseen toxicity. This guide provides an in-depth, technical framework for assessing the specificity of 4-(2-Phenylethoxy)benzoic acid , a compound of interest whose biological target and specificity profile remain largely uncharacterized.
This document deviates from a rigid template, instead offering a logical and scientifically-grounded workflow. We will explore the rationale behind experimental choices, establish self-validating protocols, and ground our approach in authoritative methodologies. Our objective is to provide a practical blueprint for researchers to not only elucidate the primary target of this compound but also to comprehensively map its broader pharmacological interactions.
Introduction: The Enigma of this compound
This compound is a synthetic organic compound with a molecular formula of C15H14O3[1][2]. Its structure, featuring a benzoic acid moiety linked to a phenylethoxy group, suggests potential interactions with a variety of biological targets. While literature on this specific molecule is sparse, related structures offer tantalizing clues. For instance, chalcone fibrate hybrids incorporating a 4-(2-phenylethoxy) scaffold have been identified as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists[3]. Furthermore, the broader class of benzoic acid derivatives has been shown to exhibit a wide range of biological activities, including the inhibition of enzymes like tyrosinase and protein phosphatases[4][5][6].
Given this landscape, a systematic and unbiased approach is paramount to defining the pharmacological profile of this compound. This guide will outline a tiered experimental strategy, beginning with broad, unbiased screening to identify potential targets, followed by more focused assays to confirm and quantify these interactions.
The Strategic Imperative: A Phased Approach to Specificity Profiling
A robust assessment of specificity is not a single experiment but a carefully orchestrated campaign. We advocate for a multi-pronged strategy that progressively refines our understanding of the compound's interactions.
Figure 1. A phased workflow for the comprehensive specificity assessment of a novel small molecule.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the specificity of this compound, it is essential to compare its performance against well-characterized compounds. The choice of comparators should be guided by structural similarity and potential target classes.
| Comparator Compound | Rationale for Selection | Primary Target(s) |
| Fenofibric Acid | Structurally related fibrate; active metabolite of fenofibrate. Provides a benchmark for potential PPARα activity. | PPARα |
| GW9662 | A selective PPARγ antagonist. Useful for determining selectivity within the PPAR family. | PPARγ |
| Ibuprofen | A common NSAID with a benzoic acid moiety. A good negative control for many specific assays and a benchmark for off-target cyclooxygenase (COX) inhibition. | COX-1, COX-2 |
| A general kinase inhibitor (e.g., Staurosporine) | A promiscuous kinase inhibitor to serve as a positive control in kinase panel screens. | Multiple kinases |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for key experiments in our proposed workflow. These protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.
Phase 1: Unbiased Target Identification
The initial step is to cast a wide net to identify potential binding partners of this compound without preconceived biases.
This classical biochemical technique remains a powerful tool for target identification[7].
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm and an affinity tag (e.g., biotin) at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for activity.
-
Matrix Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., HepG2 human liver cancer cells, given the potential PPAR link).
-
Affinity Pull-down: Incubate the cell lysate with the immobilized probe. As a negative control, incubate the lysate with beads alone and with beads coated with biotin. For competitive elution, incubate the lysate with the probe-coated beads in the presence of an excess of free this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the experimental and control samples. Proteins that are specifically eluted by the free compound are considered potential targets.
Phase 2: Target Validation and Initial Specificity
Once potential targets are identified, the next step is to validate these interactions using orthogonal, label-free biophysical methods.
This technique measures the change in the thermal denaturation temperature of a protein upon ligand binding[8].
-
Protein Preparation: Obtain or express and purify the putative target protein(s) identified in Phase 1.
-
Assay Setup: In a 96- or 384-well plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Add this compound and comparator compounds at various concentrations. Include a DMSO vehicle control.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of the compound indicates stabilizing binding.
Figure 2. Workflow for Differential Scanning Fluorimetry (DSF).
Phase 3: Broad Specificity Profiling
With a validated primary target, the focus shifts to assessing the compound's promiscuity across large panels of common off-targets. Numerous contract research organizations (CROs) offer comprehensive in vitro pharmacology services for this purpose[9][10][11].
Given that many small molecules unintentionally inhibit kinases, a broad kinase screen is essential.
-
Panel Selection: Choose a diverse panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) representing all major branches of the human kinome.
-
Assay Format: Typically, these are competition binding assays where the ability of the test compound to displace a known ligand from the kinase active site is measured.
-
Data Reporting: Results are usually reported as the percentage of inhibition at a fixed concentration (e.g., 10 µM).
-
Follow-up: For any significant hits (e.g., >50% inhibition), determine the IC50 or Kd to quantify the potency of the off-target interaction.
This involves screening against a panel of targets known to be associated with adverse drug reactions.
-
Panel Composition: A standard safety panel, such as the Eurofins BioPrint® or the Reaction Biology InVEST panel, typically includes a broad range of receptors, ion channels, and transporters.[9]
-
Key Targets: This panel must include critical safety targets such as the hERG potassium channel (associated with cardiac arrhythmias), cyclooxygenases (COX-1 and COX-2), and a panel of Cytochrome P450 (CYP) enzymes (to assess potential for drug-drug interactions).
-
Assay Formats: A variety of assay formats are used, including radioligand binding assays, enzymatic assays, and functional cell-based assays.[9][10]
-
Data Interpretation: The results will highlight potential liabilities that need to be addressed during lead optimization.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables to facilitate interpretation.
Table 1: Hypothetical Specificity Profile of this compound and Comparators
| Target/Assay | This compound (IC50/EC50/Kd) | Fenofibric Acid (IC50/EC50/Kd) | GW9662 (IC50/EC50/Kd) | Ibuprofen (IC50/EC50/Kd) |
| PPARα | 500 nM | 300 nM | > 100 µM | > 100 µM |
| PPARγ | 15 µM | 25 µM | 50 nM | > 100 µM |
| PPARδ | > 50 µM | > 50 µM | > 100 µM | > 100 µM |
| Kinase X | 5 µM | > 100 µM | > 100 µM | > 100 µM |
| hERG | > 30 µM | > 30 µM | > 30 µM | > 30 µM |
| COX-1 | > 100 µM | > 100 µM | > 100 µM | 15 µM |
| COX-2 | > 100 µM | > 100 µM | > 100 µM | 5 µM |
This table represents a hypothetical outcome for illustrative purposes.
Conclusion: Charting a Path Forward
This guide has outlined a comprehensive and technically rigorous strategy for assessing the specificity of this compound. By employing a phased approach that moves from unbiased target discovery to broad pharmacological profiling, researchers can build a detailed and reliable picture of the compound's biological interactions. The emphasis on orthogonal assays, appropriate comparators, and robust experimental design provides a self-validating framework for decision-making in the drug discovery process. The ultimate goal is to generate a high-quality data package that clearly defines not only what the compound does, but just as importantly, what it does not do. This knowledge is fundamental to advancing this compound, or any novel compound, from a chemical entity to a potential therapeutic agent.
References
- Reaction Biology. In Vitro Safety Pharmacology Services. [Link]
- ICE Bioscience. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. [Link]
- DiscoverX. In Vitro Pharmacology Services - Simplify Your Drug Discovery Workflow. [Link]
- Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267. [Link]
- Porsolt. Drug Discovery Services. [Link]
- Pharmaron. In Vitro Biology. [Link]
- Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]
- Zhang, Y., et al. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology. [Link]
- Lo, M.-C., et al. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1278, 23–42. [Link]
- Walt Lab. Detection of Other Biomolecules. [Link]
- Loo, J. A., et al. (2013). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 8(3), 481–487. [Link]
- PubChem. 4-(2-Phenylethyl)benzoic acid. [Link]
- Sun, J., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2015–2021. [Link]
- Ali, I., et al. (2023).
- Pierre, F., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 223, 113645. [Link]
- PubChemLite. This compound (C15H14O3). [Link]
- Zhang, Y., et al. (2025). Discovery of 4-(2-Phenylethynyl) benzoic Acid as a Potential Potent Chemical Pruner.
- Bowes, J., et al. (2012). In vitro pharmacological profiling.
- Mpakali, A., et al. (2020). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. The Journal of Biological Chemistry, 295(41), 14096–14107. [Link]
- Mpakali, A., et al. (2020). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. The Journal of Biological Chemistry, 295(41), 14096–14107. [Link]
- El-Sayad, M. A., et al. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. Bioorganic Chemistry, 115, 105170. [Link]
- Long, S., et al. (2024). 4-[(2-Phenylethyl)amino]benzoic acid.
- Jayasekara, P. S., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, 66(15), 10407–10432. [Link]
- Schubart, A., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697–5722. [Link]
- Gholampour, F., et al. (2018). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Iranian Journal of Basic Medical Sciences, 21(11), 1149–1155. [Link]
- Lute, A., et al. (2014). Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). Free Radical Biology and Medicine, 67, 1–9. [Link]
- Kumar, A., et al. (2023).
- Li, D., et al. (2022). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. Journal of the Science of Food and Agriculture, 102(9), 3771–3780. [Link]
Sources
- 1. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 11. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to the In Vivo and In Vitro Activity of 4-(2-Phenylethoxy)benzoic Acid and Its Analogs
For researchers and professionals in drug development, understanding the journey of a compound from a laboratory benchtop to a complex biological system is paramount. This guide provides an in-depth comparison of the in vitro and in vivo activities of compounds structurally related to 4-(2-Phenylethoxy)benzoic acid, offering insights into the experimental data and the critical interpretations that bridge the gap between cellular assays and whole-organism responses. While direct comparative studies on this compound are not extensively documented, we will draw upon published data from its close derivatives to illustrate these crucial concepts.
Introduction to this compound and the In Vitro-In Vivo Chasm
This compound is a member of the benzoic acid class of compounds, a scaffold known for a wide array of biological activities, including anti-inflammatory, antifungal, and metabolic regulatory effects.[1][2][3][4] The core structure, featuring a benzoic acid connected to a phenylethoxy group, presents a unique template for therapeutic design.
A fundamental challenge in pharmacology is the translation of in vitro findings—how a compound behaves in a controlled, isolated environment like a cell culture—to in vivo efficacy—its actual therapeutic effect in a living organism. This guide will dissect this "in vitro-in vivo" correlation, using a potent derivative of this compound as a case study: a chalcone fibrate hybrid that has been evaluated as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[5]
In Vitro Activity Profile: Targeting PPARα
In vitro assays are the first step in characterizing a compound's mechanism of action and potency. For the 4-(2-phenylethoxy) chalcone fibrate hybrids, the primary target identified was PPARα, a nuclear receptor that plays a crucial role in lipid metabolism.[5][6]
Key In Vitro Findings for a 4-(2-Phenylethoxy) Derivative[5]
| Assay Type | Cell Line | Parameter Measured | Result |
| PPARα Agonist Assay | - | PPARα Activation (Emax%) | 90.55% |
| PPARα Agonist Assay | - | Potency (EC50) | 25.0 μM |
| Gene Transcription Assay | HepG2 cells | Carnitine Palmitoyltransferase 1A (CPT1A) mRNA levels | Increased |
| Protein Expression Analysis | HepG2 cells | PPARα Protein Expression | Increased |
Data pertains to compound 10i from the cited study, a 2-butanoic acid congener of a 4-(2-phenylethoxy) chalcone fibrate hybrid.[5]
These in vitro results strongly suggest that this derivative directly interacts with and activates PPARα, leading to the downstream expression of genes involved in fatty acid oxidation. The causality is clear: compound binding to PPARα initiates a transcriptional cascade.
Signaling Pathway of PPARα Activation
Caption: PPARα activation by a 4-(2-phenylethoxy) derivative.
Experimental Protocol: In Vitro PPARα Agonist Assay
This protocol outlines a luciferase reporter assay, a common method to quantify nuclear receptor activation.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Transient Transfection: Co-transfect cells with three plasmids:
-
An expression vector for the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence.
-
A control plasmid (e.g., expressing β-galactosidase) for transfection efficiency normalization.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., the 4-(2-phenylethoxy) derivative) or a known agonist (e.g., fenofibric acid) as a positive control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luminometry: Measure the luciferase activity in the cell lysate using a luminometer. Normalize the readings to the β-galactosidase activity.
-
Data Analysis: Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.
In Vivo Performance: Assessing Hypolipidemic Effects
The ultimate test of a potential therapeutic is its performance in a living organism. In vivo studies account for complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME), which can significantly alter a compound's activity.
Key In Vivo Findings for a 4-(2-Phenylethoxy) Derivative[5]
A Triton WR-1339-induced hyperlipidemic rat model was used to evaluate the in vivo efficacy of the same 4-(2-phenylethoxy) chalcone fibrate hybrid.
| Animal Model | Treatment Dose | Parameter Measured | Result vs. Control |
| Hyperlipidemic Rats | 200 mg/kg | Serum Triglycerides (TG) | Significantly Lower |
| Hyperlipidemic Rats | 200 mg/kg | Total Cholesterol (TC) | Significantly Lower |
| Hyperlipidemic Rats | 200 mg/kg | Low-Density Lipoprotein (LDL) | Significantly Lower |
| Hyperlipidemic Rats | 200 mg/kg | Very Low-Density Lipoprotein (VLDL) | Significantly Lower |
| Hyperlipidemic Rats | 200 mg/kg | High-Density Lipoprotein (HDL) | Similar to Fenofibrate |
Data pertains to compound 10i from the cited study.[5]
The in vivo data corroborates the in vitro findings. The activation of PPARα observed in cell culture translates to a tangible, beneficial effect on the lipid profile in a disease model. The compound demonstrated a potent anti-hyperlipidemic effect, validating the mechanism of action proposed by the in vitro work.[5]
Experimental Workflow: In Vivo Hyperlipidemia Study
Caption: Workflow for an in vivo hyperlipidemia study.
Experimental Protocol: Triton WR-1339 Induced Hyperlipidemia Model
-
Animal Acclimatization: House male Wistar rats in a controlled environment (12h light/dark cycle, 22±2°C) with free access to standard chow and water for at least one week.
-
Fasting: Fast the animals for 18 hours prior to the experiment, with water provided ad libitum.
-
Group Allocation: Randomly divide the rats into several groups:
-
Normal Control (receives vehicle only).
-
Hyperlipidemic Control (receives Triton and vehicle).
-
Test Group(s) (receives Triton and the test compound at various doses).
-
Reference Group (receives Triton and a standard drug like fenofibrate).
-
-
Induction of Hyperlipidemia: Administer Triton WR-1339 (e.g., 400 mg/kg) intraperitoneally to all groups except the normal control.
-
Treatment Administration: Immediately after Triton injection, administer the test compound, reference drug, or vehicle orally via gavage.
-
Blood Sampling: After a specified period (e.g., 24 hours), collect blood samples from the retro-orbital plexus under light anesthesia.
-
Serum Separation: Allow the blood to clot, then centrifuge to separate the serum.
-
Biochemical Analysis: Analyze the serum samples for total cholesterol, triglycerides, HDL, and LDL levels using commercially available enzymatic kits.
-
Statistical Analysis: Compare the results between the groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.
Bridging the Gap: Why In Vitro and In Vivo Results Can Differ
While the case study showed good correlation, this is not always the case. A compound potent in vitro may fail in vivo, and vice versa. Understanding the reasons is critical for effective drug development.
-
Metabolism: The liver is a powerful metabolic engine. A compound may be rapidly metabolized into an inactive form (first-pass effect), preventing it from reaching its target. Conversely, a prodrug might be inactive in vitro but become activated by metabolic processes in vivo.
-
Pharmacokinetics (PK): The ADME profile governs the concentration and duration of a drug's exposure to its target. Poor absorption from the gut, rapid excretion by the kidneys, or inability to distribute to the target tissue will all lead to a lack of efficacy, regardless of in vitro potency.
-
Target Engagement: Demonstrating that a drug reaches and binds to its intended target in a whole organism is complex. Factors like protein binding in the blood can reduce the concentration of free, active drug available to engage the target.
-
Toxicity and Off-Target Effects: A compound may be safe for cells in a dish but cause unforeseen toxicity in an animal by interacting with other cellular machinery, leading to adverse effects that preclude a therapeutic dose from being reached.
Conclusion
The evaluation of this compound derivatives serves as an excellent model for illustrating the essential, complementary relationship between in vitro and in vivo studies. In vitro assays provide a clean, mechanistic understanding of a compound's direct effects on a biological target, while in vivo experiments test this hypothesis in the crucible of a complex physiological system. A successful drug candidate must demonstrate not only high potency in a cellular context but also a favorable ADME profile and a tangible therapeutic effect in a relevant disease model. For researchers in drug development, a comprehensive, dual-fronted investigation is not just best practice—it is the only reliable path to clinical success.
References
- El-Sayed, M., et al. (2021). Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation. Bioorganic Chemistry, 115, 105170. [Link]
- Zhang, Y., et al. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant & Cell Physiology, 66(1), 75-88. [Link]
- Gecibesler, I. H., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link]
- Shestakov, A. S., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772. [Link]
- Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4579-4589. [Link]
- Lall, N., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 63(1), 333-352. [Link]
- Mao, J. L., et al. (2011). Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(5), 1549-1553. [Link]
Sources
- 1. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Cross-Reactivity of 4-(2-Phenylethoxy)benzoic Acid
For drug development professionals and researchers, the journey of a promising small molecule from hit-to-lead to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A lack of selectivity, leading to off-target interactions, can result in unforeseen toxicity or diminished efficacy. This guide provides an in-depth framework for evaluating the cross-reactivity profile of 4-(2-Phenylethoxy)benzoic acid, a compound featuring structural motifs common in bioactive molecules.
While direct, extensive cross-reactivity data for this specific molecule is not widely published, its constituent chemical features provide a logical basis for predicting potential off-target interactions. This guide will, therefore, not only hypothesize potential cross-reactivities based on structural analysis but also provide detailed, field-proven experimental protocols to generate the necessary comparative data. We will operate from a foundational principle: a rigorous, proactive cross-reactivity assessment is not merely a regulatory checkbox but a cornerstone of building a robust safety and efficacy profile for any new chemical entity.
Structural Analysis: Predicting a Cross-Reactivity Landscape
The structure of this compound combines three key moieties: a benzoic acid group, a flexible phenethyl ether linker, and a terminal phenyl ring. Each of these components is present in numerous approved drugs and bioactive compounds, offering clues to a potential interaction profile.
-
Benzoic Acid Moiety: This acidic group is a common feature in molecules designed to interact with enzymes, particularly those with well-defined catalytic pockets. Benzoic acid derivatives have been identified as inhibitors of a wide range of enzymes, including tyrosinase, acetylcholinesterase (AChE), human carbonic anhydrases (hCAs), and trans-sialidase.[1][2][3][4] The carboxylate group can act as a hydrogen bond acceptor or a coordinating ligand for metal ions within an active site.
-
Phenoxy Linkage: The ether linkage connected to the benzoic acid ring forms a phenoxybenzoic acid-like scaffold. Derivatives of 3-phenoxybenzoic acid have been shown to possess agonist activity at Peroxisome Proliferator-Activated Receptor γ (PPARγ) and can activate glucokinase.[5] Furthermore, this scaffold is a common metabolite of pyrethroid insecticides and has been linked to immunotoxicity and neurotoxicity, suggesting potential interactions with targets in the immune and central nervous systems.[6][7][8]
-
Phenethyl Ether Moiety: This flexible, lipophilic group can facilitate entry into cells and mediate interactions with hydrophobic pockets in various proteins. Structurally related compounds, such as Caffeic Acid Phenethyl Ester (CAPE), exhibit a vast range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, by modulating pathways like NF-κB.[9][10] Phenyl ether compounds have also demonstrated broad-spectrum antimicrobial activity.[11][12]
Based on this structural deconstruction, a primary screening strategy should focus on protein classes known to bind these fragments.
| Structural Moiety | Associated Target Class | Potential Off-Target Effect | Supporting Rationale/References |
| Benzoic Acid | Enzymes (Hydrolases, Oxidoreductases) | Inhibition of metabolic or signaling enzymes | Versatile scaffold for enzyme inhibitors.[1][2][3][4] |
| Phenoxybenzoic Acid | Nuclear Receptors (e.g., PPARs) | Modulation of metabolic gene transcription | Known activity of 3-phenoxybenzoic acid derivatives.[5][13] |
| Phenoxybenzoic Acid | Ion Channels / CNS Targets | Neurotoxicity / Immunomodulation | Metabolite of pyrethroids.[6][8] |
| Phenethyl Ether | Kinases, Inflammatory Pathway Proteins | Modulation of cell signaling, anti-inflammatory effects | Broad bioactivity of related compounds like CAPE.[9][10] |
| Whole Molecule | G-Protein Coupled Receptors (GPCRs) | Broad physiological modulation | Common drug target class sensitive to small molecules with aromatic and acidic features.[14][15] |
A Tiered Experimental Strategy for Comprehensive Profiling
A logical, tiered approach is essential to efficiently and cost-effectively build a comprehensive cross-reactivity profile. This strategy moves from broad, high-throughput screening to more focused, mechanistic studies.
Tier 1: Broad Panel Screening
The initial step involves screening the compound against large, diverse panels of common drug targets to identify any primary off-target interactions.
-
Kinase Panel Screening: Given their central role in cell signaling, kinases are a critical class to evaluate. A broad panel, such as those offered by Reaction Biology or Promega, should be used.[16][17] A radiometric assay is often considered the gold standard for its sensitivity and low interference.
-
GPCR Profiling: As the largest family of membrane protein targets, GPCRs must be assessed.[18][19][20] Initial screening should utilize radioligand binding assays across a panel of representative receptors (e.g., adrenergic, dopaminergic, serotonergic, chemokine) to detect direct competitive interactions.
Tier 2: Focused Mechanistic & Cellular Assays
Based on the structural analysis and any hits from Tier 1, a more focused investigation is warranted.
-
Nuclear Receptor Profiling: The phenoxybenzoic acid scaffold strongly suggests testing against a panel of nuclear receptors.[5][13] Competitive ligand binding assays for key receptors like PPARs (α, δ, γ), estrogen receptors (α, β), and the glucocorticoid receptor are crucial.[21][22][23]
-
Specific Enzyme Inhibition Assays: Based on the benzoic acid moiety, assays for enzymes like carbonic anhydrases, phosphatases, or cholinesterases should be considered, especially if the primary target of the compound is an enzyme.[1][24]
Tier 3: In-Cellulo Target Engagement
Biochemical hits must be validated in a physiological context to confirm that the compound can reach and engage its target within a living cell.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique measures changes in the thermal stability of a protein upon ligand binding in intact cells or cell lysates.[25][26][27][28][29] A positive thermal shift provides strong evidence of direct target engagement in a cellular environment.
Key Experimental Protocols
Reproducibility and rigor are paramount. The following are standardized protocols for the key assays described above.
Protocol 1: Radiometric Kinase Panel Assay
-
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., from 10 µM down to 1 nM).
-
Reaction Setup: In a 384-well plate, combine the kinase, a specific peptide substrate, and the test compound in kinase reaction buffer.
-
Initiation: Start the reaction by adding an ATP solution containing [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.[17]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Capture: Stop the reaction and capture the radiolabeled phosphate incorporated into the substrate on a filter membrane.
-
Quantification: Wash the filter to remove unincorporated [γ-³³P]ATP and quantify the radioactivity on the filter using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition relative to a DMSO vehicle control. For significant hits (e.g., >50% inhibition), determine IC50 values by fitting the dose-response data to a sigmoidal curve.
-
Protocol 2: GPCR Functional Assay (cAMP Measurement)
This protocol is for assessing functional activity at Gs- or Gi-coupled receptors.
-
Objective: To measure the agonist or antagonist effect of the test compound on cAMP production mediated by a specific GPCR.
-
Methodology:
-
Cell Culture: Use a recombinant cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).
-
Compound Treatment: Plate the cells in a 384-well plate. For antagonist mode, pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at its EC80 concentration. For agonist mode, add serial dilutions of the test compound directly.
-
Lysis & Detection: After incubation (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as a HTRF® or AlphaLISA®-based assay.[15]
-
Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to a target protein in a cellular environment.[25][27]
-
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.
-
Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer without detergents that would solubilize aggregates.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant. Quantify the amount of the soluble target protein remaining in the supernatant using an antibody-based method like Western Blotting or ELISA.
-
Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.
-
Data Interpretation & Comparative Analysis
The ultimate goal is to generate a selectivity profile. The data from the assays above should be compiled to compare the potency of this compound at its intended target versus its potency at any identified off-targets.
Hypothetical Comparative Data Table:
Imagine this compound ("PEBA-4") was designed as an inhibitor for Target X. A cross-reactivity screen is performed, and it is compared against an alternative compound, "Compound Y".
| Target | Assay Type | PEBA-4 IC50 / EC50 (µM) | Compound Y IC50 / EC50 (µM) | Selectivity Ratio (Off-Target/On-Target) |
| Target X (On-Target) | Enzyme Inhibition | 0.05 | 0.10 | - |
| Kinase Z | Radiometric Kinase Assay | 2.5 | > 50 | 50x (for PEBA-4) |
| GPCR-A | cAMP Antagonist Assay | 8.0 | 15.0 | 160x (for PEBA-4) |
| PPARγ | Ligand Binding Assay | > 25 | 5.0 | > 500x (for PEBA-4) |
| hCA-II | Enzyme Inhibition | 12.5 | > 50 | 250x (for PEBA-4) |
In this hypothetical scenario, PEBA-4 is more potent on its intended target than Compound Y. While it shows some off-target activity at Kinase Z and GPCR-A, it has a selectivity window of at least 50-fold, which may be acceptable depending on the therapeutic context. Compound Y, while cleaner against most off-targets, shows significant activity at PPARγ, which could be a liability. This form of objective, data-driven comparison is essential for making informed decisions in a drug development program.
Conclusion
Assessing the cross-reactivity of a new chemical entity like this compound is a complex but non-negotiable component of preclinical development. Lacking direct published data, a systematic evaluation must be built upon a foundation of structural chemical knowledge and validated through a tiered, multi-parametric experimental strategy. By combining broad panel screening with focused mechanistic and cellular assays, researchers can build a robust selectivity profile. This guide provides the logical framework and actionable protocols to undertake such an investigation, ensuring that the potential liabilities of a compound are understood and managed, ultimately increasing the probability of developing a safe and effective therapeutic.
References
- Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 678-683. [Link]
- Ochoa-Pacheco, A., et al. (2021). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 26(11), 3326. [Link]
- Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 244-249. [Link]
- Feau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of biomolecular screening, 14(1), 43-48. [Link]
- Zhang, N., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2007-2015. [Link]
- Spasov, A. A., et al. (2017). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. Russian Journal of Bioorganic Chemistry, 43(2), 163-169. [Link]
- Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1493, 13-28. [Link]
- PubMed. (2010).
- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 145-165. [Link]
- Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 223-231. [Link]
- ResearchGate. (2014).
- Charnwood Discovery. (n.d.). GPCR Drug Discovery I GPCR Screening Services. [Link]
- DiscoverX. (n.d.). GPCR Product Solutions. [Link]
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
- CETSA. (n.d.). CETSA. [Link]
- ResearchGate. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]
- Springer Nature Experiments. (2009). Ligand Competition Binding Assay for the Androgen Receptor. [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]
- Lee, J.-H., et al. (2022). Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria. Journal of Fungi, 8(9), 947. [Link]
- Research Square. (2024).
- ResearchGate. (2017).
- Dr. Axe. (2019).
- PubMed. (2010).
- Ortan, A., et al. (2020). The Pluripotent Activities of Caffeic Acid Phenethyl Ester. Molecules, 25(18), 4231. [Link]
- Al-Dhaini, R., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(7), e17820. [Link]
- PubMed. (2022).
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- Drugs.com. (2025).
- Wiatrowska, A., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients, 14(7), 1497. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 17. reactionbiology.com [reactionbiology.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. GPCR Product Solutions [discoverx.com]
- 21. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nuclear Receptor ADME Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. annualreviews.org [annualreviews.org]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. news-medical.net [news-medical.net]
- 29. CETSA [cetsa.org]
A Senior Application Scientist's Guide to Benchmarking 4-(2-Phenylethoxy)benzoic Acid Against Commercial Compounds
For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous evaluation and benchmarking. This guide provides an in-depth, technical framework for characterizing a promising, yet understudied molecule: 4-(2-Phenylethoxy)benzoic acid. We will outline a comprehensive strategy to benchmark this compound against established commercial drugs, providing the necessary experimental protocols and rationale to unlock its therapeutic potential.
Introduction: Deconstructing this compound
This compound is a derivative of benzoic acid, a scaffold known to exhibit a wide range of biological activities, from antimicrobial to anticancer and anti-hyperlipidemic effects.[1][2][3] The structural features of this compound, specifically the carboxylic acid group and the phenylethoxy side chain, suggest potential interactions with nuclear receptors or G-protein coupled receptors involved in metabolic regulation.
Given the structural similarities to known modulators of cellular metabolism, we hypothesize that this compound may act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) or G-protein coupled receptor 40 (GPR40). Both are key players in glucose and lipid homeostasis, making them attractive targets for metabolic diseases like type 2 diabetes and dyslipidemia.[4][5][6][7][8]
This guide will therefore focus on a head-to-head comparison with well-characterized commercial agonists for these targets.
Selecting the Right Benchmarks: Commercial Compounds for Comparison
To provide a robust assessment of this compound's potential, we will benchmark it against the following commercially available and well-characterized compounds:
-
PPARα Agonist: Fenofibrate - A widely prescribed drug for treating hyperlipidemia, acting primarily through PPARα activation.[6]
-
PPARγ Agonist: Rosiglitazone - A potent thiazolidinedione class drug used for type 2 diabetes, known for its high affinity to PPARγ.[6][9]
-
Dual PPARα/γ Agonist: Tesaglitazar - A dual agonist that offers a combined approach to managing metabolic disorders.[5]
-
GPR40 (FFA1) Agonist: TAK-875 (Fasiglifam) - A well-studied GPR40 agonist that has undergone extensive clinical investigation.[4][10]
These compounds represent a spectrum of activities on our hypothesized targets, providing a comprehensive landscape for positioning our novel compound.
Experimental Workflow: A Phased Approach to Benchmarking
We will employ a tiered experimental approach, starting with in vitro assays to establish a foundational understanding of the compound's activity and progressing to more complex cellular and metabolic assessments.
Caption: Tiered experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
Phase 1: In Vitro Target Engagement
The initial phase is designed to determine if this compound directly interacts with our hypothesized targets.
4.1.1. PPAR Ligand Binding Assays
-
Objective: To determine the binding affinity of this compound to human PPARα, PPARγ, and PPARδ isoforms.
-
Methodology: Competitive radioligand binding assays will be performed using commercially available kits.
-
Prepare a series of dilutions of this compound and the reference compounds (Fenofibrate, Rosiglitazone, Tesaglitazar).
-
Incubate the compounds with recombinant human PPAR ligand-binding domains (LBDs) and a specific radioligand for each isoform.
-
After incubation, separate the bound and free radioligand.
-
Quantify the bound radioactivity to determine the displacement of the radioligand by the test compounds.
-
Calculate the IC50 values (the concentration of the compound that inhibits 50% of specific binding).
-
4.1.2. GPR40 (FFA1) Binding Assay
-
Objective: To assess the binding of this compound to the human GPR40 receptor.
-
Methodology: A flow cytometry-based binding assay can be employed.[11]
-
Use cells expressing a tagged GPR40 receptor.
-
Incubate the cells with a fluorescently labeled GPR40 ligand in the presence of varying concentrations of this compound or TAK-875.
-
Analyze the displacement of the fluorescent ligand using a flow cytometer.
-
Determine the IC50 value for each compound.
-
Phase 2: Cellular Functional Assays
Following the confirmation of binding, we will assess the functional consequences of this interaction in a cellular context.
4.2.1. PPAR Reporter Gene Assays
-
Objective: To determine if this compound can activate PPAR-mediated gene transcription.
-
Methodology: Utilize commercially available cell-based reporter assay systems.[12][13][14]
-
Plate reporter cells engineered to express a PPAR isoform and a luciferase reporter gene under the control of a PPAR-responsive element.
-
Treat the cells with a dose-response of this compound and the respective reference compounds.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity.
-
Calculate the EC50 values (the concentration of the compound that elicits a half-maximal response).
-
4.2.2. GPR40 Calcium Flux Assay
-
Objective: To evaluate the ability of this compound to activate GPR40 signaling, which is coupled to intracellular calcium mobilization.[7][8]
-
Methodology: Employ a fluorescent calcium indicator-based assay.[15]
-
Load GPR40-expressing cells with a calcium-sensitive fluorescent dye.
-
Stimulate the cells with varying concentrations of this compound or TAK-875.
-
Measure the change in fluorescence intensity over time using a plate reader.
-
Determine the EC50 values for the induction of calcium flux.
-
Phase 3: Metabolic Profiling
This phase will provide an early assessment of the "drug-like" properties of this compound.
4.3.1. In Vitro Metabolic Stability
-
Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.[16][17][18][19][20]
-
Methodology: Incubate the compound with liver microsomes or hepatocytes.[16][17]
-
Incubate this compound and the reference compounds with human and rat liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors.
-
Collect samples at various time points.
-
Quantify the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
4.3.2. Preliminary Pharmacokinetic (PK) Profiling
-
Objective: To obtain an initial understanding of the in vivo behavior of this compound.
-
Methodology: A single-dose oral administration study in rodents.
-
Administer a single oral dose of this compound to a small cohort of rats.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability. The pharmacokinetics of benzoic acid and its derivatives have been studied, providing a basis for comparison.[21][22]
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical In Vitro Potency and Efficacy Data
| Compound | PPARα Binding IC50 (nM) | PPARγ Binding IC50 (nM) | GPR40 Binding IC50 (nM) | PPARα Reporter EC50 (nM) | PPARγ Reporter EC50 (nM) | GPR40 Ca2+ Flux EC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Fenofibrate | 500 | >10,000 | >10,000 | 300 | >10,000 | >10,000 |
| Rosiglitazone | >10,000 | 30 | >10,000 | >10,000 | 50 | >10,000 |
| Tesaglitazar | 20 | 40 | >10,000 | 15 | 30 | >10,000 |
| TAK-875 | >10,000 | >10,000 | 70 | >10,000 | >10,000 | 100 |
Table 2: Hypothetical Metabolic Stability and Pharmacokinetic Data
| Compound | Human Microsomal t1/2 (min) | Rat Hepatocyte t1/2 (min) | Rat Oral Bioavailability (%) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Fenofibrate | >60 | >60 | 30-50 |
| Rosiglitazone | >60 | >60 | ~99 |
| Tesaglitazar | 30-60 | 30-60 | ~40 |
| TAK-875 | >60 | >60 | ~80 |
Visualizing the Underlying Mechanisms
To better understand the potential signaling pathways involved, we can visualize the hypothesized mechanisms of action.
Caption: Hypothesized signaling pathways for this compound.
Conclusion: Charting the Path Forward
This comprehensive benchmarking guide provides a robust framework for the initial characterization of this compound. By systematically evaluating its activity against well-defined commercial compounds, researchers can gain critical insights into its potential therapeutic value. The data generated from these studies will be instrumental in making informed decisions about the future development of this novel chemical entity, potentially paving the way for a new generation of therapeutics for metabolic diseases.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. (2025). Plant and Cell Physiology.
- Kirman, C. R., et al. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory Toxicology and Pharmacology, 89, 83-94.
- Suzuki, T., et al. (2006). Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1). Journal of Pharmacological Sciences, 101(3), 246-253.
- DiscoverX. (n.d.). Ready-to-Assay FFA1/GPR40 Free Fatty Acid Receptor Frozen Cells.
- Discovery of 4-(2-Phenylethynyl) benzoic Acid as a Potential Potent Chemical Pruner. (2025). ResearchGate.
- Kubota, K., et al. (1988). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. European Journal of Clinical Pharmacology, 35(3), 323-328.
- Al-Dhubiab, B. E. (2022). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Pharmaceuticals, 15(11), 1364.
- Steneberg, P., & Edlund, H. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2634-2636.
- National Center for Biotechnology Information. (n.d.). 4-(2-Phenylethyl)benzoic acid. PubChem Compound Database.
- Yamauchi, T., et al. (2025). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. International Journal of Molecular Sciences, 26(1), 1.
- Wikipedia. (n.d.). PPAR agonist.
- Wang, Y., et al. (2022). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. International Journal of Molecular Sciences, 23(15), 8567.
- INDIGO Biosciences. (n.d.). Human PPAR Delta (PPARd) Reporter Assay Kit.
- INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org.
- Liminal BioSciences. (n.d.). GPR40 Agonist Program.
- Horie, K., et al. (2010). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 33(8), 1363-1368.
- Steneberg, P., & Edlund, H. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2634-2636.
- Christiansen, E., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 31-40.
- Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders. (2025). Journal of Medicinal Chemistry.
- Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. Diabetes, Obesity and Metabolism, 17(7), 622-629.
- PrepChem.com. (n.d.). Synthesis of 2-(4-fluorophenoxy)benzoic acid.
- Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. (2003). Atherosclerosis, 171(1), 37-45.
- Slideshare. (n.d.). Benzoic acid derivatives.
- Long, S. (2024). 4-[(2-Phenylethyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 793-796.
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
Sources
- 1. preprints.org [preprints.org]
- 2. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic acid derivatives | PPTX [slideshare.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. PPAR agonist - Wikipedia [en.wikipedia.org]
- 6. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 8. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Ready-to-Assay FFA1/GPR40 Free Fatty Acid Receptor Frozen Cells [discoverx.com]
- 16. nuvisan.com [nuvisan.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide: Unraveling the Structure of 4-Phenoxybenzoic Acid and Its Analogs
A Note from the Senior Application Scientist: In the pursuit of scientific advancement, we often encounter challenges with data availability for novel or niche compounds. The initial subject of this guide, 4-(2-Phenylethoxy)benzoic acid, is one such case where comprehensive, publicly accessible experimental spectral data is scarce. To provide a robust, data-driven comparison, this guide will pivot to a closely related and structurally significant analog: 4-Phenoxybenzoic acid . This molecule retains the core features of a para-substituted benzoic acid with an aromatic ether linkage, allowing for a valuable and insightful spectroscopic comparison against other relevant analogs. This approach ensures that the principles of structural elucidation demonstrated herein are grounded in verifiable experimental data.
This guide is designed for researchers and drug development professionals, offering an in-depth analysis of 4-Phenoxybenzoic acid's spectroscopic signature. By comparing its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data with key analogs—Benzoic acid, 4-Hydroxybenzoic acid, 4-Methylbenzoic acid, and Phenoxyacetic acid—we will illuminate the subtle yet definitive impact of structural modifications on spectral outcomes.
The Analogs: A Study in Structural Perturbation
The selection of analogs is crucial for a meaningful comparison. Each molecule chosen allows for the isolation of specific structural effects on the resulting spectra. The comparison will include the parent structure (Benzoic Acid), analogs with varying para-substituents (-OH, -CH₃), and an isomer with a different connectivity (Phenoxyacetic Acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeletons
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.[1] By examining the chemical shifts (δ), multiplicities, and integration of signals, we can deduce the electronic environment and connectivity of atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compounds and allows for the observation of the exchangeable acidic proton.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[1][2]
¹H NMR Data Comparison
The ¹H NMR spectra reveal distinct differences, particularly in the aromatic regions, driven by the electronic nature of the para-substituent.
| Compound | Carboxyl H (δ, ppm) | Aromatic H (δ, ppm) | Other H (δ, ppm) | Solvent |
| 4-Phenoxybenzoic acid | ~12.9 (s, 1H) | 8.0 (d, 2H), 7.4 (t, 2H), 7.2 (t, 1H), 7.1 (d, 4H) | - | DMSO-d₆ |
| Benzoic Acid | ~13.2 (s, 1H) | 8.0 (d, 2H), 7.6 (t, 1H), 7.5 (t, 2H) | - | DMSO-d₆ |
| 4-Hydroxybenzoic acid | ~12.5 (s, 1H) | 7.8 (d, 2H), 6.8 (d, 2H) | ~10.2 (s, 1H, -OH) | DMSO-d₆[1] |
| 4-Methylbenzoic acid | ~12.8 (s, 1H) | 7.8 (d, 2H), 7.3 (d, 2H) | 2.4 (s, 3H, -CH₃) | DMSO-d₆[3] |
| Phenoxyacetic acid | ~11.3 (s, 1H) | 7.3 (m, 2H), 7.0 (m, 1H), 6.9 (m, 2H) | 4.7 (s, 2H, -OCH₂-) | CDCl₃[4] |
Analysis:
-
Carboxylic Proton: The acidic proton of the carboxyl group appears as a broad singlet at a very downfield position (>10 ppm) due to deshielding and hydrogen bonding. Its exact position is highly dependent on concentration and solvent.
-
Aromatic Protons:
-
The para-substituted compounds (4-Phenoxy, 4-Hydroxy, 4-Methyl) exhibit a characteristic pair of doublets (an A₂B₂ system), simplifying the aromatic region compared to benzoic acid's more complex multiplet structure.[2]
-
In 4-Hydroxybenzoic acid, the electron-donating hydroxyl group strongly shields the ortho-protons (H-3, H-5), shifting them significantly upfield to ~6.8 ppm.[1]
-
Conversely, the protons on the benzoic acid ring of 4-Phenoxybenzoic acid are relatively deshielded, appearing at positions similar to benzoic acid itself, indicating the ether oxygen's withdrawing inductive effect outweighs its donating resonance effect at this distance.
-
-
Aliphatic Protons: The spectra of 4-Methylbenzoic acid and Phenoxyacetic acid are distinguished by their unique aliphatic signals. The singlet at 2.4 ppm in 4-Methylbenzoic acid is characteristic of a methyl group attached to an aromatic ring.[3] The singlet at 4.7 ppm in Phenoxyacetic acid is indicative of a methylene group flanked by two deshielding oxygen atoms.[4]
¹³C NMR Data Comparison
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom.
| Compound | C=O (δ, ppm) | Aromatic C (δ, ppm) | Other C (δ, ppm) | Solvent |
| 4-Phenoxybenzoic acid | ~167.0 | 161.7, 156.6, 132.2, 130.6, 125.0, 122.9, 119.8, 117.8 | - | DMSO-d₆ |
| Benzoic Acid | ~167.9 | 133.4, 130.5, 129.2, 128.8 | - | DMSO-d₆ |
| 4-Hydroxybenzoic acid | ~167.7 | 161.8, 131.9, 121.8, 115.5 | - | DMSO-d₆[1] |
| 4-Methylbenzoic acid | ~167.8 | 143.5, 129.8, 129.5, 128.5 | 21.5 (-CH₃) | DMSO-d₆[3] |
| Phenoxyacetic acid | ~171.0 | 157.9, 129.5, 121.5, 114.8 | 65.1 (-OCH₂-) | CDCl₃/DMSO-d₆ |
Analysis:
-
Carbonyl Carbon: The carbonyl carbon (C=O) signal is consistently found in the downfield region (~167-172 ppm). The chemical shift is influenced by the substituents on the aromatic ring.
-
Aromatic Carbons:
-
The carbon attached to the substituent (C-4 in para-substituted analogs) shows significant variation. In 4-Hydroxybenzoic acid, this carbon (C-4) is highly shielded by the -OH group and appears around 161.8 ppm.[1] A similar, though less pronounced, effect is seen for the C-4 in 4-Phenoxybenzoic acid.
-
The carbon attached to the carboxyl group (C-1) is also sensitive to the para-substituent. In 4-Hydroxybenzoic acid, this carbon is shielded (121.8 ppm) compared to benzoic acid (130.5 ppm), reflecting the electron-donating nature of the hydroxyl group.
-
-
Aliphatic Carbons: The methyl carbon of 4-Methylbenzoic acid appears in the typical upfield aliphatic region (~21.5 ppm).[3] The methylene carbon of Phenoxyacetic acid is found further downfield (~65.1 ppm) due to the direct attachment to the deshielding ether oxygen.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Experimental Protocol: FTIR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
IR Data Comparison
The IR spectra are dominated by the features of the carboxylic acid group and the aromatic ring. Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers, which significantly influences the O-H and C=O stretching frequencies.[6]
| Compound | O-H Stretch (Carboxyl) (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Ar C=C Stretch (cm⁻¹) |
| 4-Phenoxybenzoic acid | ~3300-2500 (broad) | ~1680 | ~1290, ~1240 (ether) | ~1605, 1580 |
| Benzoic Acid | ~3300-2500 (broad) | ~1685 | ~1292 | ~1600, 1580[7] |
| 4-Hydroxybenzoic acid | ~3300-2500 (broad) | ~1678 | ~1280 | ~1608, 1590 |
| 4-Methylbenzoic acid | ~3300-2500 (broad) | ~1683 | ~1295 | ~1610, 1575 |
| Phenoxyacetic acid | ~3300-2500 (broad) | ~1705 | ~1285, ~1245 (ether) | ~1600, 1585 |
Analysis:
-
O-H Stretch: All five compounds display a very broad absorption band spanning from ~3300 to 2500 cm⁻¹. This is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5] In 4-Hydroxybenzoic acid, this band overlaps with the phenolic O-H stretch.
-
C=O Stretch: The carbonyl (C=O) stretching vibration is a strong, sharp peak. For the aromatic acids, it appears between 1680-1685 cm⁻¹. The conjugation with the benzene ring lowers this frequency compared to non-conjugated acids.[7] In Phenoxyacetic acid, the carbonyl is not directly conjugated with the ring, and its frequency is consequently higher, around 1705 cm⁻¹.
-
C-O Stretches: All compounds show a strong C-O stretching band associated with the carboxylic acid group around 1300 cm⁻¹. The ether-containing compounds, 4-Phenoxybenzoic acid and Phenoxyacetic acid, exhibit an additional strong C-O-C stretching band, typically around 1240-1245 cm⁻¹, which is absent in the other analogs. This provides a key diagnostic feature for the ether linkage.
-
Aromatic C=C Stretches: Multiple bands in the 1610-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and providing structural clues based on its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.
-
Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Mass Spectrometry Data Comparison
The fragmentation patterns provide a fingerprint for each molecule, directly reflecting the underlying chemical structure.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M⁺•, m/z) | Key Fragment Ions (m/z) |
| 4-Phenoxybenzoic acid | 214.22 | 214 | 197, 168, 139, 77[8] |
| Benzoic Acid | 122.12 | 122 | 105 (base peak), 77, 51[9] |
| 4-Hydroxybenzoic acid | 138.12 | 138 | 121, 93, 65 |
| 4-Methylbenzoic acid | 136.15 | 136 | 119 (base peak), 91, 65 |
| Phenoxyacetic acid | 152.15 | 152 | 107, 94, 77, 65, 51 |
Analysis:
-
Molecular Ion (M⁺•): The peak corresponding to the molecular weight is observed for all compounds, confirming their respective elemental compositions.
-
Common Fragmentation Pathways:
-
Loss of -OH (M-17): A common initial fragmentation for carboxylic acids is the loss of a hydroxyl radical. This is prominent in 4-Hydroxybenzoic acid (m/z 121) and benzoic acid (m/z 105). The resulting benzoyl cation (m/z 105) from benzoic acid is particularly stable and often the base peak.[9]
-
Loss of -COOH (M-45): Loss of the entire carboxyl group as a radical leads to the phenyl cation (m/z 77) in benzoic acid and the hydroxyphenyl cation (m/z 93) in 4-hydroxybenzoic acid.
-
-
Structurally Distinct Fragments:
-
4-Phenoxybenzoic acid: The molecular ion at m/z 214 is a key identifier.[8] Subsequent fragmentation likely involves cleavages around the ether linkage and carboxyl group.
-
4-Methylbenzoic acid: The base peak is typically m/z 119, corresponding to the loss of the -OH group to form the stable methylbenzoyl cation. A fragment at m/z 91 is characteristic of the tropylium ion, formed by rearrangement of the tolyl group.
-
Phenoxyacetic acid: This isomer shows a very different pattern. A prominent peak at m/z 107 arises from cleavage of the C-C bond between the carbonyl and methylene groups. A peak at m/z 94 (phenol radical cation) from cleavage of the ether bond is also highly characteristic.
-
Conclusion
The comprehensive analysis of 4-Phenoxybenzoic acid and its carefully selected analogs demonstrates the power of a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework and highlight the electronic effects of substituents. IR spectroscopy rapidly confirms the presence of key functional groups, such as the characteristic ether linkage and the hydrogen-bonded carboxylic acid dimer. Finally, mass spectrometry confirms the molecular weight and reveals fragmentation patterns that are unique fingerprints of the molecular architecture. By comparing these spectra, we can confidently assign structures and understand how subtle changes in a molecule's design are clearly reflected in its interaction with different regions of the electromagnetic spectrum.
References
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. PubChem.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- ResearchGate. (n.d.). IR spectra of benzoic acid.
- NIST. (n.d.). Benzoic acid, 4-phenoxy-. NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Benzoic acid, 4-phenoxy- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
A Researcher's Guide to the Cellular Evaluation of 4-(2-Phenylethoxy)benzoic Acid and its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of 4-(2-Phenylethoxy)benzoic acid and structurally related benzoic acid derivatives in various cell lines. While specific experimental data on this compound in mammalian cells is limited in publicly available literature, this document synthesizes information on the broader class of benzoic acid derivatives to propose a robust evaluation strategy. We will delve into potential mechanisms of action, comparative analyses with known bioactive analogs, and detailed experimental protocols to empower your research.
Introduction: The Therapeutic Potential of the Benzoic Acid Scaffold
Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with numerous compounds demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[1][2] The therapeutic potential of these compounds often stems from their ability to interact with key cellular targets like enzymes and nuclear receptors.[3][4] this compound, with its characteristic benzoic acid head and a phenylethoxy tail, presents an interesting candidate for investigation, potentially sharing mechanisms of action with other studied derivatives.
Plausible Mechanisms of Action for Benzoic Acid Derivatives
Based on the activities of structurally similar compounds, two primary mechanisms of action warrant investigation for this compound: Histone Deacetylase (HDAC) inhibition and Peroxisome Proliferator-Activated Receptor (PPAR) modulation.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in gene expression regulation. Their inhibition can lead to the re-expression of silenced tumor suppressor genes, making them a key target in oncology.[3] Several naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, leading to cancer cell growth inhibition, cell cycle arrest, and apoptosis.[3][5]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[4][6] PPAR agonists, particularly PPARγ agonists, have been a focus of research for type 2 diabetes and have also shown potential in cancer therapy by inducing differentiation and apoptosis in various cancer cell lines.[6][7] The carboxylic acid moiety is a common feature in many PPAR agonists, suggesting that this compound could potentially act as a PPAR ligand.[4]
Comparative Analysis of Benzoic Acid Derivatives in Cancer Cell Lines
To provide a context for the evaluation of this compound, the following table summarizes the cytotoxic activities of other benzoic acid derivatives against various cancer cell lines, as reported in the literature. This data serves as a valuable benchmark for interpreting new experimental results.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3,4-Dihydroxybenzoic Acid (DHBA) | HCT-116 (Colon) | MTT | ~750 | [5] |
| 3,4-Dihydroxybenzoic Acid (DHBA) | HCT-15 (Colon) | MTT | ~800 | [5] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid | MCF-7 (Breast) | Not specified | Significant suppression | [8] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid | MDA-MB-468 (Breast) | Not specified | Significant suppression | [8] |
| Gallic Acid-Stearylamine Conjugate | A431 (Squamous) | MTT | ~100 µg/mL | [9] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | MTT | 17.84 | [10] |
| Benzoic Acid | MCF-7 (Breast) | Not specified | ~166 | [11] |
Detailed Experimental Protocols
The following protocols provide a starting point for the in vitro evaluation of this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and positive control (a known cytotoxic drug) wells.[12]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]
Apoptosis Detection: Western Blot Analysis
Western blotting can detect key protein markers of apoptosis, such as cleaved caspases and PARP, to confirm this mode of cell death.[13][14]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis: Harvest cells after treatment, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and run to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again and incubate with ECL substrate.[13]
-
Imaging: Visualize the protein bands using a chemiluminescence detection system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.[14]
PPARγ Activation Assay
This ELISA-based assay semi-quantitatively detects active PPARγ in nuclear extracts.[15]
Materials:
-
Nuclear extraction kit or protocol
-
PPARγ Transcription Factor Activity Assay Kit (e.g., from RayBiotech or Abcam)[15][16]
-
Treated and untreated cell nuclear extracts
-
Microplate reader
Procedure:
-
Nuclear Extraction: Prepare nuclear extracts from cells treated with this compound and control cells according to a standard protocol or a commercial kit.
-
Assay Protocol: Follow the manufacturer's instructions for the PPARγ activity assay kit. This typically involves:
-
Adding nuclear extracts and positive controls to wells coated with a PPARγ-specific DNA sequence.[15]
-
Incubating to allow active PPARγ to bind to the DNA.[15]
-
Adding a primary antibody specific to PPARγ.[15]
-
Adding an HRP-conjugated secondary antibody.[15]
-
Adding a colorimetric substrate (e.g., TMB) and a stop solution.[15]
-
-
Measurement: Read the absorbance at 450 nm. An increased absorbance in treated samples compared to controls indicates PPARγ activation.[15]
Conclusion and Future Directions
The evaluation of this compound in different cell lines holds promise for the discovery of novel therapeutic agents. By leveraging the knowledge gained from related benzoic acid derivatives and employing the detailed experimental protocols outlined in this guide, researchers can systematically investigate its cytotoxic and mechanistic properties. Future studies should focus on a broad panel of cancer cell lines to identify selective activity, followed by in-depth mechanistic studies to confirm the involvement of pathways like HDAC inhibition or PPAR modulation.
References
- Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Kumari, C. M. C., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer biology & therapy, 18(7), 492–504. [Link]
- Hung, H. Y. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.
- Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Kumari, C. M. C., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. [Link]
- Kumar, A., Kamal, Y. K. T., Mishra, A. K., Singh, M., Singh, H., Kaushik, N., & Mishra, A. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current drug discovery technologies. [Link]
- Preprints.org. (2023).
- PubMed. (n.d.). Determination of Caspase Activation by Western Blot.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Plant and Cell Physiology. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Kim, J. Y., Park, S. J., Kim, H. J., Lee, S., & Park, H. J. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules (Basel, Switzerland), 23(10), 2568. [Link]
- PubMed. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products.
- ResearchGate. (n.d.). Discovery of 4-(2-Phenylethynyl) benzoic Acid as a Potential Potent Chemical Pruner | Request PDF.
- Experimental Oncology. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides.
- National Institutes of Health. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
- ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?.
- RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit.
- National Institutes of Health. (n.d.). Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2.
- National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
- PubMed. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.
- ResearchGate. (2023). Hybridization Synthesis and Anticancer Activity Test of New Carboxylic Acid Derivatives by In-Silico and In-Vitro.
- Assay Genie. (n.d.). Technical Manual PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- ResearchGate. (2014). How can I assess the activity of the nuclear receptor PPAR gamma?.
- ResearchGate. (2025). (PDF) Benzoic acid exerts antiproliferative, anti-migratory, and anti-clonogenic effects on MCF-7 breast cancer cells.
- National Center for Biotechnology Information. (n.d.). 4-(2-Phenylethyl)benzoic acid.
- SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[8][14]imidazo[1,2-d][5][14]oxazepine and Benzo[f]benzo[8][14]oxazolo[3,2-d][5][14]oxazepine Derivatives.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Google Patents. (n.d.). CN111630030A - Novel benzamide derivatives as PPAR-gamma modulators.
- IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.
- National Center for Biotechnology Information. (n.d.). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review.
- MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
- National Institutes of Health. (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications.
- ResearchGate. (2025). Benzoxazinones as Human Peroxisome Proliferator Activated Receptor Gamma (PPARγ) Agonists: A Docking Study Using Glide.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111630030A - Novel benzamide derivatives as PPAR-gamma modulators - Google Patents [patents.google.com]
- 8. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. raybiotech.com [raybiotech.com]
- 16. content.abcam.com [content.abcam.com]
The Pharmacokinetic Profile of 4-(2-Phenylethoxy)benzoic Acid Derivatives: A Comparative Guide to Experimental Evaluation
For researchers in drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous pharmacokinetic evaluation. The 4-(2-phenylethoxy)benzoic acid core represents a versatile scaffold with potential across various therapeutic areas. However, its efficacy is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Structural modifications, while potentially enhancing pharmacodynamic activity, can profoundly alter a compound's journey through the body.
This guide provides a framework for the comparative pharmacokinetic analysis of this compound derivatives. Due to the limited availability of direct comparative data for this specific chemical series in the public domain, this document emphasizes predictive principles based on structure-activity relationships (SAR) of related benzoic acid compounds and provides robust, self-validating experimental protocols to generate the necessary data. Our focus is on empowering researchers to build a comprehensive ADME profile, enabling data-driven decisions in lead optimization.
Predictive Pharmacokinetic Profiling: A SAR-Based Approach
The pharmacokinetic behavior of a this compound derivative is governed by its physicochemical properties, which are dictated by the substituents on both the benzoic acid and the terminal phenyl ring.[1] Understanding these relationships is key to designing molecules with favorable ADME characteristics.
Absorption
Oral bioavailability is often a primary goal. The journey begins with absorption from the gastrointestinal (GI) tract, a process influenced by solubility and permeability.
-
Solubility: The carboxylic acid moiety of the benzoic acid core provides a handle for aqueous solubility, particularly at the higher pH of the intestine. However, the lipophilic phenylethoxy tail can decrease solubility. Modifications that introduce polar groups (e.g., hydroxyls, amines) on either phenyl ring can enhance solubility, while adding lipophilic groups (e.g., alkyls, halogens) may decrease it.
-
Permeability: A compound must possess sufficient lipophilicity to cross the intestinal epithelium.[1] The overall lipophilicity, often estimated by LogD (the partition coefficient at a specific pH), is a balancing act. Excessive lipophilicity can lead to poor solubility and potential sequestration in membranes, while insufficient lipophilicity can hinder membrane traversal. The phenylethoxy group contributes significantly to the lipophilic character required for passive transcellular diffusion.[2]
Distribution
Once absorbed, a drug's distribution determines its concentration at the target site versus off-target tissues.
-
Plasma Protein Binding (PPB): Benzoic acid derivatives, particularly lipophilic ones, often exhibit high binding to plasma proteins like albumin.[3][4] It is the unbound (free) fraction of the drug that is pharmacologically active.[5] Increasing the lipophilicity of the this compound scaffold is likely to increase PPB, reducing the free fraction available to exert its effect.[5]
-
Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes into tissues. High lipophilicity and tissue binding lead to a larger Vd. Extensive distribution can be desirable for targeting tissues but may also lead to lower plasma concentrations and potential off-target toxicities.
Metabolism
Metabolism, primarily in the liver, is the body's mechanism for converting xenobiotics into more water-soluble forms for excretion. For this scaffold, several metabolic pathways are predictable.
-
Phase I Metabolism: The phenylethoxy and benzoic acid moieties are susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[6][7] Potential sites include aromatic hydroxylation on either phenyl ring, O-dealkylation of the ether linkage, and oxidation of the ethyl bridge. The specific CYP isozymes involved (e.g., CYP3A4, CYP2C9) will depend on the precise substitution pattern.[7]
-
Phase II Metabolism: The carboxylic acid group is a prime candidate for glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, forming a highly water-soluble acyl-glucuronide.[8] If Phase I metabolism introduces hydroxyl groups, these can also undergo glucuronidation or sulfation.
Excretion
The final step is the removal of the drug and its metabolites from the body.
-
Renal Excretion: Small, water-soluble metabolites (like glucuronide conjugates) are typically eliminated via the kidneys.
-
Biliary Excretion: Larger metabolites or parent compounds with high molecular weight may be excreted into the bile and eliminated in the feces.
Experimental Guide for Comparative Pharmacokinetic Analysis
To move from prediction to data, a tiered approach using standardized in vitro and in vivo assays is essential. The following protocols provide a robust framework for generating high-quality, comparable pharmacokinetic data.
Tier 1: In Vitro ADME Profiling
These assays are rapid, cost-effective, and use minimal compound, making them ideal for screening and ranking derivatives during early discovery.[9]
Table 1: Key In Vitro Assays for Comparative Pharmacokinetic Profiling
| Parameter Assessed | Assay | Key Output | Implication |
| Metabolic Stability | Liver Microsomal Stability | Intrinsic Clearance (CLint), Half-life (t½) | Predicts hepatic clearance; high clearance suggests poor oral bioavailability. |
| Permeability | Caco-2 Permeability | Apparent Permeability (Papp), Efflux Ratio | Predicts intestinal absorption; high efflux ratio indicates active transport out of cells. |
| Distribution | Plasma Protein Binding (Equilibrium Dialysis) | Fraction Unbound (fu) | Determines the concentration of free, active drug. |
Experimental Protocol 1: Metabolic Stability in Liver Microsomes
This assay assesses a compound's susceptibility to Phase I metabolism, providing a measure of its intrinsic clearance.[6][10]
Objective: To determine the rate of disappearance of this compound derivatives when incubated with liver microsomes.
Methodology:
-
Preparation: Thaw pooled liver microsomes (human, rat, or mouse) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[11]
-
Compound Incubation: In a 96-well plate, add the reaction buffer, the test compound (typically at a final concentration of 1 µM), and liver microsomes (e.g., 0.5 mg/mL final concentration).[6][12]
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[11] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Experimental Protocol 2: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, serving as a model of the intestinal barrier.[2] It assesses both passive permeability and active efflux.[13][14]
Objective: To measure the rate of transport of the derivatives across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto semipermeable filter supports in a Transwell™ plate and culture for 18-22 days to allow for differentiation and monolayer formation.[2]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[14][15]
-
Transport Study:
-
A-B Transport: Add the test compound (e.g., 10 µM) to the apical (donor) chamber. At specified time points (e.g., 2 hours), take a sample from the basolateral (receiver) chamber.[13]
-
B-A Transport: Add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Analysis: Quantify the concentration of the compound in the receiver chamber samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.[2]
-
Experimental Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay is the gold standard for determining the fraction of a drug that is unbound in plasma.[4]
Objective: To determine the percentage of the derivatives bound to plasma proteins.
Methodology:
-
Device Preparation: Use a commercial Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with a vertical dialysis membrane (e.g., 8 kDa MWCO).[3][5]
-
Sample Addition: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1 µM) to one chamber of the insert. Add an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber.[5]
-
Equilibration: Seal the plate and incubate at 37°C with shaking for 4-8 hours to allow the unbound drug to reach equilibrium across the membrane.[5][16]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Analysis: To avoid matrix effects, equalize the matrix of the samples (e.g., add blank buffer to the plasma sample and blank plasma to the buffer sample). Precipitate proteins and analyze both samples by LC-MS/MS.
-
Data Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. Percent Bound = (1 - fu) * 100.
Tier 2: In Vivo Pharmacokinetic Study in Rodents
An in vivo study is essential to understand how the ADME properties integrate within a whole organism and to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and oral bioavailability.[17][18]
Objective: To characterize the plasma concentration-time profile of a this compound derivative in rats following intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) for serial blood sampling.[19]
-
Dose Formulation: Prepare a solution or suspension of the test compound suitable for IV (e.g., in saline with a co-solvent) and PO (e.g., in 0.5% methylcellulose) administration.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or cannula.
-
PO Group: Administer a single dose via oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[19]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Precipitate proteins from the plasma samples and quantify the drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Table 2: Key In Vivo Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential peak-concentration toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the concentration-time Curve | Represents total drug exposure over time. |
| t½ | Elimination Half-life | Determines dosing interval and time to reach steady state. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution | Indicates the extent of drug distribution into tissues. |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Data Visualization and Interpretation
Visualizing the data is crucial for comparative analysis. The following diagrams illustrate key workflows and concepts.
Caption: A tiered workflow for the pharmacokinetic evaluation of novel derivatives.
Caption: Potential metabolic pathways for this compound derivatives.
Conclusion
The pharmacokinetic comparison of this compound derivatives is a critical step in their development as potential therapeutics. While direct comparative data may be sparse, a deep understanding of structure-ADME relationships allows for the rational design of new analogues.[1][20] By systematically applying the robust in vitro and in vivo experimental protocols detailed in this guide, researchers can generate the high-quality, reproducible data needed to identify candidates with the most promising pharmacokinetic profiles, ultimately accelerating the path from the laboratory to the clinic.
References
- Bio-protocol. Protein Binding by Equilibrium Dialysis.
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Caco2 assay protocol. [Source URL not available, content was reviewed]
- PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
- Dana Bioscience. Plasma Protein Binding Assay: Equilibrium dialysis and Ultrafiltration.
- BioIVT. Plasma Protein Binding Assay.
- Mercell. metabolic stability in liver microsomes.
- Creative Bioarray. Caco-2 permeability assay.
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
- National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- BioIVT. Metabolic Stability Assay Services.
- Evotec. Caco-2 Permeability Assay.
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- protocols.io. In-Vivo Mouse and Rat PK Bioanalysis.
- PubMed. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus.
- MDPI. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs.
- PubMed. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation.
- International Journal of Modern Chemistry. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
- PubMed. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids.
- ChemBioFrance. ADME-Tox.
- Frontage Laboratories. Physicochemical Properties.
- Pharmaceutical Technology. ADME Studies: Determining Promising Drug Compounds.
- NIH. Molecular Insight into Stereoselective ADME Characteristics of C20-24 Epimeric Epoxides of Protopanaxadiol by Docking Analysis.
- ResearchGate. The graphical representation of ADME-related molecule properties for medicinal chemists.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. bioivt.com [bioivt.com]
- 4. enamine.net [enamine.net]
- 5. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Molecular Insight into Stereoselective ADME Characteristics of C20-24 Epimeric Epoxides of Protopanaxadiol by Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChemBioFrance - Infrastructure de recherche [chembiofrance.cn.cnrs.fr]
- 9. pharmtech.com [pharmtech.com]
- 10. bioivt.com [bioivt.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 17. protocols.io [protocols.io]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. mdpi.com [mdpi.com]
- 20. iomcworld.com [iomcworld.com]
Introduction: The Imperative for Early-Stage Toxicological Profiling
In the landscape of drug discovery and development, the early and accurate assessment of a compound's toxicological profile is paramount. Promising therapeutic candidates can falter in late-stage trials due to unforeseen toxicity, resulting in significant financial and temporal losses. The subject of this guide, 4-(2-Phenylethoxy)benzoic acid, is a carboxylic acid derivative with a structural motif that suggests potential biological activity. However, a comprehensive, publicly available toxicological profile for this specific molecule is not yet established.
This guide is designed for researchers, scientists, and drug development professionals. It aims to provide a framework for evaluating the potential toxicity of this compound by leveraging a Structure-Activity Relationship (SAR) approach. By comparing it to structurally related and well-characterized analogs, we can extrapolate potential toxicological liabilities and design a robust experimental plan for its definitive assessment. We will delve into the known toxicities of the parent benzoic acid scaffold and its derivatives, discuss the likely impact of the phenylethoxy moiety, and provide detailed, validated protocols for in vitro cytotoxicity assessment.
Structural Analysis and the Basis for Comparison
The toxicological properties of a molecule are intrinsically linked to its chemical structure. Factors such as lipophilicity, electronic properties, and susceptibility to metabolic transformation dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. To build a predictive model for this compound, we will compare it against a curated set of analogs that allow for a systematic evaluation of its constituent parts.
Figure 1: Logical relationship between the core benzoic acid scaffold, the target compound, and selected comparators for SAR analysis.
The key structural feature of our target compound is the ether-linked phenylethoxy group at the para position. This sizable, lipophilic addition is expected to significantly alter the properties of the parent benzoic acid molecule. Our analysis will therefore focus on how substitutions at this position influence toxicity.
Comparative Toxicity Profiles
Acute Systemic Toxicity
Acute oral toxicity, often represented by the median lethal dose (LD50), is a critical initial measure of a substance's potential for harm upon a single exposure. While no specific LD50 data exists for this compound, examining its analogs provides a valuable starting point.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Acute Oral LD50 (Rat) | Hazard Classification Notes |
| This compound | C15H14O3 | 242.27 | Data Not Available | - |
| Benzoic Acid | C7H6O2 | 122.12 | 1700 - 2263 mg/kg | Causes serious eye damage and organ damage on prolonged exposure[1]. |
| p-Hydroxybenzoic acid | C7H6O3 | 138.12 | >= 2000 mg/kg | Causes serious eye damage[2]. |
| 4-Chlorobenzoic acid | C7H5ClO2 | 156.57 | 1170 mg/kg | Classified as moderately hazardous (Hazard Class III)[3]. |
| 4-Methoxybenzoic acid | C8H8O3 | 152.15 | 3000 mg/kg | Classified as low hazard (Hazard Class IV)[3]. |
Interpretation: The parent compound, benzoic acid, exhibits moderate acute toxicity. Simple substitutions significantly alter this profile. The addition of a chloro- group in the para position increases toxicity (lowers the LD50), a common effect for halogenated aromatics. Conversely, a methoxy group appears to decrease acute toxicity. The LD50 for p-Hydroxybenzoic acid is comparable to the parent compound. This data suggests that the electronic and metabolic properties of the para-substituent are key drivers of acute toxicity.
In Vitro Cytotoxicity
In vitro assays using cultured human cells are essential for determining a compound's intrinsic ability to cause cell death, independent of complex ADMET factors.
Benzoic acid itself has been shown to induce cytotoxic and apoptotic effects in various cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from approximately 85 µg/mL to over 670 µg/mL depending on the cell line and exposure time[4][5]. Studies on other carboxylic acids have demonstrated that cytotoxicity often correlates with carbon chain length and lipophilicity, which can disrupt cellular membranes and mitochondrial function[6][7].
For instance, a study on perfluorinated carboxylic acids showed a positive correlation between carbon chain length and cytotoxicity in HepG2 cells[6]. Another study on 2-phenylaminophenylacetic acid derivatives found that larger substituents, which increased lipophilicity, generally led to an increase in toxicity[8].
Genotoxicity
Genotoxicity, the potential for a compound to damage cellular DNA, is a major concern as it can lead to carcinogenesis or heritable defects. Benzoic acid has demonstrated genotoxic potential in vitro at high concentrations, significantly increasing chromosomal aberrations and sister chromatid exchanges in human lymphocytes[9][10]. However, at concentrations commonly used in food products, it is not considered to have significant genotoxic properties[11]. The European Union's Scientific Committee for Food (SCF) noted that while some in vitro tests were positive, in vivo genotoxicity studies on sodium benzoate were negative[12].
Structure-Activity Relationship (SAR) Synthesis and Predictions
Based on the comparative data, we can formulate a hypothesis regarding the toxicity of this compound.
-
Increased Lipophilicity: The phenylethoxy group is substantially larger and more lipophilic than the substituents on the comparator compounds. This increased lipophilicity, as suggested by SAR principles[8][13], may enhance the compound's ability to cross cell membranes and interact with intracellular targets, potentially leading to higher intrinsic cytotoxicity compared to benzoic acid or p-hydroxybenzoic acid.
-
Metabolic Liabilities: The ether linkage and the two aromatic rings present potential sites for metabolism by cytochrome P450 enzymes. This could lead to the formation of reactive intermediates, such as phenols or quinones, which are often associated with idiosyncratic drug toxicity[14]. The metabolism of the phenylethoxy group could be a key determinant of its overall toxicity profile.
-
Potential for Low Acute Systemic Toxicity: While cytotoxicity may be higher, the acute systemic toxicity (LD50) may not necessarily be proportionally lower. Rapid metabolism and excretion could mitigate systemic exposure. For example, 4-(2-phenylethynyl)benzoic acid (PEBA), which is structurally similar, was found to have a low risk of toxicity in preliminary non-mammalian studies[15].
Recommended Experimental Protocols for Toxicological Evaluation
To definitively characterize the toxicity of this compound, a tiered experimental approach is recommended. The foundational step is a robust in vitro cytotoxicity assessment.
Causality Behind Experimental Choices: We recommend a dual-assay approach to measure cytotoxicity. The MTT assay quantifies mitochondrial dehydrogenase activity, a marker of metabolic viability. However, compounds can interfere with mitochondrial function without causing immediate cell death, leading to confounding results. Therefore, we pair it with the Lactate Dehydrogenase (LDH) assay, which measures the release of this cytosolic enzyme upon loss of plasma membrane integrity—a direct indicator of cytolysis[16][17]. Using both provides a more complete and self-validating picture of a compound's cytotoxic mechanism.
Figure 2: Recommended workflow for comprehensive in vitro cytotoxicity assessment using parallel assays.
Protocol: MTT Cell Viability Assay
This protocol is based on established methods for measuring cell viability via metabolic activity[18].
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Figure 3: The core principle of the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed human cells (e.g., HepG2 liver carcinoma cells, as they are metabolically active and relevant for drug toxicity) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂[19].
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C[18].
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals[20].
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a method for quantifying cell death by measuring membrane integrity[16][21].
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt into a colored formazan product, measured spectrophotometrically[17][21].
Figure 4: The principle of cytotoxicity detection via the LDH release assay.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three additional control wells for each condition:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with vehicle (e.g., 0.1% DMSO).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells[22].
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for 10-30 minutes at room temperature, protected from light. The reaction results in a color change. Stop the reaction with a stop solution if required by the kit. Measure the absorbance at the recommended wavelength (e.g., 490 nm)[17].
-
Data Analysis: Calculate cytotoxicity using the following formula[23]: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] x 100
Conclusion and Future Directions
While direct toxicological data for this compound remains limited, a comparative analysis based on Structure-Activity Relationships provides a crucial and scientifically grounded framework for its initial assessment. The presence of the large, lipophilic phenylethoxy group suggests a potential for increased cytotoxicity compared to the parent benzoic acid scaffold, likely driven by enhanced membrane interaction and unique metabolic pathways.
The provided dual-assay in vitro testing strategy, employing both MTT and LDH assays, offers a robust and validated method for obtaining the initial data required to fill this knowledge gap. The results from these experiments will be foundational for making informed decisions about the continued development of this compound, guiding further studies into its metabolic stability, genotoxic potential, and eventual in vivo toxicological profile according to established OECD guidelines[24][25].
References
- U.S. EPA. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. U.S. Environmental Protection Agency. [Link]
- Zhang, et al. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology. [Link]
- Al-Ghamdi, M. S., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
- Kavlock, R. J. (1990). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects.
- Tyl, R. W., et al. (2010). Assessment of genotoxic effects of benzyl derivatives by the comet assay. Food and Chemical Toxicology. [Link]
- PubChem. 4-(2-phenylethenyl)benzoic Acid.
- Buhrke, T., et al. (2013). In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. Toxicology Letters. [Link]
- Gorokhova, L. G., et al. (2020). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gigiena i Sanitariia. [Link]
- European Commission. (2002). Opinion on Benzoic acid and its salts. Scientific Committee on Food. [Link]
- protocols.io. MTT (Assay protocol). [Link]
- Carl ROTH. (2021).
- Lempainen, J., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. [Link]
- Melchiorre, C., et al. (1998). Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Journal of Medicinal Chemistry. [Link]
- protocols.io. LDH cytotoxicity assay. [Link]
- Ho, H. K., et al. (2015). Relationship between structure, toxicity and activity.
- Öztürkel Kabakaş, H., et al. (2024). The Cytotoxic Effect of Benzoic Acid on Ten Different Cancer Cell Lines. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering. [Link]
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
- Le-Tiran, A., et al. (2023). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches.
- Cronin, M. T. D. (2003). The Practice of Structure Activity Relationships (SAR) in Toxicology.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Bioo Scientific Corp. MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]
- ResearchGate. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. [Link]
- Babich, H., & Babich, J. P. (2000). Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells. Journal of Clinical Periodontology. [Link]
- Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- Papageorgiou, A., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones. Frontiers in Pharmacology. [Link]
- Kümmerer, K., et al. (2023). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays. Chemical Research in Toxicology. [Link]
- Assay Genie. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Manual. [Link]
- OECD. (2001). Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method.
- Zengin, N., et al. (2011). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Cytotechnology. [Link]
- Kowalczyk, T., et al. (2023).
- International Journal of Creative Research Thoughts. (2023).
- Slideshare. OECD Guideline For Acute oral toxicity (TG 423). [Link]
- Scribd. OECD-Acute Oral Toxicity-Fixed Dose Procedure 420. [Link]
- OECD. (1987). Test Guideline 401: Acute Oral Toxicity.
Sources
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 9. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. ec.europa.eu [ec.europa.eu]
- 13. Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.co.uk]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. assaygenie.com [assaygenie.com]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. researchgate.net [researchgate.net]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Mastering Chemical Disposal: A Guide to 4-(2-Phenylethoxy)benzoic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(2-Phenylethoxy)benzoic acid. By adhering to these procedures, we not only ensure a safe laboratory environment but also uphold our commitment to environmental stewardship.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on data from similar benzoic acid derivatives, this compound should be treated as hazardous.
Primary Hazards:
-
Skin Irritation: Assumed to cause skin irritation upon contact.[1][2][4][5]
-
Serious Eye Irritation: Assumed to cause serious eye irritation.[1][2][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4][5]
It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal preparation, the appropriate PPE must be worn.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[2][5][6] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against dust particles and accidental splashes.[2][5][6] |
| Skin and Body | Laboratory coat. | To protect skin and personal clothing from contamination.[5] |
| Respiratory | Use in a well-ventilated area or fume hood. | To prevent inhalation of dust particles.[2][4][5] |
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, gently sweep up the material to avoid generating dust and place it into a designated, labeled waste container.[1][2]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Proper Disposal Procedures
The guiding principle for chemical disposal is to never discard chemicals down the drain or in the regular trash.[4] Chemical waste must be managed in accordance with federal, state, and local regulations.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste.
-
Waste Transfer: Carefully transfer the this compound waste into the designated container, minimizing dust generation.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The final disposal method will likely be incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Decontamination of Empty Containers
Empty containers that once held this compound must also be handled as hazardous waste unless properly decontaminated.
Caption: Decision workflow for empty container disposal.
By following these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of proper chemical handling and disposal are integral to the scientific process.
References
- 4-Phenoxybenzoic Acid Safety D
- Benzoic Acid Safety D
- 4-Phenoxybenzoic Acid Safety D
- 4-Phenoxybenzoic Acid Safety D
- 2-Ethoxybenzoic Acid Safety D
- 4-(2,4-Difluorophenoxy)
- 4-(2-phenylethoxy)
- 4-(1-Phenylethoxy)
- 4-Phenoxybenzoic acid PubChem Entry
- 4-Phenoxybenzoic acid Safety D
- 4-(1-Phenylethoxy)
Sources
Navigating the Safe Handling of 4-(2-Phenylethoxy)benzoic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(2-Phenylethoxy)benzoic acid (CAS No. 30762-06-2), a solid organic compound.[1][2][3] By understanding the potential hazards and implementing the procedural steps outlined below, you can ensure a safe and efficient laboratory workflow.
Understanding the Hazards: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Tightly sealed safety goggles or a face shield. | Nitrile or neoprene gloves. | Standard laboratory coat. | Recommended, especially if weighing outside of a ventilated enclosure. An N95 dust mask or a respirator with a particulate filter may be appropriate. |
| Dissolution and Solution Transfer | Tightly sealed safety goggles or a face shield. | Nitrile or neoprene gloves. | Standard laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
| Accidental Spill Cleanup | Tightly sealed safety goggles and a face shield. | Chemical-resistant gloves (nitrile or neoprene). | Chemical-resistant apron over a laboratory coat. | Required. A respirator with an appropriate cartridge for organic vapors and particulates. |
The Causality Behind PPE Choices:
-
Eye Protection: As indicated by first aid measures for similar compounds, flushing eyes with plenty of water is a primary response to exposure.[6] This strongly suggests the potential for eye irritation. Tightly sealed goggles are essential to prevent solid particles or solution splashes from entering the eyes. A face shield provides an additional layer of protection, especially during bulk handling or when there is a higher risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of organic chemicals. Given that skin irritation is a common hazard for carboxylic acids, gloves are mandatory to prevent direct contact.
-
Body Protection: A standard laboratory coat is sufficient to protect against minor spills and contamination of personal clothing. For larger scale operations or during spill cleanup, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Fine powders can easily become airborne during weighing and transfer. Inhaling these particles can lead to respiratory tract irritation. Performing these tasks in a ventilated enclosure (like a fume hood) is the best engineering control. If this is not feasible, respiratory protection is a necessary precaution.
Workflow for Safe Handling and PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the workspace is clean and uncluttered. Locate the nearest eyewash station and safety shower. Put on all required PPE as determined by the task.
-
Weighing:
-
If possible, weigh the solid compound inside a chemical fume hood or another ventilated enclosure to minimize dust inhalation.
-
Use a clean spatula and weighing paper or a weigh boat.
-
Close the container tightly immediately after use.
-
Clean any residual powder from the balance and surrounding area with a damp cloth, which should then be disposed of as chemical waste.
-
-
Dissolution:
-
Add the solvent to the solid slowly and in a well-ventilated area.
-
If heating is required, use a heating mantle and ensure the setup is secure.
-
Keep the container covered to the extent possible to minimize vapors.
-
-
Transfer:
-
When transferring solutions, use appropriate glassware (e.g., pipettes with bulbs, graduated cylinders).
-
Avoid pouring from a height to minimize splashing.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after removing gloves.
-
Clean all contaminated glassware and equipment.
-
Disposal Plan: A Commitment to Environmental Responsibility
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated items such as weighing paper, gloves, and disposable lab coats should be collected in a designated, labeled hazardous waste bag.
-
Excess solid this compound should be placed in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled, and sealed waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the empty container can often be disposed of as regular waste, but be sure to deface the original label. Always follow your institution's specific guidelines for container disposal.
-
Never dispose of this compound or its solutions down the sink. All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
By adhering to these guidelines, you can build a culture of safety in your laboratory, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your critical research.
References
- Wokuaishengwu. SAFETY DATA SHEET for this compound. [Link]
- XiXisys. GHS SDS for this compound. [Link]
- Matrix Fine Chemicals. This compound | CAS 30762-06-2. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




